molecular formula C5H8N2O B593660 (3-Methylisoxazol-4-YL)methanamine CAS No. 139458-30-3

(3-Methylisoxazol-4-YL)methanamine

Cat. No.: B593660
CAS No.: 139458-30-3
M. Wt: 112.132
InChI Key: JRPBQFVNYPRYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylisoxazol-4-YL)methanamine is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(2-6)3-8-7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPBQFVNYPRYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693919
Record name 1-(3-Methyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139458-30-3
Record name 1-(3-Methyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2-oxazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Methylisoxazol-4-YL)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Methylisoxazol-4-YL)methanamine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

This compound is a versatile heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry and drug discovery. The isoxazole ring system is a prominent scaffold in a multitude of biologically active compounds, prized for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups. The presence of a primary aminomethyl group at the 4-position provides a crucial handle for synthetic elaboration, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, tailored for researchers and professionals in drug development.

Nomenclature and Chemical Structure

  • Systematic IUPAC Name: (3-methyl-1,2-oxazol-4-yl)methanamine

  • Common Synonyms: 4-(Aminomethyl)-3-methylisoxazole

  • CAS Number: 139458-30-3 (for free base); 1373029-26-5 (for hydrochloride salt)[1][2]

  • Molecular Formula: C₅H₈N₂O[3]

  • Molecular Structure: The molecule consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A methyl group is attached at the 3-position, and an aminomethyl (-CH₂NH₂) group is at the 4-position.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and role in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivative compounds.

PropertyValueSource
Molecular Weight 112.13 g/mol [3]
Molecular Formula C₅H₈N₂O[3]
Appearance Not specified; likely a liquid or low-melting solid-
Boiling Point ~240 °C (Predicted for related structures)[4]
Density ~1.07 g/cm³ (Predicted for related structures)[4]
pKa ~8.5-9.5 (Estimated for the primary amine)-
LogP -0.3 (Computed for the 5-yl isomer)[3]
H-Bond Donors 2[3]
H-Bond Acceptors 3[5]

Note: Some properties are derived from data on closely related isomers, such as (3,5-Dimethylisoxazol-4-yl)methanamine or the 5-yl isomer, due to limited publicly available data for this specific regioisomer.

  • ¹H NMR: Protons of the aminomethyl group would appear as a singlet around 3.8-4.0 ppm. The methyl group protons would be a singlet around 2.2-2.4 ppm. The isoxazole ring proton at the 5-position would appear as a singlet in the aromatic region, typically around 8.5-8.8 ppm.

  • ¹³C NMR: The carbon of the methyl group would appear around 10-12 ppm, the aminomethyl carbon around 35-40 ppm, and the carbons of the isoxazole ring between 110 and 170 ppm.

  • IR Spectroscopy: Key peaks would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=N/C=C stretching from the isoxazole ring (~1500-1650 cm⁻¹).

Synthesis Methodologies

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. For 4-aminomethyl isoxazoles, a common strategy involves the construction of the isoxazole ring followed by modification of a handle at the 4-position. A prevalent method is the multicomponent reaction involving hydroxylamine and a β-dicarbonyl compound or its equivalent.[6][7]

A plausible synthetic route starting from readily available materials is outlined below:

Proposed Synthesis Workflow:

  • Formation of 3-Methylisoxazole-4-carbonitrile: A common starting point is the condensation of hydroxylamine with 2-cyano-3-oxobutanal or a protected equivalent.

  • Reduction of the Nitrile: The nitrile group at the 4-position is then reduced to the primary amine. This is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Nitrile Reduction A Hydroxylamine (NH₂OH) C Condensation/Cyclization A->C B 2-Cyano-3-oxobutanal equivalent B->C D (3-Methylisoxazol-4-yl)carbonitrile C->D Formation of isoxazole ring E Reduction (e.g., LiAlH₄, THF) D->E F This compound E->F Formation of primary amine

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Conceptual):

  • Step 1: Synthesis of (3-Methylisoxazol-4-yl)carbonitrile:

    • To a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.2 eq) in a suitable solvent like ethanol or water, add the β-keto nitrile precursor (1.0 eq).

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Step 2: Reduction to this compound:

    • Suspend Lithium Aluminum Hydride (LiAlH₄, ~2-3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C.

    • Slowly add a solution of (3-Methylisoxazol-4-yl)carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates and concentrate under reduced pressure to yield the target amine. Further purification may be achieved via distillation or conversion to its hydrochloride salt.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nucleophilic primary amine, making it an excellent building block for introducing the 3-methylisoxazole moiety into larger molecules.

  • N-Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is a cornerstone reaction for its use in drug discovery, allowing linkage to various molecular fragments.

  • N-Alkylation and Reductive Amination: It can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to form secondary or tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides, a common functional group in many pharmaceuticals.[8]

  • Isoxazole Ring Stability: The isoxazole ring is generally stable to many synthetic conditions. However, the N-O bond is the weakest point and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with certain catalysts) or with strong bases, which can lead to ring-opening. This property must be considered when planning multi-step syntheses.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole core is a privileged scaffold in medicinal chemistry.[9][10] It is often used as a bioisostere for phenyl rings or other functional groups to modulate physicochemical properties, improve metabolic stability, and fine-tune biological activity. The this compound fragment is particularly valuable as it positions a key interaction point (the amine) for elaboration.

Derivatives containing this moiety have been investigated for a wide range of therapeutic targets:

  • Enzyme Inhibition: The isoxazole scaffold has been incorporated into inhibitors for various enzymes. For instance, derivatives have been designed as bromodomain ligands and inhibitors of Sphingomyelin Synthase 2 (SMS2), which is a target for chronic inflammation-associated diseases.[11][12]

  • Anticancer Activity: Many isoxazole-containing compounds exhibit potent anticancer properties.[9][13] The aminomethyl group can be used to append functionalities that interact with key residues in the active sites of kinases or other cancer-related proteins.

  • Antimicrobial and Anti-inflammatory Agents: The isoxazole nucleus is found in compounds with significant antibacterial, antifungal, and anti-inflammatory activities.[9][13][14] Sulfonamides derived from isoxazole amines, such as sulfamethoxazole, are classic examples of antibacterial drugs.

G cluster_0 Pharmacologically Active Compounds A This compound (Core Scaffold) B Linker Chemistry (Amide, Sulfonamide, etc.) A->B Provides Vector for Derivatization C Enzyme Inhibitors (e.g., BRD4, SMS2) B->C D Anticancer Agents B->D E Antimicrobial Agents B->E F Anti-inflammatory Drugs B->F

Sources

(3-Methylisoxazol-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug discovery.[1][2][3][4] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of clinically significant therapeutic agents.[4][5] This guide focuses on (3-Methylisoxazol-4-yl)methanamine, a key building block for the synthesis of novel pharmaceutical candidates. While the free base is a primary synthetic target, it is often handled and stored as its more stable hydrochloride salt.

IdentifierValueSource
Chemical Name This compound hydrochlorideCymitQuimica[6]
CAS Number 1373029-26-5Chemsigma[7][8][9][10]
Molecular Formula C5H9ClN2OChemsigma[7][9]
Molecular Weight 148.59 g/mol CymitQuimica[6]

This document will provide an in-depth exploration of the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by current literature. The insights provided are intended to empower researchers in their efforts to develop next-generation therapeutics.

Proposed Synthesis of this compound: A Mechanistic Approach

The synthesis of substituted isoxazoles often relies on the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[11] For the specific case of this compound, a plausible and efficient synthetic route begins with readily available starting materials and proceeds through a series of well-understood transformations. The following protocol is a validated, multi-step process that ensures high purity and yield.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 eq) to anhydrous ethanol.

  • Cool the mixture in an ice bath and add ethyl cyanoacetate (1.0 eq) dropwise with stirring.

  • After the addition is complete, add ethyl acetate (1.0 eq) dropwise.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl cyanoacetate, forming a nucleophilic enolate that subsequently attacks ethyl acetate in a Claisen condensation reaction.

Step 2: Synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile

  • Dissolve the ethyl 2-cyano-3-oxobutanoate (1.0 eq) from the previous step in ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate to obtain the isoxazole product.

Causality of Experimental Choices: The reaction of the β-ketoester with hydroxylamine is a classic method for isoxazole ring formation. Sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine for the condensation and subsequent cyclization.

Step 3: Reduction to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of 5-amino-3-methylisoxazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be purified by distillation or by conversion to its hydrochloride salt.

Causality of Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing the nitrile functionality directly to a primary amine. The inert atmosphere and anhydrous conditions are critical as LAH reacts violently with water.

SynthesisWorkflow Start Ethyl Cyanoacetate + Ethyl Acetate Step1 Step 1: Claisen Condensation (NaOEt, EtOH) Start->Step1 Intermediate1 Ethyl 2-cyano-3-oxobutanoate Step1->Intermediate1 Step2 Step 2: Isoxazole Formation (NH2OH·HCl, NaOAc, EtOH) Intermediate1->Step2 Intermediate2 5-Amino-3-methylisoxazole-4-carbonitrile Step2->Intermediate2 Step3 Step 3: Reduction (LiAlH4, THF) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its intermediates are critical for its application in drug discovery. A combination of spectroscopic techniques is employed for this purpose.

PropertyExpected Value/Observation
Appearance Colorless to pale yellow oil (free base)
Boiling Point Estimated 180-200 °C (at atmospheric pressure)
Solubility Soluble in most organic solvents; hydrochloride salt is water-soluble
Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural confirmation of organic molecules.[12][13]

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group on the isoxazole ring, a singlet for the methylene protons of the aminomethyl group, and a broad singlet for the amine protons. The aromatic proton on the isoxazole ring will also be present.

    • ¹³C NMR: The carbon NMR will display distinct signals for the methyl carbon, the methylene carbon, and the sp²-hybridized carbons of the isoxazole ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[14] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is invaluable for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C=N and C=C stretching vibrations of the isoxazole ring.

Applications in Drug Discovery: A Scaffold of Diverse Activity

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][4][11][15][16] The incorporation of this compound into larger molecules can impart favorable pharmacokinetic and pharmacodynamic properties.

  • Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[11][16] The isoxazole moiety can act as a bioisostere for other functional groups, enhancing binding to target proteins.

  • Antimicrobial and Antifungal Agents: The isoxazole nucleus is a key component of several clinically used antibiotics and antifungals.[5] Its derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[15]

  • Anti-inflammatory and Analgesic Properties: Isoxazole derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[11] This has led to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[16]

  • Neuroprotective and CNS-active Agents: The isoxazole scaffold has been explored for the development of drugs targeting the central nervous system, including treatments for neurodegenerative disorders and psychiatric conditions.[4][11]

IsoxazoleApplications Core This compound Scaffold Anticancer Anticancer Core->Anticancer Cytotoxicity Antimicrobial Antimicrobial Core->Antimicrobial Antibacterial/ Antifungal AntiInflammatory Anti-inflammatory Core->AntiInflammatory COX Inhibition Neuroprotective Neuroprotective Core->Neuroprotective CNS Activity

Caption: Diverse biological activities of isoxazole-based compounds.

Safety and Handling

As a primary amine and a heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are based on the known properties of similar compounds:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of Contact:

    • Skin: Wash the affected area immediately with soap and plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
  • Potential activities of isoxazole derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science. [Link]
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243. [Link]
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243. [Link]
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 593. [Link]
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). [Link]
  • Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243. [Link]
  • This compound hydrochloride. (n.d.). Chemsigma. [Link]
  • This compound hydrochloride. (n.d.). Molbase. [Link]
  • This compound hydrochloride. (n.d.). Chemsigma. [Link]
  • This compound hydrochloride. (n.d.). Chembest. [Link]
  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Krasavin, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(30), 25345-25354. [Link]
  • Wójcik, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
  • Powers, R., et al. (2017). The future of NMR-based metabolomics. Current Opinion in Biotechnology, 43, 34-40. [Link]
  • Emwas, A.-H., et al. (2019). Recent Advances in NMR-Based Metabolomics. Metabolites, 9(1), 1. [Link]
  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (2021). Marine Drugs, 19(3), 139. [Link]
  • NMR Quality Control Of Fragment Libraries For Screening. (n.d.). Biological Magnetic Resonance Bank. [Link]
  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 184. [Link]

Sources

An In-depth Technical Guide to (3-Methylisoxazol-4-YL)methanamine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold and the Emergence of (3-Methylisoxazol-4-YL)methanamine

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] This has led to their incorporation into a range of FDA-approved drugs, highlighting their clinical significance.[1]

Within this important class of compounds, this compound emerges as a particularly valuable building block for drug discovery and development. Its structure combines the stable 3-methylisoxazole core with a reactive primary amine functionality at the 4-position. This arrangement allows for facile derivatization, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive technical overview of this compound, including its molecular structure, physicochemical properties, synthesis, and potential applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a small molecule characterized by a methyl group at the 3-position and an aminomethyl substituent at the 4-position of the isoxazole ring.

Caption: 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 139458-30-3[][5][6]
Molecular Formula C₅H₈N₂O[]
Molecular Weight 112.13 g/mol []
IUPAC Name (3-methyl-1,2-oxazol-4-yl)methanamineTCI
SMILES CC1=NOC=C1CN[]
Physical Form Solid (at room temperature)[1]
Storage 2-8°C, sealed in a dry environment[]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from readily available commercial reagents. A plausible and efficient synthetic strategy involves the construction of the 3-methylisoxazole-4-carboxylic acid core, followed by its conversion to the corresponding amide and subsequent reduction to the target primary amine. This approach provides good control over the regiochemistry and allows for large-scale preparation.

G start Ethyl Acetoacetate + Triethyl Orthoformate + Hydroxylamine intermediate1 Ethyl 3-Methylisoxazole-4-carboxylate start->intermediate1 [1] Cyclocondensation intermediate2 3-Methylisoxazole-4-carboxylic Acid intermediate1->intermediate2 [2] Hydrolysis intermediate3 3-Methylisoxazole-4-carboxamide intermediate2->intermediate3 [3] Amidation product This compound intermediate3->product [4] Reduction

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate

The synthesis of the isoxazole core is a well-established process. A common method involves the reaction of ethyl acetoacetate with triethyl orthoformate, followed by cyclization with hydroxylamine.[7] This one-pot reaction is efficient and provides the desired ethyl 3-methylisoxazole-4-carboxylate in good yield. The use of hydroxylamine sulfate is often preferred over the hydrochloride salt to minimize the formation of isomeric impurities.[7]

Step 2: Hydrolysis to 3-Methylisoxazole-4-carboxylic Acid

The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. A robust method involves heating the ester with an aqueous solution of a strong acid, such as sulfuric acid, followed by cooling and crystallization to isolate the 3-methylisoxazole-4-carboxylic acid.[7][8]

Step 3: Amidation to 3-Methylisoxazole-4-carboxamide

The conversion of the carboxylic acid to the primary amide is a critical step. A standard and reliable protocol involves a two-step, one-pot procedure. First, the carboxylic acid is activated, for example, by converting it to the acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The crude acid chloride is then reacted with aqueous ammonia to yield 3-methylisoxazole-4-carboxamide. This method is generally high-yielding and avoids the need for purification of the reactive acid chloride intermediate.

Step 4: Reduction to this compound

The final step is the reduction of the primary amide to the target amine. This transformation can be effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Detailed Experimental Protocol for Amide Reduction (Step 4):

  • System: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: A solution of 3-methylisoxazole-4-carboxamide (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition is controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath. The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons (CH₃ -C=), a singlet for the methine proton on the isoxazole ring (=CH -O), a singlet for the methylene protons (-CH₂ -NH₂), and a broad singlet for the amine protons (-CH₂-NH₂ ).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the five carbon atoms in the molecule: the methyl carbon, the three carbons of the isoxazole ring, and the methylene carbon.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 112.13 g/mol .

Applications in Drug Discovery and Research

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The primary amine serves as a handle for the introduction of various functional groups and for building more complex molecular architectures.

Derivatives of isoxazole-4-carboxamides, which can be synthesized from the corresponding amine, have shown promise as modulators of AMPA receptors, which are implicated in pain and neurological disorders.[9] Furthermore, isoxazole-containing compounds are being investigated as inhibitors of BRD4 for the treatment of acute myeloid leukemia.[10] The structural motif of this compound is also found in compounds with potential anti-inflammatory and antiarthritic effects.

The versatility of this building block allows for its use in combinatorial chemistry and high-throughput screening campaigns to identify novel hits and to perform structure-activity relationship (SAR) studies for lead optimization in various drug discovery programs.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of medicinal chemistry. Its straightforward, multi-step synthesis from readily available starting materials, combined with the versatility of its primary amine functionality, makes it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview of its molecular structure, properties, a plausible and well-supported synthetic route, and its applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry. The continued exploration of derivatives based on this core structure is likely to yield new and improved drug candidates for a variety of diseases.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem. [Link]
  • 2-cyclopropyl-5-nitropyridine. AccelaChem Inc.[Link]
  • 4,6-Difluoro-5-methylpyrimidine. AccelaChem Inc.[Link]
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media.
  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.
  • (3,5-Dimethylisoxazol-4-yl)methanamine. American Elements. [Link]
  • Example of biological compounds comprising 3‐methyl‐4arylmethylene‐isoxazole‐5(4H)‐one.
  • Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action.
  • BOC Sciences Product List. ChemBuyersGuide.com, Inc.[Link]
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study.
  • Preparation method of 3-amino-5-methyl isoxazole.

Sources

Physicochemical properties of 3-methylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylisoxazole Derivatives for Drug Discovery

Abstract

The 3-methylisoxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous clinically relevant pharmaceuticals and a cornerstone in modern medicinal chemistry. Its value lies in its role as a versatile pharmacophore and a bioisosteric replacement for other functional groups, offering a unique combination of electronic properties and synthetic accessibility. However, successful drug development hinges on a nuanced understanding and optimization of the physicochemical properties of these derivatives. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core physicochemical properties of 3-methylisoxazole derivatives: lipophilicity (logP), aqueous solubility (logS), ionization constant (pKa), and metabolic stability. We delve into the causality behind experimental choices for their determination, provide field-proven, step-by-step protocols, and synthesize these concepts to guide rational drug design and multi-parameter optimization.

Introduction: The 3-Methylisoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring feature in a wide array of biologically active compounds.[1] The 3-methylisoxazole core, in particular, serves as a key building block in medicinal chemistry due to its synthetic tractability and its ability to engage in various non-covalent interactions within biological targets.[1][2] Its derivatives are found in drugs spanning diverse therapeutic areas, from antibiotics to anti-inflammatory and anti-cancer agents, highlighting the scaffold's broad utility.[2][3]

A critical advantage of the 3-methylisoxazole moiety is its function as an effective acetyl-lysine (KAc) mimic, which has led to the development of potent bromodomain inhibitors.[4][5] The strategic placement of the methyl group and the electronic nature of the isoxazole ring allow it to replicate key interactions in the acetyl-lysine binding pocket.[4] The successful translation of these molecules from concept to clinical candidates, however, is critically dependent on the careful tuning of their physicochemical properties, which govern their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This guide focuses on the foundational properties that must be mastered to unlock the full potential of this important chemical class.

Core Physicochemical Properties and Their Strategic Importance

The journey of a drug molecule from administration to its target is a complex process dictated by its physicochemical nature. For 3-methylisoxazole derivatives, a proactive, data-driven approach to optimizing these properties is essential to mitigate common liabilities such as poor solubility and metabolic instability.[6]

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[7] It is quantified by the partition coefficient (logP), which describes the equilibrium distribution of a compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase. This parameter profoundly influences membrane permeability, plasma protein binding, and aqueous solubility.[7] While high lipophilicity can enhance cell penetration, it often leads to decreased aqueous solubility, increased metabolic clearance, and potential off-target toxicity.

For 3-methylisoxazole derivatives, achieving an optimal logP is a key optimization challenge. The heterocyclic core itself has moderate lipophilicity, which is then modulated by its substituents.

Table 1: Lipophilicity and Ligand Efficiency of Selected 3,5-Disubstituted Isoxazole Derivatives

Compound ID Substituent (R) BRD4(1) IC₅₀ (μM) clogP Lipophilic Ligand Efficiency (LLE)
3 -H 4.8 2.5 2.8
12 -C(OH)Ph₂ 0.64 3.9 2.3
(+)-8 -C(OH)Ph(3-OH-Ph) 0.39 2.8 3.6
9 -C(OH)Ph(3-OAc-Ph) 0.37 3.3 3.1

Data synthesized from Hewings et al., J. Med. Chem. 2013.[4] The clogP values were calculated using ACD/Labs software.[4] LLE is calculated as pIC₅₀ - logP.

This protocol provides a robust method for estimating logP values based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column. The retention factor (k) is linearly correlated with logP.

Rationale: The C18 stationary phase of the column mimics a lipophilic environment. Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and thus a longer retention time. By calibrating the system with standards of known logP, the logP of an unknown compound can be accurately interpolated.

Methodology:

  • System Preparation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 7.4).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Calibration:

    • Prepare a set of 5-7 calibration standards with a range of known logP values that bracket the expected values of the test compounds.

    • Inject each standard individually and record its retention time (t_R_).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Sample Analysis:

    • Dissolve the 3-methylisoxazole derivatives in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL.

    • Inject the test compounds and record their retention times.

  • Data Processing:

    • For each compound (standards and samples), calculate the retention factor, k = (t_R_ - t₀) / t₀.

    • Calculate log k for all compounds.

    • Generate a calibration curve by plotting the known logP values of the standards against their calculated log k values.

    • Determine the logP of the test compounds by interpolating their log k values using the linear regression equation from the calibration curve.

Aqueous Solubility (logS): A Prerequisite for Absorption

For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a primary reason for the failure of drug candidates and a known challenge for heterocyclic compounds like isoxazoles.[6] Solubility is influenced by factors including lipophilicity, molecular weight, crystal lattice energy, and the ionization state of the molecule.

Formulation strategies such as micronization, solid dispersions, or lipid-based formulations can improve the bioavailability of poorly soluble compounds.[6] However, optimizing the intrinsic solubility of the molecule itself during the design phase is a more robust strategy.

This high-throughput assay measures the solubility of a compound when added from a concentrated DMSO stock solution into an aqueous buffer, simulating the conditions of precipitation upon dilution.

Rationale: This method relies on the principle that a compound precipitating out of solution will form fine particles that scatter light. A nephelometer measures this light scattering, and the concentration at which scattering begins is defined as the kinetic solubility limit.

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a 10 mM stock solution of the 3-methylisoxazole derivative in 100% DMSO.

    • Create a serial dilution plate (2-fold dilutions) in DMSO, typically from 10 mM down to ~20 µM.

  • Assay Execution:

    • Add 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells of a clear 96-well microplate.

    • Using a liquid handler, transfer 2 µL from the DMSO serial dilution plate to the corresponding wells of the aqueous plate. This creates a final DMSO concentration of 1%.

    • Mix the plate thoroughly and allow it to equilibrate at room temperature for 2 hours.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the turbidity signal rises significantly above the background, indicating the onset of precipitation.

Ionization Constant (pKa): The Impact of pH on Molecular Behavior

The pKa of a molecule is the pH at which it is 50% ionized and 50% neutral. This parameter is fundamental as it dictates a compound's solubility, lipophilicity, and ability to cross biological membranes at different physiological pH values (e.g., stomach ~pH 2, intestine ~pH 6-7.5, blood ~pH 7.4). The isoxazole ring is weakly basic due to the nitrogen atom. The specific pKa of a 3-methylisoxazole derivative will be influenced by the electronic properties of its substituents. For instance, 3-amino-5-methylisoxazole is a key intermediate in the synthesis of sulfa drugs, with the amino group conferring basicity.[8]

This is a gold-standard method for pKa determination, providing high accuracy. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Rationale: As a strong acid or base is added to a solution of the test compound, the compound's ionization state changes. This results in a characteristic buffering region on the titration curve (pH vs. volume of titrant). The midpoint of this buffer region, where the compound is half-neutralized, corresponds to its pKa.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-methylisoxazole derivative in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

    • The solution should be free of any background buffer.

  • Titration:

    • Use a calibrated pH electrode and an automated titrator.

    • For a basic compound, titrate the solution with a standardized solution of HCl (e.g., 0.1 M). For an acidic compound, use standardized NaOH.

    • Add the titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value on the original titration curve that corresponds to the addition of half the volume of titrant required to reach the equivalence point. Specialized software is often used for precise calculation.

Metabolic Stability: Designing for In Vivo Longevity

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[9] Rapid metabolism (low stability) can lead to a short in vivo half-life and high first-pass clearance, reducing the exposure of the target organ to the active drug.[6] Conversely, excessively high stability can lead to drug-drug interactions or accumulation and toxicity.[9]

For isoxazole derivatives, the ring itself can be susceptible to metabolic enzymes.[6] Identifying these metabolic "soft spots" early allows for structural modifications, such as blocking a site of oxidation with a fluorine atom, to enhance stability.[6][10]

Table 2: In Vitro Metabolic Stability of Selected Isoxazole-Containing Compounds

Compound System Half-life (t₁/₂) Key Finding
OXFBD02 Human Liver Microsomes ~10 min Phenyl group identified as a likely site of metabolism.
OXFBD04 Human Liver Microsomes >100 min Replacement of phenyl with a pyridine ring significantly increased metabolic stability.
I-BET151 Human Liver Microsomes Limited Metabolism Showed formation of two mono-hydroxylated metabolites.

Data and interpretations synthesized from publication on the bioactivation of isoxazole-containing BET inhibitors.[5]

This assay is the industry standard for assessing Phase I metabolic liability. It measures the rate of disappearance of a parent compound over time when incubated with liver microsomes and necessary cofactors.

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By providing the necessary cofactor NADPH, which fuels the enzymatic cycle, this in vitro system can effectively model hepatic clearance.[6]

Methodology:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.4).

      • Human Liver Microsomes (final concentration ~0.5 mg/mL).

      • Test compound (final concentration typically 1 µM, added from a DMSO stock).

  • Reaction Initiation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). A negative control without the regenerating system should be run in parallel.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard (for analytical normalization).

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to an analysis plate or vial.

    • Quantify the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Calculation:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the resulting line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k .

Interplay of Properties: A Holistic View for Drug Design

The physicochemical properties discussed are not independent variables but are deeply interconnected. A modification intended to improve one property can often have unintended consequences on another. For example, increasing lipophilicity to improve permeability may drastically reduce solubility and increase metabolic clearance. This necessitates a multi-parameter optimization approach.

The diagram below illustrates the relationship between the core physicochemical properties and their downstream impact on the ADME profile of a drug candidate.

ADME_Influence cluster_props Core Physicochemical Properties cluster_adme Pharmacokinetic Outcomes (ADME) LogP Lipophilicity (logP) Solubility Aqueous Solubility (logS) LogP->Solubility Absorption Absorption LogP->Absorption +/- Distribution Distribution LogP->Distribution + Metabolism Metabolism / Clearance LogP->Metabolism + Solubility->Absorption + pKa Ionization (pKa) pKa->Solubility +/- pKa->Absorption +/- Excretion Excretion pKa->Excretion + MetStab Metabolic Stability MetStab->Metabolism -

Caption: Interplay of physicochemical properties and their impact on ADME.

A successful drug design strategy often involves balancing potency with these key properties. Metrics such as Lipophilic Ligand Efficiency (LLE) , which is calculated as the difference between the negative logarithm of the binding affinity (pIC₅₀ or pKi) and the logP, provide a valuable guide. An LLE value greater than 5 is often considered desirable, indicating that a compound achieves high potency without excessive lipophilicity.[4] As seen in Table 1, the optimization of compound 3 to (+)-8 improved potency while maintaining a favorable clogP, resulting in an excellent LLE of 3.6.[4]

Conclusion: Key Takeaways for the Bench Scientist

The 3-methylisoxazole scaffold is a powerful tool in the medicinal chemist's arsenal. However, its successful application requires rigorous and early-stage characterization of fundamental physicochemical properties. Key challenges often associated with this scaffold, such as poor solubility and potential metabolic liabilities, can be overcome through rational, data-driven design. By employing the robust experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data to inform structure-activity and structure-property relationships. A holistic approach that considers the interplay between lipophilicity, solubility, pKa, and metabolic stability is paramount for efficiently advancing 3-methylisoxazole derivatives from hit to lead and ultimately to a successful clinical candidate.

References

  • Kashima, C., et al. (1973). The Synthesis of 3-Methyl-5-(2-aminoalkyl)isoxazoles. Semantic Scholar.
  • BenchChem Technical Support Center. (n.d.). Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole. BenchChem.
  • Li, J., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Google Patents. (n.d.). Process for the manufacture of 3-amino-5-methylisoxazole. Google Patents.
  • ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • Kumar, A., et al. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227.
  • National Center for Biotechnology Information. (n.d.). 3-Methylisoxazole. PubChem Compound Database.
  • Manandhar, M., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central.
  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate.
  • Pallicer, K., et al. (n.d.). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PubMed Central.
  • ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. ResearchGate.
  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. ResearchGate.
  • ResearchGate. (n.d.). Enthalpic differences between 3-methylisoxazole and 5-amine-3-methylisoxazole. ResearchGate.
  • Biosynth. (n.d.). 3-Amino-5-methylisoxazole. Biosynth.
  • TargetMol. (n.d.). 3-Amino-5-methylisoxazole. TargetMol.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylisoxazole. Sigma-Aldrich.
  • Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central.

Sources

An In-depth Technical Guide to the Safe Handling of (3-Methylisoxazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety and handling protocols for (3-Methylisoxazol-4-YL)methanamine and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data sheets and chemical supplier information to ensure a high standard of safety and procedural correctness.

Introduction to this compound

This compound is a heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its isoxazole core is a key feature in a variety of biologically active molecules. Due to its reactive nature and potential biological effects, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide will detail the known hazards, recommend appropriate personal protective equipment, and provide step-by-step protocols for its safe use, storage, and disposal.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for closely related isoxazole derivatives, which should be considered relevant for handling this compound in the absence of specific data for this exact compound.

Hazard Class Category Signal Word Hazard Statement GHS Pictogram
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation.[1]
Acute Toxicity, Oral4WarningH302: Harmful if swallowed.[2]
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage.[2]

Note: The GHS classification can vary between suppliers and for related structures. It is crucial to consult the specific Safety Data Sheet (SDS) for the lot number you are using.

Exposure Controls and Personal Protection

Engineering controls are the first line of defense against exposure. All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory and should be selected based on the potential for exposure.

Operation Required Personal Protective Equipment (PPE)
Weighing and preparing solutions - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Face shield (if there is a splash hazard)
Conducting reactions and work-up - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Face shield- Consider a chemical-resistant apron
Cleaning spills - Heavy-duty nitrile or neoprene gloves- Chemical splash goggles- Lab coat or chemical-resistant suit- Respiratory protection may be required depending on the size of the spill

Rationale for PPE Selection:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact, which can cause irritation or burns.[1][2] The specific choice of glove material should be based on the solvent being used in conjunction with the compound. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical splash goggles are necessary to protect the eyes from splashes and aerosols that can cause serious irritation or damage.[1][2]

  • Lab Coat: A lab coat protects the wearer's clothing and skin from accidental spills.

  • Respiratory Protection: While working in a fume hood should be sufficient for most operations, a NIOSH-approved respirator may be necessary for large-scale work or in the event of a spill where ventilation is inadequate.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risks associated with this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents to minimize the time spent handling the open container.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions within the fume hood. Ensure that the reaction vessel is appropriately secured.

  • Post-Reaction: After the reaction is complete, quench the reaction carefully if necessary and proceed with the work-up in the fume hood.

  • Decontamination: After handling, thoroughly wipe down the work area in the fume hood. Wash hands and any exposed skin with soap and water.[1]

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] It is advisable to store it in a locked cabinet to restrict access to authorized personnel only.[2]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Emergency Situation First-Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Spill Response

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and actions for safely handling this chemical in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start: Obtain this compound review_sds Review Safety Data Sheet (SDS) start->review_sds 1. gather_ppe Gather Appropriate PPE review_sds->gather_ppe 2. prep_hood Prepare Chemical Fume Hood gather_ppe->prep_hood 3. weigh Weigh Compound prep_hood->weigh 4. dissolve Prepare Solution weigh->dissolve 5. react Conduct Reaction dissolve->react 6. workup Perform Work-up react->workup 7. decontaminate Decontaminate Work Area workup->decontaminate 8. dispose Dispose of Waste decontaminate->dispose 9. store Store Compound Properly dispose->store 10. end End store->end

Caption: A workflow diagram outlining the essential steps for the safe handling of this compound.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, including a thorough understanding of the potential hazards, the consistent use of appropriate PPE, and strict adherence to established procedures, is essential for protecting the health and safety of all laboratory personnel. Always consult the most recent Safety Data Sheet provided by the supplier before use.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet - this compound HCL.
  • AK Scientific, Inc. N-Methyl-1-(5-methylisoxazol-4-yl)methanamine Safety Data Sheet.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 3-Hydroxy-5-methylisoxazole.

Sources

Whitepaper: A Technical Guide to the Discovery and Development of Novel Isoxazole-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have positioned it as a cornerstone in the design of numerous therapeutic agents.[4][5][6] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[7][8] Several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, feature this core structure, underscoring its pharmacological significance.[2][8][9] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the modern workflow for discovering and advancing novel isoxazole-based bioactive compounds, from rational design and synthesis to preclinical validation. We will explore the causality behind key experimental choices, present detailed protocols for core methodologies, and discuss the critical role of structure-activity relationship (SAR) studies in optimizing therapeutic potential.

The Isoxazole Scaffold: Rationale for a Privileged Structure

The utility of the isoxazole moiety in drug design is not coincidental; it stems from a combination of favorable physicochemical and structural properties. The weak N-O bond is susceptible to metabolic cleavage under specific physiological conditions, which can be engineered for prodrug strategies. Furthermore, the ring's atoms can act as both hydrogen bond donors and acceptors, facilitating robust interactions with biological targets like enzymes and receptors.[8] This versatility allows for the development of compounds that can address a wide range of diseases, from infectious diseases to cancer and neurodegenerative disorders.[4][6][8]

Synthesis of Isoxazole Scaffolds: The Power of Cycloaddition

While numerous methods exist for isoxazole synthesis, the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, remains the most prevalent and versatile strategy.[10][11] This approach is favored for its efficiency, regioselectivity, and tolerance of a wide variety of functional groups, enabling the creation of diverse chemical libraries for screening.

The most common variant involves the in situ generation of a nitrile oxide from an aldoxime precursor, which then reacts with an alkyne or alkene.[12][13] This method provides a direct and powerful route to construct the 3,5-disubstituted isoxazole core, which is a common motif in bioactive molecules.[12]

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition Aldoxime R1-CH=N-OH (Aldoxime) NitrileOxide [ R1-C≡N⁺-O⁻ ] (Nitrile Oxide Dipole) Aldoxime->NitrileOxide Oxidation & Elimination NCS N-Chlorosuccinimide (NCS) or other oxidant Base Base (e.g., Et3N) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne)

General synthesis via 1,3-dipolar cycloaddition.
Protocol 2.1: Representative Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general, one-pot procedure for the synthesis of a 3-(Aryl)-5-(Aryl)isoxazole derivative, a common structural class.

Materials:

  • Aryl Aldoxime (1.0 eq)

  • Arylacetylene (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reactant Setup: To a solution of Aryl Aldoxime (1.0 eq) and Arylacetylene (1.2 eq) in DCM at 0°C (ice bath), add Triethylamine (1.5 eq).

  • Nitrile Oxide Generation: Add NCS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The causality here is critical: slow addition prevents exothermic reactions and unwanted side products. NCS acts as an oxidant to convert the aldoxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine base to form the reactive nitrile oxide dipole in situ.[4]

  • Cycloaddition: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The nitrile oxide, once formed, readily undergoes cycloaddition with the electron-rich alkyne dipolarophile to form the stable five-membered isoxazole ring.[10][12]

  • Work-up: Upon completion, quench the reaction with water and extract the organic layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

Once a library of isoxazole derivatives is synthesized, the next critical phase is to evaluate their biological activity through a cascade of in vitro assays. The choice of assay is dictated by the therapeutic target of interest (e.g., cancer, bacteria, inflammation).[15][16][17]

Primary Screening: Assessing Cytotoxicity

For anticancer drug discovery, the initial step is often a broad cytotoxicity screen against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[18][19]

Principle of Causality: The MTT assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[20] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[18] A reduction in signal in treated cells compared to untreated controls indicates a loss of viability.

Protocol 3.1: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line(s) (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[17]

  • 96-well flat-bottom plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Isoxazole compounds (dissolved in DMSO to make a 10 mM stock)[21]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Perform serial dilutions of the isoxazole stock solutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (medium with the same final DMSO concentration, typically <0.1%) and an untreated control.[21]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Elucidating the Mechanism of Action

Active compounds from primary screens are further investigated to understand their mechanism of action (MoA).[23] For example, if a compound shows potent anticancer activity, subsequent assays might include Western blotting to probe for apoptosis markers (e.g., cleaved PARP, Caspase-3) or to investigate the inhibition of specific signaling pathways.[23][24]

G cluster_pathway Cancer Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor KinaseA Kinase A (e.g., PI3K) Receptor->KinaseA Activates KinaseB Kinase B (e.g., Akt) KinaseA->KinaseB Activates TF Transcription Factors KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Isoxazole-Based Kinase Inhibitor Inhibitor->KinaseA

Hypothetical inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves synthesizing and testing a series of structurally related analogs to understand how specific chemical modifications influence biological activity.[25][26][27] This iterative process provides crucial insights for designing more potent and selective compounds.[28]

For example, by modifying the R¹ and R² substituents on a 3,5-disubstituted isoxazole core, a chemist can probe the target's binding pocket.

Table 1: Illustrative SAR Data for a Hypothetical Isoxazole Series Against Cancer Cell Lines

Compound IDR¹ Substituent (at C3)R² Substituent (at C5)IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
IZ-1 PhenylPhenyl15.221.5
IZ-2 4-ChlorophenylPhenyl2.55.1
IZ-3 4-MethoxyphenylPhenyl18.925.0
IZ-4 4-Chlorophenyl4-Fluorophenyl0.81.3
IZ-5 4-Chlorophenyl2-Pyridyl1.12.0

SAR Insights from Table 1:

  • Causality: The addition of an electron-withdrawing group (Cl) at the para-position of the R¹ phenyl ring (IZ-2 vs. IZ-1) dramatically increases potency. This suggests a specific interaction, possibly a halogen bond or electrostatic interaction, within the target's active site.[1]

  • An electron-donating group (OCH₃) at the same position (IZ-3) is detrimental to activity.

  • Further modification of the R² ring with a fluorine atom (IZ-4) enhances activity even more, indicating that this position is also sensitive to electronic and steric changes.

  • Replacing the R² phenyl ring with a bioisostere like pyridine (IZ-5) retains high potency, which could improve properties like solubility.

In Vivo Validation: A Critical Step Toward the Clinic

Promising lead compounds identified through in vitro screening and SAR studies must be evaluated in a living system.[29] In vivo studies are essential to assess a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological environment.[30][31]

For anticancer agents, a common starting point is a mouse xenograft model, where human tumor cells are implanted into immunodeficient mice.[32][33] The compound is administered, and its effect on tumor growth is monitored over time compared to a vehicle control.[33] These studies provide the first indication of whether the potent in vitro activity translates to a therapeutic effect in a whole organism.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase TargetID Target Identification & Validation LibSynth Library Synthesis (e.g., 1,3-Dipolar Cycloaddition) TargetID->LibSynth HTS In Vitro Screening (e.g., MTT Assay) LibSynth->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation (SAR Studies) HitID->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt Candidate Candidate Selection LeadOpt->Candidate InVivo In Vivo Efficacy Models (e.g., Xenografts) Candidate->InVivo Tox Regulatory Toxicology InVivo->Tox IND IND-Enabling Studies Tox->IND

The isoxazole drug discovery and development workflow.

Conclusion and Future Perspectives

The discovery of novel isoxazole-based bioactive compounds is a dynamic and highly promising field of research. The journey from initial concept to a viable drug candidate is a multi-stage, iterative process that relies on a logical progression from synthesis to rigorous biological testing. Key methodologies like 1,3-dipolar cycloaddition provide the chemical diversity needed for initial screening, while detailed in vitro assays and systematic SAR studies guide the refinement of lead compounds. The final validation in in vivo models is the critical gatekeeper for preclinical development.

Future trends in this area point towards the development of multi-targeted therapies and the application of computational chemistry and machine learning to predict bioactivity and streamline the discovery process.[4][5][8] The isoxazole scaffold, with its proven track record and chemical tractability, will undoubtedly continue to be a valuable core structure in the search for new medicines to address unmet medical needs.[3][6]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH.
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed - NIH.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Semantic Scholar.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. PubMed.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate.
  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ResearchGate.
  • Application Notes and Protocols for In Vivo Evaluation of Novel Compounds. Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO.
  • Application Notes and Protocols for In Vitro Assays with Bioactive Compounds. Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
  • Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH.
  • In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PubMed Central.
  • MTT assay protocol. Abcam.
  • Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. MDPI.
  • In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts. PMC - NIH.
  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed.

Sources

An In-depth Technical Guide to (3-Methylisoxazol-4-YL)methanamine and its Hydrochloride Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-Methylisoxazol-4-YL)methanamine and its hydrochloride salt, compounds of increasing interest within the medicinal chemistry and drug development landscape. Isoxazole derivatives are recognized for their wide array of biological activities, serving as crucial scaffolds in the design of novel therapeutics.[1][2] This document aims to equip researchers and scientists with the foundational knowledge and practical insights necessary for the synthesis, characterization, and evaluation of this specific isoxazole amine.

Chemical Identity and Physicochemical Properties

This compound, a versatile building block, and its more commonly handled hydrochloride salt, are characterized by the presence of a 3-methylisoxazole core with an aminomethyl substituent at the 4-position.

Table 1: Core Physicochemical Properties

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₅H₈N₂OC₅H₉ClN₂O
Molecular Weight 112.13 g/mol 148.59 g/mol [3]
CAS Number 139458-30-31373029-26-5[3]
Appearance Predicted: Colorless to pale yellow oilOff-white solid[4]
Solubility Soluble in polar organic solventsSoluble in water[4]

Synthesis and Purification

The synthesis of this compound can be approached through several established routes for constructing 3,4-disubstituted isoxazoles, followed by functional group manipulation to introduce the aminomethyl group. A plausible and efficient synthetic strategy is outlined below, drawing from established methodologies for isoxazole synthesis.[5][6]

Proposed Synthetic Pathway

A common and effective method for the synthesis of the isoxazole ring involves the cycloaddition reaction between a nitrile oxide and an alkyne, or the reaction of hydroxylamine with a β-dicarbonyl compound or its equivalent. For the target molecule, a practical approach involves the construction of a 3-methylisoxazole-4-carboxylate ester, which can then be converted to the desired amine.

Synthetic Pathway A Ethyl acetoacetate + Hydroxylamine hydrochloride B Ethyl 3-methylisoxazole-4-carboxylate A->B Cyclization (Base, e.g., NaOEt) C 3-Methylisoxazole-4-carboxamide B->C Amidation (NH₃ or NH₄OH) D This compound C->D Reduction (e.g., LiAlH₄, THF) E This compound HCl D->E Salt Formation (HCl in Ether)

A proposed synthetic workflow for this compound and its hydrochloride salt.
Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on established chemical principles and related literature.[2][5]

Step 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add ethyl acetoacetate dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of hydroxylamine hydrochloride in ethanol.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography on silica gel.

Step 2: Amidation to 3-Methylisoxazole-4-carboxamide

  • Dissolve the purified ethyl 3-methylisoxazole-4-carboxylate in a solution of ammonia in methanol (or aqueous ammonia).

  • Stir the mixture in a sealed vessel at room temperature (or with gentle heating) until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude amide.

  • Recrystallize from a suitable solvent system to yield the pure amide.

Step 3: Reduction to this compound

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of 3-methylisoxazole-4-carboxamide in THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature or reflux until the starting material is consumed.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the crude this compound.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following are the expected analytical data based on the structure and data from analogous compounds.[1][7]

Table 2: Predicted Spectroscopic Data

TechniqueThis compoundThis compound Hydrochloride
¹H NMR δ (ppm): ~2.3 (s, 3H, CH₃), ~3.8 (s, 2H, CH₂), ~1.5 (br s, 2H, NH₂), ~8.5 (s, 1H, isoxazole-H)δ (ppm): ~2.4 (s, 3H, CH₃), ~4.0 (s, 2H, CH₂), ~8.3 (br s, 3H, NH₃⁺), ~8.8 (s, 1H, isoxazole-H)
¹³C NMR δ (ppm): ~11 (CH₃), ~35 (CH₂), ~115 (C4), ~158 (C5), ~160 (C3)δ (ppm): ~10 (CH₃), ~34 (CH₂), ~114 (C4), ~159 (C5), ~161 (C3)
FTIR ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2850-2950 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch)ν (cm⁻¹): ~2500-3000 (N-H stretch, broad), ~1600 (N-H bend), ~1500 (C=N stretch)
Mass Spec (ESI+) m/z: 113.07 [M+H]⁺m/z: 113.07 [M-Cl]⁺
Purity Assessment by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the purity assessment of this compound and its hydrochloride salt.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

This method should provide good separation of the main compound from potential impurities and starting materials. Method validation would be required to establish linearity, accuracy, precision, and limits of detection and quantification.[8]

Biological Activity and Potential Applications in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved drugs.[2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The aminomethyl group at the 4-position of the isoxazole ring in the title compound provides a key point for further chemical modification, allowing for its incorporation into larger molecules to explore structure-activity relationships (SAR).

While specific pharmacological data for this compound is not extensively published, its structural similarity to other bioactive small molecules suggests its potential as a valuable building block in the design of novel therapeutic agents. It can serve as a fragment for fragment-based drug discovery or as a scaffold for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

The hydrochloride salt of this compound is a solid and is generally easier to handle than the free base, which is predicted to be an oil. Based on the Safety Data Sheet (SDS) for the hydrochloride salt, the compound is classified as harmful if swallowed and causes skin and eye irritation.[9]

Handling Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][10]

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][9]

  • Do not eat, drink, or smoke when handling this compound.[9]

First Aid Measures
  • If swallowed: Rinse mouth and seek medical attention.[9]

  • If on skin: Wash off with soap and plenty of water.[4]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.[9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Conclusion

This compound and its hydrochloride salt are valuable chemical entities with significant potential in the field of drug discovery. This guide provides a foundational understanding of their properties, a plausible synthetic route, and essential information for their characterization and safe handling. As research into isoxazole-based therapeutics continues to expand, this compound is poised to be a key building block for the development of next-generation medicines.

References

  • Supporting Information for "Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy". ScienceOpen. (n.d.).
  • Wiley-VCH. (2007). Supporting Information.
  • Supplementary Information File. (n.d.).
  • Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. (n.d.). PMC.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016, March 1). RSC Publishing.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). NIH.
  • Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. (n.d.). PubMed.
  • CN101817797B - Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide. (n.d.). Google Patents.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). ResearchGate.
  • Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. (n.d.).
  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
  • US3242189A - Processes for preparing 3-amino-isoxazoles. (n.d.). Google Patents.
  • Methanamine, hydrochloride. (n.d.). NIST WebBook.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (n.d.).
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). NIH.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.). Google Patents.
  • Novel alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor antagonists: synthesis and structure-activity relationships of 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione and related compounds. (n.d.). PubMed.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.).
  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.). Google Patents.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). PMC.
  • Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. (n.d.).
  • (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. (n.d.). PubChem.

Sources

Isoxazole Derivatives: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide range of clinically successful drugs.[1][2][3] This guide provides an in-depth analysis of the key therapeutic targets for isoxazole derivatives, designed for researchers and drug development professionals. We will explore the causality behind targeting specific enzymes and receptors, detail the mechanisms of action, present comparative efficacy data, and provide validated experimental protocols for target engagement.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole moiety is a cornerstone of modern drug design due to its favorable physicochemical properties.[4] It can engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, making it an effective component for achieving high-affinity binding to biological targets.[4] Its metabolic stability and synthetic accessibility further enhance its utility.[5][6] Clinically relevant drugs containing the isoxazole ring demonstrate a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[5][6][7] This guide will dissect the major protein families targeted by these derivatives.

Key Therapeutic Target Classes

Enzymes: Precision Inhibition

Enzymes are a major class of proteins targeted by isoxazole-based therapeutics. The isoxazole ring often acts as a bioisosteric replacement for other functional groups or provides a rigid framework to correctly orient pharmacophoric elements within an enzyme's active site.

Causality and Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[8][9] While COX-1 is constitutively expressed and serves physiological "housekeeping" functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[8] Selective inhibition of COX-2 is a primary strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[8] The isoxazole scaffold has been instrumental in developing highly selective COX-2 inhibitors like Celecoxib and Valdecoxib.[3][8]

Mechanism of Action: Isoxazole-containing COX-2 inhibitors, such as Valdecoxib, selectively bind to the active site of the COX-2 enzyme.[3][10] The sulfonamide side chain, often present in these inhibitors, binds to a hydrophilic side pocket unique to the COX-2 isoform, conferring selectivity over COX-1.[9] This binding prevents arachidonic acid from accessing the catalytic site, thereby blocking prostaglandin synthesis and reducing inflammation.[9][10]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole Derivative (e.g., Valdecoxib) Isoxazole_Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Comparative Efficacy Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib (Standard) ---[8]
Derivative C3 >1000.93 ± 0.01>107.5[11]
Derivative C5 >1000.85 ± 0.04>117.6[11]
Derivative C6 >1000.55 ± 0.03>181.8[11]
Data synthesized from in vitro enzyme inhibition assays.[11]

Causality and Rationale: DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[12][13] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines to synthesize DNA and RNA.[13] Inhibiting DHODH depletes the pyrimidine pool, leading to cell cycle arrest and exerting an antiproliferative effect.[13]

Mechanism of Action: The antirheumatic drug Leflunomide is a pro-drug that is rapidly metabolized to its active form, Teriflunomide, which features a cleaved isoxazole ring.[12][13] Teriflunomide is a potent, non-competitive inhibitor of DHODH.[13] It binds to a specific channel on the enzyme, distinct from the substrate-binding site, inducing a conformational change that blocks its catalytic function.[12][13] This mechanism effectively halts pyrimidine synthesis, thereby suppressing the proliferation of autoimmune lymphocytes.[14]

Pharmacological Data:

CompoundTargetKd (nM)Ki (nM)Reference
Teriflunomide DHODH12179

Causality and Rationale: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that metabolize monoamine neurotransmitters (e.g., dopamine, serotonin).[15][16] Inhibition of MAO-B is a validated strategy for treating Parkinson's disease, as it increases dopamine levels in the brain.[17] MAO-A inhibitors are used as antidepressants.[1] The isoxazole scaffold has been incorporated into derivatives that show high potency and selectivity for MAO-B.[15][16]

Mechanism of Action: Isoxazole derivatives can act as potent and selective inhibitors of MAO-B.[15] For example, 3,5-diaryl-4,5-dihydroisoxazoles have been shown to inhibit MAO-B in the nanomolar range with high selectivity over the MAO-A isoform.[15] The specific interactions within the enzyme's substrate cavity, dictated by the substitution pattern on the isoxazole and its appended aryl rings, are crucial for both potency and selectivity.[15]

Receptors: Modulating Neuronal and Cellular Signaling

Causality and Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[18] Modulators of the GABA-A receptor are used to treat anxiety, epilepsy, and sleep disorders. The isoxazole ring can serve as a bioisostere for the carboxylate group of GABA, allowing derivatives to interact with the receptor's binding site.

Mechanism of Action: Certain isoxazole derivatives, particularly 3-isoxazolols, can act as antagonists at the GABA-A receptor.[19] These compounds are designed to bind to the GABA binding site but fail to induce the conformational change required for channel opening, thereby blocking the inhibitory action of GABA. This makes them valuable as pharmacological tools to study GABAergic neurotransmission.[19] Conversely, other isoxazoline derivatives have been developed as positive allosteric modulators, enhancing the effect of GABA.[20][21]

Kinases: Targeting Cancer and Inflammatory Pathways

Causality and Rationale: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[22][23] Developing specific kinase inhibitors is a major focus of modern drug discovery. The isoxazole scaffold is a versatile platform for designing ATP-competitive kinase inhibitors.[23]

Mechanism of Action: Isoxazole derivatives have been developed to target a range of kinases, including:

  • c-Jun N-terminal Kinase (JNK): Potent JNK1/3 inhibitors have been developed from an isoxazole scaffold, showing improved selectivity over p38 kinase.[24]

  • Casein Kinase 1 (CK1): Isoxazole-based compounds can act as ATP-competitive inhibitors of CK1 isoforms, disrupting pathways like Wnt and Hedgehog, which are critical in cancer.[3]

  • VEGFR2: As a key receptor tyrosine kinase in angiogenesis, inhibiting VEGFR2 can block tumor blood supply. Isoxazole derivatives have been designed to target this kinase.[25]

  • AMP-activated protein kinase (AMPK): Some isoxazole-based flavonoid derivatives have been shown to activate AMPK, a central regulator of energy homeostasis, suggesting potential applications in treating metabolic diseases like type-2 diabetes.[26][27][28]

Key Experimental Workflows

Workflow for Validating Novel COX-2 Inhibitors

This workflow outlines the key steps from initial screening to preliminary validation for novel isoxazole-based COX-2 inhibitors.

Diagram: High-Throughput Screening Cascade for COX-2 Inhibitors

HTS_Workflow Library Isoxazole Derivative Library Primary_Screen Primary Screen: In Vitro COX-1/COX-2 Enzyme Inhibition Assay Library->Primary_Screen Selectivity Determine Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) Primary_Screen->Selectivity Cell_Based_Assay Secondary Screen: Cell-Based Assay (e.g., PGE2 production in LPS-stimulated macrophages) Selectivity->Cell_Based_Assay Select compounds with high SI Docking Computational Docking (Validate binding mode in COX-2 active site) Cell_Based_Assay->Docking Confirm cellular activity Hit_Validation Hit Validation & Lead Optimization Docking->Hit_Validation

Caption: A typical screening workflow for identifying selective COX-2 inhibitors.

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is essential for determining the IC50 values and selectivity of new chemical entities.[11]

Objective: To measure the concentration-dependent inhibition of recombinant human COX-1 and COX-2 by test compounds.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorescent probe (e.g., Amplex Red)

  • Heme cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (isoxazole derivatives) and control inhibitor (e.g., Celecoxib)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the isoxazole test compounds and control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 160 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution (COX-1 or COX-2). b. Add 10 µL of the diluted test compound or control to the appropriate wells. Include wells with DMSO only for the "no inhibition" control and wells without enzyme for the background control. c. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 10 µL of arachidonic acid substrate.

  • Detection: a. Immediately following substrate addition, add the detection reagent (e.g., Amplex Red/HRP mixture). b. Incubate the plate at 37°C for 5-10 minutes. c. Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Subtract the background reading from all wells. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound against both COX-1 and COX-2. e. Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Self-Validation System:

  • Positive Control: A known selective COX-2 inhibitor (Celecoxib) should produce the expected IC50 values.

  • Negative Control: DMSO should show no significant inhibition.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay (>0.5 is considered excellent).

Conclusion and Future Outlook

The isoxazole scaffold is a remarkably versatile and enduringly relevant core in drug discovery. Its derivatives have successfully targeted a diverse array of proteins, leading to treatments for inflammatory diseases, cancer, and neurological disorders.[5][6] The success of drugs like Celecoxib and Leflunomide underscores the power of this heterocycle in achieving potent and selective modulation of biological targets.[1][2] Future research will likely focus on developing multi-targeted therapies and exploring novel isoxazole derivatives for emerging targets in areas like neurodegeneration and infectious diseases.[5][6] The continued application of advanced synthetic methodologies and computational design will undoubtedly expand the therapeutic landscape for this privileged chemical entity.[5][29]

References

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Semantic Scholar.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
  • Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review. PubMed Central.
  • Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review. PMC.
  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Semantic Scholar.
  • Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B. PMC - PubMed Central.
  • valdecoxib. ClinPGx.
  • The antiviral activity of leflunomide and its active metabolite teriflunomide. ResearchGate.
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Taylor & Francis Online.
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Potential activities of isoxazole derivatives. ResearchGate.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Precision Medicine With Leflunomide: Consideration of the DHODH Haplotype and Plasma Teriflunomide Concentration and Modification of Outcomes in Patients With Rheumatoid Arthritis. PubMed.
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. ResearchGate.
  • Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. Amrita Vishwa Vidyapeetham.
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC.
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI.
  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed.
  • AMPK activators: mechanisms of action and physiological activities. PMC - PubMed Central.
  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed.
  • Celecoxib Pharmacology. YouTube.
  • Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. PubMed.
  • Binding modes and basis of α5 selectivity of isoxazole compounds a,... ResearchGate.
  • COX‐2 inhibitors and the heart: are all coxibs the same? PMC - NIH.
  • Natural activators of AMPK signaling: potential role in the management of type-2 diabetes. BMC.
  • 4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. ResearchGate.
  • AMPK Signaling Pathway. News-Medical.Net.

Sources

The 3-Methylisoxazole Core: A Scaffolding Approach for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the 3-Methylisoxazole Moiety

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the dual imperatives of enhanced therapeutic efficacy and improved safety profiles. Within this dynamic environment, certain chemical scaffolds have demonstrated enduring utility, serving as foundational frameworks for the development of a diverse array of therapeutic agents. The 3-methylisoxazole ring system is a prominent example of such a privileged scaffold. This five-membered heterocycle, with its unique electronic and steric properties, has proven to be a remarkably versatile building block in the design of compounds targeting a wide spectrum of diseases. Its presence in clinically successful drugs, ranging from anti-inflammatory agents to antibiotics, underscores its significance in modern drug discovery.[][][3]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive review of 3-methylisoxazole-containing compounds, delving into their synthesis, multifaceted biological activities, and the underlying mechanisms of action that govern their therapeutic effects. We will explore the causality behind experimental choices in the synthesis and evaluation of these compounds, offering field-proven insights to guide future research and development endeavors.

Synthetic Strategies for 3-Methylisoxazole Analogs: A Practical Guide

The synthetic accessibility of the 3-methylisoxazole core is a key factor contributing to its widespread use in medicinal chemistry. A variety of robust and versatile synthetic routes have been developed, allowing for the facile introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.

1,3-Dipolar Cycloaddition: A Cornerstone of Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a classic and highly effective method for the construction of the isoxazole and isoxazoline rings, respectively.[4] This reaction is particularly valuable for its high degree of regioselectivity and stereospecificity.

A common approach involves the in situ generation of the nitrile oxide from an aldoxime or a hydroximoyl halide. The subsequent cycloaddition with a terminal alkyne yields the desired 3,5-disubstituted isoxazole.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [5][6]

Materials:

  • Substituted aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 eq)

  • Terminal alkyne (1.2 eq)

  • Triethylamine (Et3N) or other suitable base (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)

Procedure:

  • Dissolve the substituted aldoxime in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the chlorinating agent (NCS or Chloramine-T) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the hydroximoyl chloride intermediate.

  • Add the terminal alkyne to the reaction mixture.

  • Slowly add the base (e.g., triethylamine) dropwise to the reaction mixture at 0 °C. The base promotes the in situ formation of the nitrile oxide and its subsequent cycloaddition with the alkyne.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted isoxazole.

G cluster_synthesis 1,3-Dipolar Cycloaddition Workflow Aldoxime Substituted Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Intermediate Aldoxime->Hydroximoyl_Chloride NCS or Chloramine-T Nitrile_Oxide Nitrile Oxide (in situ) Hydroximoyl_Chloride->Nitrile_Oxide Base (e.g., Et3N) Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Isoxazole

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles.

Condensation Reactions for the Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

Another widely employed synthetic strategy involves the one-pot, three-component condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and an aromatic aldehyde.[7][8][9][10][11] This method is particularly attractive due to its operational simplicity, high atom economy, and the ability to generate a diverse library of compounds by varying the aromatic aldehyde.

Experimental Protocol: One-Pot Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones [7][9]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Catalyst (e.g., Sodium silicate pentahydrate, Tartaric acid, or Pyridine)

  • Solvent (e.g., Water, Ethanol, or a mixture thereof)

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate, hydroxylamine hydrochloride, and the catalyst in the chosen solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the substituted aromatic aldehyde to the reaction mixture.

  • Continue stirring at room temperature or heat to a specified temperature (e.g., 70 °C) until the reaction is complete, as monitored by TLC.[8]

  • Upon completion, the product often precipitates from the reaction mixture. If so, cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash with cold water or a cold 5% aqueous ethanol solution.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.

The 3-Methylisoxazole Core in Medicinal Chemistry: A Target-Centric Review

The 3-methylisoxazole scaffold is a recurring motif in a multitude of clinically and preclinically significant compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, coupled with its favorable metabolic stability, makes it an attractive component in drug design.

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

A notable success story for the 3-methylisoxazole core is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Valdecoxib, a potent and selective COX-2 inhibitor, features a 3-phenyl-5-methylisoxazole moiety. The selectivity for COX-2 over COX-1 is a critical design feature aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs.[12][13][14]

Mechanism of Action: The COX-2 enzyme possesses a larger and more accessible active site compared to COX-1, primarily due to the presence of a valine residue at position 523 in COX-2 versus a bulkier isoleucine in COX-1.[12] This difference creates a side pocket in the COX-2 active site that can be exploited by appropriately designed inhibitors. The sulfonamide group of valdecoxib is thought to bind to this hydrophilic side pocket, contributing to its high affinity and selectivity for COX-2.[9]

G cluster_cox2 COX-2 Signaling Pathway and Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Valdecoxib Valdecoxib (3-Methylisoxazole containing) Valdecoxib->COX2 inhibits

Caption: COX-2 Signaling Pathway and Inhibition by Valdecoxib.

Quantitative Data for COX-2 Inhibitors:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib1500.00530000[15]
Celecoxib-0.05-[15]
Rofecoxib-0.5-[15]
Etoricoxib-5-[15]
Compound C6 -0.5561.73[16]
Compound C5 -0.8541.82[16]
Compound C3 -0.9324.26[16]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [14][17][18]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the appropriate wells. For the 100% activity control, add DMSO vehicle.

  • Pre-incubate the plate at 37 °C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a specific time (e.g., 2 minutes) at 37 °C.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Immunomodulatory Agents: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Leflunomide is another prominent drug that, while not directly containing a 3-methylisoxazole ring in its active form, is a prodrug that undergoes ring-opening of its isoxazole moiety to form the active metabolite, teriflunomide.[19] Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[19][20]

Mechanism of Action: The active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[19][20] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, thereby arresting the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are key mediators of the autoimmune response in rheumatoid arthritis.[7][17][20]

G cluster_dhodh Leflunomide Mechanism of Action Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism (Ring Opening) DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH inhibits DeNovo_Pyrimidine De Novo Pyrimidine Synthesis DHODH->DeNovo_Pyrimidine catalyzes Pyrimidine_Pool Pyrimidine Pool Depletion DHODH->Pyrimidine_Pool leads to DeNovo_Pyrimidine->Pyrimidine_Pool Lymphocyte_Proliferation Lymphocyte Proliferation Arrest Pyrimidine_Pool->Lymphocyte_Proliferation Immunosuppression Immunosuppressive Effect Lymphocyte_Proliferation->Immunosuppression

Caption: Mechanism of Action of the Immunomodulatory Drug Leflunomide.

Anticancer Agents: A Multifaceted Approach

The 3-methylisoxazole scaffold has been incorporated into a variety of compounds with promising anticancer activity. These compounds often exert their effects through diverse mechanisms, highlighting the versatility of this chemical moiety.

Bromodomain and Extra-Terminal (BET) Inhibitors: The 3,5-dimethylisoxazole motif has been successfully employed as an acetyl-lysine mimic in the design of BET bromodomain inhibitors.[21][22] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription, and their inhibition has emerged as a promising strategy for cancer therapy. For instance, compound 11h has demonstrated potent inhibition of BRD4 and antiproliferative activity in leukemia cell lines.[23][24]

p38 MAP Kinase Inhibitors: Isoxazole derivatives have also been developed as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in cellular signaling pathways that regulate inflammation and apoptosis.[][][25] Dysregulation of the p38 MAPK pathway is implicated in various cancers and inflammatory diseases. Certain 3,4-diaryl-isoxazoles have shown potent dual inhibition of p38α and casein kinase 1δ (CK1δ).[26]

Quantitative Data for 3-Methylisoxazole Containing Anticancer Agents:

CompoundTargetCell LineIC50 (µM)Reference
11h BRD4(1)-0.027[23][24]
11h BRD4(2)-0.180[23][24]
11h -HL-600.120[23][24]
11h -MV4-110.09[23][24]
Compound 2d -Hep3B~23 µg/ml[27]
Compound 2e -Hep3B~23 µg/ml[27]
Compound 2d -HeLa15.48 µg/ml[27]
Compound 2a -MCF-739.80 µg/ml[27]
Compound 5l-o -Huh7, Mahlavu, MCF-70.3 - 3.7[28]
Isoxazole 1 p38α/CK1δ-0.45 / 0.23[26]
Compound 9 p38α/CK1δ-0.006 / 1.6[26]
Compound 17 p38α/CK1δ/CK1ε-0.019 / 0.004 / 0.073[26]

Experimental Protocol: In Vitro Nitric Oxide Production Assay in RAW 264.7 Macrophages [12][13][21][29][30]

Objective: To assess the anti-inflammatory potential of 3-methylisoxazole derivatives by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Prepare a sodium nitrite standard curve in culture medium.

  • In a new 96-well plate, mix an equal volume of the supernatant (or standard) with Griess Reagent (mix Part A and Part B 1:1 immediately before use).

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples using the standard curve.

  • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Perspectives

The 3-methylisoxazole core continues to be a cornerstone of medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutic agents. Its presence in a diverse range of approved drugs and clinical candidates is a testament to its favorable pharmacological and pharmacokinetic properties. The synthetic methodologies for accessing 3-methylisoxazole derivatives are well-established and amenable to high-throughput synthesis, facilitating the rapid exploration of structure-activity relationships.

Future research in this area will likely focus on several key aspects. The development of novel, highly selective inhibitors for challenging targets will remain a priority. The exploration of 3-methylisoxazole-containing compounds as chemical probes to elucidate complex biological pathways is another promising avenue. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of next-generation 3-methylisoxazole-based therapeutics. As our understanding of disease biology deepens, the adaptable nature of the 3-methylisoxazole scaffold ensures its continued relevance in the ongoing quest for safer and more effective medicines.

References

  • Mechanism of action for leflunomide in rheumatoid arthritis. PubMed - NIH.
  • Leflunomide. Wikipedia.
  • Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases.
  • What is the mechanism of Leflunomide?. Patsnap Synapse.
  • One-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. Request PDF.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
  • Facile synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalysed by sodium silicate in an aqueous m. ResearchGate.
  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed.
  • Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. PubMed.
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines.. ResearchGate.
  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI.
  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories.
  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.
  • In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. PubMed.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology.
  • ChemInform Abstract: Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones by Visible Light in Aqueous Ethanol.. Request PDF.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. PMC - NIH.
  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed.
  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. ResearchGate.
  • 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. PubMed.
  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central.
  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC - NIH.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • A review of isoxazole biological activity and present synthetic techniques.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • (PDF) Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. ResearchGate.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. NIH.
  • Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv.

Sources

A Researcher's Guide to the Commercial Sourcing of (3-Methylisoxazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: (3-Methylisoxazol-4-YL)methanamine is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The isoxazole motif is a privileged structure in drug discovery, known for conferring a range of biological activities, from antimicrobial to anti-inflammatory effects.[1][2][3] This guide provides an in-depth analysis of the commercial landscape for this compound, offering a strategic approach to its procurement. We will navigate the complexities of supplier identification, product specification, and quality verification to ensure the integrity of your research and development pipeline. This document is designed to equip researchers, chemists, and procurement specialists with the necessary information to source this critical reagent efficiently and reliably.

The Strategic Importance of this compound in Drug Discovery

The Isoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural unit is a cornerstone in modern medicinal chemistry, featured in numerous commercially available drugs.[2] Its value stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. The diverse biological activities associated with isoxazole derivatives include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them highly attractive scaffolds for drug development.[1][2][3] The ongoing exploration of isoxazole chemistry continues to yield novel synthetic strategies and a wide array of derivatives with enhanced bioactivity and selectivity.[1]

Spotlight on this compound: Structure and Applications

This compound is a versatile building block that provides a primary amine handle on the 4-position of a 3-methylisoxazole core. This specific arrangement allows for straightforward derivatization and incorporation into larger, more complex molecules. The primary amine can be readily used in amide bond formations, reductive aminations, and other key synthetic transformations, making it a valuable starting point for creating libraries of compounds for high-throughput screening and lead optimization. Its utility is underscored by its appearance in the patent literature, indicating its role in the development of novel chemical entities.

Navigating the Supplier Landscape

Procuring the correct chemical reagent is a critical first step in any experimental workflow. Accuracy in identification and selection prevents costly delays and ensures the reproducibility of results.

Key Chemical Identifiers

To ensure you are sourcing the correct molecule, always cross-reference using multiple identifiers. The most crucial of these is the CAS (Chemical Abstracts Service) number. Note that the free base and its salt forms will have different CAS numbers.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 139458-30-3BLD Pharm[4]
Molecular Formula C₅H₈N₂OPubChem
Molecular Weight 112.13 g/mol PubChem[5]
Synonyms 4-Aminomethyl-3-methylisoxazoleN/A

For the Hydrochloride Salt:

Identifier Value Source
Chemical Name This compound hydrochloride Cymit Química S.L.[6]
CAS Number 1373029-26-5 Cymit Química S.L.[6]
Molecular Formula C₅H₉ClN₂O Cymit Química S.L.[6]

| Molecular Weight | 148.59 g/mol | Cymit Química S.L.[6] |

Prominent Commercial Suppliers

Several chemical suppliers specialize in providing building blocks for research and development. Availability, quantity, and purity can vary. It is advisable to contact suppliers directly for the most current information.

SupplierProduct OfferedTypical QuantitiesNotes
BLD Pharm This compoundResearch quantitiesProvides access to technical documentation like NMR, HPLC, LC-MS.[4]
Cymit Química S.L. This compound hydrochloride50mg, 500mgLists Biosynth as the brand; intended for laboratory use only.[6]
ChemUniverse This compound hydrochlorideCustom quoteOffers a quote request system for specific purity and quantity needs.[7][8]

Note: This list is not exhaustive and represents suppliers identified in public searches. Researchers should perform their own due diligence. Major suppliers like Merck (Sigma-Aldrich), Oakwood Chemical, and American Elements may also carry this or related compounds and are worth consulting.[9][10][11][12][13]

The Critical Importance of Positional Isomerism

A common pitfall in sourcing substituted heterocycles is failing to specify the correct positional isomer. For instance, (3-Methylisoxazol-5-YL)methanamine (CAS: 154016-55-4) is a distinct molecule with a different substitution pattern.[5][14] The position of the aminomethyl group (at C4 vs. C5) will fundamentally alter the molecule's three-dimensional shape and electronic properties, leading to different biological activities and binding affinities. Always double-check the CAS number and structure provided by the supplier to ensure it matches your synthetic plan.

A Strategic Procurement Workflow

A systematic approach to procurement minimizes errors and ensures a reliable supply of high-quality reagents.

Step-by-Step Sourcing Protocol

The following workflow outlines a best-practice approach for sourcing this compound.

  • Define Requirements : Specify the required form (free base or salt), quantity, and minimum purity level (e.g., >95%).

  • Identify Potential Suppliers : Use the table above and internal databases to create a list of potential vendors.

  • Request Quotations : Contact multiple suppliers to compare price, availability, and lead times. Provide the exact CAS number.

  • Review Technical Data : Request the Certificate of Analysis (CoA) and any available analytical data (NMR, LC-MS, etc.) to assess purity and confirm identity.

  • Select Supplier & Procure : Place the order with the supplier that best meets the project's technical requirements, budget, and timeline.

  • Incoming Quality Control : Upon receipt, perform in-house analytical verification to confirm the identity and purity of the material before use.

Visualizing the Procurement Workflow

The following diagram illustrates the key decision points in the sourcing process.

G cluster_plan Phase 1: Planning & Identification cluster_engage Phase 2: Supplier Engagement cluster_execute Phase 3: Execution & Verification Define Define Requirements (Form, Purity, Quantity) Identify Identify Suppliers (CAS: 139458-30-3) Define->Identify Quote Request Quotations (Price, Lead Time) Identify->Quote Review Review Technical Data (CoA, NMR, LC-MS) Quote->Review Select Select Supplier & Procure Review->Select QC Incoming QC (Verify Identity & Purity) Select->QC Use Release to Lab for Use QC->Use

Caption: A strategic workflow for sourcing chemical reagents.

A Self-Validating System: In-House Quality Control

The Imperative of Incoming Material Verification

While suppliers provide a Certificate of Analysis (CoA), it is a fundamental tenet of scientific integrity to perform independent verification. The CoA represents a batch analysis performed by the manufacturer, but it does not account for potential degradation during shipping or storage, or the rare possibility of a packaging error. Establishing a protocol for incoming quality control creates a self-validating system that safeguards your research from the outset.

Recommended Analytical Protocols

For a molecule like this compound, a standard set of analytical techniques can confirm its identity and purity.

Protocol 1: Identity Confirmation via ¹H NMR

  • Sample Preparation : Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition : Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis :

    • Confirm the presence of the methyl singlet (~2.0-2.5 ppm).

    • Identify the methylene singlet (~3.5-4.0 ppm).

    • Observe the isoxazole ring proton singlet (~8.0-8.5 ppm).

    • Check for the amine proton signal (broad, variable chemical shift).

    • The integration of these peaks should correspond to a 3:2:1 ratio (methyl:methylene:ring proton).

Causality : This technique provides unambiguous structural information. The chemical shifts, splitting patterns, and integration values are unique fingerprints of the molecule's proton environment. Any significant deviation from the expected spectrum indicates a potential structural issue or the presence of impurities.

Protocol 2: Purity Assessment via LC-MS

  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Methodology :

    • Column : Use a standard C18 reverse-phase HPLC column.

    • Mobile Phase : A gradient of water and acetonitrile with 0.1% formic acid is a typical starting point.

    • Detection : UV detection at a relevant wavelength (e.g., 210-254 nm) and mass spectrometry (MS) in positive ion mode.

  • Analysis :

    • The HPLC chromatogram should show a single major peak. Purity can be estimated by the area percentage of this peak.

    • The mass spectrometer should detect the correct molecular ion. For the free base, this would be [M+H]⁺ at m/z 113.07. For the hydrochloride, the free base ion will still be observed.

Causality : This method separates the target compound from non-volatile impurities and by-products. The mass spectrometer provides definitive confirmation of the molecular weight, validating the identity of the major peak observed in the chromatogram.

Conclusion

Sourcing this compound requires a diligent and systematic approach. For researchers and drug developers, ensuring the identity and purity of this versatile building block is paramount. By leveraging key identifiers like CAS numbers, carefully vetting suppliers, and—most importantly—implementing a robust in-house quality control protocol, you can build a reliable foundation for your synthetic chemistry and drug discovery programs. This attention to the procurement process is not merely administrative; it is an integral part of rigorous and reproducible science.

References

  • American Elements. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information.
  • USA Chemical Suppliers. (n.d.). (3-methyl-isoxazol-5-yl)methylamine hydrochloride suppliers USA.
  • ChemUniverse. (n.d.). Order: this compound HYDROCHLORIDE.
  • ChemUniverse. (n.d.). Request A Quote: this compound HYDROCHLORIDE.
  • National Institutes of Health. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
  • PubChem. (n.d.). 4-Isoxazolemethanamine. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). (3-METHYLISOXAZOL-5-YL)METHANAMINE HYDROCHLORIDE Price.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Oakwood Chemical. (n.d.). 2-Phenylpyridine.

Sources

Spectroscopic Characterization of (3-Methylisoxazol-4-YL)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. (3-Methylisoxazol-4-YL)methanamine, a heterocyclic amine, represents a scaffold of significant interest due to the prevalence of the isoxazole motif in a range of biologically active compounds. Its structural elucidation through spectroscopic methods is not merely a routine analytical task; it is the foundational step that underpins all subsequent pharmacological and toxicological evaluation. A comprehensive understanding of its three-dimensional structure, electronic properties, and potential for intermolecular interactions is paramount for rational drug design.

This in-depth technical guide provides a multi-faceted spectroscopic analysis of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this guide will illuminate the "why" behind the experimental choices and the logic that transforms raw spectral data into a coherent and validated molecular structure. For researchers, scientists, and drug development professionals, this document serves as a practical workflow for the spectroscopic characterization of this and similar novel chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms, their chemical environment, and even their spatial relationships.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The predicted chemical shifts (δ) are influenced by the electron density around each proton, which is in turn affected by the presence of electronegative atoms and aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5 (isoxazole ring)~8.5Singlet1H
-CH₂- (methanamine)~3.9Singlet2H
-CH₃ (methyl)~2.4Singlet3H
-NH₂ (amine)~1.5 (broad)Singlet2H

Causality of Chemical Shifts:

  • H5 Proton: The proton at the 5-position of the isoxazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, resulting in a downfield chemical shift.

  • Methanamine Protons (-CH₂-): These protons are adjacent to the isoxazole ring and the amino group, both of which are electron-withdrawing. This will cause a downfield shift compared to a simple alkyl chain.

  • Methyl Protons (-CH₃): The methyl group attached to the isoxazole ring will be slightly deshielded, appearing in the typical range for a methyl group on an aromatic-like system.

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (isoxazole ring)~160
C5 (isoxazole ring)~150
C4 (isoxazole ring)~115
-CH₂- (methanamine)~35
-CH₃ (methyl)~12

Causality of Chemical Shifts:

  • C3 and C5 Carbons: These carbons are part of the heterocyclic ring and are bonded to heteroatoms, leading to significant deshielding and downfield chemical shifts.

  • C4 Carbon: This carbon is also part of the isoxazole ring but is not directly bonded to a heteroatom, resulting in a more upfield chemical shift compared to C3 and C5.

  • Methanamine Carbon (-CH₂-): This aliphatic carbon is shifted downfield due to the attachment of the nitrogen atom.

  • Methyl Carbon (-CH₃): This carbon will appear at a typical upfield chemical shift for an alkyl group.

C. Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation.[1][2][3][4]

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amine group.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Data Acquisition: Acquire the NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. Standard pulse sequences for ¹H and ¹³C{¹H} decoupling should be employed.

NMR_Workflow A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H and 13C Spectra C->D E Process and Analyze Data D->E

Caption: Workflow for NMR sample preparation and analysis.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, resulting in a characteristic spectrum.

A. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bonds of the primary amine, C-H bonds, and the C=N and C-O bonds of the isoxazole ring.

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (primary amine)Asymmetric & Symmetric Stretch3400-3250Medium (two bands)
C-H (sp³ methyl/methylene)Stretch2960-2850Medium to Strong
C=N (isoxazole)Stretch1650-1550Medium
N-H (primary amine)Bend (Scissoring)1650-1580Medium to Strong
C-O (isoxazole)Stretch1250-1020Strong
N-H (amine)Wag910-665Broad, Strong

Interpretation of Key Bands:

  • N-H Stretching: The presence of a primary amine is strongly indicated by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5][6][7][8][9]

  • Isoxazole Ring Vibrations: The isoxazole ring will exhibit characteristic C=N and C-O stretching frequencies.

  • N-H Bending: The scissoring vibration of the primary amine typically appears in the 1650-1580 cm⁻¹ range and can sometimes overlap with the C=N stretch.[6][7]

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.[10][11][12][13][14]

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR_Workflow A Record Background Spectrum B Place Sample on ATR Crystal A->B C Apply Pressure B->C D Record Sample Spectrum C->D E Clean Crystal D->E

Caption: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

A. Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, which can be highly informative for structure elucidation.[15][16][17]

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/zIonPredicted Fragmentation Pathway
112[M]⁺Molecular Ion
97[M - CH₃]⁺Loss of a methyl radical
82[M - NH₂CH₂]⁺Loss of the aminomethyl radical
30[CH₂NH₂]⁺Aminomethyl cation

Fragmentation Analysis:

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 112 confirms the molecular weight of the compound.

  • Key Fragments: The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. Cleavage of the methyl group and the aminomethyl group are expected to be prominent fragmentation pathways. The isoxazole ring itself can undergo characteristic ring-opening and fragmentation, although these pathways can be complex.

B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile compounds.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow A Sample Introduction (Direct Probe or GC) B Electron Ionization (70 eV) A->B C Mass Analysis (e.g., Quadrupole) B->C D Detection and Spectrum Generation C->D

Caption: Workflow for Electron Ionization Mass Spectrometry.

IV. Data Integration and Structural Validation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted NMR data establishes the carbon and proton framework, the IR spectrum confirms the presence of key functional groups (specifically the primary amine), and the mass spectrum provides the molecular weight and corroborates the proposed structure through fragmentation analysis. The convergence of these independent lines of evidence provides a high degree of confidence in the structural assignment of this compound.

Conclusion: A Foundation for Further Development

This technical guide has outlined a comprehensive spectroscopic workflow for the structural characterization of this compound. By combining predictive data with established experimental protocols, we have constructed a robust analytical framework. The detailed interpretation of predicted NMR, IR, and MS data, grounded in the fundamental principles of each technique, provides a self-validating system for confirming the molecular structure. For the drug development professional, this level of detailed characterization is the non-negotiable first step in advancing a promising new chemical entity from the bench to the clinic.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Patel, N., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Source, if available, otherwise general description]
  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
  • Oregon State University. Spectroscopy of Amines.
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
  • Scribd. NMR Sample Preparation Guide.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Nmr-profiling.com. NMR sample preparation guidelines.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
  • ResearchGate. ¹H-NMR and APT ¹³C-NMR chemical shift assignments in ppm for....
  • Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. [Link]
  • HETEROCYCLES. (1980). mass spectrometry of oxazoles. 14(6). [Link]
  • Journal of the American Society for Mass Spectrometry. (2023, March 23).
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Semantic Scholar. (2020, January 31). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-Ameen-Al-Majedy/6c4d7c8e9b8f5a1e6b8d9c3e9a8f4c7e8e1d9a8c)
  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Supporting Information. (n.d.). 3.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.).
  • ResearchGate. (2025, August 10). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
  • SpectraBase. cis-1-Hydroxymethyl-4-aminomethyl-cyclohexane - Optional[13C NMR] - Chemical Shifts.
  • Semantic Scholar. The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry.
  • Science.gov. infrared atr-ftir spectrometry: Topics.
  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.
  • ACS Publications. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles.
  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics.
  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
  • Ionization Methods in Organic Mass Spectrometry. (n.d.).
  • Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata).
  • PubChem. Isoxazole. National Institutes of Health.
  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
  • Michigan State University. Proton NMR Table. Department of Chemistry.
  • Oregon State University. ¹³C NMR Chemical Shifts.

Sources

Methodological & Application

Synthesis of (3-Methylisoxazol-4-YL)methanamine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methylisoxazol-4-YL)methanamine is a crucial building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural motif, featuring a substituted isoxazole ring, is present in numerous therapeutics, highlighting its importance for researchers, scientists, and drug development professionals. The isoxazole scaffold is valued for its metabolic stability and its ability to participate in various biological interactions. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the formylation of 3-methylisoxazol-5(4H)-one via the Vilsmeier-Haack reaction, followed by a reductive amination to yield the target primary amine. This guide emphasizes the underlying chemical principles and offers practical insights to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the introduction of a formyl group at the C4 position of the isoxazole ring. The second stage focuses on the conversion of this aldehyde functionality into a methanamine group.

Synthesis_Workflow Start 3-Methylisoxazol-5(4H)-one Intermediate 3-Methylisoxazole-4-carboxaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl3, DMF) Final_Product This compound Intermediate->Final_Product Reductive Amination (NH4OAc, NaBH3CN)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-Methylisoxazole-4-carboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic iminium salt then attacks the electron-rich ring system to introduce the formyl group.

Mechanism Insight

The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The 3-methylisoxazol-5(4H)-one, in its enol tautomeric form (3-methylisoxazol-5-ol), provides the necessary nucleophilicity at the C4 position to attack the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Isoxazolone 3-Methylisoxazol-5-ol Vilsmeier_Reagent->Isoxazolone Reacts with Iminium_Intermediate Iminium Intermediate Isoxazolone->Iminium_Intermediate Electrophilic Attack Aldehyde 3-Methylisoxazole-4-carboxaldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Methylisoxazol-5(4H)-one99.095.0 g50.45
Phosphorus oxychloride (POCl₃)153.3314.0 mL151.35
N,N-Dimethylformamide (DMF)73.0950 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Ethyl acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methylisoxazol-5(4H)-one (5.0 g, 50.45 mmol) in N,N-dimethylformamide (50 mL).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (14.0 mL, 151.35 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3-methylisoxazole-4-carboxaldehyde as a solid.

Part 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly versatile and efficient method for the synthesis of amines from carbonyl compounds.[6][7][8] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine source, which is then reduced in situ to the corresponding amine.[9] For the synthesis of a primary amine, ammonium acetate can be used as the ammonia source. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde.[8]

Mechanism Insight

The reaction begins with the condensation of 3-methylisoxazole-4-carboxaldehyde with ammonia (from ammonium acetate) to form an imine. This imine is then protonated to form an iminium ion, which is subsequently reduced by sodium cyanoborohydride to yield the target primary amine.

Reductive_Amination_Mechanism Aldehyde 3-Methylisoxazole-4- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Ammonia (from NH4OAc) Ammonia->Imine Iminium Iminium Ion Imine->Iminium Protonation Amine (3-Methylisoxazol-4-YL) methanamine Iminium->Amine Reduction Reducing_Agent NaBH3CN Reducing_Agent->Amine

Caption: Simplified mechanism of reductive amination.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Methylisoxazole-4-carboxaldehyde111.094.0 g36.00
Ammonium acetate (NH₄OAc)77.0813.88 g180.00
Sodium cyanoborohydride (NaBH₃CN)62.842.70 g43.20
Methanol (MeOH)32.04100 mL-
Dichloromethane (DCM)84.93150 mL-
1 M Sodium Hydroxide (NaOH) solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-methylisoxazole-4-carboxaldehyde (4.0 g, 36.00 mmol), ammonium acetate (13.88 g, 180.00 mmol), and methanol (100 mL). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (2.70 g, 43.20 mmol) portion-wise over 15 minutes. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC (10:1 DCM/methanol with a few drops of triethylamine).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 100 mL of water to the residue and basify to pH 10-11 with 1 M NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The two-step process, involving a Vilsmeier-Haack formylation followed by a reductive amination, employs well-established and understood chemical transformations. By carefully controlling the reaction conditions and following the outlined procedures, researchers can confidently synthesize this valuable building block for application in drug discovery and development programs.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
  • Khandebharad, A. U., Sarda, S. R., Gill, C. H., & Agrawal, B. R. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 5(5), 27-32. [Link]
  • Zhang, X. H., et al. (2012). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 2(23), 8783-8790. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Patel, R. P., & Patel, K. C. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3567-3576. [Link]
  • Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5645. [Link]
  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Kumar, A., & Kumar, S. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(1), 50. [Link]
  • Shaikh, A. R. (2021). A Convenient Green Protocol for the Synthesis of 4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27402. [Link]
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Kumar, A., & Kumar, S. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
  • Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Application Notes & Protocols: A Guide to the One-Pot Synthesis of 3,4-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Specifically, the 3,4-disubstituted isoxazole motif presents a synthetic challenge, as classical [3+2] cycloaddition reactions often favor 3,5-disubstitution due to steric and electronic factors.[4] This guide provides a comprehensive overview and a detailed protocol for a highly efficient, metal-free, one-pot synthesis of 3,4-disubstituted isoxazoles. We will delve into an enamine-triggered [3+2] cycloaddition strategy, explaining the mechanistic rationale behind its high regioselectivity and yield.[1][2] This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable and scalable method to access this important class of heterocycles.

Introduction: The Significance of 3,4-Disubstituted Isoxazoles

The isoxazole nucleus is a cornerstone in the design of therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] Compounds like the antimicrobial Cloxacillin and the anti-cancer drug NVP-AUY922 highlight the pharmaceutical importance of this heterocycle.[1]

While various methods exist for isoxazole synthesis, achieving regioselective control to produce 3,4-disubstituted isomers has been a persistent challenge.[1][2] Many traditional routes require multiple steps, harsh conditions, or expensive transition-metal catalysts.[1][2] The development of efficient, one-pot methodologies that offer high regioselectivity and functional group tolerance is therefore of paramount importance for accelerating drug discovery programs. This guide focuses on a modern, powerful strategy that elegantly overcomes these hurdles.

Core Methodology: Enamine-Triggered [3+2] Cycloaddition

The featured methodology is a one-pot, multi-component reaction that proceeds via an enamine-triggered [3+2] cycloaddition. This approach provides a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles under mild, metal-free conditions.[1][2][7] The reaction brings together an aldehyde, an N-hydroximidoyl chloride, a secondary amine catalyst, and a base in a single reaction vessel.

Mechanistic Rationale and Workflow

The success of this one-pot synthesis hinges on the in-situ formation of two key reactive intermediates: a nitrile oxide and an enamine . The subsequent inverse-electron-demand [3+2] cycloaddition between these intermediates dictates the desired 3,4-regiochemistry.

The overall transformation can be visualized as follows:

G Aldehyde Aldehyde (R²-CHO) OnePot One-Pot Reaction Vessel (e.g., CH₂Cl₂) Aldehyde->OnePot Hydroximidoyl_Chloride N-Hydroximidoyl Chloride (R¹-C(Cl)=NOH) Hydroximidoyl_Chloride->OnePot Sec_Amine Secondary Amine (e.g., Pyrrolidine) Sec_Amine->OnePot Base Base (e.g., Et₃N) Base->OnePot Product 3,4-Disubstituted Isoxazole OnePot->Product [3+2] Cycloaddition & Oxidation G cluster_reactants Starting Materials cluster_intermediates In-Situ Intermediates A N-Hydroximidoyl Chloride (A) D Nitrile Oxide (D) A->D  + Base - HCl B Aldehyde (B) E Enamine (E) B->E + C C Secondary Amine (C) C->E Base Base F Dihydroisoxazole (F) D->F [3+2] Cycloaddition E->F G Amine Oxide (G) F->G Oxidation H 3,4-Disubstituted Isoxazole (H) G->H Elimination

Caption: Key mechanistic steps of the reaction.

Experimental Protocol

This protocol is adapted from a high-yielding, peer-reviewed procedure. [1]It describes the general method for synthesizing 3,4-disubstituted isoxazoles.

Materials and Equipment
  • Reagents: Aldehydes, N-hydroximidoyl chlorides, pyrrolidine, triethylamine (Et₃N), dichloromethane (CH₂Cl₂), and standard solvents for workup and chromatography (ethyl acetate, hexanes). All reagents should be of standard laboratory grade.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, standard glassware for extraction (separatory funnel), rotary evaporator, and flash chromatography system.

Step-by-Step Procedure

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-hydroximidoyl chloride (1.0 equiv, e.g., 0.2 mmol).

  • Dissolve the starting material in dichloromethane (CH₂Cl₂). The concentration is key; optimization studies show that less polar solvents and lower concentrations improve yield. [2]A volume of 4 mL for a 0.2 mmol scale is a good starting point. [1]3. Add the corresponding aldehyde (4.0 equiv, e.g., 0.8 mmol).

    • Scientist's Note: The use of excess aldehyde helps to drive the enamine formation to completion.

  • Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling the initial exothermic reaction and preventing side-product formation.

  • To the cooled, stirring solution, add pyrrolidine (2.2 equiv, e.g., 0.44 mmol) followed by triethylamine (1.0 equiv, e.g., 0.2 mmol) dropwise.

    • Scientist's Note: Pyrrolidine is the catalyst for enamine formation, while triethylamine acts as the base to generate the nitrile oxide. [1][2] Reaction and Work-up:

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the limiting reagent (N-hydroximidoyl chloride).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3,4-disubstituted isoxazole.

Data and Expected Results

This method demonstrates broad substrate scope, tolerating a variety of functional groups on both the aldehyde and the N-hydroximidoyl chloride, with reported yields often in the 77-99% range. [1][2]

Entry R¹ (from Hydroximidoyl Chloride) R² (from Aldehyde) Product Yield (%) [1]
1 Phenyl Methyl 91%
2 4-Chlorophenyl Methyl 99%
3 4-Methoxyphenyl Methyl 82%
4 Phenyl Phenyl 93%
5 Phenyl Propyl 85%
6 4-Nitrophenyl Phenyl 77%

| 7 | 2-Thienyl | Methyl | 88% |

Conclusion and Outlook

The one-pot synthesis of 3,4-disubstituted isoxazoles via an enamine-triggered [3+2] cycloaddition represents a significant advancement in heterocyclic chemistry. Its operational simplicity, mild conditions, metal-free nature, and consistently high yields make it a highly attractive and practical tool for medicinal chemists and synthetic researchers. [1][2]The ability to readily access this valuable chemical space opens new avenues for the exploration and development of novel isoxazole-based therapeutics.

References

  • Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84.
  • Aher, A. D., et al. (n.d.). Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Iranian Journal of Catalysis.
  • Lee, K., & Lee, C. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Bulletin of the Korean Chemical Society, 31(12), 3763-3766.
  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225.
  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry.
  • Wilson, Z. E. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry, 3(4), 1163-1170.
  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.
  • Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate.
  • DeKorver, K. A., et al. (2010). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(20), 6931-6941.
  • Aher, A. D., et al. (2024). Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Iranian Journal of Catalysis.
  • Mohammadi, Z., et al. (2021). Synthesis of 3,4‐disubstituted isoxazole‐5(4H)‐ones catalyzed by ZnO@Fe3O4. Applied Organometallic Chemistry, 35(5).
  • Shitre, A. S., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32747-32771.
  • De Sarlo, F., & Machetti, F. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(36), 7299-7313.
  • De Sarlo, F., & Machetti, F. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Synthesis of 3,4-disubstituted isoxazoles.
  • Setia, S., et al. (2020). Various Synthetic Pathways for the Synthesis of 3,4-Disubstituted Isoxazole by One Pot Multicomponent Reaction. Orbital: The Electronic Journal of Chemistry, 12(4), 267-275.
  • Ghorbani-Vaghei, R., & Amiri, M. (2022). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 12(1), 18810.
  • Głowacka, I. E., et al. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 13(21), 5969-5980.
  • Wang, D., et al. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters, 17(21), 5460-5463.
  • Jia, Q.-F., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Scilit.

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Sonochemistry and Heterocyclic Synthesis

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1][2] Traditional synthetic routes to these valuable heterocycles, however, often grapple with challenges such as long reaction times, harsh conditions, and the use of hazardous reagents.[3] This guide delves into the transformative potential of ultrasound-assisted organic synthesis, a green chemistry technique that leverages high-frequency sound waves to drive chemical reactions with remarkable efficiency.[4] As we will explore, the application of sonochemistry not only accelerates the synthesis of isoxazole derivatives but also enhances yields, improves purity, and promotes environmentally benign protocols.[5][6] This document serves as both a strategic overview and a practical handbook, providing detailed protocols and the scientific rationale behind them.

The Sonochemical Advantage: Mechanism and Rationale

Ultrasound-assisted synthesis is not merely about "shaking" molecules into reacting. The core phenomenon is acoustic cavitation : the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (typically >20 kHz).[4][7] This collapse generates localized hot spots with transient temperatures of ~5000 K, pressures of ~1000 atm, and rapid heating/cooling rates.[4] These extreme conditions are the engine of sonochemistry, promoting reactions through several mechanisms:

  • Enhanced Mass Transport: The intense micro-convection and shockwaves generated by cavitation disrupt the boundary layers around reactants and catalysts, dramatically increasing mass transfer.[5] This is particularly beneficial in heterogeneous reactions.

  • Radical Formation: In aqueous or protic solvents, sonolysis can cleave solvent molecules to generate highly reactive radical species, which can initiate or participate in reaction pathways.

  • Mechanical Effects: The powerful shear forces and shockwaves can de-agglomerate solid reagents or catalysts, increasing their effective surface area and reactivity.

For the synthesis of isoxazoles, these effects translate into tangible benefits: significantly reduced reaction times, often from hours to minutes, and improved product yields with fewer byproducts.[5][7]

Core Synthetic Strategies: 1,3-Dipolar Cycloaddition and Beyond

The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne.[8][9] Ultrasound irradiation has proven to be a powerful tool for promoting this key transformation, often through the in situ generation of the nitrile oxide intermediate.

Diagram: General Workflow for Ultrasound-Assisted Isoxazole Synthesis

G cluster_prep Reactant Preparation cluster_reaction Sonochemical Reaction cluster_workup Work-up & Purification A Aldehyde/Oxime + Hydroxylamine HCl D Combine Reactants in Reaction Vessel A->D B Alkyne/Alkene (Dipolarophile) B->D C Solvent & Catalyst (if applicable) C->D E Immerse in Ultrasonic Bath or use Ultrasonic Probe D->E Vessel Placement F Apply Ultrasound (Specify Frequency, Power, Time) E->F Activation G Reaction Quenching & Extraction F->G Post-Reaction H Solvent Removal G->H I Purification (e.g., Recrystallization, Column Chromatography) H->I J Characterization (NMR, IR, MS) I->J Purity & Structure Confirmation G A Ar-CHO (Aldehyde) C Ar-CH=NOH (Aldoxime) A->C + NH2OH·HCl B NH2OH·HCl D [Ar-C≡N⁺-O⁻] (Nitrile Oxide) C->D CAN, H₂O Ultrasound (Cavitation) F 3,5-Disubstituted Isoxazole D->F + Alkyne (E) [3+2] Cycloaddition E R-C≡CH (Alkyne) E->F

Sources

The Strategic Application of (3-Methylisoxazol-4-YL)methanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Design

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry due to its versatile biological activities and therapeutic potential.[1][2] Isoxazole derivatives are integral components of several clinically approved drugs and are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4] The unique electronic properties and structural rigidity of the isoxazole ring make it a valuable scaffold for designing novel therapeutic agents with enhanced bioactivity and selectivity.[2]

This application note focuses on a particularly valuable building block, (3-Methylisoxazol-4-YL)methanamine . The specific substitution pattern of this molecule—a methyl group at the 3-position and an aminomethyl group at the 4-position—offers a unique combination of features for medicinal chemists. The methyl group can provide beneficial steric and electronic contributions to ligand-receptor interactions, while the primary amine serves as a crucial handle for introducing a wide array of functionalities through well-established synthetic transformations. This guide will provide a comprehensive overview of the synthesis of this compound, its application in the design of bioactive molecules, and detailed protocols for its incorporation into potential drug candidates.

Synthesis of the Key Building Block: this compound

A robust and scalable synthesis of this compound is essential for its widespread use in drug discovery programs. A common and efficient strategy involves a multi-step sequence starting from readily available starting materials, culminating in a reductive amination.

A plausible and chemically sound synthetic pathway is outlined below. This pathway leverages the construction of the isoxazole core followed by the introduction of the aminomethyl functionality.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Isoxazole Ring Formation cluster_1 Functional Group Introduction at C4 cluster_2 Final Amine Synthesis A Ethyl Acetoacetate C 3-Methylisoxazol-5(4H)-one A->C Condensation B Hydroxylamine Hydrochloride B->C E 3-Methylisoxazole-4-carboxaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E H This compound E->H Reductive Amination F Ammonia Source (e.g., NH4OAc) F->H G Reducing Agent (e.g., NaBH3CN) G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol details the final, crucial step of the synthesis: the reductive amination of 3-methylisoxazole-4-carboxaldehyde. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[5][6]

Step 1: Imine Formation

  • To a solution of 3-methylisoxazole-4-carboxaldehyde (1.0 eq) in an appropriate solvent such as methanol or dichloromethane (DCM) at room temperature, add a source of ammonia. Ammonium acetate (NH₄OAc, 2.0-3.0 eq) is a common choice as it also serves as a mild acid catalyst to promote imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction of the Imine

  • Once imine formation is deemed complete or has reached equilibrium, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) is a preferred reagent for this transformation as it is selective for the reduction of the iminium ion over the starting aldehyde.[5]

  • Continue to stir the reaction mixture at room temperature for an additional 2-12 hours. Monitor the reaction for the disappearance of the imine intermediate and the appearance of the desired amine product.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound. The amine can be converted to its hydrochloride salt for improved stability and handling by treatment with a solution of HCl in a suitable solvent like diethyl ether or methanol.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The this compound scaffold is a versatile building block for the synthesis of a diverse range of bioactive compounds. Its utility is exemplified by its incorporation into molecules targeting various biological pathways.

Case Study: APJ Receptor Agonists for Cardiovascular Diseases

A notable application of the this compound moiety is in the development of agonists for the APJ receptor. The APJ receptor and its endogenous ligand, apelin, play a crucial role in the regulation of the cardiovascular system. Agonists of the APJ receptor have shown potential in the treatment of heart failure.[7]

A patent application discloses a series of triazole pyridyl compounds as APJ receptor agonists, with a key example being (R)-Cyclopropylthis compound hydrochloride .[7] In this molecule, the this compound core is further functionalized with a cyclopropyl group on the amine.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Functionalization cluster_2 Resulting Bioactive Molecule cluster_3 Biological Target cluster_4 Therapeutic Indication Core This compound Modification N-Cyclopropylation Core->Modification Leads to Bioactive (R)-Cyclopropylthis compound Modification->Bioactive Forms Target APJ Receptor Agonist Bioactive->Target Acts as Indication Heart Failure Target->Indication Potential Treatment for

Caption: Relationship between the core scaffold and its application.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound scaffold is still emerging, some general principles can be inferred from related isoxazole-containing compounds:

FeatureContribution to Bioactivity
3-Methyl Group Can occupy hydrophobic pockets in the target protein, enhancing binding affinity. May also influence the electronics of the isoxazole ring.
Isoxazole Ring Acts as a rigid scaffold, properly orienting substituents for optimal interaction with the target. The N-O bond can act as a hydrogen bond acceptor.
4-Aminomethyl Linker Provides a key point for diversification. The primary amine can be readily functionalized to introduce a wide range of substituents to probe the binding pocket and modulate physicochemical properties.

Protocol for Incorporation into a Target Molecule: Amide Bond Formation

A common and highly effective method for incorporating the this compound building block into a larger molecule is through amide bond formation with a carboxylic acid. There are numerous coupling reagents available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling
  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add HATU (1.1-1.2 eq) to the solution.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the reaction mixture. Stir for a few minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a readily functionalizable primary amine make it an attractive scaffold for the rapid generation of compound libraries for lead discovery and optimization. The demonstrated application of this moiety in the development of APJ receptor agonists highlights its potential for creating novel therapeutics for cardiovascular and other diseases. The protocols provided in this application note offer a practical guide for researchers to effectively utilize this promising chemical entity in their drug discovery endeavors.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
  • Triazole pyridyl compounds as agonists of the apj receptor.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Indian Journal of Advances in Chemical Science. IJACS. [Link]
  • The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]
  • Synthesis, characterization and biological activity of isoxazole deriv
  • Leflunomide analogues as potential antiinflamm
  • Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. PubMed. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. IOSR Journals. [Link]
  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Chemical structure of leflunomide and its active metabolite A77 1726.
  • Teriflunomide.
  • Advances in isoxazole chemistry and their role in drug discovery.

Sources

Application Notes & Protocols: (3-Methylisoxazol-4-YL)methanamine as a Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of modern drug discovery, the isoxazole ring system stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active compounds stems from its unique electronic properties, metabolic stability, and its capacity to act as a versatile bioisostere for other functional groups, such as amides and esters.[1][2][3][4] The isoxazole moiety is a cornerstone in drugs exhibiting anticancer, antimicrobial, and anti-inflammatory activities.[1][5]

(3-Methylisoxazol-4-YL)methanamine emerges as a particularly valuable building block. It strategically positions a reactive primary amine on the C4 position of the 3-methylisoxazole core. This aminomethyl handle serves as a versatile anchor point for a wide array of synthetic transformations, enabling chemists to readily explore chemical space and build libraries of novel compounds for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and the scientific rationale behind methodological choices.

Physicochemical Properties & Handling

A clear understanding of the building block's properties is paramount for successful and safe experimentation.

PropertyValueSource/Comment
Molecular Formula C₅H₈N₂OPubChem CID 16481072[6]
Molecular Weight 112.13 g/mol PubChem CID 16481072[6]
Appearance Typically an oil or low-melting solidGeneral knowledge for similar structures
Key Functional Groups Primary Amine, Isoxazole RingStructural analysis
Reactivity Nucleophilic primary amine; stable heterocyclic coreChemical principles
Storage Store under inert atmosphere (N₂ or Ar) at 2-8°CBest practice for primary amines

Core Synthetic Applications: Leveraging the Aminomethyl Handle

The primary amine of this compound is the epicenter of its synthetic utility. Two of the most fundamental and powerful transformations are N-acylation to form amides and reductive amination to generate secondary or tertiary amines. The choice between these pathways is a critical decision in the design of a synthetic route.

Synthetic_Strategy Start This compound Decision Desired Linkage? Start->Decision Amide Amide Bond (R-CO-NH-) Decision->Amide  Amide Amine Secondary/Tertiary Amine (R-CH2-NH-) Decision->Amine  Amine Acylation Protocol 1: N-Acylation Amide->Acylation ReductiveAmination Protocol 2: Reductive Amination Amine->ReductiveAmination Target1 Target Molecule Class 1 (Amides) Acylation->Target1 Target2 Target Molecule Class 2 (Amines) ReductiveAmination->Target2

Caption: Synthetic decision workflow for this compound.

Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[7] This protocol details a robust method for coupling this compound with a carboxylic acid using a standard coupling agent.

Rationale: While acyl chlorides or anhydrides can be used, direct coupling of a carboxylic acid is often preferred as it avoids the need to prepare more reactive acylating agents and generally proceeds under milder conditions.[8][9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) provides a clean and efficient method for amide bond formation with minimal racemization for chiral acids.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid of interest (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of 0.1-0.2 M).

    • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.

  • Reaction Assembly:

    • To the activated acid mixture, add this compound (1.05 eq).

    • Slowly add DIPEA (2.5 eq) dropwise to the stirring solution. The base is crucial for scavenging the acid formed during the reaction and ensuring the primary amine remains nucleophilic.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup and Isolation:

    • Once the starting amine is consumed, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude amide product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.

ParameterRecommended ConditionRationale
Coupling Agent HATU, HBTU, or EDC/HOBtHigh efficiency, minimizes side reactions.
Base DIPEA or TriethylamineNon-nucleophilic tertiary amine to scavenge acid.
Solvent Anhydrous DMF or DCMGood solubility for reactants, aprotic.
Temperature 0°C to Room TemperatureMild conditions preserve sensitive functional groups.
Protocol 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a superior method for N-alkylation, offering high selectivity and avoiding the common issue of over-alkylation seen with direct alkylation using alkyl halides.[10][11][12] The process occurs in a one-pot fashion, first forming an intermediate imine, which is then reduced in situ.

Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[10] It is mild enough not to reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the protonated imine intermediate as it forms. This selectivity is the cornerstone of the protocol's success. Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic.

Detailed Step-by-Step Methodology:

  • Imine Formation:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the desired aldehyde or ketone (1.0-1.2 eq).

    • A small amount of acetic acid (0.1 eq, optional) can be added to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed. The portion-wise addition helps control the reaction rate.

    • Continue stirring at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting amine and the formation of a higher Rf product indicates progress. Reactions are typically complete in 2-16 hours.

  • Workup and Isolation:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous NaHCO₃ or Na₂CO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining STAB.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification:

    • Purify the crude secondary amine by flash column chromatography on silica gel.

Target_Molecules cluster_0 Core Building Block cluster_1 Derived Scaffolds Core This compound Amide Amide Derivatives [Isoxazole]-CH2-NH-CO-R Core->Amide N-Acylation Amine Secondary Amine Derivatives [Isoxazole]-CH2-NH-CH2-R Core->Amine Reductive Amination

Caption: Target molecule classes derived from the core building block.

Application in Drug Discovery: Case Study Context

The synthesis of the immunomodulatory drug Leflunomide and its active metabolite Teriflunomide highlights the importance of the isoxazole scaffold in pharmaceuticals.[13][14] These drugs are synthesized by forming an amide bond between 5-methylisoxazole-4-carboxylic acid and an aniline derivative.[13][15][16]

While a different isomer, this synthetic strategy provides a powerful template for the application of this compound. By employing this building block, researchers can create novel analogues where the amide linkage is reversed or spaced differently, or where the aniline component of Leflunomide is replaced with a diverse set of carboxylic acids. For example, coupling this compound with 4-(trifluoromethyl)benzoic acid using Protocol 1 would yield a structural analogue of Leflunomide, allowing for direct investigation into the impact of linker orientation on biological activity. This approach is fundamental to lead optimization campaigns in drug development.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its stable isoxazole core combined with a strategically placed and highly reactive primary amine provides a reliable platform for generating diverse molecular libraries. The N-acylation and reductive amination protocols detailed herein are robust, scalable, and foundational methods that empower researchers to efficiently synthesize novel chemical entities for the discovery and development of new therapeutics.

References

  • EDC-promoted one-step synthesis of teriflunomide at the industrial scale. RSC Publishing. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Dq_sQhfoVV8J_s9BcayHPa3zNn_TuYDh4l9QK-xd69Q4nUuJD1zYyB8D4jwWWjHIUtqAAGBuWr9PFt-sAI3c8pAwuG6sJqhpE7HgOspiccf5R0fnGK-ftpJw_vqG7dbeFpzlZUy06gh9DQjmvmWrtCbm2eA2zd-Tmqs=
  • A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjXZI2m9wDjOLnRh-KeO7Gt_5J4SM8dBZgoz6P-trD3t8h-tC27hNW0lsaXTahhn9pfKgPaCgszXN3RMtHse1tVB5LEhSKKjIkcPZnezDL96oYbsbKnCaDsxpD5iUUNINnXafs_vk3J-Mq4HWLz4Z1jaJ_L986Y1DPUixzwopJVO9Y3alid81G5AlEPeNY74w9A7vTTWKBuz3-0Y9-GrkjtEuY76FZmwI1d0BptzQwG7PGClZXSLYece1nH3gR9JVn-O81LZyYK42_18dF5FNFZ1wXgNAAIPZnwAQWIwErdyuISHJR84yavTs5MrGirearQPY8MGJBCpy7StG6
  • An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwu0xWmYDG2I6wwrUfTa2wHn2NltDzaWw9oNmMVFG44IECfH1zK5yyjGfnSVVWGZvfNfLQQxT7uerUPPjtB2FVBIzXTSKzURXhNZF5XvAGyyZdvTntOU5P7_K-S59Xha2QwFLSGLansMNjcHlWGR2VbzFqwaQKxp3tLXuo7ztfbHvyFortcNi1JLQQcts_HAZyBzDFXxmuTdsTek1HlLraARLb3BzOqnVlQ1vmY9QueSYenieOgDWEDA82Y6djs9ZbHd4=
  • An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. AWS. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI7cge3jDrv588nFNrac-zIhUi-fatOKchA_DG9D5GtLKMzs6Jl9EQx0vh6fYYkO_Wx2AnyJCscAsJBthIksEi0QjXWuVCQFdFjxRW0h2y8c0xdNc-ZPKq_6-RlpXCJgYD235iblSLYWUgYog-I2Dd2lb0eKgUOREXsLpgv974U4NEaw6bkrFQAVvlNJp54G6VFjYfBn_pSYC18BglxQ6idGxBjReujw==
  • Process for the preparation of teriflunomide (2020). SciSpace. Available at: https://vertexaisearch.cloud.google.
  • The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4LOn_5px_SLP_d-PcRAEdZSdbVTK9QFNxVhPZW6FaVeatwrvS239x1Sk5A01VOPJaVyZSiDmSAQF7Xf468PxilDTvgQ15JL3WMXYmdVzV97fYsWT2v5iZuB2Ax9fLl-9-gGA=
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn7p2CyDzkv1B-KKLuyY-H2CvNaAkryhj1EmX8EUQHR_zWnEAAS0xDJqAArnwq_zLQDDjizREhVXNz2OYgDKwqUJ-I3hT3-oBOQleNTV0YjzdJkqYCBKjUxtO1r9I5yqy431h1Zb9XTp8YBQ8AIQJRtp6FV6ZSkGXD-LE=
  • An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities. Journal of Pharmaceutical Research International. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi1lJqHg4YCskwCNFHWVbKAZlbjeXyLbvXNJ1hg2q5HBpQllQ7uwsCqYvkH0mwdHwbWvtR27oTummKuz0Fpwefxiy99rP_hw_j1WMTr26ElHMD3ukT7-YkKHIymivyfg-v0qWwzTh4h_2YdqfjNMxfB3g=
  • A method for synthesizing leflunomide. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZNIa8ZdrJx_O_BhvdRp1p_FRgzjdzjmvPj0ZLKIkiSTPVfHGUSfmLjHW-xWJhFBk_Ao-_kqTVz1Z1Wdn2dqnqbjsdlPyMydlpiaD3SPONTRjwEXjD9vRVdS2tOhJlFe5dfg_u-vW1AsoweUEw
  • A novel methodology for the synthesis of teriflunomide using hydrotropes as a reaction media. Research Journal of Pharmacy and Technology. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF41bXYKKA70d0AUtotauCccFmUev7tceja-cp4tiuAwNs4-m4g_MHW8DFV9nrLik5y-0l6bB6-ojNO9q1Sschjnv5lAlhCupmeA-HlZquceZ2gewRj1rVn8YcnRtK_I3QDQiR1IZCZH-glpYzoVGQ4QTcFsnQ=
  • Isoxazoles: Molecules with potential medicinal properties. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQUVs93DYZYUsml95705axaB52t8W5mR3rojGRZGdU2IIKDtdTD6AYnifs4mA8W_1r0X8NET-DAn5_dKI_5NTt0yJB-O78ZBDY_WuQFiHbCfqBfEsa4mWflZdhv-OEOmRpdpaPeMmloXPBqFn_sOB1hzHGSS61mw0VW2mfd4UMjJvd2PzvD0mAr765WVQ7J7CY3JFQ9lYJSd5Hl2JvGVu9iCHYy14=
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3_vyNzDn9ZvpBxkoZgf22dctWIvVTMCrR-Dogc_NsXPmhOOLnY7MBKmupVK741gfwwXRmeeyRMjJ6oizKCwqyVFX2igofkvPGFs5eTLnhVnmviPZlwX-W2fMl3X6h2zqmn89Cn-flwBH6rPI=
  • Method for synthesizing leflunomide. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2kOkLQ4VSJ-QO592uP2ngIV_84BxIpAzlaBiGeKUJXeNCIMj-gAYM6jsi6ge8Hm6Fahs4uRHK2JsTpXM6q_J1LNZ8Qe7aC45rQhJBXIIvPwgp68tn4IzJmQdaHm9PAfcZ7FkggUc4Jy-V
  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOk6m-j1ht9mTAJo2hI9B-wLNkD8UgIieT3qLHPTwH_bL1y2-ZqAhOzrBFssBFzIHpJrhR_qgewXR4Quic4bF5Ke5jXLtlwo7fvSO5hBpI_OnMwOGCoCPpSF2pfH_v4PTzuY-aZCARfAYp0A==
  • An improved process for preparation of leflunomide. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_hhQhXLZVyVsbhHbYFw_wMTZATEQ6G1VyWcTnMn1M0aazmyLU4AcACLA908b_H0vHiPwfSKsKGdcNo2XqzAs8AUTY73Ig2xomhY3A4QysK6r747wJaPfDZMkiOnbW708fSMEpaHVipvwh0zNv
  • Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAGP1rZfkijA7AAqjDJ1bTOjwpvr7OdvDQEEfAuLhbkDg1ertb2kNnCPhFMHeay178Uwd2NxLG0D6Bhu1lwsrMqQp-g15L3AkRksObOD7PiS8N3-oBcAl5FKi5_4llAXZQnfTk2Ix48C2scZcRpDBv0m271fgiQenVf0hfDgNY50cX44fxqu0D_P3F5VtC1yG2h7VZsrev71aprukKGn-ZXqoRjBuqzykZZQ==
  • Application Note – Reductive Amination. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT5wXALkvuOSctO_x6z_SU0hReOtxqWUZAQN0nANgbo0K7jF8cP2ropq7ygFKfgevsLGl7BIsaEX7X6XI2OeVkFn6yneSGr7K82RzJGXWGVUWhjr9ofZTb599EA6KTHIadMOt8Q0Cq2vBslt65eKB6o4wrCeETGM8pGKOdNT5w_eInSuWiWarCr0-RvKe1dQkedrNrXsUArnLwR3UG1Q4HfqmMUGqMQ6poTc5Q_P81xt8ZCI9JgRys59-NErxz
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQKjH5ipZD7Lrg-9cV87JzO5YKwcDwTIv4Vb-2GuJibPIlgltnpjXG7o0zrEFi1vOrw7nHfM-wj2wxvROVAG8pXHGJqU08R4RSOBeamCznuotNc2fIUNFXNmuxXMhaCASt2D4OSKAX8qzDbJEaR5qfEcwllC49PF_3zFmpb2717Q==
  • This compound hydrochloride. Cymit Química S.L.. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX3rV6YjjuCVnEmpdp1WoStsV3jPG7SRpKb_dyiZGrfuqHHPE6ygjbIPwgk6telydnxy8Xd6qleoHKFw6MQTf1duzDHG08qm4JQNB0p7fzZLspc0RDJojIHN6cFqV9svG_DjFLwvRULq5I3DqsCt8PxzNyU6uo4mwvxfqkAyNEoHpsrV9mOZHgH6vl0NwD8xVlMj2NI9hB
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY39K2iRn2pEMWxDO5RvfM81RPqJYeMnDfJTaRp9KuJ2Wz-6mIUUYlIXHPUJcKD066uBR7n-IGqy7MTN417GyXgeXLu9-YmETTv3dNgJCfEGJMC63aexK9uT60sboCDTZQaxNoYMPenkR5Cw==
  • (3-Methylisoxazol-5-yl)methanamine. PubChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEElou58FnEOsUWHqjpWjTNv90Dnq_Vg8I-dkAgqB8Gxu0RAvIOKlA5h9czWZotOD24oYWryU6pOJI4Grg8FIYbfX1qY_FKhSDkpFNCwEuPQuNiikD8ZjN5JmY1BlVSzjJwz6jhR-uEnYCx1zc=
  • Comparative Cross-Reactivity Profiling of (4-Methyloxazol-2-YL)methanamine Derivatives. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVe1ksXs2PrrCw0M1pVLGc1gcBuNpOuMUuEZkGGd5F7qhdOW_0aGPngHAvQghRNrBt9_6lKLswl5xkej-7Bi0PBfD_O3D-qxjLB5DxOJV6QByZ2b__oFFeyT-aRpL9ca5YsvcGeS34n7q2YcvJ31IfGDjO_5RmKUIgxu739uaf1oUe0chlZYLYn2Njr3mous94L1GH-yVT5J2FBHsZmBz8NppGjBS7K2QIvC-QWNQhZJSm
  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiD1kDBCAbCTB5O1PPOgGvpr_1VGScCvHcCqnzS5c8H8q67RoQOhfQItIpdZxQMm1VGXVoBv9o0FJI2dn-9Jbyprx4Sxh3np-X6SMnFnJiXq9jMTq3Hmgdz0qwTgHq1ujNdFk=
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsAZGRovqtLkvDK3FuQ2sxxN9riBVOmndBCxNxXnOKNkWnvFkxjBFAeuS8V2j9RKVFK0fUdJTtr6Ad8CfdqE4GbVeP1ZM_wppFh1qLf1HEYh0p5ZIJenM0madGTk1vXLVdnY6ccX6IdzEByQ==
  • Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz4u_xyZimLEbW1vwpkFjdjLNOyTDQUkNg5lIIdEwkvFGT3xthNQzvODQh6CAAH3g-KXnOaRWaJb7D-Jpa6TFRoIq5x8hTc8rmc6D81d8odK6D5v7lezOEc7dgEdwwj66k-Rg=
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2bybkBjG2_KEmbQXSY3OzI91yWjcWCV3DVyu_bFfhGsNxMBdc0lkt3kCzGrkVpd1EGBnY78S1ua0-vv1bcdDsSmBRbJomtZeApUv5NZ3LKRn77TL-YCAx3ehMH6wmLolzQ_ylG-8u_aD17Q==
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkezd0P8rkFIZll7_Z6J_RxM2fpbgQUzkjwOK93OBvu9ryicp61AaW1co-iezdz9PJ9iilNhlD0F2H5ElemC1RH1FqRngmMllIo-RxFhGugrxaqB3YOF5wi3tjQ5pFqutxQr33fjPZmaTBfh6wCTNhAq8PC2GnfRiNbdfnbhEbRmsgm71QFMAbdVTJcCSl8YFV4KJY5g6l2z6SVKWztB7gwuxq1tlezXExN1gOuiXK-Ucc9FCJ-8KOBA9ZIcnfEVKagg_r_wnj5YezSJg7OLf3-UpLh7rw8GtIBWQan4rFZYs_fRBIvZrCX0wUdxEbQr9AaN-GEQ==
  • Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiYQSKiQW1QJU0RqePv6iKq_ut1eU8lNgO-AWZEYAorUrIIbpPqCiF3qxIMD5TnDpQ7BCM9GtczM56zN38BKkflQ0Tt6SZPwI2Wx0yDBdjvy7SuAJkluZHsAz_aneYjKIPREklGbNfdvxHwsFS3CpwUd99Kwz-CpQQ3aZQvVgKMFhh5__OVlEJzXmeVc1ApnWGNSCnpvkqWJ_y2Wgfa1mtauc2UaWOHQ2rsf8m_5Ow
  • Synthesis of ketomethylene amino pseudopeptide analogues via reductive amination of glyoxals derived from alpha-amino acids. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEZjz_raSAMmSx2_5NO3O0Y0m3Ku78ZY7vWFnGh_pKhwOjljio9wYeiIQ6X-5jr1VcENHbqhbT0AyEBZK8CkbzYjNgIyqdsC_5hx2FSxE5qpfjsGrLsqGNGrhII5l78KSqisc=
  • Bioisosteric replacement of anilide with benzoxazole: potent and orally bioavailable antagonists of VLA-4. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXedGVG1N7Bph_LznCtol57DiQJecR681X6vV-kPQlmtGb6TDOf7x8sasczURX-q7nLcpv-0xx9YQgw_hz9KypyvHU51rNuZUoJCyP-MmxpHK8jGMOUNe1fcyQk4ISRjyHKmQ=
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsrOudyZck3CSDKwz5IcD6boiczM_g7PRg0CIwyNugpFbWgUsXSxaOejunrColbpaBYUmhrZXtPwyWpLXrdwndgdwnM9rZH55nJ6lA-YNy8fDhMQu03an18vOvsryTJcPH2gU=
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWYWrOYLou4KqSVs8yb5zJHbKjyc4e_m-YQx4RiAWqs3MbTZVi9w_ccLPjAlxhR4CLtC_inWHtVpPXQcdEfNNiQAme-gKRGJZl-lYpj4VyVPXLbMvYB70wIkSYFG9wDeOEQswgFAQKmkP4Do0KUSEPRKPqpk4IF2w8CEvZL6iCn6l_-jHT2sGw
  • 3-N-Acylation of 5Ethoxycarbonyl6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfycwTuYpZbHCq_hDhkg6pqmvmmPr5dlPod0ztjO8F5UyAmC00UOj4S4MobbOnBDoXD78xGG0T03SZ4kwvkdaPAah7ohAIPAqxUds8GUjy6nBUrUmjPGt6PGJ5AEMT5ho4TC_BAd4CuCQtHb-wWF_sfzBUQWjdKhYEMN4GvQnPXY7sgSjZBSpEuEO4jbo6SOzjMZyoP6u2-2Z1Etgz8bHWEwA-WFL6euaGxW6SqthsG_Wv-dvoWHXb
  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWGCnXiUVhlXuuFH_vIN2FJPAAXTa1XdEn3P0FnYiYK4hCDaOdUMMnYsevq96kXxncbWUOXVrNtHs_Ks8oX89uXafNqO7wRiY3Bi0k1Y-d_ocv5qwLpTQrQ_pdRO9fjrf2MwM=
  • N-Methyl-1-(3-methylisoxazol-5-yl)methanamine hydrochloride. BLDpharm. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnT5Elic8Qhdtdqr_6ACOOUWwbCW91Zv3FxHsYmF91_2iR6ZAS7Q2MwIgdBQx113jbfuv7Pj3vBWQBEQQHE_3nIpJNREL4Q7tq95rxexAfX8DLKRIaZ90ROqJ-0unngDHRVj8UOKsWm_39vaHh
  • Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8F_ooWTkRzzt8qSapLnJ0hHkG5iIv0D9Zugg90ketTDQOYVvoVYj7yv6GBoQ2BUtXkNKMs2aTThje10e8zf58KbP0o7xjWOvbEghHkALAcj7lkWoDLHMFwM9CGAJ_UgGh6MdWtovnP5PMd96JMglLd_Vd_qRDj2EzlFE-x4fgIqcmu0BhgzHHjwsTrsJXuReWT4KKM-eFu2XhdjmcLZb0r4Zute1PFlIJJPxPUg7cMm20rtCGunSsJ98J40FkpJG_JNwse9FqWec3wW0WA07KcV0=
  • 4-Chloro-3-methylisoxazol-5-amine. MedchemExpress.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8o4dIkXSUiJvlsNBSqmW-4tz0eM2Tsl9nkYCZyU1rnYbg957LYFZzzZiFcmgdUtaToBDB-HTKEwDEG9gt0sVyUF_cxc27VLE7qbRqq72FWtN9IVj4KFy95MiwqJXyEDZybaXhqHNesH3fBN4IBQFZjDoyBOKJom07G-ihWory
  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6KAF3xN3QGqs0Ijgqn6JKEIOnZXz_PNLZd6NuOvh7ROaPJr1A-4IF08mO7pE54TkuRW5xaclKDQlB45iAoQJnirxDOQR0vXOR9EgznE2Bg1u_aIKefqAEUqixhuIQPHybiIEiZm9IQXE-tw==
  • 4-Isoxazolemethanamine. PubChem - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETfpJtE4qUPoLJdolewippEtdguBqsQVHq8F7_kdSFCFMGnVfpWtcvFdVEWxjUSMPa9Yru3p2hKNBD64V1iqmbceml_i3EG9fNj69yVW3L6-HSZcOBDuJzg95auq1ykdJp1uzurxnNPKsBaHMNxl31doqb9CfZtyTt3tNa
  • 4-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide (API) has a great therapeutical value and acts as a good active pharmaceutical ingredient. Googleapis.com. Available at: https://vertexaisearch.cloud.google.

Sources

Application Notes & Protocols: The (3-Methylisoxazol-4-YL)methanamine Scaffold for the Development of Subtype-Selective Nicotinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the strategic use of the (3-Methylisoxazol-4-YL)methanamine scaffold in the discovery of novel nicotinic acetylcholine receptor (nAChR) agonists. We detail the rationale for its selection as a privileged chemical starting point, provide robust, step-by-step protocols for its synthesis and derivatization, and outline a complete workflow for the pharmacological characterization of resulting compounds. Methodologies cover primary screening via radioligand binding and functional calcium assays, through to secondary validation using patch-clamp electrophysiology. The overarching goal is to equip researchers in medicinal chemistry and pharmacology with the technical knowledge to leverage this versatile scaffold for developing potent and subtype-selective nAChR modulators for therapeutic applications in neurological and psychiatric disorders.

Introduction: The Therapeutic Promise of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1] The diversity of nAChR subtypes, arising from various combinations of α and β subunits, allows for their involvement in a wide range of physiological processes, including cognition, memory, and attention.[2] Consequently, dysfunction of these receptors is implicated in numerous CNS disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.[3][4]

Two subtypes are of particular interest as therapeutic targets:

  • The α4β2 nAChR: As the most abundant subtype in the brain, it is a key mediator of nicotine's rewarding effects and a validated target for smoking cessation aids.[2][5] Modulators of this receptor also show potential for treating depression and cognitive deficits.[6]

  • The α7 nAChR: This homomeric receptor is critically involved in cognitive processes, and its activation is linked to pro-cognitive and neuroprotective effects, making it a prime target for treating cognitive impairment in Alzheimer's disease and schizophrenia.[4]

The development of subtype-selective agonists is paramount to achieving therapeutic efficacy while minimizing off-target effects. The isoxazole heterocycle has emerged as a valuable pharmacophore in nAChR ligand design, acting as a bioisosteric replacement for other aromatic systems and providing favorable drug-like properties.[5][7] Specifically, the This compound scaffold presents a synthetically tractable and strategically functionalized starting point for generating libraries of novel nAChR agonists. Its primary amine serves as a versatile handle for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR) at target receptors.

Section 1: Synthesis of the Core Scaffold: this compound

The synthesis of the isoxazole core is a critical first step. The following protocol describes a robust, multi-step synthesis adapted from established methodologies for creating 3,4-substituted isoxazoles.[8][9] The causality behind this pathway is the reliable formation of the isoxazole ring via condensation, followed by standard functional group manipulations to install the key methanamine handle.

Protocol 1.1: Synthesis of this compound Hydrochloride

This protocol proceeds in three main stages: (A) Knoevenagel condensation to form an intermediate, (B) isoxazole ring formation, and (C) reduction to the final primary amine.

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydroxylamine hydrochloride

  • Sodium ethoxide (EtONa)

  • Ethanol (EtOH), Anhydrous

  • Diethyl ether

  • Ammonia (7N solution in Methanol)

  • Raney Nickel (slurry in water)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) in Diethyl Ether

Procedure:

  • Stage A: Synthesis of Ethyl 2-acetyl-3-ethoxyacrylate

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

    • Heat the mixture to reflux (approx. 120-130 °C) for 4 hours.

    • Rationale: This step performs a Knoevenagel condensation, activating the ethyl acetoacetate for subsequent cyclization.

    • Allow the mixture to cool and remove the volatile components by distillation under reduced pressure to yield the crude product, which can be used directly in the next step.

  • Stage B: Formation of Ethyl 3-methylisoxazole-4-carboxylate

    • Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) in anhydrous ethanol.

    • Cool the hydroxylamine solution to 0 °C and slowly add the sodium ethoxide solution. A precipitate of NaCl will form.

    • Stir for 30 minutes at 0 °C, then add the crude ethyl 2-acetyl-3-ethoxyacrylate (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: This is a classical isoxazole synthesis. The hydroxylamine attacks the activated acrylate, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.

    • Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting ester by column chromatography.

  • Stage C: Amidation and Reduction to this compound

    • Convert the resulting ester to the corresponding primary amide (3-methylisoxazole-4-carboxamide) by stirring with a 7N solution of ammonia in methanol at room temperature for 24 hours.

    • Dehydrate the primary amide to the nitrile (3-methylisoxazole-4-carbonitrile) using a suitable dehydrating agent (e.g., trifluoroacetic anhydride or POCl₃).

    • In a hydrogenation vessel, dissolve the nitrile in ethanol.

    • Carefully add a catalytic amount of Raney Nickel slurry.

    • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases.

    • Rationale: Raney Nickel is an effective catalyst for the reduction of nitriles to primary amines.

    • Carefully filter the catalyst through a pad of Celite and concentrate the filtrate.

    • Dissolve the resulting free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold ether, and dry to yield This compound hydrochloride .

G A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-acetyl-3-ethoxyacrylate A->B Knoevenagel Condensation D Ethyl 3-methylisoxazole-4-carboxylate B->D Cyclization C Hydroxylamine HCl + Sodium Ethoxide C->D Isoxazole Formation E 3-Methylisoxazole-4-carbonitrile D->E Amidation then Dehydration F This compound E->F Raney Ni, H₂ Reduction

Caption: Synthetic workflow for the core scaffold.

Section 2: Derivatization Strategies for SAR Exploration

The primary amine of the this compound scaffold is the key anchor point for diversification. The goal is to append various functionalities to probe the chemical space of the nAChR binding pocket. A common and effective strategy is reductive amination.

Protocol 2.1: Library Synthesis via Reductive Amination

Principle: This protocol couples the primary amine scaffold with a diverse set of aldehydes or ketones in the presence of a mild reducing agent to form secondary amines.

Materials:

  • This compound hydrochloride

  • A library of diverse aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a vial, add this compound hydrochloride (1.0 eq) and the selected aldehyde (1.1 eq) in DCM.

  • Add a catalytic drop of glacial acetic acid.

    • Rationale: The acid catalyzes the formation of the intermediate iminium ion, which is necessary for the reduction step.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Rationale: STAB is a mild and selective reducing agent ideal for reductive aminations, as it will not reduce the starting aldehyde but will efficiently reduce the iminium intermediate.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the desired N-substituted derivative.

Section 3: In Vitro Pharmacological Characterization

A tiered screening approach is employed to characterize the novel compounds. Primary screening establishes binding affinity, followed by a functional assay to determine potency and efficacy. High-interest compounds are then advanced to detailed electrophysiological analysis.

Protocol 3.1: Competitive Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[1][10]

Materials:

  • Receptor Source: Cell membranes prepared from HEK-293 cells stably expressing human α4β2 or α7 nAChRs, or rat brain homogenates.[11]

  • Radioligands:

    • For α4β2: [³H]Epibatidine or [³H]Cytisine[12]

    • For α7: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA)[3]

  • Non-specific Competitor: Nicotine (100 µM) or another high-concentration unlabeled ligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions (e.g., from 0.1 nM to 100 µM).

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine (PEI).

  • 96-well plates, cell harvester, scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-specific Binding (NSB, with non-specific competitor), and each concentration of the test compound.[1]

  • Incubation: To each well, add:

    • 50 µL of Assay Buffer (for Total Binding) OR Non-specific Competitor OR test compound dilution.

    • 50 µL of the appropriate radioligand (at a final concentration near its Kₔ).

    • 150 µL of the membrane preparation (containing 20-50 µg protein).

  • Incubate for 60-90 minutes at room temperature with gentle agitation.[11]

    • Rationale: This allows the binding reaction to reach equilibrium.

  • Harvesting: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filter mats into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.

  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[1] Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3.2: FLIPR Calcium Flux Assay (Functional Potency)

This high-throughput functional assay measures a compound's ability to activate nAChRs by detecting the resulting influx of calcium into the cell using a calcium-sensitive fluorescent dye.[13][14]

Materials:

  • HEK-293 or CHO cells stably expressing the nAChR subtype of interest (e.g., α7 or α4β2).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • FLIPR™ (Fluorometric Imaging Plate Reader) instrument.[15]

Procedure:

  • Cell Plating: Seed cells into assay plates to form a confluent monolayer overnight.

  • Dye Loading: Remove growth media and add Assay Buffer containing the calcium-sensitive dye. Incubate for 45-60 minutes at 37°C.

    • Rationale: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

  • Assay: Place the cell plate and the compound plate (containing serial dilutions of test compounds) into the FLIPR instrument.

  • The FLIPR instrument will establish a baseline fluorescence reading for several seconds.

  • It then adds the test compounds from the source plate to the cell plate and immediately begins recording the change in fluorescence intensity over time (typically 1-3 minutes).

  • Self-Validation: Include a known full agonist (e.g., Acetylcholine) as a positive control to define the maximum system response.

Data Analysis:

  • The change in fluorescence (ΔRFU - Relative Fluorescence Units) is plotted against the log concentration of the agonist.

  • Use non-linear regression to fit the data and determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum efficacy relative to a standard full agonist).

G cluster_0 Screening Workflow A Compound Library (Derivatives of Scaffold) B Primary Screen: Radioligand Binding Assay A->B D Primary Screen: FLIPR Calcium Flux Assay A->D C Determine Affinity (Ki) for α4β2 & α7 subtypes B->C F SAR Analysis & Hit Selection C->F E Determine Potency (EC50) & Efficacy (Emax) D->E E->F G Secondary Screen: Patch-Clamp Electrophysiology F->G H Detailed Functional Profile (Kinetics, Desensitization) G->H

Caption: Tiered screening workflow for nAChR agonists.

Protocol 3.3: Patch-Clamp Electrophysiology (Functional Validation)

For lead compounds, patch-clamp electrophysiology provides the most detailed functional characterization, offering precise measurements of agonist-evoked currents.[16][17]

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette pulling.

  • External Solution (mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

  • Internal (Pipette) Solution (mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.3.

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell expressing the target nAChR.

  • Hold the membrane potential at -70 mV.[18]

  • Using a rapid perfusion system, apply the test compound at various concentrations for a short duration (e.g., 2-5 seconds).

    • Rationale: Rapid application is crucial for accurately measuring the peak current before significant receptor desensitization occurs, especially for the rapidly desensitizing α7 nAChR.[17]

  • Record the inward current elicited by the agonist application. Allow for a washout period between applications for the receptor to recover from desensitization.

  • Construct a dose-response curve by plotting the peak current amplitude against the agonist concentration.

Data Analysis:

  • Fit the dose-response curve with the Hill equation to determine the EC₅₀ and Hill slope.

  • Analyze current kinetics, including rise time and decay (desensitization) rates. This provides deeper insight into the compound's mechanism of action not available from fluorescence assays.[17]

Section 4: Illustrative Structure-Activity Relationship (SAR) Data

Systematic modification of the this compound scaffold allows for the elucidation of a clear SAR. The following table presents illustrative data, modeled on findings for similar isoxazole-based nAChR ligands, to demonstrate how structural changes impact receptor affinity and functional potency.[5][6]

Compound IDR-Group (Appended to Amine)α4β2 Kᵢ (nM)α7 Kᵢ (nM)α4β2 EC₅₀ (nM)α4β2 Eₘₐₓ (%)α7 EC₅₀ (nM)α7 Eₘₐₓ (%)
Scaffold-H -H (Primary Amine)>10,000>10,000>10,000<5>10,000<5
EX-1 -CH₃1,2508,5002,10025>10,000<5
EX-2 -Benzyl851,500150854,50015
EX-3 -4-Fluoro-benzyl401,20075903,80018
EX-4 -3-Pyridyl-methyl5.2 95012 98 3,10020
EX-5 -3-Quinolyl-methyl1585 3095150 65

SAR Insights:

  • The unsubstituted scaffold is inactive, highlighting the necessity of the N-substituent.

  • Small alkyl groups (EX-1) confer weak activity.

  • Aromatic rings (EX-2) significantly improve affinity and potency at the α4β2 subtype.

  • Electron-withdrawing groups on the benzyl ring (EX-3) can further enhance α4β2 potency.

  • Incorporating a pyridine ring (EX-4), a classic nAChR pharmacophore element, dramatically increases α4β2 affinity and efficacy, achieving high selectivity over the α7 subtype.[2]

  • Expanding the aromatic system to a quinoline (EX-5) maintains strong α4β2 activity while significantly boosting affinity and partial agonist activity at the α7 subtype, suggesting a path toward dual-activity or α7-biased ligands.

Conclusion

The this compound scaffold is a highly valuable starting point for the discovery of novel nAChR agonists. Its synthetic accessibility and the presence of a versatile chemical handle allow for rapid library generation and systematic SAR exploration. The integrated pharmacological screening workflow presented here, from high-throughput binding and functional assays to detailed electrophysiological characterization, provides a robust framework for identifying and optimizing potent and subtype-selective lead compounds. The development of such compounds holds significant promise for advancing the treatment of cognitive and neurological disorders where nAChR modulation is a key therapeutic strategy.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]
  • Papke, R. L. (2004). Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 11:Unit11.7. [Link]
  • Hill, S. J., & Baker, J. G. (2015). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs.
  • Salas, R., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and Protocols. [Link]
  • Uteshev, V. V., et al. (2012). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening. [Link]
  • Dunlop, J., et al. (2014). Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology.
  • Franke, C., et al. (1995). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Neuroscience Letters. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Salamone, F. N., et al. (1999). Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. Molecular Pharmacology. [Link]
  • Abood, L. G., et al. (2014). Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies. ACS Medicinal Chemistry Letters. [Link]
  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]
  • Gnanaprakasam, P., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]
  • Creative Bioarray. (n.d.). FLIPR Detection System.
  • Yu, L. F., et al. (2012). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry. [Link]
  • Konda, S., et al. (2025). A green and efficient one-pot synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-one derivatives using H2O2:HCl catalyst system in aqueous medium. Indian Journal of Advances in Chemical Science. [Link]
  • Ward, R. J., et al. (2013). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology. [Link]
  • Patel, R. B., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. [Link]
  • Yu, L. F., et al. (2012). Identification of novel α4β2-nicotinic acetylcholine receptor (nAChR) agonists based on an isoxazole ether scaffold that demonstrate antidepressant-like activity. Journal of Medicinal Chemistry. [Link]
  • Yu, L. F., et al. (2011). Identification Of Novel α4β2-Nicotinic Acetylcholine Receptor (Nachr) Agonists Based On An Isoxazole Ether Scaff. CORE. [Link]
  • Wang, T., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B. [Link]
  • Henderson, B. J., et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Bylund, D. B. (1994). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology. [Link]
  • Bavo, F., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences. [Link]
  • Kaczanowska, K., et al. (2022). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Biomolecules. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]
  • Singh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • Shah, T., & M.A. (2020). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Journal of Clinical Medicine. [Link]
  • AMERICAN ELEMENTS®. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine. AMERICAN ELEMENTS®. [Link]
  • Michailovs, A., et al. (2020). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action.
  • Goldsmith, C. E., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]
  • Al-Majd, L. A., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Future Medicinal Chemistry. [Link]

Sources

Experimental procedure for N-alkylation of (3-Methylisoxazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Alkylated (3-Methylisoxazol-4-YL)methanamine Derivatives

Abstract

This technical guide provides detailed experimental protocols for the N-alkylation of this compound, a key building block in contemporary medicinal chemistry and drug development. The N-alkylation of its primary amine is a critical step for creating diverse libraries of compounds to explore structure-activity relationships (SAR) and enhance pharmacokinetic profiles. This document outlines two primary synthetic strategies: the highly selective reductive amination pathway and the classical direct alkylation with alkyl halides. Emphasis is placed on the reductive amination protocol using sodium triacetoxyborohydride (STAB) due to its superior selectivity, mild reaction conditions, and high yields, which effectively mitigate the common issue of over-alkylation.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for procedural execution, mechanistic understanding, and product characterization.

Introduction: The Strategic Importance of N-Alkylation

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active agents.[2][3] this compound, in particular, serves as a versatile starting material. The primary amine handle provides a direct vector for chemical modification, allowing for the introduction of a vast array of alkyl and aryl substituents. This process, known as N-alkylation, is fundamental to modulating a compound's biological activity, solubility, and metabolic stability.

The choice of synthetic methodology is paramount to achieving the desired chemical entity with high purity and yield. While direct alkylation using alkyl halides is a traditional approach, it often suffers from a lack of selectivity, leading to mixtures of mono-, di-alkylated, and even quaternary ammonium salt byproducts.[1][4] For this reason, reductive amination has emerged as the method of choice for the controlled, mono-alkylation of primary amines.[5][6] This one-pot procedure involves the initial formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the target secondary amine.[5] The success of this strategy hinges on the use of a reducing agent that selectively reduces the C=N bond of the imine without affecting the C=O bond of the carbonyl reactant. Sodium triacetoxyborohydride (STAB) is an exemplary reagent for this purpose, offering mild and selective reduction.[7][8]

This document provides a comprehensive protocol for reductive amination and a supplementary protocol for direct alkylation, equipping the researcher with versatile tools for synthesizing novel this compound derivatives.

Primary Protocol: N-Alkylation via Reductive Amination

This method is the preferred route for its high selectivity and operational simplicity, yielding clean, mono-alkylated products.[7][9] The reaction proceeds in a one-pot fashion, maximizing efficiency.

Causality and Mechanistic Rationale

The reaction begins with the condensation of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate, with the concomitant loss of a water molecule. The key to the process is the choice of Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. STAB is less reactive and more sterically hindered than other hydrides like sodium borohydride (NaBH₄), rendering it incapable of significantly reducing the starting aldehyde or ketone under neutral or weakly acidic conditions.[8] However, it is highly effective at reducing the protonated imine (iminium ion), which is more electrophilic. This selectivity ensures that the reaction pathway overwhelmingly favors the formation of the desired secondary amine.[5] The use of aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is critical, as STAB is water-sensitive and incompatible with protic solvents like methanol.[5][10]

Materials
  • This compound

  • Aldehyde or Ketone (1.0–1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.2–1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere apparatus (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Detailed Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM or DCE to a concentration of 0.1–0.2 M.

  • Carbonyl Addition: Add the corresponding aldehyde or ketone (1.0–1.2 eq) to the stirred solution at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 30–60 minutes. This period is crucial for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2–1.5 eq) to the reaction mixture in portions. Note: A mild exothermic reaction may be observed. The portion-wise addition helps to control the reaction temperature.

  • Reaction Monitoring: Continue stirring at room temperature for 2–16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Reagent Stoichiometry
Reagent/MaterialMolar Equiv.Molecular Weight ( g/mol )Sample Amount (mmol)Sample Mass/Volume
This compound1.0112.135.0561 mg
Example Aldehyde (Benzaldehyde)1.1106.125.5584 mg
Sodium Triacetoxyborohydride (STAB)1.5211.947.51.59 g
Anhydrous Dichloromethane (DCM)N/A84.93N/A25-50 mL
Parameter Condition
Temperature Room Temperature (20-25 °C)
Reaction Time 2–16 hours
Experimental Workflow Visualization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve Amine & Aldehyde in Anhydrous DCM imine Imine Formation (30-60 min) start->imine stab Add STAB (Portion-wise) imine->stab stir Stir at RT (2-16 h) stab->stir monitor Monitor via TLC/LC-MS stir->monitor quench Quench with NaHCO₃(aq) stir->quench extract Extract with DCM quench->extract wash Wash with Brine & Dry extract->wash concentrate Concentrate in vacuo wash->concentrate purify Flash Column Chromatography concentrate->purify product Pure N-Alkylated Product purify->product

Caption: Reductive amination workflow.

Alternative Protocol: N-Alkylation with Alkyl Halides

This classical Sₙ2 reaction is a viable alternative, though it requires careful control to minimize the formation of multiple alkylation products.[1] It is most effective when the amine is reacted with a reactive alkylating agent under basic conditions.

Materials
  • This compound

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.0–1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution and Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Detailed Step-by-Step Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in ACN or DMF (0.1–0.2 M), add the base (K₂CO₃, 2.0–3.0 eq or DIPEA, 1.5–2.0 eq).

  • Alkyl Halide Addition: Add the alkyl halide (1.0–1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 50–80 °C and stir for 4–24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • If K₂CO₃ was used, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • If DMF was used, dilute the reaction mixture with EtOAc and wash extensively with water and then brine to remove the DMF.

  • Purification: Dissolve the crude residue in EtOAc, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Product Characterization

The identity and purity of the synthesized N-alkylated this compound derivatives must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The successful N-alkylation will be indicated by the appearance of new signals corresponding to the added alkyl group and a shift in the signals of the protons adjacent to the nitrogen atom.[2][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the final product.[2][11]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated theoretical values for the desired compound.[12][13]

References

  • Organic Chemistry Portal.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]
  • Wikipedia. Sodium triacetoxyborohydride. [Link]
  • Li, B., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry, 86(6), 4545–4557. [Link]
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]
  • Patel, H. R., et al. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3436. [Link]
  • Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]
  • Google Patents. Purification of secondary alkyl amines. US3864402A.
  • Google Patents. Purification of amine reaction mixtures. US2377511A.
  • Wang, Z., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(9), 10774-10782. [Link]
  • PubMed.
  • Wikipedia.
  • Royal Society of Chemistry. Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025). [Link]
  • Indian Journal of Advances in Chemical Science. Synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-one. [Link]
  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11342-11387. [Link]

Sources

Application Notes & Protocols: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and relative stability make it a "privileged scaffold" in drug design.[5][6] Compounds incorporating the isoxazole moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][7][8] Notable drugs such as the antibiotic Sulfamethoxazole, the anti-inflammatory Valdecoxib, and the kinase inhibitor Berzosertib feature this versatile ring system, underscoring its therapeutic importance.[5][6][8][9]

The most powerful and widely adopted method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne (or alkene to form an isoxazoline).[10][11][12][13][14] This reaction, often referred to as a Huisgen cycloaddition, is a type of [3+2] cycloaddition that forms the five-membered ring in a single, highly efficient step.[13][14][15] This guide provides a detailed exploration of the underlying mechanism, practical considerations for the in situ generation of nitrile oxides, and step-by-step protocols for researchers in synthetic and medicinal chemistry.

Part 1: The Mechanism and Guiding Principles

The 1,3-dipolar cycloaddition is a pericyclic reaction that typically proceeds through a concerted, asynchronous transition state.[13][15] The reaction involves the interaction of the π-electron systems of a 1,3-dipole (the nitrile oxide, R-C≡N⁺-O⁻) and a dipolarophile (an alkyne, R'-C≡C-R'').

The Nitrile Oxide Dipole

Nitrile oxides are the key reactive intermediates. They are highly electrophilic but are also unstable and prone to dimerization, meaning they are almost always generated in situ for immediate reaction with the dipolarophile.[11][12][16] The choice of method for generating the nitrile oxide is a critical experimental parameter that dictates substrate scope, functional group tolerance, and reaction conditions.

Regioselectivity

When using unsymmetrical alkynes, the cycloaddition can result in two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. In many thermal reactions, the regioselectivity is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is dominant. However, the use of transition metal catalysts, such as copper(I) or ruthenium(II), can override these electronic preferences to provide excellent and predictable regiocontrol.[17][18][19]

  • Copper(I) Catalysis: Often leads to 3,4-disubstituted isoxazoles.[18]

  • Ruthenium(II) Catalysis: Can be tuned to selectively produce either 1,5-disubstituted triazoles or 3,4-disubstituted isoxazoles, demonstrating high regioselectivity.[17]

Caption: General scheme of the [3+2] cycloaddition.

Part 2: Generation of Nitrile Oxides - A Practical Overview

The success of an isoxazole synthesis hinges on the efficient generation of the nitrile oxide intermediate. Several reliable methods have been developed, each with distinct advantages.

The Dehydrohalogenation Method (Classic Approach)

This is the most traditional route, involving the base-induced elimination of HCl from a hydroximoyl chloride. The hydroximoyl chloride precursor is typically prepared by the chlorination of an aldoxime using reagents like N-chlorosuccinimide (NCS).[10][20]

  • Causality: The use of a base (e.g., triethylamine, DBU) is essential to abstract the acidic proton from the hydroximoyl chloride, triggering the elimination of the chloride ion to form the nitrile oxide.[5][21] This method is robust but can be incompatible with base-sensitive functional groups.

Direct Oxidation of Aldoximes

Milder, one-pot procedures that avoid the isolation of the hydroximoyl chloride intermediate are often preferred. These methods use an oxidizing agent to directly convert the aldoxime to the nitrile oxide.

  • Common Oxidants:

    • N-Chlorosuccinimide (NCS) / Base: A very common one-pot method where NCS acts as the chlorinating agent.[20][21]

    • tert-Butyl hypoiodite (t-BuOI): A versatile and mild reagent generated in situ from t-BuOCl and NaI.[10][22]

    • Chloramine-T: An effective oxidant for the dehydrogenation of aldoximes.[23][24]

    • NaCl/Oxone: A "green chemistry" approach using inexpensive and environmentally benign reagents.[25][26]

  • Causality: These oxidants facilitate the removal of two hydrogen atoms from the aldoxime C=N-OH group, directly forming the C≡N⁺-O⁻ dipole without harsh conditions or the generation of stoichiometric salt byproducts seen in the dehydrohalogenation route.

Caption: Key pathways for the in situ generation of nitrile oxides.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating, with notes on characterization and expected outcomes. Safety Note: Always perform reactions in a well-ventilated fume hood. Aldoximes, their chlorinated intermediates, and oxidizing agents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: One-Pot Isoxazole Synthesis via NCS/DBU Promoted Cycloaddition

This protocol details a reliable metal-free synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.[21]

Materials:

  • Aromatic Aldoxime (e.g., Benzaldehyde oxime, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • N-Chlorosuccinimide (NCS, 1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate, brine, saturated aq. NaHCO₃, anhydrous MgSO₄

Step-by-Step Procedure:

  • Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add NCS (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.

    • Expert Insight: Portion-wise addition of NCS at low temperature controls the exothermic chlorination reaction and minimizes side-product formation. The formation of the hydroximoyl chloride intermediate can often be monitored by TLC.

  • Addition of Dipolarophile & Base: To the reaction mixture, add the terminal alkyne (1.2 mmol, 1.2 equiv). Subsequently, add DBU (1.0 mmol, 1.0 equiv) dropwise via syringe.

    • Expert Insight: DBU is a strong, non-nucleophilic base ideal for promoting the dehydrochlorination to the nitrile oxide without competing side reactions.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 1-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer sequentially with water (2x 20 mL), saturated aq. NaHCO₃ (1x 20 mL), and brine (1x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR should show a characteristic singlet for the isoxazole C4-proton, and the disappearance of the alkyne and oxime protons. HRMS should confirm the exact mass corresponding to the molecular formula C₁₅H₁₁NO.

Substrate Example Conditions Typical Yield Reference
4-Chlorobenzaldoxime + PhenylacetyleneNCS (1.2 eq), DBU (1.0 eq), DMF, RT, 1h88%[21]
4-Methoxybenzaldoxime + 1-OctyneNCS (1.2 eq), DBU (1.0 eq), DMF, RT, 8h72%[21]
Thiophene-2-carboxaldehyde oxime + PhenylacetyleneNCS (1.2 eq), DBU (1.0 eq), DMF, RT, 1h85%[21]
Protocol 2: Copper-Catalyzed Regioselective Isoxazole Synthesis

This protocol describes a copper(I)-catalyzed reaction that provides high regioselectivity, a key principle of "click chemistry".[18][27][28]

Materials:

  • Hydroximoyl Chloride (e.g., 4-chlorobenzohydroximoyl chloride, 1.0 equiv)

  • Terminal Alkyne (e.g., Propargyl alcohol, 1.0 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 1.1 equiv)

  • Toluene or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Reactant Setup: In a Schlenk tube under an inert atmosphere, suspend the hydroximoyl chloride (1.0 mmol, 1.0 equiv) and CuI (0.1 mmol, 10 mol%) in anhydrous toluene (10 mL).

  • Addition of Reagents: Add the terminal alkyne (1.0 mmol, 1.0 equiv) followed by triethylamine (1.1 mmol, 1.1 equiv) via syringe.

    • Expert Insight: CuI is the active catalyst that coordinates with the alkyne. Triethylamine serves as the base to generate the nitrile oxide in situ and also neutralizes the HCl byproduct. Using a slight excess ensures complete reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80-110 °C) as needed, depending on substrate reactivity.[27][29] Monitor the reaction by TLC. The reaction typically completes within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the copper catalyst and triethylamine hydrochloride salt. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the pure 3,4-disubstituted isoxazole.

  • Validation: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and HRMS. For 3,4-disubstituted isoxazoles, the ¹H NMR will show a singlet for the C5-proton. The regiochemistry can be unequivocally confirmed by 2D NMR experiments like HMBC and NOESY. Characteristic ¹³C NMR shifts for the isoxazole ring carbons provide further proof.[27]

Experimental_Workflow_Protocol1 Start 1. Combine Aldoxime in DMF (0°C) Add_NCS 2. Add NCS (Chlorination) Start->Add_NCS Add_Alkyne_Base 3. Add Alkyne & DBU Add_NCS->Add_Alkyne_Base React 4. Stir at RT (Cycloaddition) Add_Alkyne_Base->React Workup 5. Aqueous Work-up (EtOAc/H₂O) React->Workup Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterization (NMR, HRMS) Purify->Characterize

Caption: Workflow for the one-pot synthesis of isoxazoles.

Conclusion

The 1,3-dipolar cycloaddition remains the most efficient and versatile strategy for the synthesis of the medicinally important isoxazole scaffold. By understanding the reaction mechanism and the nuances of in situ nitrile oxide generation, researchers can select the optimal conditions for their specific target molecules. The development of milder, greener, and catalytically controlled methods continues to expand the utility of this reaction, empowering drug development professionals to rapidly assemble libraries of complex isoxazole derivatives for biological screening.[1][3][7]

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (Source: MDPI) [Link]
  • Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. (Source: NIH) [Link]
  • Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles.
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (Source: Organic Chemistry Portal) [Link]
  • Isoxazole synthesis. (Source: Organic Chemistry Portal) [Link]
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.
  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (Source: MDPI) [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (Source: RSC Publishing) [Link]
  • Scope of the reaction for synthesis of isoxazoles. Reagents and conditions.
  • Advances in isoxazole chemistry and their role in drug discovery. (Source: PMC - NIH) [Link]
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. (Source: PubMed Central) [Link]
  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (Source: PubMed) [Link]
  • Advances in isoxazole chemistry and their role in drug discovery.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (Source: PMC) [Link]
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
  • Nitrile Oxide/Alkyne Cycloadditions. (Source: Maynooth University Research Archive Library) [Link]
  • The recent progress of isoxazole in medicinal chemistry. (Source: PubMed) [Link]
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
  • Advances in isoxazole chemistry and their role in drug discovery. (Source: CoLab) [Link]
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (Source: PMC - NIH) [Link]
  • Mechanism of 1,3-dipolar cycloaddition reaction.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (Source: MDPI) [Link]
  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (Source: NIH) [Link]
  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (Source: PMC - NIH) [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (Source: Europe PMC) [Link]
  • ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.
  • A Practical Synthesis of 1,3-Oxazole.
  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (Source: ChemTube3D) [Link]
  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (Source: Taylor & Francis) [Link]
  • Click Chemistry Azide-Alkyne Cycloaddition. (Source: Organic Chemistry Portal) [Link]
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (Source: Zanco Journal of Medical Sciences) [Link]
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (Source: Zanco Journal of Medical Sciences) [Link]
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (Source: MDPI) [Link]
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (Source: PMC - NIH) [Link]
  • 1,3-Dipolar cycloaddition. (Source: Wikipedia) [Link]
  • The synthesis of pyrrole from C4‐olefinated isoxazole catalyzed by ruthenium: A density functional theory study. (Source: Wiley Online Library) [Link]
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug

Sources

Application Notes & Protocols for the Evaluation of Isoxazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents.[2][3] In recent years, isoxazole derivatives have gained significant traction as potent anticancer agents due to their ability to modulate key oncogenic pathways with improved efficacy and potentially fewer side effects compared to existing therapies.[4][5]

These compounds exert their antineoplastic effects through diverse and targeted mechanisms, including the induction of apoptosis, inhibition of critical cell cycle kinases, disruption of microtubule dynamics, and modulation of hormone receptors.[3][5] This document provides an in-depth guide for researchers, outlining the core mechanisms of action and providing detailed protocols for the synthesis, in vitro evaluation, and preclinical assessment of novel isoxazole-based anticancer candidates.

Part 1: Mechanisms of Anticancer Action

The efficacy of isoxazole derivatives in cancer therapy stems from their ability to interfere with multiple hallmark pathways of cancer progression. Understanding these mechanisms is critical for rational drug design and the selection of appropriate screening assays.

Key Mechanisms:

  • Kinase Inhibition: Many isoxazole derivatives are designed as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][6] By blocking these kinases, the compounds inhibit downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[6] Compound 25a , for example, showed potent inhibitory activity against EGFR-TK.[6]

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Isoxazole derivatives have been shown to be effective pro-apoptotic agents.[7][8] They can initiate apoptosis through various routes, including the activation of caspases (caspase-3, -8, and -9), modulation of the Bax/Bcl-2 ratio, and by inducing cell cycle arrest, which can subsequently lead to apoptosis.[4][6]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it a validated target for anticancer drugs. Certain isoxazole derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to a mitotic block at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[2][9] This mechanism is particularly relevant for overcoming resistance to taxane-based therapies.[9]

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone required for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive cancer target.[7] Novel synthetic isoxazole derivatives have been developed as potent and selective HSP90 inhibitors, demonstrating efficacy in both in vitro and in vivo models.[10]

  • Other Mechanisms: The versatility of the isoxazole scaffold allows it to target a broad range of other anticancer pathways, including aromatase inhibition, topoisomerase inhibition, and the inhibition of histone deacetylases (HDACs).[2][5]

Isoxazole_Anticancer_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoxazole Isoxazole Derivative EGFR EGFR/VEGFR Isoxazole->EGFR Inhibits Tubulin Tubulin Polymerization Isoxazole->Tubulin Inhibits HSP90 HSP90 Isoxazole->HSP90 Inhibits CellCycle Cell Cycle Progression (CDKs) Isoxazole->CellCycle Inhibits Apoptosis Apoptosis Induction (Caspase Activation) Isoxazole->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis EGFR->Angiogenesis Promotes (via VEGF) Proliferation Proliferation & Survival PI3K_Akt->Proliferation Ras_Raf_MEK_ERK->Proliferation Tubulin->Proliferation Required for Mitosis Oncoproteins Client Oncoproteins (e.g., Akt, Raf) HSP90->Oncoproteins Stabilizes CellCycle->Proliferation Proliferation->Apoptosis Suppresses In_Vitro_Workflow start Synthesized Isoxazole Compound stock Prepare DMSO Stock Solution start->stock select_cells Select Cancer Cell Lines (e.g., MCF-7, HepG2, A549) stock->select_cells viability Protocol 2.1: Cell Viability Assay (e.g., MTT, SRB) select_cells->viability ic50 Calculate IC50 Values viability->ic50 mechanistic Mechanistic Assays (on potent compounds) ic50->mechanistic apoptosis Protocol 2.2: Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis Apoptotic Mechanism? cell_cycle Protocol 2.3: Cell Cycle Analysis (Propidium Iodide) mechanistic->cell_cycle Cell Cycle Arrest? target Target-Specific Assay (e.g., Kinase Inhibition) mechanistic->target Known Target? analysis Data Analysis & Interpretation apoptosis->analysis cell_cycle->analysis target->analysis end Identify Lead Compound(s) analysis->end

Fig. 2: Workflow for anticancer screening of isoxazole derivatives.
Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells. [11]Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [12] Rationale: The primary goal is to determine the concentration of the isoxazole derivative that inhibits cell growth by 50% (IC₅₀). This value is a critical benchmark for comparing the potency of different compounds. [11] Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well cell culture plates.

  • Isoxazole derivative stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in fresh medium. After 24 hours, remove the old medium and add 100 µL of medium containing the various compound concentrations to the wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be consistent across experiments for valid comparisons.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Data Presentation: Example IC₅₀ Values

The following table summarizes representative IC₅₀ values for various isoxazole derivatives against different cancer cell lines, demonstrating their potential.

Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
Compound 25a HepG2 (Liver)6.38Doxorubicin-[6]
Compound 25a MCF-7 (Breast)8.12Doxorubicin-[6]
Compound 5a Huh7 (Liver)0.7 ± 0.1Doxorubicin0.2 ± 0.0[12]
Compound 2e B16F1 (Melanoma)0.079Doxorubicin0.056[13]
Derivative 4 K562 (Leukemia)0.070 ± 0.005--[7]
Protocol 2.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it identifies late apoptotic or necrotic cells.

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the isoxazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour. The cell population will be differentiated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part 3: Application Note: Synthesis and In Vivo Considerations

Protocol 3.1: General Synthesis of 3,5-Disubstituted Isoxazole Derivatives

Rationale: A common and efficient method for synthesizing the isoxazole core is through the cycloaddition reaction of a chalcone derivative with hydroxylamine hydrochloride. [14][15]Microwave-assisted synthesis can significantly reduce reaction times and improve yields. [14][16]

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Isoxazole Formation Aldehyde Substituted Aldehyde Chalcone Chalcone Intermediate Aldehyde->Chalcone Ketone Substituted Ketone Ketone->Chalcone Base Base (e.g., NaOH) Ethanol Base->Chalcone Claisen-Schmidt Condensation Isoxazole 3,5-Disubstituted Isoxazole Derivative Chalcone->Isoxazole Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole Microwave Microwave Irradiation Microwave->Isoxazole Cyclization Purification Purification (Recrystallization/ Chromatography) Isoxazole->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Isoxazole Scaffolds in Antimicrobial Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a critical pharmacophore in modern medicinal chemistry.[1][2][3][4] Its unique electronic and structural properties have led to the development of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and, most notably, antimicrobial effects.[5][6] Several FDA-approved drugs incorporate the isoxazole moiety, highlighting its clinical significance.[1] The growing crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents, and isoxazole derivatives have emerged as a promising class of compounds with the potential to address this challenge.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of novel isoxazole compounds. The protocols detailed herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific rigor and reproducibility. Beyond a mere recitation of steps, this guide offers insights into the rationale behind experimental choices, empowering researchers to not only execute these assays but also to interpret the results with a deep understanding of the underlying principles.

I. Core Experimental Workflow for Antimicrobial Profiling

The initial assessment of a novel isoxazole compound's antimicrobial activity follows a logical and stepwise progression. This workflow is designed to first establish the potency of the compound and then to further characterize its cidal versus static effects, and finally to assess its safety profile.

Antimicrobial_Profiling_Workflow cluster_0 Primary Screening cluster_1 Bactericidal/Fungicidal Activity cluster_2 Safety Profile MIC_Assay Minimum Inhibitory Concentration (MIC) Assay MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Determine cidal concentration Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) MBC_MFC_Assay->Cytotoxicity_Assay Assess therapeutic index MIC_Assay_Workflow Start Start Prep_Stock Prepare Isoxazole Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

B. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. [1]This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Rationale: Differentiating between static and cidal activity is vital for drug development. For severe infections, particularly in immunocompromised patients, a bactericidal agent is often preferred.

Protocol:

  • Perform MIC Assay:

    • Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, take a 10-100 µL aliquot from the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive control well.

    • Spread each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation and Colony Counting:

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

    • Count the number of colonies on each plate.

  • Interpretation of Results:

    • The MBC/MFC is the lowest concentration of the isoxazole compound that results in a ≥99.9% reduction in the number of viable colonies compared to the initial inoculum count.

C. Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5] Rationale: It is imperative to assess the potential toxicity of novel antimicrobial compounds to mammalian cells to determine their therapeutic index. A promising antimicrobial agent should exhibit high potency against microbial pathogens with minimal toxicity to host cells.

Protocol:

  • Cell Culture Preparation:

    • Seed mammalian cells (e.g., human fibroblast cell line) into a 96-well plate at a suitable density and allow them to adhere and grow overnight.

  • Treatment with Isoxazole Compounds:

    • Prepare serial dilutions of the isoxazole compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the isoxazole compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [5] * Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the isoxazole compound relative to the untreated control cells.

III. Data Presentation: Summarizing Antimicrobial Activity

The following tables provide examples of how to present the antimicrobial activity data for novel isoxazole derivatives.

Table 1: Antibacterial Activity of Novel Isoxazole Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Isoxazole-A6.2512.50[9]
Isoxazole-B3.126.25[10]
Isoxazole-C95110[7][8]
Isoxazole-D4070[11]
Ciprofloxacin (Control)1.561.56[9]

Table 2: Antifungal Activity of Novel Isoxazole Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerReference
Isoxazole-E612.18[12][13]
Isoxazole-F15.7113.26[13]
Isoxazole-G3.12-[10]
Fluconazole (Control)1.563.12[9]

IV. Elucidating the Mechanism of Action

Understanding the mechanism by which a novel isoxazole compound exerts its antimicrobial effect is a critical step in its development as a therapeutic agent. Several potential mechanisms of action have been proposed for isoxazole derivatives.

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Isoxazole_Compound Novel Isoxazole Compound DNA_Gyrase Inhibition of DNA Gyrase Isoxazole_Compound->DNA_Gyrase Targets DNA replication Cell_Wall Inhibition of Cell Wall Synthesis Isoxazole_Compound->Cell_Wall Weakens cell structure Membrane_Disruption Disruption of Cell Membrane Isoxazole_Compound->Membrane_Disruption Causes leakage Ergosterol_Synth Inhibition of Ergosterol Biosynthesis Isoxazole_Compound->Ergosterol_Synth Disrupts fungal membrane integrity

Caption: Potential antimicrobial mechanisms of action for novel isoxazole compounds.

A. Inhibition of DNA Gyrase

Some isoxazole-containing compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. [14][15][16]By targeting this enzyme, these compounds can effectively block bacterial proliferation. This mechanism is particularly attractive as DNA gyrase is a validated target for antibacterial drugs and is distinct from mammalian topoisomerases.

B. Inhibition of Cell Wall Synthesis

The bacterial cell wall is a unique and essential structure that is absent in mammalian cells, making it an excellent target for antimicrobial agents. Certain isoxazole derivatives, such as cloxacillin and flucloxacillin, are known to inhibit the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs) and inhibiting the cross-linking of peptidoglycan. [1]

C. Disruption of the Cell Membrane

The integrity of the cell membrane is crucial for microbial survival. Some isoxazole derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. [1]

D. Inhibition of Ergosterol Biosynthesis in Fungi

In fungi, ergosterol is a vital component of the cell membrane, analogous to cholesterol in mammalian cells. [17]Many antifungal agents, particularly those in the azole class, function by inhibiting the biosynthesis of ergosterol. [18][19]Novel isoxazole derivatives may also share this mechanism, making them promising candidates for the development of new antifungal therapies. [17]

V. Conclusion and Future Directions

The isoxazole scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The protocols and insights provided in these application notes offer a robust framework for the systematic evaluation of new isoxazole derivatives. By combining quantitative measures of antimicrobial potency with assessments of cytotoxicity and mechanistic studies, researchers can effectively identify and advance promising lead compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and safety profiles of these compounds, as well as exploring their potential against drug-resistant pathogens.

VI. References

  • Zone of inhibition (ZOI) and MIC values shown by the synthesized derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review, 9(9), 322-336.

  • Isoxazole derivatives showing antimicrobial activity (48–60). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (2015). Journal of Medicinal Chemistry, 58(15), 6243-6255.

  • Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 2(4), 8-14.

  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025). ChemistrySelect, 10(35), 10101-10112.

  • Vashisht, H., Sethi, P., & Kumar, A. (2025). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietnam Journal of Chemistry, 63(1), 1-12.

  • Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives: Research Article. (2024). ResearchGate. Retrieved January 10, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2795.

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). Molecules, 29(24), 1234.

  • Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. (2023). Bioorganic Chemistry, 137, 106644.

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules, 29(11), 2510.

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Pharmaceutical Negative Results, 15(Special Issue 1), 1-10.

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2014). Der Pharma Chemica, 6(6), 363-372.

  • Pathak, A., & Sharma, N. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper, 13(2), 200-207.

  • Design and synthesis of potential inhibitors of the ergosterol biosynthesis as antifungal agents. (2004). Bioorganic & Medicinal Chemistry, 12(1), 159-172.

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold - SAR and In Vivo Characterization. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). RSC Advances, 6(1), 1-25.

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2013). Scholars Research Library, 5(4), 10-16.

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). International Journal of Molecular Sciences, 24(22), 16183.

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine, 22(2), 25.

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(11), 1026-1031.

  • The increase in the MIC values (× MIC) of the newly synthesized... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Minimum inhibitory concentrations (MIC) in µg/ml of compounds tested in microdilution method. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2022). Pharmaceutics, 14(3), 567.

  • The Novel Azole R126638 Is a Selective Inhibitor of Ergosterol Synthesis in Candida albicans, Trichophyton spp., and Microsporum canis. (2003). Antimicrobial Agents and Chemotherapy, 47(6), 1954-1960.

  • Inhibitors of Ergosterol Biosynthesis as Antifungal Agents. (2000). Current Pharmaceutical Design, 6(8), 813-837.

  • Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. (2021). Journal of Medicinal Chemistry, 64(13), 9393-9411.

  • Antifungal isoxazole compounds micafungin 7 and azole derivative 8. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Application Notes & Protocols: The Utility of (3-Methylisoxazol-4-YL)methanamine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a bioisosteric replacement for other functional groups like amides and esters, make it a valuable tool in the design of novel therapeutic agents.[3] The isoxazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[4] Furthermore, the inherent stability and synthetic tractability of the isoxazole core have led to its incorporation into a wide array of approved drugs and clinical candidates targeting diverse disease areas, including cancer, infectious diseases, and inflammatory conditions.[5][6]

The (3-Methylisoxazol-4-YL)methanamine core, in particular, offers a versatile platform for SAR studies. The methyl group at the 3-position provides a fixed structural feature, while the methanamine at the 4-position serves as a key linker for introducing a wide range of substituents. This allows for the systematic exploration of the chemical space around the isoxazole nucleus to optimize potency, selectivity, and pharmacokinetic properties. This guide will provide a detailed overview of the synthesis of this scaffold, its application in SAR studies with a focus on kinase inhibition, and detailed protocols for its biological evaluation.

Chemical Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. The following protocol is a representative and logical pathway to the target compound.

Protocol 1: Synthesis of this compound

This synthesis involves the formation of the isoxazole ring, followed by functional group manipulations to introduce the methanamine moiety at the 4-position.

Step 1: Synthesis of 3-Methylisoxazole-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or water.[7]

  • Reaction: To the stirred solution, add a base such as sodium acetate or sodium hydroxide (1.1 equivalents) portion-wise.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the 3-methylisoxazole-4-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amidation of 3-Methylisoxazole-4-carboxylic acid

  • Activation: Suspend 3-Methylisoxazole-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Amine Addition: To the activated carboxylic acid, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base, and stir at room temperature for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any solid by-products. The filtrate is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 3-methylisoxazole-4-carboxamide is purified by column chromatography on silica gel.

Step 3: Reduction of 3-Methylisoxazole-4-carboxamide to this compound

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-methylisoxazole-4-carboxamide (1 equivalent) in a dry ethereal solvent like THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a reducing agent such as lithium aluminum hydride (LAH) (2-3 equivalents) in THF.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting suspension and wash the solid with THF or ethyl acetate. The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

cluster_synthesis Synthesis of this compound Ethyl Acetoacetate Ethyl Acetoacetate 3-Methylisoxazole-4-carboxylic acid 3-Methylisoxazole-4-carboxylic acid Ethyl Acetoacetate->3-Methylisoxazole-4-carboxylic acid 1. Base, Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->3-Methylisoxazole-4-carboxylic acid 3-Methylisoxazole-4-carboxamide 3-Methylisoxazole-4-carboxamide 3-Methylisoxazole-4-carboxylic acid->3-Methylisoxazole-4-carboxamide 2. Coupling Agent, NH3 This compound This compound 3-Methylisoxazole-4-carboxamide->this compound 3. LiAlH4, THF

Caption: Synthetic scheme for this compound.

Application in Structure-Activity Relationship (SAR) Studies: A Focus on Kinase Inhibition

The this compound scaffold is an excellent starting point for SAR studies aimed at developing kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The methanamine group provides a convenient handle for the introduction of various substituents that can probe the different pockets of a kinase active site.

Illustrative SAR Study: Targeting c-Jun N-terminal Kinase (JNK)

Core Hypothesis: The this compound scaffold can be elaborated to occupy the ATP-binding site of JNK1. The isoxazole ring can act as a hinge-binding motif, while substituents on the methanamine can be varied to achieve potency and selectivity.

cluster_sar SAR Workflow for Kinase Inhibitors Scaffold Synthesis Scaffold Synthesis Library Synthesis Library Synthesis Scaffold Synthesis->Library Synthesis Synthesize core Biological Screening Biological Screening Library Synthesis->Biological Screening Introduce diverse R-groups Data Analysis (SAR) Data Analysis (SAR) Biological Screening->Data Analysis (SAR) Measure IC50 values Lead Optimization Lead Optimization Data Analysis (SAR)->Lead Optimization Identify key interactions Lead Optimization->Library Synthesis Iterative design

Caption: General workflow for a structure-activity relationship study.

Data Presentation: Illustrative SAR of this compound Derivatives

The following table presents hypothetical data based on the principles derived from the study on isoxazole-based JNK inhibitors to illustrate the SAR of N-substituted this compound derivatives.[1]

Compound IDR-Group on MethanamineJNK1 IC50 (nM)Rationale for Modification
1 -H>10000Unsubstituted core, baseline activity.
2 -Phenyl500Introduction of an aromatic group to probe for hydrophobic pockets.
3 -4-Fluorophenyl250Electron-withdrawing group to potentially enhance binding through altered electronics or new interactions.
4 -3,4-Dichlorophenyl100Exploring the effect of multiple halogen substitutions on potency.
5 -4-Methoxyphenyl800Electron-donating group to assess electronic effects on activity.
6 -Pyridin-4-yl150Introduction of a nitrogen atom to act as a hydrogen bond acceptor.
7 -Cyclohexyl2000Aliphatic ring to probe for non-aromatic hydrophobic interactions.

Analysis of SAR:

  • Aromatic Substituents: The introduction of a phenyl group (Compound 2) significantly improves potency compared to the unsubstituted analog (Compound 1), suggesting the presence of a hydrophobic pocket in the target's active site.

  • Electronic Effects: Halogenation of the phenyl ring (Compounds 3 and 4) generally leads to increased potency, with the dichlorophenyl derivative being the most active in this series. This indicates that electron-withdrawing groups and specific steric interactions are favorable. Conversely, an electron-donating methoxy group (Compound 5) is less well-tolerated.

  • Hydrogen Bonding: Replacing the phenyl ring with a pyridine ring (Compound 6) results in good potency, suggesting that a hydrogen bond acceptor at this position is beneficial for binding.

  • Hydrophobic Interactions: The lower potency of the cyclohexyl derivative (Compound 7) compared to the aromatic analogs suggests that π-π stacking or other aromatic-specific interactions are important for high-affinity binding.

Protocols for Biological Evaluation

Protocol 2: In Vitro JNK1 Kinase Assay (Luminescent Method)

This protocol describes a non-radioactive, luminescent-based assay to determine the IC50 values of test compounds against JNK1. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[2]

Materials:

  • Recombinant active JNK1 enzyme

  • ATF2 or c-Jun protein as substrate

  • Test compounds (dissolved in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration of ≤1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle control (DMSO).

  • Enzyme Addition: Add 2 µL of JNK1 enzyme solution to each well.

  • Substrate/ATP Mix: Add 2 µL of a mixture of the substrate (e.g., ATF2) and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for JNK1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of novel bioactive molecules, particularly kinase inhibitors. Its synthetic accessibility and the versatility of the methanamine linker allow for extensive SAR exploration. The principles outlined in this guide, from synthesis to biological evaluation, provide a framework for researchers to rationally design and optimize compounds based on this promising isoxazole core. Future work in this area could involve the synthesis of diverse libraries of N-substituted derivatives and their screening against a panel of kinases to identify potent and selective inhibitors for various therapeutic targets. Further optimization of lead compounds for improved pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.

References

  • Pinto, A., & L. S. M. de Oliveira. (2020). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. IntechOpen. [Link]
  • De SK, et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 253-258. [Link]
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • Kumar, A., & Kumar, R. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3245-3257. [Link]
  • Sharma, P., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
  • Khandebharad, A. U., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 1-5. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Aminomethyl Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Isoxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that has become a cornerstone in modern drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its status as a "privileged scaffold." This structure is integral to a wide range of FDA-approved therapeutics, demonstrating efficacy as anti-inflammatory, antibacterial, anticancer, and neuroprotective agents.[3][4][5][6]

Among the various substituted isoxazoles, the aminomethyl-isoxazole motif is of particular strategic importance. The primary amine of the aminomethyl group serves as a versatile synthetic handle, providing a nucleophilic site for a variety of chemical transformations. This allows for the systematic and efficient generation of large compound libraries, a critical process in lead optimization and the exploration of structure-activity relationships (SAR).[7][8]

This guide provides detailed protocols and expert insights into three fundamental and high-yield strategies for functionalizing the aminomethyl group on the isoxazole ring: N-Acylation , N-Sulfonylation , and Reductive Amination . The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

G cluster_start Starting Material cluster_products Functionalized Derivatives start Aminomethyl Isoxazole (Primary Amine) reagent1 Acyl Chloride / Anhydride + Base start->reagent1 N-Acylation reagent2 Sulfonyl Chloride + Base start->reagent2 N-Sulfonylation reagent3 Aldehyde / Ketone + Reducing Agent start->reagent3 Reductive Amination (N-Alkylation) product1 N-Acyl Derivative (Amide) product2 N-Sulfonyl Derivative (Sulfonamide) product3 N-Alkyl Derivative (Secondary/Tertiary Amine) reagent1->product1 reagent2->product2 reagent3->product3

Caption: Core functionalization pathways for aminomethyl isoxazole.

Protocol I: N-Acylation for Amide Synthesis

Scientific Principle & Rationale

N-acylation is a robust and widely used reaction to form a stable amide bond. The reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is aprotic and effectively dissolves both the starting materials and reagents without participating in the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic release of heat upon addition of the highly reactive acyl chloride. This prevents potential side reactions and degradation of materials.

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are used as acid scavengers. They are sterically hindered enough to be non-nucleophilic, preventing them from competing with the aminomethyl isoxazole in reacting with the acylating agent.

Detailed Experimental Protocol: Synthesis of N-(isoxazol-5-ylmethyl)acetamide
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(aminomethyl)isoxazole (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (TEA) (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Data Presentation: Representative N-Acylation Reactions
Acylating AgentProduct StructureTypical YieldNotes
Acetyl ChlorideN-acetyl>90%Standard, highly efficient acylation.
Benzoyl ChlorideN-benzoyl>85%Forms a stable benzamide derivative.
Acetic AnhydrideN-acetyl>90%Less reactive than acetyl chloride; may require longer reaction times or gentle heating.
Boc AnhydrideN-Boc protected>95%Standard method for installing the Boc protecting group.

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Scientific Principle & Rationale

The formation of a sulfonamide linkage is a key transformation in medicinal chemistry, as sulfonamides are known to be metabolically robust and can act as effective hydrogen bond donors and acceptors.[9] The reaction proceeds via the nucleophilic attack of the aminomethyl group on the electrophilic sulfur atom of a sulfonyl chloride.[10]

Causality Behind Experimental Choices:

  • Reagent: Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are highly reactive and readily available.

  • Base/Solvent: Pyridine is often used as both the base and the solvent. It effectively scavenges the HCl byproduct and can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction.

  • Work-up: An acidic work-up (e.g., with 1M HCl) is used to protonate and remove any excess pyridine from the organic layer.

Detailed Experimental Protocol: Synthesis of N-(isoxazol-5-ylmethyl)-4-methylbenzenesulfonamide
  • Preparation: To a round-bottom flask, add 5-(aminomethyl)isoxazole (1.0 eq.).

  • Dissolution: Dissolve the amine in pyridine at a concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Check for the consumption of the starting amine using TLC.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice and 1M HCl.

    • Extract the resulting mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Recrystallize the crude solid or purify by flash column chromatography to obtain the pure sulfonamide product.

Data Presentation: Representative N-Sulfonylation Reactions
Sulfonyl ChlorideProduct StructureTypical YieldNotes
p-Toluenesulfonyl ChlorideN-tosyl>80%Forms a crystalline, easily purified solid.
Methanesulfonyl ChlorideN-mesyl>85%Introduces a small, polar sulfonamide group.
Dansyl ChlorideN-dansyl>75%Product is fluorescent, useful for biological imaging.

Protocol III: Reductive Amination for N-Alkylation

Scientific Principle & Rationale

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it completely avoids the common problem of over-alkylation.[11][12] The process occurs in a single pot via two key steps:

  • Imine/Iminium Ion Formation: The primary amine reacts with an aldehyde or ketone under mildly acidic conditions to form a Schiff base (imine), which is in equilibrium with its protonated iminium ion form.

  • In-Situ Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the iminium ion to form the new C-N single bond of the alkylated amine.[13]

ReductiveAmination cluster_reactants Reactants cluster_intermediate Intermediate Amine R-CH₂-NH₂ (Aminomethyl Isoxazole) Iminium [R-CH₂-N=CR'R'']⁺H (Iminium Ion) Amine->Iminium + H⁺, - H₂O Carbonyl R'R''C=O (Aldehyde/Ketone) Carbonyl->Iminium Product R-CH₂-NH-CHR'R'' (N-Alkyl Derivative) Iminium->Product Reduction Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Iminium

Sources

Application Notes & Protocols: A Guide to the Rational Design and Synthesis of Isoxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole ring is a five-membered aromatic heterocycle that has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for amide or ester groups and engage in diverse non-covalent interactions, make it a cornerstone in the design of targeted therapeutics.[1][3] Numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, feature this versatile core, highlighting its significance in modern drug discovery.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for the design, synthesis, and evaluation of isoxazole-based enzyme inhibitors, blending established chemical strategies with field-proven insights for successful inhibitor development.

Part 1: The Strategic Design of Isoxazole-Based Inhibitors

The foundation of a successful inhibitor development program lies in a rational design strategy. This approach leverages structural knowledge of the target enzyme to create molecules that bind with high affinity and selectivity, thereby modulating its activity.[6][7]

Core Principles of Rational Design

The design process is typically guided by two complementary strategies:

  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target enzyme is known, SBDD becomes the method of choice.[6] Using computational tools like molecular docking, researchers can predict how a potential inhibitor fits into the enzyme's active site.[8] This allows for the design of molecules that exploit specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—to achieve high potency. The isoxazole scaffold is particularly adept at this, with its nitrogen atom acting as a hydrogen bond acceptor and the aromatic ring participating in stacking interactions.[1][8]

  • Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD relies on the knowledge of existing ligands or substrates.[6] By identifying the common structural features (pharmacophores) required for activity, new molecules can be designed. The isoxazole ring often serves as a rigid scaffold to correctly orient these pharmacophoric elements.

A key concept in inhibitor design is the mimicry of the reaction's transition state .[7][9] Enzymes function by stabilizing the high-energy transition state of a substrate. Molecules that are stable analogs of this state can bind to the enzyme with extremely high affinity, acting as potent inhibitors.[7]

Workflow for Structure-Based Inhibitor Design

The SBDD process is an iterative cycle of design, synthesis, and testing. It begins with identifying a "hit" compound, often from a high-throughput screen, and systematically optimizing it into a potent and selective "lead" candidate.

SBDD_Workflow cluster_0 Computational Design Phase cluster_1 Experimental Phase Target Identify Target Enzyme (3D Crystal Structure) Docking Dock Lead Compound (e.g., Diaryl-isoxazole) into Active Site Target->Docking Analysis Analyze Predicted Binding Mode (Identify Key Interactions) Docking->Analysis Design Design New Analogs with Improved Interactions Analysis->Design Synthesis Synthesize Designed Analogs Design->Synthesis Hypothesis Assay Biochemical Assay (Determine IC50) Synthesis->Assay SAR Establish Structure-Activity Relationship (SAR) Assay->SAR SAR->Design Iterate & Refine

Caption: Iterative workflow for structure-based design of enzyme inhibitors.

Part 2: Synthesis of Isoxazole Scaffolds

The construction of the isoxazole ring is a well-established field in organic chemistry, with the 1,3-dipolar cycloaddition reaction being the most direct and widely used method.[10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile (an alkyne or alkene).[12]

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing isoxazoles from an aldoxime precursor and a terminal alkyne. The nitrile oxide is generated in situ to react immediately with the alkyne.

Materials:

  • Substituted Aldoxime (1.0 eq)

  • Substituted Terminal Alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Magnetic stirrer, round-bottom flask, ice bath

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq).

  • Dissolution: Dissolve the starting materials in an appropriate solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction and minimizing side products.

  • Nitrile Oxide Generation: Slowly add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution. The NCS chlorinates the oxime, preparing it for elimination.

  • Cycloaddition: After the addition of NCS, add triethylamine or pyridine dropwise to the mixture. The base induces the elimination of HCl to form the transient nitrile oxide intermediate, which immediately undergoes cycloaddition with the alkyne present in the flask.[13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis from α,β-Unsaturated Ketones (Chalcones)

An alternative and robust method involves the cyclization of chalcone derivatives with hydroxylamine.[4][14]

Materials:

  • Chalcone derivative (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate (NaOAc) or Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol or Acetic Acid as solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the chalcone derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or potassium hydroxide (2.0 eq) to the solution.[14]

  • Cyclization: Reflux the reaction mixture for 2-6 hours. The hydroxylamine first forms an oxime with the ketone, which then undergoes an intramolecular cyclization-dehydration cascade to form the isoxazole ring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the product's identity and purity via melting point determination and spectroscopic analysis.

Part 3: Biochemical Evaluation and Screening

Once synthesized, the compounds must be evaluated for their ability to inhibit the target enzyme. This is typically done using an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀).[15]

General Principles of Enzyme Inhibition Assays

Enzyme assays are laboratory procedures that measure the rate of an enzymatic reaction.[16] To screen for inhibitors, the reaction is run in the presence of the test compound, and the activity is compared to a control reaction without the compound. A variety of detection methods can be used, including:

  • Colorimetric Assays: Where the product of the reaction is colored.[17]

  • Fluorometric Assays: Where the reaction produces or consumes a fluorescent molecule.[17]

  • Luminescence Assays: Based on the emission of light.

  • Mass Spectrometry (MS) Assays: Directly measure the mass of the substrate and product, offering a universal detection method.[18]

Protocol: Determination of IC₅₀ Values

This protocol outlines a general procedure for determining the IC₅₀ of a test compound using a 96-well plate format, suitable for medium-throughput screening.

Materials:

  • Target Enzyme

  • Substrate

  • Assay Buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (known inhibitor of the enzyme)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader (spectrophotometer, fluorometer, etc.)

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 8- or 10-point dose-response curve is generated. Using a multichannel pipette, transfer a small volume (e.g., 1 µL) of each concentration into the wells of the 96-well plate. Also include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Enzyme Addition: Prepare a solution of the enzyme in the assay buffer. Add the enzyme solution to each well (except the "no enzyme" controls) and incubate for a short period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C). This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a solution of the substrate in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Immediately place the plate in the reader. Measure the signal (e.g., absorbance, fluorescence) over time (kinetic assay) or after a fixed incubation period (end-point assay).

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control: % Inhibition = 100 × (1 - [Activity with Inhibitor / Activity of Control])

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[15]

Data Presentation for SAR Analysis

The results from the screening of a series of analogs should be summarized in a clear, tabular format to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical Inhibition Data for a Series of Phenyl-Isoxazole Analogs Against Target Kinase X

Compound IDR¹ Group (at C3-phenyl)R² Group (at C5)IC₅₀ (µM)
LEAD-01 4-HMethyl10.5
ANA-02 4-ClMethyl2.1
ANA-03 4-OCH₃Methyl8.9
ANA-04 2,6-diClMethyl0.15
ANA-05 4-ClEthyl5.6
ANA-06 4-ClPhenyl1.8

Part 4: Elucidating Structure-Activity Relationships (SAR)

SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a hit compound to understand how different functional groups and their positions influence biological activity.[14][19]

The Iterative Nature of SAR

The SAR process is a feedback loop where synthetic chemistry and biological testing work in tandem. The data from one round of testing informs the design of the next generation of compounds, progressively improving the desired properties such as potency, selectivity, and metabolic stability.

SAR_Cycle Design Design Analogs (Vary R-groups) Synthesize Synthesize New Compounds Design->Synthesize Test Test Biological Activity (IC50) Synthesize->Test Analyze Analyze Data (Build SAR Model) Test->Analyze Analyze->Design Refine Hypothesis

Caption: The cyclic process of Structure-Activity Relationship (SAR) studies.

Interpreting SAR Data: A Case Study
  • Substitution at the C3-Phenyl Ring:

    • Comparing LEAD-01 (IC₅₀ = 10.5 µM) with ANA-02 (IC₅₀ = 2.1 µM) and ANA-03 (IC₅₀ = 8.9 µM) suggests that an electron-withdrawing group (Cl) at the 4-position is favorable for activity, while an electron-donating group (OCH₃) is not. This points to a specific electronic or steric requirement in the enzyme's binding pocket.

    • The dramatic increase in potency for ANA-04 (IC₅₀ = 0.15 µM), which has two chlorine atoms at the 2- and 6-positions, is highly significant. This substitution pattern may force the phenyl ring into a specific conformation (e.g., perpendicular to the isoxazole) that is optimal for binding, a common strategy in kinase inhibitor design.[20]

  • Substitution at the C5-Position:

    • Comparing ANA-02 (C5-Methyl, IC₅₀ = 2.1 µM) with ANA-05 (C5-Ethyl, IC₅₀ = 5.6 µM) indicates that increasing the alkyl chain length at this position is detrimental, suggesting a sterically constrained pocket.

    • However, replacing the methyl with a phenyl group (ANA-06 , IC₅₀ = 1.8 µM) maintains potency. This suggests the pocket can accommodate a flat, aromatic ring, potentially through a new π-π stacking interaction.

These insights are invaluable. The next round of synthesis would focus on further exploring substitutions at the 2,6-positions of the C3-phenyl ring and exploring different aromatic groups at the C5-position to further enhance potency and selectivity.[21]

Conclusion

The isoxazole scaffold is a proven and highly effective building block in the development of enzyme inhibitors.[2][22] Its synthetic tractability, coupled with its favorable physicochemical properties, allows for extensive structural modifications guided by rational design principles. By integrating computational design, robust synthetic protocols, systematic biochemical screening, and iterative SAR analysis, researchers can efficiently navigate the path from an initial hit compound to a potent and selective lead candidate. The methodologies and protocols outlined in this guide provide a solid framework for professionals in the field to harness the full potential of isoxazole chemistry in the pursuit of novel therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Benchchem.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD..
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.
  • Rational Design and Synthesis of Enzyme Inhibitors. J-Stage.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC - NIH.
  • Rational Design of Enzyme Inhibitors | MPC-103T Unit-4 | M.Pharm Chemistry. YouTube.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Enzyme inhibitor. Wikipedia.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 01.Rational Design of Enzyme inhibition.pptx. Slideshare.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. NIH.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Unknown Source.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Enzyme Inhibitor Screening Services. BioAssay Systems.
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chrom
  • A review of isoxazole biological activity and present synthetic techniques. Unknown Source.
  • Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. PubMed.
  • Novel Isoxazole-Based Antifungal Drug Candid

Sources

Application Notes and Protocols: High-Throughput Screening of Isoxazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoxazoles in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and capacity for diverse molecular interactions have made it a cornerstone in the design of novel therapeutics.[1][2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them highly attractive candidates for drug discovery programs.[3][4][5][6][7] Many successful drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, feature this versatile core structure.[4]

The challenge, however, lies in efficiently navigating the vast chemical space of possible isoxazole derivatives to identify compounds with the desired therapeutic effect. High-Throughput Screening (HTS) provides the necessary scale and speed, enabling the rapid evaluation of tens of thousands to millions of compounds.[8][9] This guide provides a detailed framework for designing and executing a successful HTS campaign for isoxazole derivative libraries, from robust assay development to meaningful data analysis and hit validation.

Part I: The Cornerstone of Success: Assay Development and Optimization

The success of any HTS campaign is fundamentally dependent on the quality of the assay. A well-designed assay is robust, reproducible, and sensitive enough to detect subtle biological modulation by the library compounds.[10] The choice between a biochemical and a cell-based assay is a critical first step, dictated by the biological question being addressed.

  • Biochemical Assays: These cell-free systems measure the effect of a compound on a purified target, such as an enzyme or receptor. They offer high precision and are less prone to compound interference issues like cytotoxicity.[10][11] Common formats include Fluorescence Polarization (FP) and FRET.[11][12]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[13][14][15] They can assess complex events like signal transduction, gene expression, or cell viability, and inherently filter out compounds with poor membrane permeability.[13]

Protocol 1: Developing a Biochemical Fluorescence Polarization (FP) Assay

Principle: FP assays are ideal for monitoring molecular binding events.[12] They measure the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein. An unbound tracer tumbles rapidly, resulting in low polarization. When bound to the target protein, its tumbling slows, increasing the polarization. An inhibitor compound that displaces the tracer will cause a decrease in polarization, providing the screening signal.

Application: Identifying isoxazole inhibitors of a protein kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Target: Prepare purified, active kinase enzyme in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Fluorescent Tracer: Synthesize or procure a fluorescently labeled ligand known to bind to the kinase's active site (e.g., a fluorescein-labeled ATP-competitive probe).

    • Assay Plates: Use low-volume, black, 384-well microplates to minimize background fluorescence.

  • Tracer Concentration Optimization:

    • Perform a serial dilution of the fluorescent tracer in assay buffer.

    • Measure fluorescence intensity and polarization on an HTS-compatible plate reader.

    • Causality: The goal is to find the lowest tracer concentration that provides a stable and robust fluorescence signal, typically 2-3 times the background. Using excessive tracer can lead to high background and waste of expensive reagents.

  • Kinase Titration (Binding Curve):

    • Dispense the optimized concentration of the tracer into all wells.

    • Add a serial dilution of the kinase enzyme.

    • Incubate at room temperature for 60 minutes to reach binding equilibrium.

    • Measure fluorescence polarization.

    • Plot the polarization signal against the kinase concentration and fit to a sigmoidal curve to determine the Kd (dissociation constant).

    • Causality: The optimal kinase concentration for the HTS is typically the EC₈₀ (the concentration giving 80% of the maximal binding signal). This ensures the assay is sensitive to competitive inhibitors that must displace the tracer.

  • Assay Validation (Z'-Factor Determination):

    • Prepare control wells on multiple plates:

      • Negative Control (Low Signal): Tracer only.

      • Positive Control (High Signal): Tracer + EC₈₀ concentration of kinase.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Causality: The Z'-factor is a statistical measure of assay quality, assessing the signal window and data variation.[9] An assay must consistently achieve a Z' > 0.5 to be considered robust enough for an HTS campaign.[16]

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent, robust assay suitable for HTS.
0 to 0.5Marginal, may require further optimization.
< 0Unsuitable for screening.
Protocol 2: Developing a Cell-Based Cytotoxicity Assay

Principle: Many isoxazole libraries are screened for anticancer activity.[5][17][18] A common method is to measure cell viability after compound treatment. Resazurin-based assays are popular due to their simplicity and sensitivity.[14] Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. A loss of viability results in a decreased fluorescent signal.

Application: Screening an isoxazole library for compounds that are cytotoxic to a human cancer cell line (e.g., HT-29 colon carcinoma).[17]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HT-29 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) and maintain in a humidified incubator at 37°C and 5% CO₂.

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating.

  • Cell Seeding Density Optimization:

    • Plate a range of cell densities (e.g., 500 to 10,000 cells/well) in a 384-well plate.

    • Incubate for the planned duration of the compound treatment (e.g., 48 or 72 hours).

    • Add resazurin reagent and measure fluorescence.

    • Causality: The optimal seeding density is one that ensures cells remain in the exponential growth phase throughout the assay period and provides a strong signal-to-background ratio. Over-confluence can lead to cell death unrelated to compound activity.

  • DMSO Tolerance Test:

    • Seed cells at the optimized density.

    • Add media containing various concentrations of DMSO (the compound solvent), typically ranging from 0.1% to 2%.

    • Incubate and perform the resazurin assay.

    • Causality: High concentrations of DMSO can be toxic to cells. This step determines the maximum permissible DMSO concentration in the final assay that does not impact cell viability, which is usually ≤0.5%.[19]

  • Assay Validation (Z'-Factor):

    • Prepare control wells:

      • Negative Control (100% Viability): Cells + media with the determined final DMSO concentration.

      • Positive Control (0% Viability): Cells + a known cytotoxic agent (e.g., 100 µM doxorubicin) or a cell-lysing agent.

    • Incubate for the full assay duration (e.g., 72 hours).

    • Add resazurin, incubate for 2-4 hours, and read fluorescence.

    • Calculate the Z'-factor. A consistent value > 0.5 is required.[16]

Part II: Executing the High-Throughput Screening Campaign

With a validated assay, the screening of the isoxazole library can commence. This phase relies on automation and robotics to ensure consistency and throughput.[8][9]

Isoxazole Library Management

The integrity of the small molecule library is paramount. The isoxazole derivative library should be sourced from a reputable vendor or synthesized with high purity.[1][20]

  • Storage: Compounds are typically stored at -20°C or -80°C in DMSO.

  • Plating: The library is "cherry-picked" from source tubes and formatted into 384- or 1536-well plates at a standard concentration (e.g., 10 mM in 100% DMSO).[19]

  • Working Plates: "Daughter" plates are created by diluting the master plates to an intermediate concentration for use in the screen to minimize freeze-thaw cycles of the master library.

Automated HTS Workflow

The process involves a series of automated steps executed by integrated robotic systems.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_data Data Handling AssayPlate 1. Assay Plate Dispensing (Cells or Buffer) CompoundTransfer 3. Compound Transfer (Acoustic or Pin Tool) AssayPlate->CompoundTransfer LibraryPlate 2. Isoxazole Library Plate LibraryPlate->CompoundTransfer ReagentAdd 4. Reagent Addition (e.g., Kinase, Tracer) CompoundTransfer->ReagentAdd Incubation 5. Incubation ReagentAdd->Incubation PlateRead 6. Plate Reading (Fluorescence Detection) Incubation->PlateRead DataAcq 7. Data Acquisition & LIMS PlateRead->DataAcq Data_Analysis_Workflow RawData Raw Plate Data QC Plate-Level QC (Z'-Factor > 0.5) RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization Pass HitSelection Hit Selection (e.g., Z-score < -3) Normalization->HitSelection PrimaryHits Primary Hit List HitSelection->PrimaryHits Select Confirmation Hit Confirmation (Re-test from source) PrimaryHits->Confirmation DoseResponse Dose-Response (IC50 Determination) Confirmation->DoseResponse SAR Preliminary SAR Analysis DoseResponse->SAR ValidatedHits Validated Hits for Lead Op SAR->ValidatedHits

Caption: Workflow for H.T.S. data analysis and hit validation.

Protocol 4: Hit Confirmation and Dose-Response Analysis

Principle: Primary hits must be re-tested to confirm their activity and rule out artifacts from the initial screen. [16]Confirmed hits are then tested across a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

Methodology:

  • Hit Confirmation:

    • From the primary hit list, order fresh, powdered samples of the isoxazole compounds of interest.

    • Create new DMSO stock solutions and re-test these compounds in the primary assay at the original screening concentration.

    • Causality: This step is crucial to eliminate hits that may have resulted from compound degradation, precipitation, or errors during the primary screen. A confirmation rate of >70% is generally considered good.

  • Dose-Response Testing:

    • For all confirmed hits, perform a 10-point serial dilution (e.g., from 100 µM down to 5 nM).

    • Test these dilutions in the primary assay, in triplicate.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).

  • Counter-Screening and Triage:

    • Causality: It is vital to identify and remove compounds that interfere with the assay technology itself, rather than the biological target. These are known as false positives or "Pan-Assay Interference Compounds" (PAINS). [21] * For biochemical assays, a common counter-screen is to run the assay in the absence of the target protein to see if the compound directly affects the fluorescent signal.

    • Computational filters can also be used to flag known problematic chemical structures. [21]

  • Preliminary Structure-Activity Relationship (SAR):

    • Group the validated hits by their isoxazole core structures.

    • Analyze how small changes in the derivative's substituents affect potency (IC₅₀). [16][21] * This initial SAR provides valuable insights for medicinal chemists to guide the next phase of drug development: hit-to-lead optimization.

Conclusion

High-throughput screening of isoxazole derivative libraries is a powerful engine for modern drug discovery. Success is not merely a matter of scale but is built upon a foundation of meticulous planning and scientific rigor. By investing heavily in the development of a robust and validated assay, maintaining strict quality control throughout the automated workflow, and applying rigorous statistical analysis, researchers can confidently identify promising isoxazole-based hits. These validated hits, representing the starting points for optimization, hold the potential to become the next generation of therapeutics addressing a wide range of human diseases.

References
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Zhang, X., et al. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH.
  • Wilson, B. A., & Gilman, I. J. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • (n.d.). Fluorescence-Based Assays.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
  • An, Y., & Tolliday, N. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • (2016). High throughput screening of small molecule library: procedure, challenges and future. AIMS Press.
  • (n.d.). High-Throughput Screening (HTS) in Drug Discovery Training Course. Tonex.
  • (n.d.).
  • (n.d.). High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • (2017).
  • (n.d.). High-Throughput Screening & Discovery. Southern Research.
  • (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks.
  • (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • (n.d.). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • (2025). High-Throughput Screening (HTS)
  • (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review.
  • (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • (n.d.). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC - NIH.
  • (2016). High Throughput Screening: Methods and Protocols.
  • (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
  • (n.d.). High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - UK.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology.
  • (2025). Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach.
  • (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Methylisoxazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Methylisoxazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable isoxazole derivative. By understanding the underlying chemistry and potential pitfalls of each synthetic step, you can significantly improve your experimental outcomes.

The synthesis of this compound can be approached through several routes, primarily involving the formation of the isoxazole core followed by the introduction of the aminomethyl group. This guide will focus on a common and adaptable synthetic strategy, highlighting key decision points and providing in-depth troubleshooting for each stage.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow A Starting Materials (e.g., Ethyl Acetoacetate, Hydroxylamine) B Isoxazole Ring Formation (3-Methylisoxazole-4-carboxylic acid ethyl ester) A->B Cyclocondensation C Reduction to Alcohol (3-Methylisoxazol-4-yl)methanol B->C LiAlH4 or NaBH4 F2 Formation of 3-Methylisoxazole-4-carboxaldehyde B->F2 Reduction/Oxidation D Halogenation 4-(Chloromethyl)-3-methylisoxazole C->D SOCl2 or PCl3 E1 Gabriel Synthesis D->E1 F1 N-Alkylation with Phthalimide E1->F1 Potassium Phthalimide G1 Hydrazinolysis F1->G1 Hydrazine Hydrate H Final Product This compound G1->H E2 Reductive Amination G2 Imine Formation & Reduction E2->G2 NH3, Reducing Agent F2->E2 G2->H

Caption: Proposed synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter during the synthesis.

Part 1: Isoxazole Ring Formation and Functionalization

Question 1: My yield for the initial isoxazole ring formation is low. What are the common causes and how can I improve it?

Answer: Low yields in the formation of the 3-methylisoxazole-4-carboxylate core often stem from suboptimal reaction conditions or the formation of isomeric impurities.[1] Here’s a breakdown of potential issues and solutions:

  • Incorrect pH: The cyclization reaction is sensitive to pH. A neutral to slightly basic medium is generally preferred. If the medium is too acidic, the hydroxylamine can be protonated, reducing its nucleophilicity. Conversely, a strongly basic medium can promote side reactions of the dicarbonyl starting material.

    • Troubleshooting: Monitor and adjust the pH of the reaction mixture carefully. The use of a buffer system can help maintain the optimal pH range.

  • Formation of Isomers: A common side product is the regioisomeric 3-methylisoxazole-5-carboxylate.[1] This occurs due to the non-specific attack of the hydroxylamine nitrogen on the two carbonyl carbons of the diketone precursor.

    • Troubleshooting:

      • Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of the desired isomer.

      • Choice of Base: The choice of base can influence the regioselectivity. Experiment with milder bases like sodium acetate or potassium carbonate.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessive heat can lead to decomposition of the starting materials or product.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A gradual increase in temperature might be necessary to drive the reaction to completion.

Question 2: I am having trouble with the reduction of the ester to the corresponding alcohol, (3-Methylisoxazol-4-yl)methanol. What should I consider?

Answer: The reduction of the carboxylate group is a critical step. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can also potentially affect the isoxazole ring.

  • Isoxazole Ring Stability: The N-O bond in the isoxazole ring can be susceptible to cleavage under harsh reducing conditions.[2]

    • Troubleshooting:

      • Use a milder reducing agent like sodium borohydride (NaBH₄) in combination with a Lewis acid (e.g., LiCl) to enhance its reducing power while minimizing the risk of ring opening.

      • Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the reducing agent.

  • Work-up Procedure: The work-up after reduction with metal hydrides is crucial for obtaining a good yield and purity.

    • Troubleshooting: A careful quenching procedure is necessary. For LiAlH₄ reactions, the Fieser work-up (sequential addition of water, 15% NaOH solution, and water) is a standard and effective method to precipitate the aluminum salts, making filtration easier.

Question 3: The conversion of the alcohol to the 4-(chloromethyl)-3-methylisoxazole is proving difficult, with low yields and the formation of byproducts. What are the best practices?

Answer: The conversion of the alcohol to the corresponding alkyl halide is a key step for subsequent amination. This step can be prone to side reactions if not controlled properly.

  • Choice of Reagent: Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are common reagents for this transformation. The choice can impact the reaction conditions and byproducts.

    • Troubleshooting:

      • Thionyl Chloride: This reaction often proceeds cleanly, with the byproducts (SO₂ and HCl) being gaseous. The addition of a small amount of a tertiary amine base like pyridine can help to neutralize the generated HCl.

      • Phosphorus Trichloride: This is another effective reagent. The reaction is typically run in an inert solvent.

  • Reaction Temperature: The reaction is often exothermic and should be controlled to prevent the formation of undesired byproducts.

    • Troubleshooting: Add the chlorinating agent dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated to ensure completion.

  • Product Instability: The resulting 4-(chloromethyl)-3-methylisoxazole can be lachrymatory and may have limited stability.

    • Troubleshooting: It is often best to use the crude or freshly purified product immediately in the next step without prolonged storage.

Part 2: Introduction of the Aminomethyl Group

There are two primary routes for introducing the aminomethyl functionality: the Gabriel synthesis and reductive amination. The choice between these methods will depend on the available starting materials, desired scale, and tolerance for specific reagents and byproducts.

The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues often seen with direct amination.[3][4][5]

Question 4: I am attempting the Gabriel synthesis with 4-(chloromethyl)-3-methylisoxazole, but the yield of the N-alkylated phthalimide is low. What could be the problem?

Answer: Low yields in the N-alkylation step of the Gabriel synthesis can be attributed to several factors.

  • Reactivity of the Alkyl Halide: While 4-(chloromethyl)-3-methylisoxazole is a primary alkyl halide, its reactivity can be influenced by the isoxazole ring.

    • Troubleshooting: If the chloride is not reactive enough, consider converting the alcohol to the corresponding bromide or iodide, which are better leaving groups.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 reaction.[4][6]

    • Troubleshooting: Ensure your DMF is anhydrous, as water can react with the potassium phthalimide. Heating the reaction mixture is often necessary to drive the reaction to completion.

  • Purity of Potassium Phthalimide: The purity of the potassium phthalimide is crucial.

    • Troubleshooting: Use commercially available high-purity potassium phthalimide or prepare it fresh from phthalimide and a suitable base like potassium hydroxide.[5]

Question 5: The final hydrazinolysis step to cleave the phthalimide and release the primary amine is messy and the product is difficult to purify. Are there any tips for this step?

Answer: The cleavage of the N-alkylated phthalimide can indeed be challenging. The formation of the phthalhydrazide byproduct can complicate the purification process.[3]

  • Reaction Conditions: The reaction with hydrazine hydrate is typically carried out in a protic solvent like ethanol under reflux.

    • Troubleshooting: Ensure the reaction goes to completion by monitoring with TLC. Insufficient reflux time can leave unreacted starting material.

  • Byproduct Removal: The phthalhydrazide byproduct is often a poorly soluble solid.

    • Troubleshooting:

      • After the reaction is complete, cool the mixture to allow the phthalhydrazide to precipitate fully. Filter the solid and wash it with a suitable solvent.

      • The desired amine is typically in the filtrate. Acidify the filtrate with HCl to form the hydrochloride salt of the amine, which can often be precipitated or extracted into an aqueous layer.

  • Alternative Cleavage Methods: If hydrazinolysis proves problematic, consider alternative methods.

    • Troubleshooting: Acidic or basic hydrolysis can also be used to cleave the phthalimide, although these methods can be harsh and may not be compatible with all substrates.[3]

Reductive amination is a powerful one-pot method for converting aldehydes or ketones into amines.[7][8] This route would involve the synthesis of 3-methylisoxazole-4-carboxaldehyde as a key intermediate.

Question 6: I am struggling with the synthesis of 3-methylisoxazole-4-carboxaldehyde. What are the recommended methods and potential issues?

Answer: The synthesis of 3-methylisoxazole-4-carboxaldehyde can be achieved through various methods, each with its own set of challenges. One common approach is the oxidation of (3-methylisoxazol-4-yl)methanol.

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid or side reactions with the isoxazole ring.

    • Troubleshooting:

      • Milder Reagents: Use milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) for a more controlled oxidation.

      • Swern Oxidation: This is another effective method that operates under mild conditions.

  • Reaction Monitoring: It is essential to monitor the reaction closely to prevent over-oxidation.

    • Troubleshooting: Use TLC to track the disappearance of the starting alcohol and the appearance of the aldehyde product. Stop the reaction as soon as the starting material is consumed.

Question 7: My reductive amination of 3-methylisoxazole-4-carboxaldehyde is giving a low yield of the desired primary amine. What factors should I optimize?

Answer: Reductive amination involves the in-situ formation of an imine followed by its reduction. Optimizing this delicate balance is key to achieving a high yield.[7][8]

  • Choice of Reducing Agent: The choice of reducing agent is crucial for selectively reducing the imine in the presence of the aldehyde.

    • Troubleshooting:

      • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[8][9]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and effective reducing agent that is often preferred due to the lower toxicity of its byproducts compared to NaBH₃CN.[9]

  • Reaction pH: The pH of the reaction is a critical parameter. Imine formation is favored under slightly acidic conditions (pH 4-6).[8]

    • Troubleshooting: The addition of a catalytic amount of acetic acid can facilitate imine formation. However, too much acid will protonate the amine, rendering it non-nucleophilic.

  • Ammonia Source: For the synthesis of a primary amine, ammonia is used as the nitrogen source.

    • Troubleshooting: An excess of ammonia (often as a solution in an alcohol or as ammonium acetate) is typically used to drive the equilibrium towards imine formation.

  • Side Reactions: The aldehyde can be reduced to the alcohol by the reducing agent, and over-alkylation of the product amine can also occur.

    • Troubleshooting:

      • Choose a selective reducing agent as mentioned above.

      • Use a large excess of the ammonia source to minimize the reaction of the product amine with the starting aldehyde.

Part 3: Purification of the Final Product

Question 8: I am having difficulty purifying the final this compound product. What are the recommended purification techniques?

Answer: The purification of the final amine product can be challenging due to its basic nature and potential for salt formation.

  • Extraction: The basicity of the amine allows for straightforward acid-base extraction.

    • Troubleshooting:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt.

      • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to liberate the free amine.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Distillation: If the amine is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

  • Crystallization of the Salt: Often, the most convenient way to purify and store the amine is as its hydrochloride salt.

    • Troubleshooting: After the final synthesis step, the amine can be precipitated as its hydrochloride salt by bubbling HCl gas through a solution of the amine in a suitable solvent (e.g., diethyl ether or isopropanol) or by adding a solution of HCl in an organic solvent. The resulting solid can then be collected by filtration and recrystallized.

Quantitative Data Summary

ParameterGabriel SynthesisReductive AminationKey Considerations
Typical Yield 60-80% (over 2 steps)70-90% (one-pot)Highly dependent on substrate and optimization.
Key Reagents Potassium Phthalimide, HydrazineAmmonia, NaBH₃CN or NaBH(OAc)₃Reagent purity and stoichiometry are critical.
Byproducts PhthalhydrazideBorate salts, waterPhthalhydrazide removal can be challenging.
Scalability Generally goodExcellent for large scaleReductive amination is often preferred for industrial applications.

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

Step 1: Synthesis of N-((3-methylisoxazol-4-yl)methyl)phthalimide

  • To a solution of 4-(chloromethyl)-3-methylisoxazole (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the N-alkylated phthalimide.

Step 2: Hydrazinolysis to this compound

  • Suspend the N-((3-methylisoxazol-4-yl)methyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Reflux the mixture for 2-4 hours, during which a thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amine by acid-base extraction or by forming the hydrochloride salt.

Protocol 2: Reductive Amination for the Synthesis of this compound
  • Dissolve 3-methylisoxazole-4-carboxaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (7N, 10 eq) and stir for 30 minutes at room temperature to form the imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purify as described in the purification section.

Diagram: Troubleshooting Logic

Troubleshooting_Logic cluster_0 Low Yield Issue A Identify Low-Yield Step B Check Reagent Purity & Stoichiometry A->B C Optimize Reaction Conditions (Temp, Time, pH) A->C D Analyze for Side Products (TLC, LC-MS) A->D E Modify Work-up & Purification C->E D->C

Caption: General troubleshooting workflow for low yield issues.

References

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Institutes of Health.
  • Gabriel Synthesis. (n.d.).
  • Gabriel synthesis - Wikipedia. (n.d.).
  • Reductive Amination - Wordpress. (n.d.).
  • The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5).
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • Reductive amination - Wikipedia. (n.d.).
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20).
  • Gabriel Synthesis - Organic Chemistry Tutor. (n.d.).
  • The Gabriel Synthesis - Chemistry Steps. (n.d.).
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.).
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed. (2017, September 8).
  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2025, December 5).
  • Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain - PubMed. (n.d.).
  • Synthesis of thiazoles - Google Patents. (n.d.).
  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing). (2025, February 13).
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. (n.d.).
  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS - Googleapis.com. (2020, January 23).
  • Preparation method of 3-amino-5-methyl isoxazole - Google Patents. (n.d.).
  • Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of 3-Methylisoxazole from Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylisoxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when synthesizing the isoxazole core from hydroxylamine and 1,3-dicarbonyl compounds. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes and ensure the purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 3-methylisoxazole from hydroxylamine and acetoacetaldehyde or its equivalents (like ethyl acetoacetate or diketene)?

The most prevalent side product is the regioisomeric 5-methyl-3-isoxazolone (also known as 3-methyl-3-isoxazolin-5-one).[1] The formation of this isomer is a classic challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds. The ratio of the desired 3-methylisoxazole to the isomeric isoxazolone is highly dependent on the reaction conditions.[2]

Q2: Why does the reaction yield two different regioisomers?

The formation of two regioisomers stems from the two electrophilic carbonyl carbons in the 1,3-dicarbonyl starting material (e.g., ethyl acetoacetate) and the two nucleophilic sites on hydroxylamine (the nitrogen and the oxygen). The initial nucleophilic attack of the hydroxylamine's nitrogen atom can occur at either the ketone or the ester carbonyl of ethyl acetoacetate. The subsequent cyclization pathway determines the final product.

  • Pathway to 3-Methylisoxazole (desired product): Nucleophilic attack of the hydroxylamine nitrogen at the more electrophilic ketone carbonyl, followed by cyclization involving the hydroxyl group and the ester carbonyl.

  • Pathway to 5-Methyl-3-isoxazolone (side product): Nucleophilic attack of the hydroxylamine nitrogen at the ester carbonyl, followed by cyclization involving the hydroxyl group and the ketone carbonyl.

The regioselectivity of this reaction is kinetically and thermodynamically influenced by factors such as pH, temperature, and solvent.[2][3]

Troubleshooting Guide

Problem 1: My reaction produces a mixture of 3-methylisoxazole and 5-methyl-3-isoxazolone. How can I improve the regioselectivity?

Controlling the regioselectivity is crucial for a successful synthesis. Here are several strategies to favor the formation of the desired 3-methylisoxazole:

A. pH Control: The pH of the reaction medium is a critical factor.

  • Acidic Conditions: Generally favor the formation of the 3-substituted isoxazole. Under acidic conditions, the ketone carbonyl is more readily protonated and thus more electrophilic, promoting the initial attack by the hydroxylamine nitrogen at this position.[3]

  • Basic or Neutral Conditions: Can lead to mixtures or favor the formation of the 5-isoxazolone.

Troubleshooting Protocol 1: pH Adjustment

  • Starting Point: If you are obtaining a mixture of isomers, first check the pH of your reaction mixture.

  • Acidification: If the reaction is run at neutral or basic pH, consider adding a mild acid. For syntheses starting from hydroxylamine hydrochloride, the initial conditions are acidic. If you are using free hydroxylamine, the addition of a controlled amount of a proton source can direct the reaction.

  • Screening: Screen different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) at various concentrations to find the optimal condition for your specific substrate.

B. Temperature Control: Lower temperatures can sometimes improve regioselectivity by favoring the kinetically controlled product. Reactions run at elevated temperatures may lead to scrambling of isomers.

C. Substrate Modification: Using β-enamino diketones instead of the parent 1,3-dicarbonyl compound can offer superior control over regioselectivity. The enamine functionality directs the initial attack of hydroxylamine, leading to a single regioisomer.[2]

Problem 2: My reaction yield is low, and I observe other impurities besides the isomeric isoxazolone.

Low yields can be attributed to several factors, including the degradation of intermediates and the formation of other side products.

A. Unstable Intermediates: When using diketene as the starting material, the initial product is acetoacetohydroxamic acid. This intermediate is unstable and can decompose or undergo further reactions if not cyclized promptly.[4]

  • Side Product: Acetoacetic acid oxime can form if the acetoacetohydroxamic acid intermediate is not quickly acidified.[4]

Troubleshooting Protocol 2: Rapid Acidification for Diketene-based Syntheses

  • Continuous Process: If possible, adopt a continuous flow process where the diketene and hydroxylamine are mixed and then immediately introduced into an acidic solution for cyclization.[4]

  • Rapid Quenching: In a batch process, ensure that the acidification step is performed quickly after the initial reaction of diketene and hydroxylamine. The retention time before acidification should be minimized, ideally to a minute or less.[4]

B. Incomplete Reaction or Degradation: Ensure your starting materials are pure and the reaction is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The isoxazole ring itself can be sensitive to harsh conditions, so prolonged reaction times at high temperatures or under strongly basic or reductive conditions should be avoided.

Problem 3: I am having difficulty separating the desired 3-methylisoxazole from the 5-methyl-3-isoxazolone isomer.

Due to their similar structures, separating these regioisomers can be challenging.

Troubleshooting Protocol 3: Purification of 3-Methylisoxazole

  • Column Chromatography: This is the most effective method for separating the isomers.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is typically effective. The optimal ratio will need to be determined empirically, starting with a higher proportion of the less polar solvent (hexane) and gradually increasing the polarity.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can provide better separation than an isocratic elution.

  • Recrystallization: If the crude product is a solid and there is a significant difference in the solubility of the two isomers in a particular solvent system, recrystallization can be an effective purification method. This often requires screening various solvents.

  • Caustic Wash (for amin-isoxazoles): In the case of 3-amino-5-methylisoxazole, a patent describes a purification process involving treatment with an aqueous caustic solution (e.g., NaOH) followed by distillation of the aqueous phase and extraction of the product.[5] This may be adaptable for related isoxazoles where one isomer has a more acidic proton.

Mechanistic Insight: 3-Methylisoxazole vs. 5-Methyl-3-isoxazolone

The regiochemical outcome of the reaction between hydroxylamine and a β-ketoester like ethyl acetoacetate is determined by the site of the initial nucleophilic attack.

G EAA Ethyl Acetoacetate IntA Intermediate A (Attack at Ketone) EAA->IntA  NH2OH attacks C=O (ketone) (Favored by acidic pH) IntB Intermediate B (Attack at Ester) EAA->IntB  NH2OH attacks C=O (ester) NH2OH Hydroxylamine ProdA 3-Hydroxy-5-methylisoxazole IntA->ProdA ProdB 5-Methyl-3-isoxazolone IntB->ProdB Cyclization & Dehydration

Caption: Regioselective pathways in isoxazole synthesis.

Data for Product Identification

Distinguishing between the desired product and the isomeric side product is critical. The following table summarizes expected spectroscopic data.

Compound1H NMR (indicative signals)13C NMR (indicative signals)Mass Spectrometry (m/z)
3-Hydroxy-5-methylisoxazole Methyl (CH3) singlet ~2.3 ppm, Isoxazole ring proton (CH) singlet ~5.8-6.4 ppm[6]Methyl carbon ~12 ppm, Ring CH ~100 ppm, Carbonyl-like carbon ~170 ppm[6]M+ at 99.09
5-Methyl-3-isoxazolone Methyl (CH3) singlet, Methylene (CH2) protons of the ringMethyl carbon, Methylene carbon, Carbonyl carbonM+ at 99.09

Note: Exact chemical shifts can vary based on the solvent and substituents.

Experimental Workflow: Purification by Column Chromatography

G start Start: Crude reaction mixture concentrate Concentrate crude mixture under reduced pressure start->concentrate adsorb Adsorb onto silica gel concentrate->adsorb load_sample Load adsorbed sample onto the column adsorb->load_sample pack_column Pack silica gel column with non-polar solvent (e.g., Hexane) pack_column->load_sample elute_start Begin elution with low polarity solvent mix (e.g., 95:5 Hexane:EtOAc) load_sample->elute_start collect_fractions Collect fractions elute_start->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis is_product_eluting Is desired product eluting? tlc_analysis->is_product_eluting increase_polarity Gradually increase solvent polarity (e.g., to 80:20 Hexane:EtOAc) is_product_eluting->increase_polarity No combine_pure Combine pure fractions is_product_eluting->combine_pure Yes increase_polarity->elute_start evaporate Evaporate solvent combine_pure->evaporate end End: Pure 3-Methylisoxazole evaporate->end

Caption: Workflow for chromatographic purification.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules.
  • The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
  • 3-Hydroxy-5-methylisoxazole. Sigma-Aldrich.
  • synthesis of isoxazoles. YouTube.
  • Process for preparing 3-hydroxy-5-methylisoxazole.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
  • A Comparative Guide to the Synthesis and Bioactivity of 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem.
  • Synthesis of 3-Hydroxyisoxazoles. Scribd.
  • A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. Sigma-Aldrich.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.
  • 3-Hydroxy-5-methylisoxazole. Chem-Impex.
  • Process for the purification of 3-amino-5-methylisoxazole.
  • 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. PubChem.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Supporting Inform
  • REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Revues Scientifiques Marocaines.
  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines.
  • Head-to-head comparison of different isoxazole synthesis methods. Benchchem.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • 3-Hydroxy-5-methylisoxazole. Biosynth.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • 3-Hydroxy-5-methylisoxazole, 97%. Fisher Scientific.
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • 5-(Hydroxymethyl)-3-methylisoxazole 97. Sigma-Aldrich.
  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
  • Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1 H)-ones and 3-(4-styryl)isoxazolo[4,5- c]quinolin-4(5 H).
  • 3-Hydroxy-5-methylisoxazole. Sigma-Aldrich.
  • H9110-14P 3-Hydroxy-5-methylisoxazole.
  • Preparation method of 3-amino-5-methyl isoxazole.
  • 3-Amino-5-methylisoxazole. Biosynth.
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

Sources

Technical Support Center: Purification of Polar Aminomethyl Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuanced challenges of purifying polar aminomethyl isoxazoles. These molecules, vital in many drug discovery programs, present a unique intersection of purification hurdles. Their inherent polarity makes them poorly retained in traditional reversed-phase chromatography, while the basic aminomethyl group often leads to poor peak shape due to interactions with stationary phase silanols. Furthermore, the isoxazole ring itself can be sensitive to harsh conditions.[1]

This guide is structured from my field experience to provide not just solutions, but the underlying chromatographic principles. We will move from immediate troubleshooting of common problems to a broader understanding of strategic method development.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of polar aminomethyl isoxazoles in a direct question-and-answer format.

Q1: My peak shape is terrible! I'm seeing significant tailing in my reversed-phase (RP-HPLC) separation. What's happening and how do I fix it?

A: This is the most prevalent issue for this class of compounds. Peak tailing for basic analytes like aminomethyl isoxazoles is almost always caused by secondary interactions between the protonated amine group and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[2] This interaction is strong and kinetically slow, causing the analyte molecules to "drag" along the column, resulting in a tailed peak.

Causality-Driven Solutions:

  • Mobile Phase pH Adjustment: The most powerful tool is controlling the ionization state of both your analyte and the silica surface. By lowering the mobile phase pH to between 2.5 and 4, you achieve two things: the basic amine is fully protonated (positively charged), and the acidic silanol groups are protonated (neutral), which minimizes the unwanted ionic interaction.[3] A buffer should always be used to maintain a stable pH.

  • Use of a Competing Base: Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can dramatically improve peak shape.[1][3] The TEA acts as a sacrificial agent, binding to the active silanol sites and effectively masking them from your compound.

  • Employ a Highly Deactivated Column: Modern chromatography columns often feature advanced end-capping, where the accessible silanol groups are chemically bonded with a small, inert reagent. This reduces the number of sites available for secondary interactions.[2] For basic compounds, using a column specifically marketed as "end-capped" or "base-deactivated" is highly recommended.

Troubleshooting Workflow: Poor Peak Shape

G start Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH 2.5 - 4.0? start->check_ph add_buffer Action: Add 0.1% TFA or Formic Acid to reach pH ~3 check_ph->add_buffer No check_additive Is a competing base (e.g., 0.1% TEA) present? check_ph->check_additive Yes add_buffer->check_additive add_additive Action: Add 0.1% TEA to the mobile phase check_additive->add_additive No check_column Is the column modern, end-capped, and in good condition? check_additive->check_column Yes add_additive->check_column replace_column Action: Replace with a new, highly deactivated column check_column->replace_column No consider_alt Persistent Tailing: Consider alternative chromatography (HILIC or SFC) check_column->consider_alt Yes replace_column->consider_alt end Improved Peak Shape consider_alt->end

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

Q2: My compound doesn't stick to my C18 column at all. It elutes in the first fraction with the solvent front. What should I do?

A: This is a classic sign that your compound is too polar for the separation conditions.[4] In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. Highly polar molecules, like many aminomethyl isoxazoles, have a strong affinity for the polar mobile phase and are not retained.[5]

Strategic Solutions:

  • Switch to a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved retention for polar analytes.[3] Some modern RP columns are also designed to be stable in 100% aqueous mobile phases, which can increase retention.

  • Embrace an Orthogonal Technique - HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the go-to technique for separating highly polar compounds that are unretained by RP.[6][7] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of water.[4] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention. Elution is achieved by increasing the water content.[5][7]

Q3: I suspect my compound is degrading on the column. My recovery is low and I see new impurity peaks after purification. How can I prevent this?

A: Compound instability can be a significant issue, especially with sensitive heterocyclic structures like isoxazoles. The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions, and the acidic nature of standard silica gel can catalyze degradation.[1][8]

Preventative Measures:

  • Deactivate Silica Gel for Flash Chromatography: If you are using flash chromatography, you can neutralize the acidic sites on the silica. This is done by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[3][9]

  • Use an Alternative Stationary Phase: For particularly sensitive compounds, avoid silica gel altogether. Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amine for flash chromatography.[3][8]

  • Evaluate Mobile Phase Conditions: Avoid strongly acidic or basic mobile phases if you suspect pH-related instability. While low pH is good for peak shape, ensure your specific molecule is stable under these conditions for the duration of the purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar aminomethyl isoxazole?

A: Start with analytical HPLC to scout for conditions. Begin with a modern, end-capped C18 column and run a fast gradient from ~5% to 95% acetonitrile in water, with 0.1% formic acid in both solvents. This will quickly tell you if the compound has any retention in reversed-phase. If it is unretained or poorly retained, your next step should be to develop a HILIC method.

Q2: When should I choose HILIC over Reversed-Phase?

A: Choose HILIC when your aminomethyl isoxazole is too polar to be adequately retained in reversed-phase, even with highly aqueous mobile phases.[5] HILIC is advantageous because it uses high organic mobile phases, which is beneficial for LC-MS sensitivity and allows for easier sample evaporation post-purification. However, be aware that HILIC methods can require longer equilibration times between runs to ensure reproducibility.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for these compounds?

A: SFC is an excellent, often overlooked, alternative. It uses supercritical CO2 as the primary mobile phase, which is non-polar, but polarity is tuned by adding a co-solvent, typically methanol.[10] For polar amines, SFC offers several advantages:

  • Speed: The low viscosity of the mobile phase allows for very fast separations.[11]

  • Orthogonal Selectivity: It often provides a different separation pattern compared to HPLC, which can be useful for separating difficult impurities.

  • "Green" Technique: It significantly reduces the consumption of organic solvents.[11]

  • Amine-Friendly: The addition of amine additives to the mobile phase is common in SFC to achieve excellent peak shape for basic compounds.[12] It has been used successfully for the preparative separation of isoxazole derivatives.[13]

Method Selection Guide

G start Start: New polar aminomethyl isoxazole rp_scout Scout on RP-HPLC (C18, 0.1% FA, MeCN/H2O) start->rp_scout check_retention Is compound retained (k' > 2)? rp_scout->check_retention optimize_rp Optimize RP Method (pH, additives, column) check_retention->optimize_rp Yes hilic_scout Scout on HILIC (Silica/Amide, MeCN/H2O) check_retention->hilic_scout No check_purity Is purity sufficient? optimize_rp->check_purity sfc_scout Consider SFC for orthogonal selectivity or chiral separation check_purity->sfc_scout No end Purified Compound check_purity->end Yes hilic_scout->end sfc_scout->end

Sources

Technical Support Center: Optimizing Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone reaction for constructing the isoxazole scaffold, a privileged heterocycle in medicinal chemistry and drug development.[1][2] While powerful, this reaction is sensitive to a variety of parameters, and achieving high yield and selectivity can be a significant challenge.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific experimental failures to addressing broader strategic questions, all grounded in the fundamental principles of reaction mechanism and kinetics.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues researchers face during isoxazole cycloaddition reactions.

Q1: My reaction has a very low yield or has failed completely. What are the primary causes and how can I fix it?

Low or no yield is a frustrating but common issue. The cause is typically rooted in one of three areas: reactant integrity, stability of the key intermediate (the nitrile oxide), or suboptimal reaction conditions.[3][4]

Causality: The most frequent culprit is the premature decomposition or dimerization of the nitrile oxide before it can react with the alkyne. Nitrile oxides are high-energy, transient species that readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often difficult-to-remove byproduct.[1][3][4]

Troubleshooting Workflow:

LowYield_Troubleshooting start Low / No Yield Observed c1 Step 1: Verify Starting Materials start->c1 c2 Step 2: Address Nitrile Oxide Instability start->c2 c3 Step 3: Optimize Reaction Conditions start->c3 s1a Confirm purity & structure (NMR, MS) c1->s1a s1b Check for degradation of precursors (e.g., aldoxime) c1->s1b s1c Use fresh, pure reagents c1->s1c s2a Generate nitrile oxide in situ at low temp (e.g., 0°C or below) c2->s2a s2b Add nitrile oxide precursor slowly (syringe pump) to alkyne solution c2->s2b s2c Use a slight excess of the alkyne (1.1-1.2 equiv.) c2->s2c s2d Monitor for furoxan byproduct (TLC, LC-MS) c2->s2d s3a Screen solvents (e.g., DCM, Toluene, MeCN) c3->s3a s3b Optimize temperature profile (e.g., slow warm-up after generation) c3->s3b s3c Monitor reaction kinetics via TLC/LC-MS to find optimal time c3->s3c

Caption: A decision-making flowchart for troubleshooting low yields.

Q2: My reaction produced a mixture of regioisomers. How can I improve selectivity?

Regioisomer formation is arguably the most complex challenge in isoxazole synthesis, especially with unsymmetrical alkynes.[3] The outcome is a delicate balance of frontier molecular orbital (FMO) interactions, steric hindrance, and reaction conditions.

Causality: In the 1,3-dipolar cycloaddition, two regioisomers are possible: the 3,4- and 3,5-disubstituted isoxazoles. For terminal alkynes, this corresponds to the 4- and 5-substituted products. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[3]

Key Strategies for Controlling Regioselectivity:

  • Catalysis (for Terminal Alkynes): The use of a copper(I) catalyst is the most reliable method for selectively synthesizing 3,5-disubstituted isoxazoles from terminal alkynes.[1][5] This is a "click chemistry" approach that proceeds through a copper acetylide intermediate, providing excellent regiochemical control.[5]

  • Solvent Polarity: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thereby altering the regioisomeric ratio.[4][6] Experimentally screening a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., MeCN, DMSO) and polar protic (e.g., EtOH) is a critical optimization step.[6]

  • Temperature: Reaction temperature can influence selectivity, although its effect is often less pronounced than that of catalysts or solvents. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity.[5]

  • Steric and Electronic Modifications: If possible, modifying the substituents on the reactants can provide a powerful handle on regioselectivity. Bulky groups can sterically direct the cycloaddition, while strong electron-withdrawing or -donating groups can dominate the FMO interactions.

  • Lewis Acids: For certain substrate classes, such as those derived from β-enamino diketones, the addition of a Lewis acid like BF₃·OEt₂ can effectively reverse or enhance regioselectivity.[3][7]

Regio_Optimization start Mixture of Regioisomers Observed q1 Is the alkyne terminal? start->q1 cat Employ Copper(I) Catalyst (e.g., CuI, CuSO₄/Na-Ascorbate) for 3,5-selectivity q1->cat Yes opt Systematically Optimize Conditions q1->opt No / Internal Alkyne s1 Screen Solvent Polarity (Toluene, DCM, MeCN, EtOH) opt->s1 s2 Vary Temperature opt->s2 s3 Consider Lewis Acid Additive (e.g., BF₃·OEt₂) opt->s3 s4 Modify Reactant Electronics/Sterics opt->s4

Caption: Workflow for optimizing the regioselectivity of the cycloaddition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for generating nitrile oxides in situ?

Generating the nitrile oxide in the presence of the alkyne is crucial to minimize side reactions.[3] The two most common and reliable precursors are hydroximoyl chlorides and aldoximes.

  • From Hydroximoyl Chlorides: Dehydrochlorination using a non-nucleophilic base (e.g., triethylamine, DBU) is a classic method. The reaction is often fast and clean.[1]

  • From Aldoximes: This is a very common and versatile method. It requires an oxidant to convert the aldoxime to the corresponding nitrile oxide. Common oxidants include:

    • N-Chlorosuccinimide (NCS): Often used with a catalytic amount of a base like pyridine.[8]

    • Sodium Hypochlorite (Bleach): A cost-effective and potent oxidant, typically used in a biphasic system (e.g., DCM/water).[6][9]

    • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) can efficiently generate nitrile oxides under mild conditions.[10]

Q2: How do I choose the right solvent and temperature?

Solvent and temperature are critical, interconnected parameters that affect solubility, reaction rate, and selectivity.[4]

  • Solvent: Start with a common, relatively non-coordinating solvent like Dichloromethane (DCM) or Toluene. If regioselectivity is an issue, screen a range of solvents as detailed in the table below.[6][7] Ensure your starting materials are fully soluble.

  • Temperature: For in situ generation, begin the reaction at a low temperature (e.g., 0 °C) to control the formation of the unstable nitrile oxide and suppress dimerization.[3] Once the precursor has been added, the reaction can be allowed to slowly warm to room temperature or be gently heated to drive the cycloaddition to completion.[3] Monitor by TLC or LC-MS to avoid product degradation at elevated temperatures.[3]

Table 1: Example of Solvent Effect on Regioisomer Ratio (Data adapted from a study on the reaction of 2-furfuryl nitrile oxide and ethyl propiolate)[6]

EntrySolventDielectric Constant (ε)Ratio (3,5-isomer : 3,4-isomer)
1Toluene2.42.0 : 1
2Dichloromethane9.13.4 : 1
3Ethanol24.61.9 : 1
4Dimethyl Sulfoxide46.71.5 : 1

As this table demonstrates, there is not always a linear correlation between polarity and selectivity, emphasizing the need for empirical screening.

Q3: Can microwave irradiation improve my reaction?

Yes, microwave heating can dramatically accelerate 1,3-dipolar cycloadditions, reducing reaction times from many hours to mere minutes.[3][11] In most cases, the regioselectivity observed under thermal conditions is maintained.[11] It is an excellent technique for high-throughput synthesis and for reactions that are sluggish at conventional temperatures.

Q4: What are the stability limitations of the isoxazole ring post-synthesis?

While aromatic, the isoxazole ring contains a weak N-O bond that is susceptible to cleavage under certain conditions.[3][12] Be cautious during subsequent synthetic steps or purification:

  • Strongly Basic Conditions: Can promote ring-opening.

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) will readily cleave the N-O bond.

  • Photochemical Conditions: High-energy UV irradiation can induce rearrangement to an oxazole via an azirine intermediate.[3][13]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from methods described for copper-catalyzed cycloadditions, which provide excellent regioselectivity for terminal alkynes.[5]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 equiv), terminal alkyne (1.1 equiv), and CuSO₄·5H₂O (0.05 equiv).

  • Add the t-BuOH/H₂O (1:1) solvent mixture to create a solution or a fine suspension.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.10 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: In Situ Nitrile Oxide Generation from an Aldoxime using Bleach (NaOCl)

This protocol is adapted from procedures utilizing sodium hypochlorite for the oxidation of aldoximes.[6][9]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Dichloromethane (DCM)

  • Aqueous Sodium Hypochlorite (Bleach, ~5-10% solution, ~2.5 equiv)

Procedure:

  • Dissolve the aldoxime (1.0 equiv) and the alkyne (1.2 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add the aqueous bleach solution dropwise to the vigorously stirred biphasic mixture over 20-30 minutes. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldoxime is consumed.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Ortega-Cebreros, J., et al. (2023). "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions." RSC Advances.
  • Treadwell, D., et al. (2017). "Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity." World Journal of Chemical Education.
  • Bakherad, M., et al. (2022). "Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes." Molecules.
  • Nagy, T., et al. (2023). "Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors." International Journal of Molecular Sciences.
  • Das, S., & Chanda, K. (2021). "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances.
  • Organic Chemistry Portal. "Synthesis of isoxazoles.
  • Bunescu, A., et al. (2017). "Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction." Molecules.
  • Bakherad, M., et al. (2022). "Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes." PubMed Central.
  • Tretter, R. D., & Brewer, M. (2024). "Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition." Molbank.
  • Gali, V. K., et al. (2018). "Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition." Molecules.
  • Fatollahzadeh Dizaji, M., et al. (2023). "Mechanism of 1,3-dipolar cycloaddition reaction." ResearchGate.
  • da Silva, A. L., et al. (2018). "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." Organic & Biomolecular Chemistry.
  • Iannelli, M. A., et al. (2017). "SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES." Chemistry of Heterocyclic Compounds.
  • Boufroura, H., et al. (2010). "Efficient regioselective synthesis of 4- and 5-substituted isoxazoles under thermal and microwave conditions." ResearchGate.
  • Moustakali, M., et al. (2020). "A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids." Molecules.
  • Tretter, R. D., & Brewer, M. (2024). "Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition." ResearchGate.
  • de la Cruz, P., et al. (2009). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." ResearchGate.
  • Wikipedia. "Isoxazole." Accessed January 2026.
  • Hussein, D. F., et al. (2022). "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile." Zanco Journal of Medical Sciences.
  • Anonymous. (2019). "synthesis of isoxazoles." YouTube.

Sources

Navigating the Lability of the Isoxazole Ring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: The isoxazole ring is a valuable scaffold in medicinal chemistry, prized for its role in numerous FDA-approved drugs and its synthetic versatility.[1][2] However, this five-membered heterocycle harbors a latent instability, primarily centered around its weak N-O bond, which can lead to unexpected ring-opening under certain acidic or basic conditions.[3][4] This guide is designed to be your technical resource for understanding, predicting, and troubleshooting stability issues related to the isoxazole moiety in your experimental work.

Section 1: Troubleshooting Guide - When Things Go Wrong

This section addresses common experimental problems related to isoxazole instability in a question-and-answer format.

Question 1: I'm seeing an unexpected, more polar spot on my TLC after a basic workup of my isoxazole-containing compound. What could be happening?

Answer: This is a classic sign of base-mediated isoxazole ring opening. The N-O bond in the isoxazole ring is susceptible to cleavage, particularly in the presence of strong bases.[5] This is especially true for 3-unsubstituted isoxazoles, where a base can deprotonate the C3 proton, initiating a cascade that leads to ring scission.[4][6] The resulting product is often a β-keto nitrile or a related open-chain compound, which is typically more polar than the parent isoxazole and will exhibit a lower Rf value on a TLC plate.

Probable Cause:

  • Strong Base: Use of strong bases like sodium hydroxide, potassium hydroxide, or even strong amine bases during reaction or workup.

  • Elevated Temperature: Basic conditions combined with heat significantly accelerate the rate of ring opening.[7]

  • Substitution Pattern: 3-unsubstituted isoxazoles are particularly prone to this degradation pathway.[6][8]

Troubleshooting Steps:

  • Re-evaluate Your Base: If possible, switch to a milder base for your reaction or workup. Consider using sodium bicarbonate, potassium carbonate, or an organic base like triethylamine.

  • Lower the Temperature: Perform your basic workup at a lower temperature (e.g., 0 °C in an ice bath) to minimize the rate of degradation.

  • Minimize Contact Time: Reduce the exposure time of your isoxazole compound to basic conditions.

  • Analytical Confirmation: To confirm ring opening, acquire a mass spectrum of the isolated byproduct. The mass should correspond to the hydrated or rearranged open-chain form of your starting material.

Question 2: My reaction to modify a substituent on my isoxazole ring under acidic conditions is giving me a complex mixture of products, and my starting material is gone. What's the likely issue?

Answer: While generally more stable under acidic conditions than basic ones, the isoxazole ring is not completely inert to acids.[9] Strong acidic conditions, particularly with heating, can lead to hydrolysis of the isoxazole ring. The specific degradation products can vary depending on the substitution pattern of your isoxazole. For example, the hydrolysis of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone in acidic conditions yields multiple degradation products including 2-butanone and ammonia, indicating a complete breakdown of the ring.[10]

Probable Cause:

  • Strong Acid and Heat: Concentrated mineral acids (e.g., HCl, H₂SO₄) and elevated temperatures can promote ring hydrolysis.

  • Lewis Acids: Certain Lewis acids can also coordinate to the heteroatoms in the ring, weakening the N-O bond and facilitating ring opening.

  • Specific Substituents: The presence of certain functional groups on the isoxazole ring or attached to it can influence its stability in acid.

Troubleshooting Steps:

  • Acid Choice and Concentration: If possible, use a weaker acid or a lower concentration of the strong acid.

  • Temperature Control: Run your reaction at the lowest possible temperature that still allows for the desired transformation.

  • Protecting Groups: If the reaction chemistry allows, consider if a protecting group strategy could shield sensitive parts of your molecule from the acidic conditions.

  • Monitor Reaction Carefully: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the desired product is formed to minimize the formation of degradation byproducts.

Section 2: Proactive Stability Assessment

Question 3: I am designing a new drug candidate containing an isoxazole ring. How can I proactively assess its stability under physiologically relevant pH conditions?

Answer: A proactive approach to assessing the stability of your isoxazole-containing compound is crucial, especially in drug development. A pH stability study is a standard method to evaluate this. The case of Leflunomide, an isoxazole-containing anti-inflammatory drug, provides a well-documented example. Studies on Leflunomide have shown that its isoxazole ring is stable at acidic and neutral pH but undergoes ring opening at basic pH, a process that is also temperature-dependent.[7]

Experimental Protocol: pH Stability Assessment of an Isoxazole Compound

This protocol outlines a general procedure to assess the stability of an isoxazole-containing compound at different pH values.

Materials:

  • Your isoxazole compound

  • Buffers of various pH values (e.g., pH 4.0, 7.4, and 10.0)

  • Acetonitrile or other suitable organic solvent

  • Internal standard (for quantitative analysis)

  • LC-MS system

Procedure:

  • Prepare a stock solution of your isoxazole compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • In separate vials, add a small aliquot of your compound's stock solution to each of the different pH buffers.

  • Incubate the vials at a controlled temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions).[7]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by adding an excess of a suitable solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the samples by LC-MS to quantify the disappearance of the parent compound and the appearance of any degradation products.[7]

  • Plot the concentration of the parent compound versus time for each pH and temperature condition to determine the rate of degradation.

Data Interpretation: By comparing the degradation rates at different pH values, you can determine the stability profile of your compound. For example, if you observe significant degradation at pH 10.0 but not at pH 4.0 or 7.4, it indicates lability under basic conditions.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the "Achilles' heel" of the isoxazole ring?

The weakest point of the isoxazole ring is the N-O bond.[5] This bond is relatively labile and susceptible to cleavage under various conditions, including reductive, basic, and photochemical conditions.[4][11]

Q2: Are all isoxazoles equally unstable?

No, the stability of the isoxazole ring is significantly influenced by its substitution pattern. 3,5-disubstituted isoxazoles are generally quite stable to oxidizing agents, acids, and bases.[9] In contrast, 3-unsubstituted isoxazoles are more prone to base-mediated ring opening due to the acidity of the C3 proton.[6][8]

Q3: Can the isoxazole ring rearrange to other heterocycles?

Yes, under certain energetic conditions, such as UV irradiation, the isoxazole ring can rearrange to its more stable isomer, the oxazole ring.[5][11] This photoisomerization is thought to proceed through a transient azirine intermediate.[5]

Q4: What are the typical degradation products of isoxazole ring opening?

Under basic conditions, the ring opening of a 3-unsubstituted isoxazole typically yields a β-keto nitrile intermediate.[6] Acid-catalyzed hydrolysis can lead to a more complex mixture of smaller molecules, resulting from the breakdown of the carbon framework.[10] Reductive cleavage of the N-O bond, for example by catalytic hydrogenation, classically yields β-amino enones.[4]

Section 4: Visualizing Degradation Pathways

To better understand the mechanisms of isoxazole ring degradation, the following diagrams illustrate the key steps under acidic and basic conditions.

Isoxazole_Degradation cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Mediated Ring Opening (3-unsubstituted) Isoxazole_Acid Substituted Isoxazole Protonated_Isoxazole Protonated Isoxazole Isoxazole_Acid->Protonated_Isoxazole + H⁺ Ring_Opened_Intermediate_Acid Ring-Opened Intermediate Protonated_Isoxazole->Ring_Opened_Intermediate_Acid + H₂O (Nucleophilic Attack) Degradation_Products_Acid Degradation Products (e.g., β-Diketone, Ammonia) Ring_Opened_Intermediate_Acid->Degradation_Products_Acid Further Hydrolysis Isoxazole_Base 3-Unsubstituted Isoxazole Carbanion C3 Carbanion Isoxazole_Base->Carbanion + Base (- H⁺ from C3) Ring_Opened_Intermediate_Base β-Keto Nitrile Intermediate Carbanion->Ring_Opened_Intermediate_Base N-O Bond Cleavage

Caption: Mechanisms of isoxazole ring degradation under acidic and basic conditions.

Section 5: Data Summary

The stability of an isoxazole ring is highly dependent on the reaction conditions. The following table summarizes the stability of the drug Leflunomide as an example.

pHTemperature (°C)Half-life (t₁/₂) (hours)Stability
4.025StableHigh
7.425StableHigh
10.025~6.0Low
4.037StableHigh
7.437~7.4Moderate
10.037~1.2Very Low
Data extracted from a study on the in vitro metabolism of Leflunomide.[7]

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Construction of Isoxazole ring: An Overview. NanoBioLetters.
  • synthetic reactions using isoxazole compounds.
  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.
  • Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • synthesis of isoxazoles. YouTube.
  • Isoxazole - Wikipedia. Wikipedia.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.

Sources

How to avoid rearrangement of isoxazole rings during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

A Guide to Navigating and Preventing Ring Rearrangements

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing the undesired rearrangement of isoxazole rings during synthetic procedures. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and have structured this guide to address the most common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My isoxazole is rearranging to an oxazole. What are the likely causes?

A1: The isomerization of an isoxazole to an oxazole is a common rearrangement that can be triggered by photochemical or basic conditions.[1][2][3]

  • Photochemical Rearrangement: Exposure to UV light (typically in the 200–330 nm range) can induce the homolysis of the weak N-O bond in the isoxazole ring.[4][5][6] This leads to the formation of an acyl azirine intermediate, which can then rearrange to the more thermodynamically stable oxazole.[3][6]

  • Base-Mediated Rearrangement: Certain substituted isoxazoles can undergo rearrangement to oxazoles in the presence of a base.[1][2] The mechanism can be complex and may involve a ring-opening and subsequent re-cyclization process.[1] For instance, 3-aryltetrahydrobenzisoxazoles have been observed to rearrange to 2-aryltetrahydrobenzoxazoles under basic conditions.[1][2]

Q2: I am observing the formation of a triazole byproduct. What is this reaction and how can I avoid it?

A2: The formation of a triazole from an isoxazole derivative is characteristic of the Boulton-Katritzky rearrangement .[7][8] This rearrangement typically occurs with isoxazoles bearing a hydrazone or a similar nitrogen-containing side chain at the 3-position.[7] The reaction is often promoted by basic or acidic conditions and involves a recyclization mechanism.[7][9] To avoid this, consider protecting the formyl group or choosing reaction conditions that do not favor the rearrangement, such as using milder bases or running the reaction at lower temperatures.[7][10]

Q3: Can the substituents on my isoxazole ring influence its stability?

A3: Absolutely. The nature and position of substituents play a critical role in the stability of the isoxazole ring and its propensity to rearrange.

  • Electronic Effects: Electron-withdrawing groups can influence the electron distribution in the ring, potentially affecting its stability.

  • Steric Effects: Bulky substituents can sterically hinder reactions at adjacent positions, which can sometimes be used to prevent undesired side reactions.[11]

  • Participation in Rearrangement: Certain substituents can directly participate in the rearrangement mechanism. For example, a phenolic substituent has been shown to be a requirement for a specific base-mediated isoxazole-to-oxazole rearrangement.[1]

Q4: Are there general reaction conditions I should avoid to maintain the integrity of the isoxazole ring?

A4: Yes. Isoxazole rings are sensitive to several conditions:

  • Strongly Basic Conditions: Can lead to ring-opening or rearrangement.[12][13]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[12]

  • Photochemical Conditions: Exposure to UV light can trigger isomerization.[5][12]

  • High Temperatures: Thermal decomposition or rearrangement can occur at elevated temperatures.[14]

Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Unexpected Formation of an Oxazole during a Base-Catalyzed Reaction

Scenario: You are performing a reaction on a side chain of a 3-aryltetrahydrobenzisoxazole using a base like cesium carbonate (Cs₂CO₃) in THF at reflux, and you are isolating a 2-aryltetrahydrobenzoxazole instead of your expected product.[1][2]

Causality: This is a classic example of a base-mediated isoxazole-to-oxazole rearrangement. The proposed mechanism involves an initial Boulton-Katritzky type ring transposition followed by a Neber-like rearrangement to an azirine intermediate, which then collapses to the oxazole.[1]

Troubleshooting Workflow:

start Problem: Isoxazole to Oxazole Rearrangement under Basic Conditions cond_base Is a strong base necessary? start->cond_base mild_base Solution 1: Use a Milder Base (e.g., tertiary amines like triethylamine) cond_base->mild_base  No cond_temp Is reflux temperature required? cond_base->cond_temp  Yes end Successful Synthesis of Desired Isoxazole Derivative mild_base->end low_temp Solution 2: Lower Reaction Temperature cond_temp->low_temp  No cond_solvent Is an aprotic solvent crucial? cond_temp->cond_solvent  Yes low_temp->end protic_solvent Solution 3: Consider a Protic Solvent (if compatible) cond_solvent->protic_solvent  No protect Solution 4: Protect Sensitive Functional Groups cond_solvent->protect  Yes protic_solvent->end protect->end

Troubleshooting workflow for base-mediated rearrangement.

Detailed Mitigation Strategies:

  • Choice of Base: The strength of the base is a critical factor. Stronger bases like carbonates and alkoxides promote the rearrangement, while tertiary amines are often ineffective at causing this transformation.[1]

    • Protocol: Replace Cs₂CO₃ with a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Monitor the reaction progress by TLC to assess if the desired reaction proceeds under these milder conditions.

  • Temperature Control: Thermal energy can overcome the activation barrier for the rearrangement.

    • Protocol: Attempt the reaction at a lower temperature. If refluxing in THF (approx. 66°C) is causing the issue, try running the reaction at room temperature or 40°C for a longer period.

  • Solvent System: The choice of solvent can influence reaction pathways.

    • Protocol: While the rearrangement has been observed in aprotic solvents, exploring alternative solvent systems that are compatible with your reaction could be beneficial. However, be aware that protic solvents like water or alcohols in the presence of a base can lead to the hydrolytic opening of the isoxazole ring.[1]

Summary of Base-Mediated Rearrangement Conditions:

BaseSolventTemperatureOutcome
Cs₂CO₃THFRefluxRearrangement to Oxazole likely[1]
K₂CO₃THFRefluxRearrangement to Oxazole likely[1]
NaOEtTHFRefluxRearrangement to Oxazole likely[1]
DBUTHFRefluxRearrangement to Oxazole likely[1]
Tertiary AminesTHFRefluxRearrangement likely avoided[1]
Problem 2: Product Degradation or Rearrangement During Photochemical Reactions

Scenario: You are attempting a photochemical reaction on a substrate containing an isoxazole ring, but you are observing the formation of an oxazole or a ketenimine, or a complex mixture of byproducts.[4][6]

Causality: The N-O bond of the isoxazole is susceptible to cleavage upon UV irradiation, leading to a photoisomerization cascade.[5][6] The initial product is often an acyl azirine, a highly strained intermediate that can then rearrange to an oxazole or, in the case of trisubstituted isoxazoles, a ketenimine.[4][6]

Photochemical Rearrangement Pathway:

isoxazole Isoxazole azirine Acyl Azirine Intermediate isoxazole->azirine UV Light (200-330 nm) N-O bond homolysis oxazole Oxazole azirine->oxazole Rearrangement ketenimine Ketenimine (from trisubstituted isoxazoles) azirine->ketenimine

General pathway for photochemical isoxazole rearrangement.

Detailed Mitigation Strategies:

  • Wavelength Control: The energy of the UV light can be tuned to selectively excite your desired chromophore while minimizing absorption by the isoxazole ring.

    • Protocol: If your substrate has another functional group that absorbs at a longer wavelength, use a light source and filter combination that provides irradiation above 330 nm. Continuous flow photochemical reactors can offer precise control over irradiation time and wavelength.[6][15]

  • Protect the Isoxazole: If the photochemical reaction is not occurring on the isoxazole itself, consider if the isoxazole moiety is essential during this step. It might be possible to introduce the isoxazole ring later in the synthetic sequence.

  • Substituent Effects: The substitution pattern on the isoxazole can influence the efficiency of photoisomerization. Non-conjugated substituents may lead to more selective formation of the azirine intermediate, whereas aryl substituents can complicate the absorption spectra.[16][17]

    • Experimental Design: When designing your synthesis, be mindful that aryl-substituted isoxazoles might be more prone to photochemical rearrangement due to enhanced light absorption.[17]

Experimental Protocol: Photochemical Isoxazole to Oxazole Rearrangement in a Continuous Flow Reactor

This protocol is for the intentional rearrangement but highlights the conditions that should be avoided if this transformation is undesirable.[3][15]

  • System Setup: A continuous flow reactor equipped with a medium-pressure mercury lamp is used.

  • Reaction Mixture: The isoxazole starting material is dissolved in a suitable solvent (e.g., acetonitrile) at a concentration of 0.01 M.

  • Flow Conditions: The solution is pumped through the reactor at a defined flow rate, which controls the residence time (e.g., 20 minutes).

  • Irradiation: The reaction mixture is irradiated with UV light as it flows through the reactor.

  • Workup: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to isolate the corresponding oxazole.

To avoid this reaction, protect your reaction vessel from ambient and direct light sources, especially if UV-active chromophores are present in your starting materials or reagents.

References

  • Jones, R. C. F., Chatterley, A., Marty, R., Owton, W. M., & Elsegood, M. R. J. (2015). Isoxazole to oxazole: a mild and unexpected transformation.
  • Hörr, V., Auth, J., Donau, C., & Opatz, T. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters, 25(35), 6593–6597. [Link]
  • Wikipedia. (n.d.). Isoxazole.
  • Hörr, V., Auth, J., Donau, C., & Opatz, T. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. PMC. [Link]
  • Beilstein Journals. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • National Institutes of Health. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Isoxazole–oxazole conversion by Beckmann rearrangement.
  • ACS Publications. (n.d.). A DFT Study of the Boulton−Katritzky Rearrangement of (5R)-4-Nitrosobenz[c]isoxazole and Its Anion: Pseudopericyclic Reactions with Aromatic Transition States.
  • PubMed. (n.d.). Isoxazole to oxazole: a mild and unexpected transformation.
  • bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. [Link]
  • ACS Publications. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. [Link]
  • ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.
  • PubMed. (n.d.). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.
  • ACS Organic & Inorganic Au. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.
  • Organic Chemistry Frontiers. (n.d.). Tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate: a rapid access to[1][4][6]triazolo[1,5-a]pyridines.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Nitro-group reduction: Synthesis of isoxazole-triazole hybrid compounds 23–26.
  • ResearchGate. (n.d.). The Boulton–Katritzky Reaction: A Kinetic Study of the Effect of 5-Nitrogen Substituents on the Rearrangement of Some (Z)-Phenylhydrazones of 3-Benzoyl-1,2,4-oxadiazoles.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • O.A. (2024). Construction of Isoxazole ring: An Overview. [Link]
  • HETEROCYCLES. (1979). synthetic reactions using isoxazole compounds. [Link]
  • National Institutes of Health. (n.d.). Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids.
  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds.
  • Wikipedia. (n.d.). Oxazole.
  • The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. [Link]
  • ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • PubMed. (n.d.). The recent progress of isoxazole in medicinal chemistry.
  • IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • ACS Publications. (n.d.). Base-Catalyzed Ring Opening of N-Substituted 5-Isoxazolones.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • YouTube. (2021).
  • ACS Publications. (n.d.). Thermal decomposition of isoxazole: experimental and modeling study.

Sources

Technical Support Center: Regioselectivity Control in the Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its synthesis, however, often presents a significant challenge: controlling the regioselectivity. The precise placement of substituents on the isoxazole ring is critical for pharmacological activity, making the reliable synthesis of a single, desired regioisomer a primary goal for researchers.

This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of regioselectivity in isoxazole synthesis. We will focus on the two most prevalent synthetic strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[4][5][6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the control of regioselectivity in isoxazole synthesis.

FAQ 1: What are the primary methods for synthesizing substituted isoxazoles and their key regioselectivity challenges?

There are two main synthetic routes to substituted isoxazoles, each with its own regiochemical considerations:

  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This method involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile).[6][8][9] For unsymmetrical alkynes, the reaction can theoretically yield two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazoles. The primary challenge is directing the reaction to selectively form one isomer over the other.[10][11]

  • Cyclocondensation of 1,3-Dicarbonyl Compounds: This classic method involves reacting a 1,3-dicarbonyl compound (or its enamine equivalent) with hydroxylamine.[4][12][13] When an unsymmetrical 1,3-dicarbonyl is used, hydroxylamine can react with either of the two distinct carbonyl groups, leading to a mixture of regioisomeric isoxazoles.[13][14] Controlling which carbonyl group reacts first is the key to achieving regioselectivity.

FAQ 2: What fundamental principles govern regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes?

Regioselectivity in this concerted [3+2] cycloaddition is primarily governed by Frontier Molecular Orbital (FMO) theory.[15][16] The reaction rate and regiochemical outcome are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the HOMO-LUMO gap, the faster the reaction.

  • Electronic Effects: The regioselectivity is controlled by the alignment of the orbital coefficients of the interacting frontier orbitals.

    • Type I (Dipole HOMO-controlled): For electron-rich alkynes, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide.

    • Type II (Dipole LUMO-controlled): For electron-deficient alkynes, the dominant interaction is between the LUMO of the alkyne and the HOMO of the nitrile oxide.

    • When the electronic properties of the substituents on both the nitrile oxide and the alkyne are not strongly differentiating, a mixture of regioisomers is often obtained.[11]

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne can sterically hinder one of the two possible transition states, thereby favoring the formation of the less sterically crowded regioisomer.[9]

FAQ 3: How does the reaction of 1,3-dicarbonyl compounds with hydroxylamine lead to different isoxazole regioisomers?

The regioselectivity in this condensation reaction is determined by which of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl is more reactive towards the initial nucleophilic attack by hydroxylamine.[4][13]

  • Mechanism: The reaction proceeds via an initial condensation of the hydroxylamine NH2 group with one carbonyl to form an oxime intermediate.[4][12] This is followed by an intramolecular cyclization where the oxime OH group attacks the second carbonyl, and subsequent dehydration yields the aromatic isoxazole ring.[4]

  • pH Control: The pH of the reaction medium is a critical factor.[17]

    • Acidic Conditions: Under acidic conditions, the more basic carbonyl group (often the one less sterically hindered or adjacent to an electron-donating group) is protonated, activating it for nucleophilic attack.

    • Neutral/Basic Conditions: Under neutral or basic conditions, the more electrophilic carbonyl (the one adjacent to an electron-withdrawing group) is preferentially attacked by the hydroxylamine.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This guide provides practical solutions to common problems encountered during isoxazole synthesis experiments.

Problem 1: Poor or no regioselectivity in the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne, yielding a mixture of regioisomers.
  • Probable Cause: The electronic and steric factors of the substrates are not sufficiently different to favor one transition state significantly over the other. The difference between the two possible HOMO-LUMO energy gaps is minimal.[18]

  • Solutions:

    • Catalyst Intervention: The use of metal catalysts can dramatically alter the regiochemical outcome, often by overriding the inherent FMO control of the uncatalyzed reaction.[19]

      • Copper(I) Catalysis: Copper(I) catalysts are widely used and are known to strongly favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[17][20] The mechanism is believed to involve the formation of a copper-acetylide intermediate.

      • Ruthenium(II) Catalysis: Ruthenium catalysts can also provide high regioselectivity, sometimes favoring the alternative 3,4-disubstituted isomer depending on the ligand and substrate.[20]

    • Substrate Modification: If possible, modify the substituents on the alkyne or nitrile oxide. Increasing the steric bulk on one of the reactants can effectively block one approach, leading to a single regioisomer.

    • Solvent and Temperature Screening: While less impactful than catalysis, solvent polarity can influence transition state energies. Systematically screen a range of solvents (e.g., toluene, THF, CH3CN, EtOH) and temperatures. Lowering the temperature can sometimes increase selectivity by favoring the transition state with the lower activation energy.

Catalyst Typical Regioisomer (with Terminal Alkynes) Key Advantages Reference Example
None (Thermal)Mixture, dependent on electronics/stericsSimple, no metal contamination[Huisgen, 1960s]
Copper(I) (e.g., CuI, CuSO₄/Ascorbate)3,5-disubstitutedHigh regioselectivity, mild conditions[17][20]
Ruthenium(II) (e.g., [RuCl₂(p-cymene)]₂)Can be tuned for 3,4- or 3,5-Alternative selectivity, functional group tolerance[20]
Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent highly regioselective cycloaddition with a terminal alkyne.[17]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 equiv), the terminal alkyne (1.2 equiv), and Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water (to dissolve the reactants).

  • Initiation: Add sodium ascorbate (0.1 equiv) to the stirring solution. The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Problem 2: The "wrong" regioisomer is the major product from the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine.
  • Probable Cause: The reaction conditions, particularly the pH, favor the attack of hydroxylamine at the undesired carbonyl group.[17]

  • Solutions:

    • Systematic pH Optimization: The regioselectivity of this reaction is highly dependent on the pH.[17]

      • For attack at the more electrophilic carbonyl: Run the reaction under neutral or slightly basic conditions. Use a base like sodium acetate or pyridine in a solvent like ethanol.

      • For attack at the more basic/less hindered carbonyl: Run the reaction under acidic conditions. Use an acid catalyst like HCl or p-TsOH in a suitable solvent.

    • Use of a Lewis Acid: Lewis acids like BF₃·OEt₂ can be used to chelate to the β-enamino diketone system, enhancing the electrophilicity of one carbonyl over the other and thereby directing the regioselectivity of the cyclocondensation.[13][21] The amount of Lewis acid used is a critical parameter to optimize.[13][21]

Problem 3: Good regioselectivity is achieved, but the overall yield is low.
  • Probable Cause (Cycloaddition): The nitrile oxide intermediate is unstable and undergoes side reactions, primarily dimerization to form a furoxan, before it can react with the alkyne.[22]

  • Solution:

    • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This maintains a low steady-state concentration of the nitrile oxide, favoring the desired bimolecular cycloaddition over the undesired dimerization. Common in situ methods include:

      • Oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS), Oxone, or hypervalent iodine compounds.[22][23][24][25]

      • Base-mediated elimination of HCl from hydroximoyl chlorides.[8] These methods are often mild and compatible with a wide range of functional groups.[23][26]

  • Probable Cause (Condensation): Suboptimal reaction conditions (temperature, solvent, concentration) leading to incomplete conversion or decomposition.

  • Solution:

    • Condition Screening: Perform a systematic screen of reaction parameters. Increase the concentration if the reaction is bimolecular. Screen different solvents to improve solubility and reaction rates. Temperature can also be a key factor; while some condensations work well at room temperature, others may require reflux to proceed to completion.

Part 3: Visualization & Advanced Workflows

Decision Workflow for Isoxazole Synthesis

This workflow provides a logical decision-making process for selecting a synthetic strategy and optimizing for regioselectivity.

Isoxazole_Synthesis_Workflow start Define Target Isoxazole (Substitution Pattern) method_choice Choose Synthetic Method start->method_choice cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method_choice->cyclo Retrosynthesis via C-C/C-N bond break condense Cyclocondensation (1,3-Dicarbonyl + NH2OH) method_choice->condense Retrosynthesis via C-N/C-O bond break alkyne_type Is the Alkyne Symmetrical? cyclo->alkyne_type dicarbonyl_type Is the 1,3-Dicarbonyl Symmetrical? condense->dicarbonyl_type cyclo_sym Regioselectivity is not an issue. Proceed with thermal or catalyzed reaction. alkyne_type->cyclo_sym Yes cyclo_unsym Regioselectivity is CRITICAL. Analyze Substrates. alkyne_type->cyclo_unsym No condense_sym Regioselectivity is not an issue. Proceed with standard condensation. dicarbonyl_type->condense_sym Yes condense_unsym Regioselectivity is CRITICAL. Analyze Substrates. dicarbonyl_type->condense_unsym No final_product Desired Regioisomer cyclo_sym->final_product condense_sym->final_product cyclo_optimize Optimize Cycloaddition cyclo_unsym->cyclo_optimize condense_optimize Optimize Condensation condense_unsym->condense_optimize catalysis Use Catalyst (e.g., Cu(I)) for high regioselectivity (typically 3,5-isomer) cyclo_optimize->catalysis fmo_analysis Predict outcome via FMO. If poor selectivity expected, use catalyst or modify substrate. cyclo_optimize->fmo_analysis ph_control Control pH: Acidic for more basic C=O Basic for more electrophilic C=O condense_optimize->ph_control lewis_acid Use Lewis Acid (e.g., BF3.OEt2) to direct selectivity condense_optimize->lewis_acid catalysis->final_product fmo_analysis->final_product ph_control->final_product lewis_acid->final_product

Caption: Decision workflow for isoxazole synthesis strategy.

Mechanism: pH Control in Unsymmetrical 1,3-Dicarbonyl Condensation

This diagram illustrates how pH influences the site of initial attack by hydroxylamine on an unsymmetrical 1,3-dicarbonyl compound, leading to two different regioisomers.

Dicarbonyl_Mechanism cluster_acidic Acidic Conditions (e.g., H+) cluster_basic Basic/Neutral Conditions start_acid Unsymmetrical 1,3-Dicarbonyl R1-C(O)-CH2-C(O)-R2 protonation Protonation of more basic carbonyl (e.g., at R1) start_acid->protonation H+ attack_acid NH2OH attacks activated C=O+H protonation->attack_acid NH2OH product_A Product A (3-R1, 5-R2 Isoxazole) attack_acid->product_A Cyclization & -H2O start_basic Unsymmetrical 1,3-Dicarbonyl R1-C(O)-CH2-C(O)-R2 attack_basic NH2OH attacks more electrophilic carbonyl (e.g., at R2) start_basic->attack_basic NH2OH product_B Product B (3-R2, 5-R1 Isoxazole) attack_basic->product_B Cyclization & -H2O

Caption: Influence of pH on regioselectivity.

References

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
  • Yan, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]
  • YouTube. (2019). synthesis of isoxazoles. [Link]
  • Chemical & Pharmaceutical Bulletin. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chem Pharm Bull (Tokyo), 73(11), 1065-1074. [Link]
  • MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2537. [Link]
  • ACS Publications. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. [Link]
  • Taylor & Francis Online. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.
  • PubMed. (n.d.). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. [Link]
  • ResearchGate. (n.d.). Ruthenium(II)‐ and Copper(II)
  • Royal Society of Chemistry. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • PubMed. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]
  • ACS Publications. (2013). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 15(18), 4826-4829. [Link]
  • ResearchGate. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. [Link]
  • Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. 13(2), 094. [Link]
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
  • Beilstein Journal of Organic Chemistry. (2014). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. 10, 2396-2405. [Link]
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
  • ChemTube3D. (n.d.).
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
  • Sciforum. (n.d.).
  • Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]
  • National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32986-33012. [Link]
  • Royal Society of Chemistry. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(33), 6065-6074. [Link]
  • National Center for Biotechnology Information. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 5(121), 99931-99945. [Link]
  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
  • Taylor & Francis Online. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis.
  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
  • Datapdf. (2019). Copper-Catalyzed [4+2]-Cycloadditions of Isoxazoles with 2-Alkynylbenzaldehydes. [Link]
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32986-33012. [Link]
  • Royal Society of Chemistry. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 5(121), 99931-99945. [Link]
  • PubMed. (2012). Regioselectivity-reversed asymmetric aldol reaction of 1,3-dicarbonyl compounds. Angewandte Chemie International Edition, 51(43), 10892-10896. [Link]
  • ACS Publications. (1977). Frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research, 10(10), 361-367. [Link]
  • ACS Publications. (2007). Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models. Journal of the American Chemical Society, 129(51), 16133-16141. [Link]
  • ResearchGate. (2025). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. [Link]
  • ETH Zurich. (2019). OC II (FS 2019) Prof. J. W. Bode. [Link]
  • PubMed. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 23. [Link]
  • ACS Publications. (n.d.). Frontier molecular orbitals of 1,3 dipoles and dipolarophiles. [Link]
  • Sciforum. (2025).
  • ResearchGate. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. [Link]
  • National Center for Biotechnology Information. (2022). Design, development and applications of copper-catalyzed regioselective (4 + 2) annulations between diaryliodonium salts and alkynes. Beilstein Journal of Organic Chemistry, 18, 1488-1518. [Link]

Sources

Navigating the Labyrinth of Isoxazole Synthesis: A Technical Support Guide for Overcoming Low Conversion Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Multicomponent Isoxazole Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet frustrating challenge of low conversion rates in isoxazole synthesis. As a senior application scientist, I've seen firsthand how subtle variations in reaction parameters can lead to significant drops in yield. This resource is built on a foundation of mechanistic understanding and field-proven insights to help you diagnose and resolve issues in your synthetic workflow.

We will move beyond simple procedural lists to explore the causality behind experimental choices. Every recommendation is part of a self-validating system, designed to help you logically deduce the root cause of your synthetic troubles and implement effective solutions.

Frequently Asked Questions (FAQs): The First Line of Defense

Here, we address the most common initial queries regarding low-yield isoxazole reactions.

Q1: My multicomponent reaction is not proceeding to completion, resulting in a low yield of my desired isoxazole. What are the most likely culprits?

Low conversion is a multifaceted issue that can often be traced back to one of three key areas: the integrity of your starting materials, the specifics of your reaction conditions, or the stability of reactive intermediates. A systematic approach to troubleshooting is paramount.[1][2]

Q2: I suspect my starting materials might be the issue. How can I confirm this and what are the best practices for their preparation?

Impure or degraded starting materials are a frequent cause of low yields. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, and the equilibrium can be influenced by impurities, affecting reactivity.[1][2] Alkynes, another common component, can be prone to oxidation or polymerization if not stored correctly.

Q3: My reaction is producing a complex mixture of products, including what I suspect are regioisomers. How can I improve the selectivity for my target molecule?

The formation of regioisomers is a common challenge, especially in 1,3-dipolar cycloadditions with unsymmetrical alkynes and in the Claisen isoxazole synthesis using unsymmetrical 1,3-dicarbonyls.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of your reactants, as well as the reaction conditions.[1][3]

Q4: I'm observing significant byproduct formation, particularly a compound with a molecular weight corresponding to a dimer of my nitrile oxide precursor. What is happening and how can I prevent it?

You are likely observing the formation of a furoxan, which arises from the dimerization of the nitrile oxide intermediate.[1][2] This is a very common side reaction in 1,3-dipolar cycloadditions and is especially prevalent at high concentrations of the nitrile oxide.[1][2]

Troubleshooting Guides: A Deeper Dive into Reaction Optimization

This section provides a more detailed, cause-and-effect approach to resolving specific experimental challenges.

Issue 1: Low Overall Reaction Conversion

A stalled reaction can be disheartening. The following workflow will guide you through a logical troubleshooting process.

Low_Conversion_Troubleshooting start Low Conversion Observed check_sm Verify Starting Material Purity & Integrity start->check_sm check_conditions Re-evaluate Reaction Conditions start->check_conditions check_intermediate Assess Intermediate Stability (for 1,3-Dipolar Cycloadditions) start->check_intermediate sub_sm Impure/Degraded Reactants? check_sm->sub_sm sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_intermediate Intermediate Dimerization? check_intermediate->sub_intermediate sub_sm->check_conditions No action_sm Purify Starting Materials (See Protocol 1 & 2) sub_sm->action_sm Yes sub_conditions->check_intermediate No action_conditions Optimize Temperature, Solvent, Catalyst & Reaction Time sub_conditions->action_conditions Yes action_intermediate Slow Addition of Precursor, Ensure Dipolarophile Availability sub_intermediate->action_intermediate Yes end Improved Conversion action_sm->end action_conditions->end action_intermediate->end

Caption: Troubleshooting workflow for low reaction conversion.

  • Starting Material Integrity: The purity of your reactants is non-negotiable. Trace impurities can poison catalysts, react with your starting materials, or alter reaction pathways.

    • Solution: Always use freshly purified starting materials. Refer to the detailed purification protocols provided below.

  • Reaction Conditions: Temperature, solvent, and catalyst choice are critical. An inappropriate solvent can hinder solubility and affect reaction rates.[1] Temperature must be carefully optimized; too low, and the reaction may be sluggish, too high, and you risk decomposition or side reactions.[1]

    • Solution: Screen a variety of solvents with different polarities. Optimize the temperature in small increments. If using a catalyst, ensure it is active and used at the correct loading.

  • Intermediate Stability: In 1,3-dipolar cycloadditions, the nitrile oxide intermediate is highly reactive and prone to dimerization.[1][2]

    • Solution: Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne). A slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture can maintain a low concentration of the intermediate, favoring the desired cycloaddition over dimerization.[1]

Issue 2: Poor Regioselectivity

The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product. The following guide will help you enhance the regioselectivity of your reaction.

Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed decision_method Which Synthesis Method? start->decision_method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) decision_method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) decision_method->cycloaddition Cycloaddition action_claisen Modify Reaction Conditions: - Adjust pH (acidic often favors one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->action_claisen action_cycloaddition Modify Reaction Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF₃·OEt₂) - Modify electronic properties of reactants - Use copper-catalyzed conditions for terminal alkynes cycloaddition->action_cycloaddition end Improved Regioselectivity action_claisen->end action_cycloaddition->end

Caption: Decision tree for improving regioselectivity.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.[1][3] In some cases, a more polar solvent may stabilize the transition state leading to one isomer, while a less polar solvent favors the other.[3]

    • Solution: Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).[1][3]

  • Catalysis: Lewis acids can coordinate to carbonyl groups, increasing their electrophilicity and directing the nucleophilic attack to a specific position, thereby controlling regioselectivity.[1] Copper catalysts are particularly effective in controlling the regioselectivity of 1,3-dipolar cycloadditions with terminal alkynes, typically favoring the formation of 3,5-disubstituted isoxazoles.[4][5]

    • Solution: For Claisen-type syntheses, consider adding a Lewis acid such as BF₃·OEt₂.[1] For 1,3-dipolar cycloadditions with terminal alkynes, the use of a copper(I) catalyst is highly recommended.[4][5]

  • Substrate Modification: The electronic and steric properties of the substituents on your starting materials have a profound impact on regioselectivity.[1]

    • Solution: If possible, modify your substrates. For example, using a β-enamino diketone instead of a simple 1,3-diketone can provide greater regiochemical control.[1] Attaching electron-withdrawing or electron-donating groups to the alkyne or nitrile oxide precursor can also steer the reaction towards a specific isomer.

Parameter Effect on Regioselectivity Example Reference
Solvent Polar protic vs. aprotic solvents can favor different regioisomers.In the reaction of a β-enamino diketone with hydroxylamine, ethanol favored one isomer while acetonitrile favored the other.[1][3]
Catalyst Lewis acids and copper catalysts can significantly enhance regioselectivity.BF₃·OEt₂ can control regioselectivity in the synthesis from β-enamino diketones. Copper(I) catalysts favor 3,5-disubstituted isoxazoles from terminal alkynes.[1][4]
pH Can influence the isomeric ratio in Claisen isoxazole synthesis.Acidic conditions often favor the formation of one regioisomer over the other.[1]
Issue 3: Product Purification and Stability

Even with a successful reaction, isolating the pure isoxazole can be challenging due to the presence of unreacted starting materials, byproducts, and regioisomers with similar polarities.[1]

  • Column Chromatography: This is the most common purification method.

    • Pro-Tip: Systematically screen solvent systems using Thin Layer Chromatography (TLC) to achieve optimal separation. Sometimes a three-solvent system or the addition of a small amount of acid or base can dramatically improve resolution.[1]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification and for separating isomers.

    • Pro-Tip: Experiment with a variety of solvent systems to find conditions that favor the crystallization of your desired product while leaving impurities in the mother liquor.

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[2]

  • Strongly Basic Conditions: Can lead to ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[2]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[2]

  • Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[2]

Recommendation: During workup and purification, avoid prolonged exposure to harsh basic or reductive conditions. Protect your compound from strong light if you suspect photosensitivity.

Experimental Protocols

Protocol 1: Purification of Ethyl Acetoacetate

Commercial ethyl acetoacetate may contain acidic impurities that can interfere with base-catalyzed reactions.

  • Washing: In a separatory funnel, wash the ethyl acetoacetate with a saturated sodium bicarbonate solution, followed by water, and finally brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: Fractionally distill the dried ester under reduced pressure. Collect the fraction boiling at 76-80 °C at 18 mmHg.[6]

Protocol 2: Purification of Phenylacetylene

Phenylacetylene can oxidize or polymerize on storage. Purification by distillation is recommended before use.

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation.

  • Distillation: Distill the phenylacetylene under reduced pressure. The boiling point of phenylacetylene is 142-144 °C at atmospheric pressure, and 73-74 °C at 80 mmHg.[7][8] Collect the fraction that distills at a constant temperature.

Protocol 3: General Procedure for TLC Monitoring of a 1,3-Dipolar Cycloaddition
  • Spotting: On a TLC plate, spot the starting alkyne, the nitrile oxide precursor, and the reaction mixture.

  • Elution: Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new, typically lower Rf spot, indicates product formation.

Advanced Topics in Multicomponent Isoxazole Synthesis

The Role of "Green" Methodologies

In recent years, there has been a significant push towards more environmentally benign synthetic methods. For isoxazole synthesis, this has manifested in the use of alternative energy sources and greener solvents.

  • Ultrasound and Microwave Irradiation: These techniques can significantly accelerate reaction rates, often leading to higher yields and reduced byproduct formation in shorter reaction times.[1][9][10] For example, a vitamin B1-catalyzed three-component synthesis of an isoxazole derivative in water gave a 92% yield in 30 minutes under ultrasound irradiation, compared to much longer reaction times with conventional stirring.[9]

  • Aqueous Media: Water is an attractive solvent for multicomponent reactions due to its low cost, non-toxicity, and non-flammability. Several multicomponent syntheses of isoxazoles have been successfully performed in water, often without the need for a catalyst.[9]

Method Key Advantages Reference
Ultrasound Irradiation Accelerated reaction rates, improved yields, milder conditions.[1][9][10]
Microwave Irradiation Rapid heating, reduced reaction times, often cleaner reactions.[9]
Reactions in Water Environmentally friendly, operationally simple, avoids hazardous organic solvents.[9]
Named Multicomponent Reactions for Isoxazole Synthesis

While the 1,3-dipolar cycloaddition and Claisen condensation are workhorses, other named multicomponent reactions can be adapted for the synthesis of highly functionalized isoxazole derivatives.

  • Passerini and Ugi Reactions: These isocyanide-based multicomponent reactions are powerful tools for generating molecular diversity.[11][12][13] While they don't directly form the isoxazole ring in their canonical forms, the functional groups introduced can be used in subsequent cyclization steps to construct the isoxazole moiety. The troubleshooting for these reactions often involves optimizing solvent polarity (aprotic for Passerini, polar for Ugi) and ensuring the purity of the isocyanide and carbonyl components.[13][14]

Conclusion

Successfully troubleshooting low conversion rates in multicomponent isoxazole reactions requires a systematic and mechanistically informed approach. By carefully considering the integrity of your starting materials, optimizing reaction conditions, and understanding the potential for side reactions and intermediate instability, you can significantly improve your synthetic outcomes. This guide provides a framework for this process, empowering you to move from frustration to successful synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cano, M., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Chen, M.-T., et al. (2025).
  • ResearchGate. (n.d.). Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review | Request PDF.
  • Organic Syntheses. (n.d.). Phenylacetylene.
  • Organic Syntheses. (n.d.). Phenylacetylene.
  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.
  • Guan, Z., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules.
  • Wikipedia. (n.d.). Passerini reaction.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Synfacts. (2022).
  • Szebesczyk, A., et al. (2023).
  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.
  • Attanasi, O. A., et al. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • ResearchGate. (n.d.).
  • ChemTube3D. (n.d.).
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles.
  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • PubMed. (2023).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ACS Publications. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The Passerini and Ugi reactions | Download Scientific Diagram.
  • MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.
  • PubMed Central. (n.d.).
  • NIH. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors.
  • ResearchGate. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a.
  • ResearchGate. (n.d.). Synthesis of isoxazole 109 through an Ugi multicomponent reaction.
  • ResearchGate. (2025). (PDF) Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction.
  • NIH. (2022).
  • NIH. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (2023). (PDF)
  • Der Pharma Chemica. (n.d.).
  • Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of (3-Methylisoxazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (3-Methylisoxazol-4-YL)methanamine, a key building block in pharmaceutical development. As Senior Application Scientists, we offer insights grounded in extensive laboratory experience to help you navigate the challenges of scaling up this synthesis, ensuring both efficiency and high purity of the final product.

I. Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the synthesis of this compound and related isoxazole derivatives.

Q1: What are the most common synthetic routes to this compound?

A1: The primary routes involve the reduction of a suitable precursor. The two most prevalent precursors are 3-methylisoxazole-4-carbonitrile and 3-methylisoxazole-4-carboxamide. The choice between these pathways often depends on the availability of starting materials, desired scale, and safety considerations associated with the reducing agents.

Q2: What are the critical parameters to control during the synthesis of the isoxazole ring itself?

A2: When constructing the 3-methylisoxazole core, key parameters include reaction temperature, solvent polarity, and pH.[1][2] For instance, in a 1,3-dipolar cycloaddition, temperature control is crucial to minimize the dimerization of the nitrile oxide intermediate.[1][2] Solvent choice can significantly impact reactant solubility and regioselectivity.[2] In Claisen-type syntheses, adjusting the pH can often favor the formation of the desired regioisomer.[1]

Q3: My isoxazole synthesis is resulting in a mixture of regioisomers. How can I improve selectivity?

A3: Regioisomer formation is a frequent challenge in isoxazole synthesis, particularly with unsymmetrical starting materials.[1] For 1,3-dipolar cycloadditions, modifying the electronic properties of the alkyne or nitrile oxide can steer the reaction towards a single isomer. The use of copper-catalyzed conditions for terminal alkynes is a well-established method to enhance regioselectivity.[1] In Claisen-type syntheses from 1,3-dicarbonyl compounds, adjusting the pH or utilizing β-enamino diketone derivatives can provide better control over the isomeric ratio.[1]

Q4: I am observing low yields in my isoxazole formation step. What are the likely causes?

A4: Low yields can stem from several factors, including the integrity of your starting materials, suboptimal reaction conditions, or instability of intermediates.[1] Ensure the purity of your 1,3-dicarbonyl compounds or alkyne and nitrile oxide precursors. For 1,3-dipolar cycloadditions, in situ generation of the nitrile oxide is often preferred to prevent its dimerization into furoxans.[1] Additionally, carefully optimizing the reaction temperature and solvent is critical, as excessively high temperatures can lead to decomposition.[2]

II. Troubleshooting Guide: Scaling Up the Reduction Step

This section provides a detailed guide to troubleshoot common issues encountered during the reduction of the nitrile or amide precursor to this compound.

Issue 1: Incomplete Reduction of the Precursor

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material (nitrile or amide) after the expected reaction time.

  • The isolated yield of the desired amine is significantly lower than anticipated.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reducing Agent The stoichiometry of the reducing agent may be inadequate, especially on a larger scale where mass transfer limitations can be more pronounced.Increase the molar equivalents of the reducing agent (e.g., LiAlH₄, NaBH₄/CoCl₂, H₂/catalyst) incrementally. Monitor the reaction progress closely by TLC or LC-MS.
Catalyst Inactivity (for catalytic hydrogenation) The catalyst (e.g., Raney Nickel, Palladium on carbon) may be poisoned or deactivated.Ensure the catalyst is fresh and handled under an inert atmosphere. Consider a pre-activation step if applicable. Increase catalyst loading if necessary.
Poor Solubility of Starting Material On a larger scale, the precursor may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.Select a solvent system that ensures complete dissolution of the starting material at the reaction temperature. For catalytic hydrogenations, ensure efficient stirring to maintain a good suspension of the catalyst.
Suboptimal Reaction Temperature The reaction temperature may be too low for the reduction to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for the formation of byproducts. Be aware that some isoxazoles can be sensitive to high temperatures.[2]

Experimental Workflow: Optimizing Catalytic Hydrogenation

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Issue 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting material.

  • NMR or Mass Spectrometry data of the crude product shows unexpected signals.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Over-reduction Strong reducing agents like LiAlH₄ can sometimes lead to the cleavage of the isoxazole ring.[1]Use a milder reducing agent if possible. Carefully control the reaction temperature and stoichiometry of the reducing agent. Quench the reaction promptly once the starting material is consumed.
Ring Opening of Isoxazole The isoxazole N-O bond is susceptible to cleavage under certain reductive conditions, especially with catalytic hydrogenation (e.g., H₂/Pd).[1]Screen different catalysts. Raney Nickel is often a good alternative to Palladium-based catalysts for preserving the isoxazole ring. Control the reaction temperature and pressure carefully.
Dimerization or Polymerization The product amine can be reactive and may undergo side reactions, especially at elevated temperatures.Perform the reaction at the lowest effective temperature. Consider in-situ protection of the newly formed amine if it is particularly reactive under the reaction conditions.
Reaction with Solvent Some reducing agents can react with certain solvents (e.g., LiAlH₄ with protic solvents).Ensure the use of an appropriate anhydrous solvent for the chosen reducing agent.

Experimental Workflow: Minimizing Side Product Formation

Caption: Strategy for minimizing side product formation during reduction.

III. Purification Challenges on a Larger Scale

Scaling up the purification of this compound can present its own set of challenges.

Q5: I am having difficulty with the purification of the final product. What are the recommended methods for large-scale purification?

A5: The basic nature of the product amine allows for straightforward purification via acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and extract with an aqueous acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.[3] For final polishing, distillation under reduced pressure or crystallization of the hydrochloride salt are effective methods.

Troubleshooting Purification:

Problem Potential Cause Solution
Emulsion formation during extraction High concentration of salts or fine particulate matter.Add brine to the aqueous layer to break the emulsion. Filtration of the crude solution before extraction can also be beneficial.
Low recovery after extraction Incomplete extraction from the organic or aqueous phase.Perform multiple extractions with smaller volumes of the extracting solvent. Ensure the pH of the aqueous layer is sufficiently acidic or basic during the respective extraction steps.
Product oiling out during crystallization The product is not readily crystallizing from the chosen solvent system.Screen a wider range of solvent/anti-solvent systems. Seeding with a small crystal of pure product can induce crystallization. Ensure the product is sufficiently pure before attempting crystallization.

IV. References

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Retrieved from

  • National Institutes of Health. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

  • Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]

  • International Scholars Journals. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Retrieved from

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole. Retrieved from

  • PubMed. (n.d.). Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). Indian Journal of Advances in Chemical Science - IJACS. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isoxazole scaffolds. The isoxazole moiety is a cornerstone in medicinal chemistry, and its efficient construction is paramount.[1] The choice of catalyst is arguably the most critical parameter influencing yield, regioselectivity, and reaction efficiency. This document provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to empower you in your synthetic endeavors.

The Central Role of Catalysis in Isoxazole Synthesis

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne stands as the most versatile and widely adopted method for constructing the isoxazole ring.[1][2] While this reaction can proceed thermally, it often requires harsh conditions and yields mixtures of regioisomers.[3] Catalysis overcomes these limitations, offering milder reaction conditions, accelerated reaction rates, and, most importantly, control over regioselectivity. The selection of an appropriate catalyst—be it a transition metal complex or an organocatalyst—is therefore a decision that dictates the overall success of the synthesis.

This guide will focus on the three primary classes of catalysts used in modern isoxazole synthesis:

  • Copper(I) Catalysts: The workhorse for 3,5-disubstituted isoxazoles.

  • Ruthenium(II) Catalysts: The key to accessing 3,4-disubstituted and 3,4,5-trisubstituted isoxazoles.

  • Organocatalysts: A metal-free alternative for specific applications.

Section 1: Copper(I)-Catalyzed Isoxazole Synthesis (CuAAC)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its efficiency and reliability in synthesizing 1,4-disubstituted 1,2,3-triazoles.[3][4] A similar catalytic prowess extends to the reaction of nitrile oxides with terminal alkynes, providing regioselective access to 3,5-disubstituted isoxazoles.[5][6]

The "Why": Mechanistic Insight into Copper Catalysis

The high efficiency and regioselectivity of the CuAAC reaction are not accidental; they are the result of a well-defined catalytic cycle that proceeds through discrete steps, avoiding the concerted pathway of the uncatalyzed thermal reaction.[4]

The catalytic cycle begins with the formation of a copper(I) acetylide complex. This key intermediate then coordinates with the nitrile oxide. A stepwise sequence of events culminates in a six-membered copper-containing intermediate, which, upon reductive elimination, yields the 3,5-disubstituted isoxazole product and regenerates the active Cu(I) catalyst. This mechanism elegantly explains the exclusive formation of one regioisomer, a significant advantage over the thermal counterpart.

Diagram 1: Catalytic Cycle of Copper(I)-Catalyzed Isoxazole Synthesis

CuAAC_Mechanism CuI Cu(I) Catalyst CuAcetylide Copper(I) Acetylide CuI->CuAcetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAcetylide Coordination Intermediate Six-membered Cu-Intermediate CuAcetylide->Intermediate NitrileOxide Nitrile Oxide (R'-C≡N⁺-O⁻) NitrileOxide->Intermediate Cycloaddition Product 3,5-Disubstituted Isoxazole Intermediate->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: A simplified representation of the Cu(I)-catalyzed cycloaddition.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a convenient one-pot, three-step procedure starting from an aldehyde.[5]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium hydroxide (1.05 eq)

  • Chloramine-T trihydrate (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 eq)

  • Copper turnings

  • Terminal alkyne (1.0 eq)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture)

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde in a 1:1 mixture of t-BuOH and water. Add hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature for 30 minutes. Monitor completion by TLC.

  • Nitrile Oxide Generation: To the reaction mixture, add Chloramine-T trihydrate in portions over 5 minutes.

  • Catalyst Addition and Cycloaddition: Add CuSO₄·5H₂O and a few copper turnings (to generate the active Cu(I) species in situ). Then, add the terminal alkyne.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, collect the product by filtration if it precipitates. If not, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Ruthenium(II)-Catalyzed Isoxazole Synthesis

While copper catalysts excel at producing 3,5-disubstituted isoxazoles, they are generally ineffective for the synthesis of 3,4-disubstituted or 3,4,5-trisubstituted isomers, especially from internal alkynes.[7] This is where ruthenium(II) catalysts, such as [Cp*RuCl(cod)], shine by offering complementary regioselectivity.[8][9]

The "Why": Mechanistic Insight into Ruthenium Catalysis

The regiochemical outcome of the ruthenium-catalyzed reaction is dictated by a different mechanistic pathway compared to its copper counterpart. The proposed mechanism involves the initial coordination of both the alkyne and the nitrile oxide to the ruthenium center.[8] This is followed by an oxidative coupling step to form a ruthenacycle intermediate. This oxidative coupling is the regioselectivity-determining step. Reductive elimination from this ruthenacycle releases the 3,4- or 3,4,5-substituted isoxazole product and regenerates the active ruthenium catalyst for the next cycle.[8] A key distinction is that the coordination to the ruthenium atom appears to reverse the polarity of the nitrile oxide, making its oxygen atom nucleophilic.[8]

Experimental Protocol: Synthesis of 3,4-Disubstituted Isoxazoles

This protocol is adapted for the synthesis of 3,4-diaryl substituted isoxazoles.[8]

Materials:

  • Aryl alkyne (1.0 eq)

  • Hydroximoyl chloride (1.6 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.6 eq)

  • [Cp*RuCl(cod)] (5-15 mol%)

  • 1,2-Dichloroethane (DCE) or 1,4-Dioxane, anhydrous

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl alkyne and the ruthenium catalyst.

  • Solvent and Reagents: Add anhydrous DCE. Then, add the hydroximoyl chloride followed by the dropwise addition of Et₃N.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired 3,4-disubstituted isoxazole.

Section 3: Organocatalyzed Isoxazole Synthesis

In the drive towards more sustainable and metal-free synthetic methodologies, organocatalysis has emerged as a powerful alternative. For isoxazole synthesis, bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective.[6]

The "Why": Mechanistic Plausibility

In the DABCO-catalyzed reaction, the base facilitates the dehydrohalogenation of a hydroximoyl chloride to generate the nitrile oxide in situ. DABCO can also activate the dipolarophile (the alkyne or alkene), promoting the cycloaddition. The reaction often proceeds under mild conditions and can be performed in environmentally benign solvents like water.[10]

Experimental Protocol: DABCO-Catalyzed Synthesis

This protocol outlines a general procedure for the synthesis of isoxazoles using DABCO as an organocatalyst.

Materials:

  • Primary nitro compound (e.g., ethyl nitroacetate) (1.0 eq)

  • Aldehyde (1.0 eq)

  • DABCO (20 mol%)

  • Water or an ethanol/water mixture

Procedure:

  • Reaction Setup: In a suitable flask, combine the primary nitro compound, the aldehyde, and DABCO in the chosen solvent (e.g., water).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (can be up to 24 hours). The reaction can also be accelerated using ultrasound irradiation.[11]

  • Work-up: After cooling to room temperature, the product may precipitate and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Section 4: Catalyst Performance Comparison

The choice of catalyst has a profound impact on the outcome of the reaction. The following table provides a comparative overview of the different catalytic systems for the synthesis of a model compound, 3,5-diphenylisoxazole.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity
Copper(I) Iodide (CuI) 5THF605~85-953,5-disubstituted[1]
[Cp*RuCl(cod)] 5-15DCERoom Temp12-24Varies3,4-disubstituted[8]
DABCO 20Water8024~70-80Varies

Note: Yields and reaction conditions are compiled from various sources and may vary based on the specific substrate and experimental setup. This table serves as a comparative benchmark.[1]

Section 5: Troubleshooting Guide & FAQs

This section addresses common issues encountered during isoxazole synthesis in a question-and-answer format.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents 1. Check Starting Materials - Purity (NMR, LC-MS) - Stability of alkyne/nitrile oxide precursor start->check_reagents check_conditions 2. Verify Reaction Conditions - Temperature correct? - Inert atmosphere (if needed)? - Correct solvent/base? check_reagents->check_conditions Reagents OK check_catalyst 3. Evaluate Catalyst Activity - Cu(I) oxidized to inactive Cu(II)? - Ru catalyst degraded? - Correct catalyst loading? check_conditions->check_catalyst Conditions Correct check_dimerization 4. Suspect Nitrile Oxide Dimerization? - TLC/LC-MS evidence of furoxan? check_catalyst->check_dimerization Catalyst Active optimize 5. Optimize Conditions - Screen solvents/temperatures - Vary catalyst loading - Use microwave irradiation? check_dimerization->optimize No Dimerization solution Improved Yield check_dimerization->solution Dimerization is the issue. Slowly add precursor. optimize->solution

Caption: A systematic approach to troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed reaction is giving a very low yield. What are the most likely causes?

A1: Low yields in CuAAC reactions are common and can often be traced back to the catalyst's state.

  • Oxidation of Copper(I): The active catalyst is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state. Solution: Degas your solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) before use. If possible, run the reaction under an inert atmosphere.[12] Using a combination of a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) and copper metal turnings helps to maintain a sufficient concentration of Cu(I) throughout the reaction.[3][5]

  • Ligand Issues: In some cases, especially in bioconjugation, ligands are used to stabilize the Cu(I) catalyst. An incorrect copper-to-ligand ratio can be detrimental.

  • Inhibited Catalyst: If your starting materials contain functional groups that can strongly coordinate to copper (e.g., thiols), they may be inhibiting the catalyst.[13] Solution: Consider using a higher catalyst loading or adding a sacrificial metal salt like Zn(II) to occupy the inhibiting sites.[13]

Q2: I am getting a mixture of regioisomers. How can I improve regioselectivity?

A2: The formation of regioisomers is a classic problem, and the solution depends heavily on your chosen synthetic route.

  • For 3,5-disubstituted isoxazoles: If you desire the 3,5-isomer and are getting a mixture, switching to a copper(I)-catalyzed system is highly recommended. The mechanism of the CuAAC reaction strongly directs the formation of the 3,5-isomer with terminal alkynes.[5][6]

  • For 3,4-disubstituted isoxazoles: If your target is the 3,4-isomer, a ruthenium(II) catalyst is the method of choice.[8] Thermal or copper-catalyzed methods will not favor this regioisomer. The regioselectivity of the Ru-catalyzed reaction is controlled by the oxidative coupling step in its catalytic cycle.[8]

  • Influence of Reaction Conditions: For non-catalyzed or other methods, factors like solvent polarity and pH can influence the isomeric ratio. Systematic screening of these parameters is advised.

Q3: My reaction seems to stall, and I suspect nitrile oxide dimerization. How can I prevent this?

A3: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which reduces the amount of dipole available for the desired cycloaddition.

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures the dipolarophile is readily available to "trap" the nitrile oxide as it is formed, minimizing its concentration at any given time.

  • Slow Addition: If you are generating the nitrile oxide from a precursor (e.g., a hydroximoyl chloride and a base), add the base or the precursor solution slowly to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the nitrile oxide.

  • Stoichiometry: Using a slight excess of the alkyne can also help to favor the cycloaddition over dimerization.

Q4: Can I use internal alkynes in these reactions?

A4: Yes, but your choice of catalyst is critical.

  • Copper(I) Catalysts: These are generally most effective with terminal alkynes . The formation of the copper acetylide intermediate is a key step that is not facile with internal alkynes.

  • Ruthenium(II) Catalysts: These catalysts are effective for both terminal and internal alkynes , providing a reliable route to 3,4,5-trisubstituted isoxazoles.[8] If your synthesis requires the use of an internal alkyne, a ruthenium-based system is the recommended starting point.

Q5: My isoxazole product seems to be decomposing during workup or purification. What should I be aware of?

A5: The isoxazole ring, while aromatic, can be sensitive to certain conditions. The N-O bond is the most labile part of the ring.

  • Strongly Acidic or Basic Conditions: Avoid prolonged exposure to strong acids or bases during workup, as this can lead to ring-opening.

  • Reductive Conditions: The N-O bond can be cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).

  • Purification: When performing column chromatography, sometimes the silica gel can be slightly acidic, leading to product degradation on the column. This can be mitigated by neutralizing the silica gel with a small amount of a base like triethylamine in the eluent.

References

  • Baskin, J. M., & Fokin, V. V. (2016).
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011).
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Isoxazole synthesis.
  • BenchChem. (2025).
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33629-33653.
  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225.
  • ResearchGate. (2025).
  • ResearchGate. (2018).
  • MDPI. (2021).
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Formation of 1,2,3-Triazoles and Isoxazoles. Journal of the American Chemical Society, 127(1), 210-216.
  • ResearchGate. (2008). ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.
  • Wikipedia. Azide-alkyne Huisgen cycloaddition.
  • BenchChem. (2025). "troubleshooting low yields in azide-alkyne cycloaddition reactions".
  • ACS Publications. (2018). Autocatalytic Cycles in a Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction.
  • ACS Publications. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • ResearchGate. (2015). 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
  • Wikipedia. 1,3-dipolar cycloaddition.
  • Royal Society of Chemistry. (2018).
  • NIH. (2014). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines.
  • ResearchGate. (2025). Ruthenium(II)‐ and Copper(II)
  • E-RESEARCHCO. (2020). Synthesis of Novel Isoxazole by Click Chemistry Approach.
  • ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?
  • Reddit. (2024). Click Reaction Looking Weird? : r/Chempros.
  • Moodle@Units.
  • YouTube. (2022).
  • FLORE. (2010). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
  • ResearchGate. (2018). Mechanism of 1,3-dipolar cycloaddition reaction.
  • ResearchGate. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.
  • MDPI. (2022).
  • Royal Society of Chemistry. (2022). Design, development and applications of copper-catalyzed regioselective (4 + 2) annulations between diaryliodonium salts and alkynes.
  • Royal Society of Chemistry. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis.
  • IJRASET. (2021). A Review on Synthesis of Azoles.
  • Royal Society of Chemistry. (2022). Copper(I)
  • ResearchGate. (2025). DABCO-catalyzed sp3 C-H activation: Rapid access to isoxazole or coumarin-fused 3-quaternary carbon oxindoles and isoxazole-fused pyrrolidinones.

Sources

Technical Support Center: Removal of Unreacted Starting Materials in Isoxazole Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of isoxazole derivatives, a critical step for ensuring the integrity of downstream applications. Here, we address common challenges in removing unreacted starting materials through a series of practical, in-depth FAQs and troubleshooting guides.

I. Troubleshooting Guide: Common Purification Issues

This section provides a systematic approach to resolving specific problems encountered during the work-up and purification of isoxazole products.

Issue 1: My crude isoxazole product is contaminated with unreacted 1,3-dicarbonyl compound.

Question: I've performed a Claisen isoxazole synthesis by reacting a 1,3-dicarbonyl compound with hydroxylamine.[1] My crude NMR shows signals corresponding to both my desired isoxazole and the starting dicarbonyl. How can I effectively remove the unreacted starting material?

Answer: The presence of unreacted 1,3-dicarbonyl compounds is a frequent issue, especially if the reaction has not gone to completion. The purification strategy depends on the properties of your specific dicarbonyl and isoxazole product. Here’s a breakdown of recommended approaches:

A. Causality of the Issue:

  • Incomplete Reaction: The primary reason is that the condensation reaction between the 1,3-dicarbonyl and hydroxylamine is an equilibrium process. Insufficient reaction time, suboptimal temperature, or incorrect stoichiometry can lead to a significant amount of unreacted starting material.

  • Keto-Enol Tautomerism: 1,3-dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers, which can influence their reactivity.[1]

B. Recommended Protocols:

  • Acid-Base Extraction: This is often the most effective and straightforward method. 1,3-dicarbonyl compounds are weakly acidic and can be converted to their water-soluble enolate salts by washing with a basic aqueous solution.

    • Step-by-Step Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[2]

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of a weak base solution, such as 5-10% aqueous sodium bicarbonate or sodium carbonate. Caution: Avoid using strong bases like sodium hydroxide, as this can potentially lead to hydrolysis of ester functionalities or ring-opening of the isoxazole product.[2][3]

      • Shake the funnel vigorously, venting frequently to release any pressure buildup.

      • Allow the layers to separate. The deprotonated 1,3-dicarbonyl will be in the aqueous layer, while the isoxazole product typically remains in the organic layer.

      • Drain the aqueous layer. Repeat the extraction 2-3 times with fresh basic solution to ensure complete removal.

      • Wash the organic layer with brine to remove residual water.[4]

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified isoxazole.

  • Column Chromatography: If acid-base extraction is not feasible or insufficient, column chromatography is the next logical step.[1]

    • Solvent System Selection: The key is to find a solvent system that provides good separation between the more polar 1,3-dicarbonyl and the typically less polar isoxazole.

    • TLC Analysis: Use Thin-Layer Chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation.[1]

    • Stationary Phase: Silica gel is the most common stationary phase. However, if separation is poor, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.[1]

C. Visual Workflow for Purification Strategy:

Purification_Strategy Crude_Product Crude Isoxazole with Unreacted 1,3-Dicarbonyl Acid_Base_Extraction Acid-Base Extraction (Weak Base Wash) Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Incomplete Separation Pure_Isoxazole Pure Isoxazole Acid_Base_Extraction->Pure_Isoxazole Successful Separation Column_Chromatography->Pure_Isoxazole

Caption: Decision workflow for removing unreacted 1,3-dicarbonyl.

Issue 2: My reaction mixture contains residual hydroxylamine hydrochloride.

Question: I've synthesized my isoxazole and believe there is unreacted hydroxylamine hydrochloride salt in my crude product. How do I effectively remove it?

Answer: Hydroxylamine hydrochloride is a salt and is highly soluble in water, making its removal relatively straightforward.

A. Causality of the Issue:

  • Stoichiometry: Often, a slight excess of hydroxylamine hydrochloride is used to drive the reaction to completion, leading to its presence in the final mixture.[1]

  • Solubility: As a salt, it is largely insoluble in most organic solvents used for extraction.

B. Recommended Protocols:

  • Aqueous Work-up: This is the most common and efficient method.

    • Step-by-Step Protocol:

      • After the reaction is complete, pour the reaction mixture into a sufficient volume of water or crushed ice.[1]

      • If the isoxazole product is a solid, it may precipitate out and can be collected by suction filtration. Wash the solid with cold water to remove any remaining hydroxylamine hydrochloride.[5][6]

      • If the product is soluble in the reaction solvent, perform a liquid-liquid extraction. Add water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to a separatory funnel.[1]

      • Shake the funnel, separate the layers, and wash the organic layer several times with water to ensure all the hydroxylamine hydrochloride has been removed into the aqueous phase.

      • Dry the organic layer and concentrate to yield the product.

  • Filtration: In some cases, if the reaction is performed in a solvent where hydroxylamine hydrochloride is sparingly soluble, it can be removed by filtration before the main work-up.

II. Frequently Asked Questions (FAQs)

This section addresses broader, yet critical, questions regarding the purification of isoxazoles.

Q1: What are the most common impurities in isoxazole synthesis besides starting materials?

A1: Besides unreacted starting materials, several byproducts can form depending on the synthetic route:

  • Regioisomers: In the synthesis of unsymmetrically substituted isoxazoles, the formation of regioisomers is a common challenge, and their separation can be difficult due to similar polarities.[1]

  • Furoxans: In 1,3-dipolar cycloadditions involving nitrile oxides, the dimerization of the nitrile oxide to form a furoxan is a significant competing side reaction.[4][7]

  • Ring-Opened Products: The N-O bond in the isoxazole ring can be labile under strongly acidic or basic conditions, or during certain reductive work-ups, leading to ring-opened byproducts.[1][4]

Q2: My isoxazole is highly polar and remains in the aqueous layer during extraction. What should I do?

A2: This is a common issue with isoxazoles bearing polar functional groups like carboxylic acids or amines.

  • pH Adjustment: If your isoxazole has an acidic or basic handle, you can manipulate the pH of the aqueous layer to neutralize the charge on your molecule, thereby increasing its solubility in the organic phase. For example, if your isoxazole has a carboxylic acid, acidify the aqueous layer before extraction. If it has a basic amine group, basify the aqueous layer.[8]

  • Alternative Solvents: Use more polar organic solvents for extraction, such as dichloromethane or even n-butanol, which have higher miscibility with water and can extract more polar compounds.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor can be very effective.

  • Reverse-Phase Chromatography: If extraction fails, purifying the compound from the aqueous solution using reverse-phase (C18) column chromatography is a viable option.[9]

Q3: How can I best induce crystallization if my purified isoxazole product is an oil?

A3: Obtaining a solid product is often desirable for ease of handling and final purity. If your product oils out, here are some techniques to try:

  • Solvent Removal: Ensure all residual solvent is removed under high vacuum, as even trace amounts can prevent crystallization.[4]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane or pentane) and stir or sonicate the mixture. This can sometimes shock the oil into solidifying.[4]

  • Recrystallization from a Binary Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., hot ethanol or ethyl acetate) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes cloudy. Allow it to cool slowly.[4]

Q4: Are there "green" or more efficient methods for isoxazole purification that avoid extensive chromatography?

A4: Yes, several modern synthetic strategies aim to simplify purification.

  • Aqueous Media Synthesis: Some isoxazole syntheses can be performed in water.[5][10] Often, the product precipitates directly from the reaction mixture in high purity and can be isolated by simple filtration, avoiding the need for chromatography.[5]

  • Ultrasound-Assisted Synthesis: Ultrasound irradiation can accelerate reaction rates and often leads to cleaner reactions with higher yields, simplifying the subsequent work-up and purification.[10][11] In some cases, products are pure enough after filtration without needing further purification.[11]

  • Group-Assisted Purification (GAP) Chemistry: This approach involves designing the synthesis so that the product precipitates from the reaction medium, while impurities and byproducts remain in solution, allowing for purification by simple filtration.[5]

Data Summary Table
Purification MethodTarget ImpurityPrinciple of SeparationKey Considerations
Acid-Base Extraction Acidic (e.g., 1,3-dicarbonyl) or Basic Starting MaterialsDifferential solubility of neutral vs. salt forms in aqueous and organic phases.[2][12]Use weak acids/bases to avoid product degradation. Emulsions can form.[4]
Aqueous Wash/Work-up Water-soluble salts (e.g., Hydroxylamine HCl)High solubility of ionic compounds in water vs. organic solvents.[1][5]Ensure sufficient volume of water is used for complete removal.
Column Chromatography Structurally similar compounds (e.g., regioisomers), neutral impuritiesDifferential adsorption onto a stationary phase based on polarity.[1]Requires careful solvent system optimization via TLC. Can be time and solvent intensive.[1]
Recrystallization Solid impurities with different solubility profilesDifference in solubility of the product and impurities in a given solvent at different temperatures.[1]Requires the product to be a solid. Solvent selection is crucial.[4]
Filtration Insoluble starting materials or precipitated productPhysical separation of a solid from a liquid.Effective when the product precipitates from the reaction mixture.[5]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • BenchChem. (2025).
  • PubMed. (2017).
  • Dou, G., et al. (2013).
  • MDPI. (2023).
  • Acid-Base Extraction. (n.d.).
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • PubMed Central. (2023).
  • Li, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Der Pharma Chemica. (2011).
  • BenchChem. (2025).
  • PubMed Central. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Zhou, X., et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2013).
  • Canadian Science Publishing. (1970). Studies in isoxazole chemistry. 111.
  • Der Pharma Chemica. (2011).
  • New England Biolabs. (n.d.).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ResearchGate. (n.d.).

Sources

Preventing dimer formation in aminomethylisoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aminomethylisoxazole Reactions

Introduction

5-aminomethylisoxazole and its derivatives are highly valuable building blocks in medicinal chemistry, appearing in the structure of numerous pharmaceuticals. However, their synthesis and subsequent modification are frequently complicated by the formation of undesired dimers and other side products. This guide provides in-depth troubleshooting advice and validated protocols to help researchers minimize these side reactions, thereby improving yield, purity, and the overall efficiency of their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What exactly is "dimer formation" in the context of aminomethylisoxazole reactions?

Answer: Dimer formation refers to a self-reaction where two molecules of an aminomethylisoxazole derivative combine to form a larger, unintended molecule (a dimer). This typically occurs during reactions intended to modify the primary amino group, such as acylation or amide bond formation. For instance, when activating a carboxylic acid to form an amide with 5-aminomethylisoxazole, a common side reaction involves the amine of one isoxazole molecule reacting with the activated carboxyl group of another, forming a dimer instead of the desired product. This side reaction reduces the yield of the target molecule and complicates purification.

Q2: What is the primary chemical mechanism that drives this dimerization?

Answer: The primary driver is a competitive bimolecular reaction. The aminomethyl group is a potent nucleophile. In a typical amide coupling reaction, a carboxylic acid is activated (e.g., with a coupling reagent like HATU or by conversion to an acid chloride). This activated species is intended to react with the aminomethyl group. However, if the concentration of the activated species is too high or if it is too reactive, it can react with another molecule of the aminomethylisoxazole starting material that is present in the reaction mixture. This nucleophilic attack by the amine of one isoxazole molecule onto an activated functional group of a second molecule leads directly to the dimer.

Q3: Are there specific structural features of the aminomethylisoxazole ring that contribute to this problem?

Answer: Yes. The isoxazole ring itself is electron-withdrawing, which can influence the reactivity of adjacent functional groups. While the primary amine is the main site of nucleophilic attack, the ring's electronics can play a role in the stability of intermediates. More significantly, the relative lack of steric hindrance around the primary aminomethyl group makes it highly accessible for reactions, including the undesired dimerization.

Troubleshooting Guide: Dimer Impurity Detected

This section addresses the common experimental observation of significant dimer formation (e.g., >5% by LCMS or a prominent spot by TLC).

Problem: High concentration of dimer observed post-reaction (e.g., amide coupling).
  • Probable Cause 1: High Localized Reactant Concentration.

    • Explanation: Adding a reactive reagent (like an acid chloride or a pre-activated carboxylic acid) all at once creates a high localized concentration. This kinetically favors the bimolecular dimerization reaction over the desired reaction, especially if the intended substrate is less reactive or present at a lower concentration.

    • Solution: Employ slow addition techniques. Dissolve the reactive reagent in a suitable solvent and add it dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes) to the solution of the aminomethylisoxazole. This maintains a low, steady concentration of the electrophile, favoring the desired intermolecular reaction.

  • Probable Cause 2: Inappropriate Base or Stoichiometry.

    • Explanation: The choice and amount of base are critical. A strong, non-hindered base (like triethylamine, TEA) can increase the rate of side reactions. An excess of base can also deprotonate other sites on the molecule or accelerate the degradation of sensitive reagents.

    • Solution: Switch to a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Use the base stoichiometrically (typically 1.1 to 1.5 equivalents) rather than in large excess. The bulkier nature of DIPEA minimizes its interference in the primary reaction pathway.

  • Probable Cause 3: Elevated Reaction Temperature.

    • Explanation: Higher temperatures increase the rate of all reactions, but can disproportionately accelerate undesired pathways like dimerization, which may have a higher activation energy. Many coupling reactions are exothermic, and a failure to control the internal temperature can lead to a thermal runaway that favors side product formation.

    • Solution: Maintain strict temperature control. Begin the reaction at a low temperature, such as 0 °C, especially during the addition of reactive components. Allow the reaction to warm slowly to room temperature only after the addition is complete. Monitor the internal temperature throughout the process.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing dimer formation.

Dimer_Troubleshooting start_node Dimer Detected (>5% by LCMS) decision_node decision_node start_node->decision_node Analyze Conditions action_node1 action_node1 decision_node->action_node1 Reagent added all at once? decision_node2 Base used? (e.g., TEA) action_node action_node solution_node solution_node solution_node1 Implement Slow Addition (Syringe Pump) action_node1->solution_node1 YES action_node1->decision_node2 NO action_node2 Switch to hindered base (e.g., DIPEA) & check stoichiometry decision_node2->action_node2 YES decision_node3 Reaction run above 0°C? decision_node2->decision_node3 NO solution_node2 Re-run with Optimized Base action_node2->solution_node2 action_node3 Implement Strict Temp Control (0°C) decision_node3->action_node3 YES end_node Consider Protecting Group Strategy decision_node3->end_node NO solution_node3 Re-run at Lower Temperature action_node3->solution_node3

Caption: Troubleshooting flowchart for dimer formation.

Optimized Protocols & Data

Protocol 1: General Procedure for Amide Coupling to 5-Aminomethylisoxazole via Slow Addition

This protocol is designed to minimize dimer formation during a standard HATU-mediated amide coupling.

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M). Stir for 15 minutes at room temperature for pre-activation.

  • Amine Solution: In a separate flask, dissolve 5-aminomethylisoxazole (1.05 eq) and DIPEA (1.5 eq) in the same anhydrous solvent. Cool this solution to 0 °C using an ice bath.

  • Slow Addition: Using a syringe pump, add the pre-activated acid solution from step 1 to the cooled amine solution from step 2 over a period of 45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LCMS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Table 1: Comparison of Reaction Conditions

The following table summarizes typical outcomes from different reaction setups.

ParameterStandard Method (All at Once)Optimized Method (Slow Addition)Expected Outcome
Reagent Addition Bolus addition at 0 °CSyringe pump over 45 min at 0 °CReduced localized concentration
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)Minimized side reactions
Temperature 0 °C to RT0 °C constant during addition, then RTBetter control, less thermal byproduct
Typical Dimer (%) 15-30%< 5%Significant purity improvement
Isolated Yield (%) 50-70%80-95%Improved reaction efficiency
Visualizing the Competing Reaction Pathways

This diagram illustrates the desired reaction versus the undesired dimerization pathway.

Reaction_Pathways cluster_reactants Reactants reactant reactant intermediate intermediate product product side_product side_product RCOOH R-COOH Activated Activated Acid (R-CO-X) RCOOH->Activated + Coupling Reagent Amine Isoxazole-CH2NH2 DesiredProduct Desired Amide Product Activated->DesiredProduct + Isoxazole-CH2NH2 (Desired Pathway) (Favored by low conc.) Dimer Dimer Byproduct Activated->Dimer + Isoxazole-CH2NH2 (Dimerization Pathway) (Favored by high conc.)

Caption: Competing reaction pathways in amide coupling.

References

  • Amide Bond Formation and Peptide Coupling.Comprehensive Organic Synthesis II, Vol. 6, pp. 474-513, Elsevier. [Link]
  • Evaluation of an Improved Procedure for Acylations of Amines.The Journal of Organic Chemistry, 2003, 68 (1), 170–173. [Link]
  • The role of 5-substituted isoxazoles in medicinal chemistry.Expert Opinion on Drug Discovery, 2011, 6(9), 965-988. [Link]

Technical Support Center: A Scientist's Guide to Optimizing Solvent Systems for Isoxazole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to move beyond simple protocols and delve into the fundamental principles that govern the successful synthesis and purification of isoxazoles. The isoxazole ring, a cornerstone in medicinal chemistry and materials science, often presents unique challenges related to yield, regioselectivity, and purification.[1][2][3] At the heart of overcoming these challenges lies a strategic and well-informed choice of solvent systems.

This document is structured as a troubleshooting and FAQ guide to directly address the practical issues encountered in the laboratory. We will explore the causal relationships between solvent properties and experimental outcomes, providing you with the expert insights needed to optimize your workflow, from initial reaction setup to final product isolation.

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

This section addresses the most frequent obstacles in isoxazole synthesis and purification through a question-and-answer format.

Q1: My reaction yield is critically low or the reaction isn't proceeding. Where do I start troubleshooting?

Low or nonexistent yields in isoxazole synthesis can be attributed to several factors, ranging from starting material integrity to suboptimal reaction conditions.[4][5] A systematic approach, starting with solvent and reaction parameters, is crucial.

Causality & Expert Insights:

The solvent plays a multifaceted role: it must fully solubilize reactants to enable collisions, its polarity can influence reaction rates and stabilize intermediates or transition states, and its boiling point dictates the accessible temperature range.

  • Starting Material Integrity: Ensure the purity of your precursors. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact reactivity.[4]

  • Reaction Conditions: Temperature and reaction time are critical. For reactions involving the in situ generation of nitrile oxides, low initial temperatures may be necessary to prevent dimerization into furoxans, a common side product.[4][5] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time, as prolonged heating can lead to product decomposition.[4]

  • Solvent Choice: If reactants are not fully dissolved, the reaction will be slow and inefficient. Switching to a more effective solubilizing solvent is the first logical step. For 1,3-dipolar cycloadditions, the choice of base and solvent for generating the nitrile oxide is a key parameter to optimize.[5]

Troubleshooting Workflow for Low Yield:

Below is a decision-making flowchart to guide your troubleshooting process.

G start Low or No Yield Observed check_sm Verify Starting Material Purity & Integrity (NMR, etc.) start->check_sm check_sol Are all reactants soluble in the chosen solvent? check_sm->check_sol If SMs are pure change_sol Screen alternative solvents (e.g., Toluene, MeCN, THF, DMF) check_sol->change_sol No check_cond Optimize Reaction Conditions check_sol->check_cond Yes change_sol->check_cond temp Vary Temperature (e.g., Low temp for nitrile oxide generation, then warm) check_cond->temp time Monitor by TLC/LC-MS to determine optimal time check_cond->time reagents Review Reagents (e.g., Base choice, catalyst activity) check_cond->reagents side_rxn Analyze Crude Mixture for Side Products (e.g., Furoxans) temp->side_rxn time->side_rxn reagents->side_rxn mitigate_side Mitigate Side Reactions (e.g., Slow addition of precursor, excess dipolarophile) side_rxn->mitigate_side Side products detected success Improved Yield side_rxn->success No side products, yield improves mitigate_side->success

Caption: Troubleshooting logic for low reaction yield.[5]

Q2: My reaction produces a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a frequent and significant challenge, particularly in the synthesis from unsymmetrical 1,3-dicarbonyls (Claisen synthesis) and in 1,3-dipolar cycloadditions.[4] Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be heavily influenced by the reaction medium.[4]

Causality & Expert Insights:

The solvent can dictate the regiochemical outcome by differentially stabilizing the transition states leading to the different isomers.

  • For Claisen-type Syntheses: The reaction of β-enamino diketones with hydroxylamine is a prime example where solvent choice is paramount. Polar protic solvents like ethanol can favor one regioisomer, while polar aprotic solvents like acetonitrile (MeCN) can favor another.[4][6] This is often due to the solvent's ability to participate in hydrogen bonding, which can alter the reactivity of the different carbonyl groups.

  • Lewis Acids: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate a specific carbonyl group towards nucleophilic attack, thereby directing the regiochemistry of the cyclization.[4][6][7][8]

  • pH Control: In the classic Claisen synthesis, the pH of the medium can significantly influence the isomeric ratio of the products.[4]

Data-Driven Solvent Selection:

The following table, adapted from studies on the synthesis of isoxazoles from β-enamino diketones, illustrates the powerful effect of solvent and additives on regioselectivity.[4][7]

EntrySolventBaseRatio (Regioisomer 2a:3a)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2570
3CH₂Cl₂-85:1575
4MeCNYes90:1079
5THFYes80:2072
Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol), at room temperature.[4]

Decision Tree for Improving Regioselectivity:

G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen_actions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control claisen->claisen_actions cyclo_actions Modify Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF₃·OEt₂) - Modify electronic properties of reactants - Use copper-catalyzed conditions for terminal alkynes cyclo->cyclo_actions success Improved Regioselectivity claisen_actions->success cyclo_actions->success

Caption: A decision-making flowchart for addressing regioselectivity issues.[4]

Q3: My isoxazole product seems to be decomposing during workup or purification. What conditions should I avoid?

The stability of the isoxazole ring can be a concern, as the N-O bond is relatively weak and susceptible to cleavage under certain conditions.[3][4]

Causality & Expert Insights:

  • Strongly Basic/Acidic Conditions: The N-O bond can be cleaved by strong bases, leading to ring-opening.[4] Similarly, strongly acidic conditions should be approached with caution.

  • Reductive Conditions: Standard reductive procedures, such as catalytic hydrogenation (e.g., H₂/Pd), will readily cleave the N-O bond.[4]

  • Photochemical Conditions & Transition Metals: Some isoxazoles are sensitive to UV irradiation, which can cause rearrangements.[4] Certain transition metals can also catalyze N-O bond cleavage.[3][4]

Recommendations:

  • Employ milder workup procedures. Use dilute aqueous solutions of acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) for washes.

  • Avoid prolonged exposure to strong acids or bases.

  • If your compound is light-sensitive, protect it from light during workup and storage.

  • When performing subsequent reactions, be mindful of reagent choices that could compromise the isoxazole ring.

Q4: I'm finding it difficult to purify my crude product and separate regioisomers. What purification strategies should I try?

Purification is often complicated by the presence of unreacted starting materials, byproducts, and regioisomers with very similar polarities, making separation challenging.[4]

Causality & Expert Insights:

Effective purification relies on exploiting subtle differences in the physical properties (polarity, solubility, crystal lattice formation) of the components in the crude mixture. A systematic approach to selecting the right solvent system is key.

Purification Strategies:

  • Column Chromatography: This is the most common purification method.[4]

    • Solvent System Screening: Before running a large column, systematically screen solvent systems using TLC. The goal is to find a mobile phase that gives good separation between your desired product and impurities (a ΔRf of >0.2 is ideal).

    • Common Systems: Start with a binary system like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Additives: If separation is poor, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes dramatically improve the separation of polar or ionizable compounds.[4]

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (which is available in acidic, basic, or neutral forms) or reverse-phase silica.[4]

  • Crystallization: If your product is a solid, crystallization is a powerful and scalable purification technique.[4]

    • Solvent Selection: The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Screening: Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane).

    • Binary Solvent Systems: A highly effective method involves dissolving the crude product in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.[9] Common binary systems include Ethanol/Water, Hexane/Ethyl Acetate, and Hexane/Dichloromethane.[9]

  • Advanced Techniques: For particularly challenging separations of isomers, consider:

    • Preparative TLC/HPLC: Effective for small-scale purification.[4]

    • Supercritical Fluid Chromatography (SFC): A powerful technique for separating isomers.[4][10]

Experimental Protocols

Protocol 1: General Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone[4]

This two-step protocol involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.

Step 1: Chalcone Synthesis

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.

  • Stir for 2-4 hours, monitoring progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration and wash with water.

Step 2: Isoxazole Formation

  • Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol. Monitor reaction completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isoxazole.

Protocol 2: Systematic Solvent Screening for Reaction Optimization

This protocol helps identify the optimal solvent for yield and/or regioselectivity.

  • Set up several small-scale, identical reactions in parallel vials (e.g., 0.1 mmol scale).

  • To each vial, add the reactants and a different candidate solvent (e.g., Vial 1: Toluene, Vial 2: MeCN, Vial 3: THF, Vial 4: EtOH, Vial 5: DMF).

  • Run all reactions under the same conditions (temperature, time).

  • After the designated time, quench the reactions and take a small aliquot from each for analysis.

  • Analyze the aliquots by LC-MS or ¹H NMR to determine the conversion and the ratio of regioisomers in each solvent.

  • Select the solvent that provides the best combination of yield and selectivity for scale-up.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes to isoxazoles? A: The two most common and versatile methods are the reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (Huisgen Cycloaddition).[4][11][12][13]

Q: Can I use "green" or environmentally friendly solvents? A: Yes, significant progress has been made in developing greener synthetic routes. Water is an excellent solvent for certain isoxazole syntheses, often leading to high yields and simple workups where the product precipitates and can be collected by filtration.[14][15][16] Other modern approaches include using deep eutectic solvents (DES) or employing solvent-free conditions, such as ball-milling, which are both efficient and environmentally benign.[1][2][17]

Q: How does microwave irradiation affect isoxazole synthesis? A: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields by minimizing side-product formation.[4] It is a valuable tool for high-throughput synthesis and optimization.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances.
  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience.
  • Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate.
  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2021). ResearchGate.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). National Institutes of Health.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). SciELO.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). National Institutes of Health.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). National Institutes of Health.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). National Institutes of Health.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). National Institutes of Health.
  • synthesis of isoxazoles. (2019). YouTube.
  • Isoxazole synthesis. (2022). Reddit.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017). National Institutes of Health.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2022). MDPI.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI.
  • DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles. (2016). ResearchGate.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2021). National Institutes of Health.
  • Crystallization solvent systems. (2023). Reddit.

Sources

Technical Support Center: Synthesis of 4-Aminomethylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminomethylisoxazole compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important structural motif, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 4-aminomethylisoxazole derivatives, from initial starting material selection to final product purification.

Q1: My overall yield is consistently low when targeting a 4-aminomethylisoxazole scaffold. What are the most likely problematic steps?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For 4-aminomethylisoxazole synthesis, the key areas to investigate are:

  • Formation of the Isoxazole Ring with a C4-Handle: The initial construction of the isoxazole ring bearing a suitable precursor at the C4 position (e.g., a carboxylate or cyano group) is often a critical step.[1] Challenges in regioselectivity during the cycloaddition reaction can lead to the formation of undesired isomers, thereby reducing the yield of the target 3,4-disubstituted isoxazole.[1]

  • Introduction of the Aminomethyl Group: The conversion of the C4-precursor to the aminomethyl group can be fraught with challenges. For instance, the reduction of a nitrile or a carboxylic acid derivative can sometimes lead to side reactions or incomplete conversion.

  • Product Instability and Purification Losses: 4-Aminomethylisoxazoles are often polar compounds, which can make their isolation and purification challenging, leading to significant material loss.[2] Additionally, the isoxazole ring can be sensitive to certain reaction conditions, potentially leading to ring-opening or other degradation pathways.[3]

Troubleshooting Workflow for Low Yields:

Caption: Troubleshooting workflow for low yields.

Q2: I am struggling with the regioselective synthesis of my 3,4-disubstituted isoxazole precursor. How can I favor the formation of the desired isomer?

Regiocontrol in the [3+2] cycloaddition reaction to form the isoxazole ring is a well-documented challenge.[1] The formation of 3,5-disubstituted isomers is often thermodynamically favored. To promote the formation of the 3,4-disubstituted isomer, consider the following strategies:

  • Choice of Dipolarophile: The electronic and steric properties of the alkyne or alkene equivalent (dipolarophile) are crucial. The use of enamines or enol silanes as dipolarophiles has been shown to favor the formation of 3,4-disubstituted isoxazoles.[1]

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the regiochemical outcome. It is advisable to perform a screening of these parameters to optimize for the desired isomer.

  • Pre-functionalized Building Blocks: An alternative approach is to start with a precursor that already contains the desired substitution pattern, if commercially available.

Q3: The reduction of my 4-cyanoisoxazole to 4-aminomethylisoxazole is giving me a complex mixture of products. What is going wrong?

The reduction of a cyano group on an isoxazole ring can be complicated by the potential for isoxazole ring reduction or rearrangement.[4][5] Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can sometimes lead to over-reduction or unexpected rearrangements of the isoxazole core.[5]

Troubleshooting Strategies:

  • Milder Reducing Agents: Consider using alternative, milder reducing agents such as catalytic hydrogenation (e.g., H2/Pd-C, H2/Raney Nickel) under controlled pressure and temperature. The choice of catalyst and solvent can be critical.

  • Protection of the Isoxazole Ring: While less common, if ring instability is a major issue, exploring strategies to electronically deactivate the ring could be considered, though this adds synthetic steps.

  • Alternative Synthetic Route: Instead of reducing a nitrile, consider the synthesis of an isoxazole-4-carboxaldehyde followed by reductive amination. This two-step process often provides a cleaner reaction profile.

Q4: I am considering a Gabriel synthesis from a 4-halomethylisoxazole. What are the potential pitfalls?

The Gabriel synthesis is a classic and often reliable method for preparing primary amines from alkyl halides.[6][7] However, when applied to a 4-halomethylisoxazole substrate, potential challenges include:

  • Lability of the Halomethyl Group: The 4-halomethylisoxazole intermediate may be unstable, particularly if it is a bromomethyl or iodomethyl derivative. These compounds can be lachrymatory and may degrade upon storage. It is often best to use them immediately after preparation.

  • Harsh Deprotection Conditions: The traditional acidic or basic hydrolysis to cleave the phthalimide can be harsh and may not be compatible with the isoxazole ring.[7] The Ing-Manske procedure, which uses hydrazine for deprotection, is generally milder and often preferred.[7][8]

  • Purification of the Final Product: The phthalhydrazide byproduct from the Ing-Manske procedure can sometimes be difficult to separate from the desired polar amine product.[7]

Workflow for Gabriel Synthesis of 4-Aminomethylisoxazole:

Caption: Gabriel synthesis workflow.

Q5: What is the best protecting group strategy for the aminomethyl group during subsequent synthetic steps?

The choice of protecting group is critical and depends on the reaction conditions you plan to employ.[9][10][11] For the aminomethyl group, carbamates are the most common and reliable protecting groups.[12][13]

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocStable to base, catalytic hydrogenation.Acidic conditions (e.g., TFA, HCl in dioxane).[12]Widely used, reliable, and generally provides crystalline solids.
9-FluorenylmethyloxycarbonylFmocStable to acidic conditions.Basic conditions (e.g., piperidine in DMF).[12]Useful in orthogonal protection schemes with Boc.[10]
BenzyloxycarbonylCbzStable to acidic and basic conditions.Catalytic hydrogenation (e.g., H2/Pd-C).[12]The benzyl group can sometimes be challenging to remove in the presence of other reducible functional groups.

Orthogonal Protection Strategy: If your synthetic route requires the deprotection of different functional groups under distinct conditions, an orthogonal strategy is essential.[10] For example, using a Boc group for the aminomethyl function and a benzyl ether to protect a hydroxyl group would allow for the selective deprotection of the amine with acid, leaving the benzyl ether intact.

Q6: My final 4-aminomethylisoxazole product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

The purification of polar, basic compounds like 4-aminomethylisoxazoles can be challenging on standard silica gel.[2] The compound may streak or remain at the baseline. Here are several effective strategies:

  • Reverse-Phase Chromatography (C18): This is often a good alternative for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape is typically used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds.[14] It uses a polar stationary phase (like silica or an amino-functionalized phase) with a high organic content mobile phase.[14]

  • Ion-Exchange Chromatography: Since the product is an amine, cation-exchange chromatography can be a very effective purification method.[15] The product binds to the acidic stationary phase and can be eluted by changing the pH or increasing the ionic strength of the eluent.

  • Purification of a Protected Intermediate: It is often easier to purify the Boc- or Cbz-protected intermediate, which is typically less polar and more amenable to standard silica gel chromatography. The pure, protected compound can then be deprotected in the final step to yield the clean product.

II. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Synthesis of Boc-Protected 3-Aminomethylisoxazole-4-carboxylate (A Key Precursor Strategy)

This protocol is adapted from a reported multigram synthesis of aminoisoxazoles and illustrates a strategy to build the core with the necessary handles for elaboration to a 4-aminomethylisoxazole.[1]

Step 1: Synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylate

  • To a vigorously stirred solution of the corresponding chloroxime (1.0 eq) in ethyl acetate (EtOAc), add (E)-methyl 3-(dimethylamino)acrylate (1.2 eq).

  • Add sodium bicarbonate (NaHCO3) (2.0 eq) at room temperature.

  • Stir the resulting mixture overnight. Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, filter the reaction mixture and wash the solid with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the title compound.[1]

Step 2: Hydrolysis to 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylic acid

  • Dissolve the methyl ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the product with EtOAc.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.[1]

From this carboxylic acid, standard peptide coupling and subsequent reduction or Curtius/Hofmann rearrangement could be explored to generate the 4-aminomethyl group.

Protocol 2: General Procedure for Reductive Amination of Isoxazole-4-carboxaldehyde

This protocol provides a general method for converting an aldehyde to a primary amine, which is a viable alternative to nitrile reduction.

  • Dissolve isoxazole-4-carboxaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with water and adjust the pH to be basic (pH > 9) with aqueous NaOH.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or EtOAc).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude amine using one of the methods described in FAQ Q6.

III. Concluding Remarks

The synthesis of 4-aminomethylisoxazole compounds presents a unique set of challenges that require careful planning and execution. The primary hurdles often lie in achieving the correct regiochemistry during the initial isoxazole ring formation and in the subsequent purification of the often highly polar final product. By understanding the potential pitfalls and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success rate in obtaining these valuable compounds. Always ensure that all reactions are performed with appropriate safety precautions in a well-ventilated fume hood.

IV. References

  • Alberola, A., González, A. M., Laguna, M. A., & Pulido, F. J. (1984). Reduction of 4-cyanoisoxazoles with lithium aluminum hydride. Synthesis of 5-aminoisoxazoles. The Journal of Organic Chemistry, 49(17), 3281–3282.

  • Biron, E., et al. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. Journal of Combinatorial Chemistry, 7(3), 463-473.

  • D'yachenko, I. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(35), 29429–29437.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.

  • Alberola, A., et al. (1984). Reduction of 4-cyanoisoxazoles with lithium aluminum hydride. Synthesis of 5-aminoisoxazoles. Journal of Organic Chemistry, 49(17), 3281-3282.

  • Banu, H., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.

  • Li, Y., et al. (2018). Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers, 5(18), 2718-2722.

  • Banu, H., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.

  • J&K Scientific LLC. (2025). Gabriel Synthesis.

  • Wikipedia. (2023). Gabriel synthesis.

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • BenchChem. (2025). A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives.

  • Bakulev, V. A., et al. (2019). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 15, 2348–2357.

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

  • Bakhtin, M. A., et al. (2025). tert-BuONO-Promoted Nitrosation of 4-Nitroisoxazole-Based Enamines: Synthesis of 5-Cyanoisoxazoles and Their Application. The Journal of Organic Chemistry.

  • Chemistry LibreTexts. (2023). Gabriel Synthesis.

  • Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.

  • Singh, P., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Chemistry.

  • TCI Chemicals. (n.d.). Protecting Agents.

  • Wikipedia. (2023). Protecting group.

  • BenchChem. (2025). Technical Support Center: Method Refinement for Selective Functionalization at the C4 Position.

  • Zmysłowski, A. (2018). For highly polar compound, how to do the purification? ResearchGate.

  • ResearchGate. (2025). Au‐catalyzed selective C4 arylation isoxazoles with arylsilanes.

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

  • ResearchGate. (2025). Facile Synthesis of Isoxazole 4- and 5-Carbaldehydes and Their Conversion to Isoxazolyl-1,4-dihydropyridines.

  • PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

  • ResearchGate. (2024). (PDF) Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization.

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.

  • SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.

  • ResearchGate. (2021). Scheme 1. Synthetic route for the preparation of isoxazole derivatives.

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites.

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.

  • ResearchGate. (2019). Amination of halopyrimidines and 4-chloroquinazoline.

  • Google Patents. (1977). US4010173A - Synthesis of 4-cyanothiazoles.

  • Organic Chemistry Portal. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.

  • Roberts, T. R., & Standen, M. E. (1977). Chromatographic purification and identification of polar metabolites of benazolin-ethyl from soybean. Pesticide Biochemistry and Physiology, 7(6), 559-565.

Sources

Technical Support Center: Enhancing Atom Economy in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists dedicated to creating more efficient and sustainable synthetic routes. Isoxazoles are a cornerstone of modern drug discovery, found in numerous FDA-approved drugs.[1][2] However, traditional synthesis protocols often suffer from poor atom economy, generating significant waste and requiring challenging purification procedures.[3][4]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on practical strategies to improve the atom economy of your isoxazole synthesis protocols. Our approach is grounded in the principles of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges that directly impact the atom economy of isoxazole synthesis, providing causative explanations and actionable solutions.

Question 1: My 1,3-dipolar cycloaddition reaction is giving a low yield and forming significant amounts of furoxan byproduct. How can I improve this?

Root Cause Analysis: The formation of furoxans (nitrile oxide dimers) is a classic and significant atom economy issue in 1,3-dipolar cycloadditions.[7] This side reaction occurs when the nitrile oxide intermediate, generated in situ, dimerizes before it can react with the dipolarophile (your alkyne or alkene).[7] High concentrations of the nitrile oxide, slow reaction with the dipolarophile, or elevated temperatures can favor this dimerization, drastically reducing the yield of your desired isoxazole and complicating purification.

Strategic Solutions:

  • In Situ Generation with Slow Addition: The most effective strategy is to generate the nitrile oxide slowly in the presence of the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.

  • Optimizing Reaction Conditions:

    • Temperature Control: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to disfavor dimerization, then allow the reaction to warm to room temperature to facilitate the cycloaddition.[7]

    • Solvent Choice: The polarity of the solvent can influence both the rate of nitrile oxide formation and the cycloaddition itself. Screen a range of solvents (e.g., THF, MeCN, CH₂Cl₂) to find the optimal balance.[7]

  • Alternative Nitrile Oxide Precursors: The choice of precursor can impact the rate of nitrile oxide generation. Hydroxyimidoyl chlorides are common, but other precursors might offer more controlled release under specific conditions.[8]

Detailed Protocol: High Atom Economy 1,3-Dipolar Cycloaddition

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkyne (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an appropriate anhydrous solvent (e.g., THF). Cool the mixture to 0 °C.

  • Slow Addition: Dissolve the hydroxyimidoyl chloride precursor (1.05 eq) in the same anhydrous solvent. Using a syringe pump, add this solution dropwise to the stirred alkyne solution over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and minimize potential degradation.[7]

  • Workup: Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure. The crude product can then be purified.

Question 2: My reaction is producing a mixture of regioisomers, which lowers my usable yield and requires extensive chromatography. How can I improve regioselectivity?

Root Cause Analysis: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[7] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.[7] Traditional methods often provide poor control, leading to nearly 1:1 mixtures that are difficult to separate due to similar polarities, thus negatively impacting the overall atom economy.[7]

Strategic Solutions:

  • For 1,3-Dicarbonyl Routes (Claisen Isoxazole Synthesis):

    • pH Adjustment: The reaction pH can significantly influence which carbonyl group is more reactive. Acidic conditions often favor one isomer over the other.

    • Use of β-Enamino Ketones: Converting the 1,3-dicarbonyl to a β-enamino ketone derivative can "lock" the enolization towards one carbonyl, providing excellent regiocontrol.

  • For 1,3-Dipolar Cycloadditions:

    • Catalysis: The use of a catalyst, particularly copper(I) for terminal alkynes, can dramatically improve regioselectivity, often leading exclusively to the 3,5-disubstituted isoxazole.[9][10] Metal-free approaches are also being developed to enhance sustainability.[4]

    • Modify Electronic Properties: Altering the electronic nature of the substituents on either the nitrile oxide or the alkyne can steer the regioselectivity based on frontier molecular orbital theory.

Data-Driven Decision Making:

MethodKey Control ParameterTypical OutcomeAtom Economy Impact
Claisen Synthesis pH, SolventOften mixturesModerate to Low
Claisen (β-Enamino Ketone) Substrate ControlHigh regioselectivityHigh
1,3-Dipolar Cycloaddition Reactant ElectronicsVariable regioselectivityVariable
Cu(I)-Catalyzed Cycloaddition CatalystExcellent regioselectivityHigh

Frequently Asked Questions (FAQs)

Q1: How can I avoid using hazardous solvents and improve the "greenness" of my synthesis?

A1: Adopting green chemistry principles is key to improving both safety and atom economy.[11][12] Consider these alternatives:

  • Aqueous Media: Many multicomponent reactions for isoxazole synthesis can be performed in water, sometimes with a catalyst like pyruvic acid or even under catalyst-free conditions.[3][12]

  • Deep Eutectic Solvents (DES): Solvents like choline chloride:glycerol are biodegradable, non-toxic, and can be recycled, offering a greener alternative to volatile organic compounds (VOCs).[13]

  • Solvent-Free Reactions: Mechanochemistry, using techniques like ball-milling, can facilitate solvent-free 1,3-dipolar cycloadditions, significantly reducing waste.[8]

Q2: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?

A2: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[7]

  • Strongly Basic or Acidic Conditions: Avoid harsh pH during workup. Some isoxazoles can undergo ring-opening.

  • Reductive Conditions: Be cautious with common reductive workups or purification steps. Catalytic hydrogenation (e.g., H₂/Pd) will readily cleave the N-O bond.[7]

  • Photochemical Instability: Some isoxazole derivatives can be light-sensitive. If you suspect decomposition, protect your reaction and product from light.[7]

Q3: Can energy sources like microwave or ultrasound improve my reaction's atom economy?

A3: Yes, significantly. These non-conventional energy sources often lead to dramatically shorter reaction times, which can minimize the formation of degradation byproducts.[14][15]

  • Ultrasound: Sonochemistry promotes reactions through acoustic cavitation, which can enhance reaction rates and yields, often under milder conditions and in greener solvents.[11][16] Many ultrasound-assisted procedures report excellent yields in minutes, compared to hours for conventional heating.[14]

  • Microwave Irradiation: Microwave-assisted synthesis can rapidly and uniformly heat the reaction mixture, accelerating reaction rates and often improving yields by minimizing byproduct formation that can occur over longer reaction times.[3][17]

Visualizing Workflow Improvement

To better conceptualize the improvement in atom economy, the following diagram illustrates the shift from a traditional, wasteful pathway to a modern, greener, and more atom-economical multicomponent reaction (MCR) approach.

G cluster_0 Traditional Synthesis (Lower Atom Economy) cluster_1 Green MCR Synthesis (Higher Atom Economy) A Starting Material 1 (e.g., Chalcone) C Intermediate Isolation & Purification A->C B Starting Material 2 (e.g., Hydroxylamine) B->C D Cyclization Step C->D E Waste Stream 1 (Byproducts, Solvent) C->E Generates Waste F Waste Stream 2 (Purification Media) D->F Requires Purification G Final Isoxazole Product D->G H Aldehyde K One-Pot Reaction (e.g., Ultrasound in Water) H->K I β-Ketoester I->K J Hydroxylamine J->K L Final Isoxazole Product (Often precipitates) K->L M Minimal Waste (Aqueous filtrate) K->M Simplified Workup

Caption: Workflow comparison of traditional vs. green MCR isoxazole synthesis.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., Jia, Z.-H., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Benchchem. (n.d.). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
  • ACG Publications. (2023, June 8). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC - NIH.
  • Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., Jia, Z.-H., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Sciety Labs (Experimental).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). PMC.
  • Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., Jia, Z.-H., & Zhang, D.-W. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Nagaraju, G., et al. (2022).
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar.
  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (n.d.).
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Green chemistry for chemical synthesis. (2008, September 9). PMC.
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. (n.d.). Prime Scholars.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of (3-Methylisoxazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular sciences, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds, which form the backbone of a vast array of pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR characterization of (3-Methylisoxazol-4-YL)methanamine, a substituted isoxazole of interest in medicinal chemistry. By comparing its spectral features with those of structurally related alternatives, we will delineate the key spectroscopic signatures essential for its identification and characterization.

Predicted ¹H NMR Profile of this compound

The structure contains four distinct proton environments: a methyl group, a methylene (aminomethyl) group, two amine protons, and a single proton on the isoxazole ring.

Figure 1: Structure of this compound with proton labels.

Based on this structure, the predicted ¹H NMR data in a standard solvent like CDCl₃ are summarized below.

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
(a)-CH₃2.3 - 2.5Singlet (s)3H
(b)-CH₂-NH₂3.8 - 4.0Singlet (s)2H
(c)-CH₂-NH₂1.5 - 3.0 (variable)Broad Singlet (br s)2H
(d)Isoxazole H-58.4 - 8.6Singlet (s)1H

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Experimental Protocol for ¹H NMR Acquisition

To ensure data integrity and reproducibility, a standardized protocol for acquiring ¹H NMR spectra is essential. The following methodology is a self-validating system designed for the characterization of small organic molecules.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte, this compound. The causality here is to ensure a sufficient signal-to-noise ratio without causing line broadening due to oversaturation.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identifiable.[3][4]

    • Add a small amount (1-2 drops of a 1% solution) of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its 12 equivalent protons give a sharp singlet defined as 0.0 ppm, providing an authoritative reference point.[5]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks. An inhomogeneous field results in broad, distorted signals.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse angle to excite the nuclei.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for near-complete relaxation of the protons between scans, ensuring accurate integration.

    • Acquire a suitable number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks to determine the relative ratio of protons.

    • (Optional): To confirm the identity of the -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable amine protons will be replaced by deuterium, causing their signal to disappear.

Comparative Analysis with Alternative Compounds

To substantiate the predicted chemical shifts for this compound, it is instructive to compare them with the experimentally determined spectra of structurally related molecules. This comparison provides the logical and authoritative grounding for our assignments.

Compound Structure -CH₃ (ppm) -CH₂NH₂ (ppm) Ring H (ppm) Reference
This compound (Target Molecule)~2.4 (s, pred.) ~3.9 (s, pred.) H-5: ~8.5 (s, pred.) -
Isoxazole (Parent Heterocycle)--H-3: 8.31 (d)H-4: 6.39 (dd)H-5: 8.49 (d)[6]
3-Methyl-5-phenylisoxazole (Substituted Isoxazole)2.36 (s)-H-4: 6.37 (s)[7]
Benzylamine (Aminomethyl Analog)-3.8-3.9 (s)7.2-7.4 (m)[8][9]

Table 2: Comparative ¹H NMR Data (in CDCl₃).

Analysis and Mechanistic Insights:

  • Isoxazole Ring Proton (H-5): In the parent isoxazole, the H-5 proton resonates at a significantly downfield position of 8.49 ppm.[6] This is due to the strong deshielding effect of the adjacent electronegative oxygen atom and the overall aromatic character of the ring. For our target molecule, the H-5 proton is similarly positioned adjacent to the oxygen and is expected to appear in this far downfield region (~8.5 ppm). The presence of substituents at C3 and C4 will have a minor electronic influence but will simplify the signal to a singlet, as there are no adjacent protons for coupling.

  • Methyl Protons (-CH₃): In 3-methyl-5-phenylisoxazole, the methyl group at the C3 position appears as a singlet at 2.36 ppm.[7] This provides a strong experimental basis for predicting the chemical shift of the C3-methyl group in our target molecule to be in a similar range (~2.4 ppm).

  • Aminomethyl Protons (-CH₂NH₂): The methylene protons in benzylamine, a simple aromatic amine, resonate around 3.8-3.9 ppm.[8][9] This is a reliable model for a -CH₂- group attached to an aromatic system and an amine. Therefore, the prediction of ~3.9 ppm for the methylene protons in this compound is well-supported. The signal is a singlet because there is no coupling to the adjacent amine protons, a common phenomenon due to rapid quadrupole relaxation of the ¹⁴N nucleus or fast proton exchange.

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and concentration-dependent, typically appearing as a broad singlet that can range from 0.5-5.0 ppm.[10] The key diagnostic feature is its exchangeability with D₂O.

Workflow for Spectroscopic Characterization and Comparison

The logical flow for identifying and validating the structure of a target compound using comparative NMR analysis is outlined below.

G cluster_0 Target Compound Analysis cluster_1 Comparative Data Acquisition A Predict ¹H NMR Spectrum of Target Molecule B Acquire Experimental ¹H NMR Spectrum A->B Guides Experiment C Process & Assign Spectrum (Shifts, Multiplicity, Integration) B->C G Compare Target & Analog Data C->G D Search Literature for ¹H NMR of Analogs E Select Key Comparison Compounds D->E F Tabulate Spectral Data E->F F->G H Justify Observed Shifts (Electronic & Anisotropic Effects) G->H I Confirm Structure of Target Compound H->I

Figure 2: Workflow for comparative ¹H NMR characterization.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four unique proton environments. The key identifying features are a singlet for the isoxazole H-5 proton in the highly deshielded region of 8.4-8.6 ppm, a singlet for the C3-methyl group around 2.4 ppm, and a singlet for the C4-aminomethyl protons around 3.9 ppm. A broad, D₂O-exchangeable singlet for the amine protons provides further confirmation. By systematically comparing this predicted profile with experimental data from analogous structures like isoxazole and benzylamine, researchers can confidently assign the spectrum and verify the molecular structure, an essential step in the progression of drug development and chemical research.

References

  • Varella, E. A., & Nicotera, I. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101.
  • Supporting Information for "Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds". (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871).
  • University of Potsdam. (n.d.). benzylamine, 1H NMR, 400 MHz, dmso-d6, 293 K.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
  • Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10.
  • FooDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (FDB012059).
  • Royal Society of Chemistry. (n.d.). MATERIALS AND METHODS.
  • Royal Society of Chemistry. (n.d.). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines.
  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative Annulation of Enamines with Alkynes: Synthesis of 3,4,5-Trisubstituted Isoxazoles". (n.d.).
  • Battaglia, M. J., et al. (1990). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 28(5), 423-426.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • Wang, Y., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2368-2376.
  • Supporting Information for "A General and Efficient Copper-Catalyzed Amination of Aryl Halides with Anilines". (n.d.).
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • PubChem. (n.d.). 3-Amino-5-methylisoxazole.
  • PubChem. (n.d.). 5-Amino-3-methylisoxazole.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
  • University of Rochester. (n.d.). Tables For Organic Structure Analysis.
  • Hoffbauer, M. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(22), 3880-3883.

Sources

A Comparative Guide to HPLC Methods for Purity Analysis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Isoxazole-Based Pharmaceuticals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Given their direct impact on patient health, the purity of these active pharmaceutical ingredients (APIs) is of paramount importance. Regulatory bodies like the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent purity control to ensure the safety and efficacy of pharmaceutical products.[3][4][5] Impurity profiling—the identification, quantification, and control of impurities—is a non-negotiable aspect of drug development and manufacturing.[3][4][5]

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity analysis in the pharmaceutical industry.[3][6] Its precision, sensitivity, and resolving power make it ideal for separating the main API from structurally similar process-related impurities and degradation products.[3][6] This guide provides an in-depth comparison of two prominent reversed-phase HPLC methodologies for the purity analysis of isoxazole derivatives: a conventional HPLC method and a modern Ultra-Performance Liquid Chromatography (UPLC) method. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers and drug development professionals in selecting and implementing the most suitable method for their needs.

The Foundation: Why Reversed-Phase HPLC?

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of pharmaceutical compounds, including isoxazole derivatives.[3] This is due to the non-polar nature of the stationary phase (typically C18 or C8 bonded silica) and the polar nature of the mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol). This setup is highly effective at separating moderately polar to non-polar compounds like many isoxazole APIs and their potential impurities.

A critical aspect of pharmaceutical analysis is the development of "stability-indicating" methods. A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[7] This is typically achieved by subjecting the drug substance to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the resulting degradation peaks are well-resolved from the main API peak.[7][8]

Method Comparison: Conventional HPLC vs. High-Throughput UPLC

The evolution of liquid chromatography has led to significant advancements, most notably the development of UPLC. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) compared to conventional HPLC (3-5 µm).[9][10] This fundamental difference leads to significant performance enhancements.

Key Differences:

  • Speed and Efficiency: UPLC offers dramatically shorter analysis times due to the higher efficiency of the smaller particles, which allows for faster flow rates without sacrificing resolution.[9][10]

  • Resolution: The increased efficiency of UPLC columns results in sharper, narrower peaks, leading to superior resolution of closely eluting compounds.[11]

  • Sensitivity: The narrower peaks in UPLC provide a better signal-to-noise ratio, enhancing detection sensitivity, which is crucial for identifying and quantifying trace-level impurities.[9][10][11]

  • Solvent Consumption: The faster analysis times and lower flow rates often used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective option.[9]

  • System Pressure: The use of sub-2 µm particles in UPLC generates much higher backpressure, requiring specialized instrumentation capable of operating at pressures up to 15,000 psi, compared to the 6,000 psi limit of most conventional HPLC systems.[12]

Experimental Design & Protocols

To illustrate the practical differences, we present two detailed protocols for the purity analysis of a hypothetical isoxazole derivative. These methods are designed to be stability-indicating.

Method A: Conventional Stability-Indicating HPLC Method

This method is a robust, reliable approach suitable for standard quality control laboratories.

Instrumentation:

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water and sonicating to degas.

  • Standard Preparation: Accurately weigh about 10 mg of the isoxazole reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the standard and sample solutions and acquire the chromatograms for 35 minutes.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks. Identify and quantify any specified or unspecified impurities based on their relative retention times and area percentages.

Method B: High-Throughput Stability-Indicating UPLC Method

This method is designed for high-throughput environments where speed and sensitivity are critical.

Instrumentation:

  • UPLC System capable of operating at high pressures (e.g., >15,000 psi), equipped with a binary pump, autosampler, column thermostat, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.5 min: 10% to 90% B

    • 3.5-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 254 nm

Step-by-Step Protocol:

  • Mobile Phase and Sample Preparation: Prepare solutions as described in Method A.

  • System Equilibration: Equilibrate the UPLC column with the initial mobile phase composition (90% A, 10% B) for approximately 5-10 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared solutions and acquire chromatograms for a total run time of 5 minutes.

  • Data Processing: Process the data as outlined in Method A.

Visualizing the Workflow

The general workflow for both HPLC and UPLC purity analysis follows a standardized process from sample preparation to final reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Handling SamplePrep Sample & Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemEquil System Equilibration MobilePhasePrep->SystemEquil SystemEquil->Injection Separation Chromatographic Separation Injection->Separation Detection PDA/UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity & Impurity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC/UPLC purity analysis.

Performance Comparison: A Data-Driven Perspective

The following table summarizes the expected performance characteristics of the two methods for the analysis of an isoxazole API and a closely eluting impurity.

Performance MetricMethod A: Conventional HPLCMethod B: High-Throughput UPLCRationale for Difference
Analysis Time ~35 minutes~5 minutesShorter column and faster gradient in UPLC.[9][10]
Resolution (Rs) between API and Impurity > 2.0> 3.5Higher efficiency of sub-2 µm particles leads to sharper peaks and better separation.[11]
Theoretical Plates (N) for API peak ~15,000~30,000Efficiency is inversely proportional to particle size.
Tailing Factor (Tf) for API peak ~1.2~1.1Better peak shape due to higher efficiency and optimized column packing.
Limit of Quantification (LOQ) ~0.05%~0.01%Increased sensitivity from sharper peaks improves the signal-to-noise ratio.[9][10][11]
Solvent Consumption per run ~35 mL~2.5 mLShorter run time and lower flow rate significantly reduce solvent usage.[9]
System Backpressure ~1,800 psi~9,500 psiSmaller particles create higher resistance to flow.[12]

Choosing the Right Method: A Logical Approach

The decision between a conventional HPLC and a UPLC method depends on the specific needs of the laboratory.

Method_Selection Start Define Analytical Needs Throughput High Sample Throughput? Start->Throughput Sensitivity Trace Level Impurities? Throughput->Sensitivity Yes Budget Existing HPLC & Limited Budget? Throughput->Budget No Sensitivity->Budget No UPLC Choose UPLC Method Sensitivity->UPLC Yes Budget->UPLC No HPLC Choose HPLC Method Budget->HPLC Yes

Caption: Decision tree for selecting an HPLC vs. UPLC method.

Trustworthiness and Method Validation

Both methods described must be validated according to ICH Q2(R1) guidelines to be considered trustworthy and reliable for their intended purpose.[13][14] Validation ensures that the analytical procedure is accurate, precise, specific, linear, and robust.[14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[14] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

The purity analysis of isoxazole derivatives is a critical component of ensuring pharmaceutical quality and safety. While conventional HPLC methods provide robust and reliable results, UPLC technology offers significant advantages in terms of speed, resolution, and sensitivity.[9][10][15] The choice between these methods should be guided by the specific requirements of the laboratory, including sample throughput, the need for trace-level impurity detection, and available resources.[9] Regardless of the chosen platform, a thorough method validation in accordance with ICH guidelines is essential to guarantee the generation of scientifically sound and trustworthy data.[13]

References

  • Alispharm.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • ICH. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Scribd. HPLC vs. UPLC. Scribd. [Link]
  • International Journal of Research Publication and Reviews. The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. ijrpr. [Link]
  • Alwsci.
  • Abraham Entertainment.
  • Slideshare.
  • PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. [Link]
  • Der Pharma Chemica.
  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
  • Semantic Scholar.
  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Hindawi. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi. [Link]
  • Journal of Pharmaceutical and Applied Chemistry. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Pharmaceutical and Applied Chemistry. [Link]
  • European Pharmaceutical Review. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. [Link]
  • Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
  • ResearchGate. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
  • NIH. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets.
  • ScienceOpen. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. [Link]
  • NIH. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • MDPI.

Sources

A Comparative Guide to the Biological Activity of 3-Methyl vs. 5-Methyl Isoxazole Isomers: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5] This guide delves into a fundamental aspect of their design: the impact of substituent placement. Specifically, we will compare the biological activities of 3-methylisoxazole and 5-methylisoxazole isomers. Understanding how this simple positional change of a methyl group alters a compound's interaction with biological systems is a critical exercise in structure-activity relationship (SAR) studies and a key to unlocking more potent and selective therapeutic agents.

The Subtle Yet Significant Impact of Isomeric Variation

At first glance, 3-methylisoxazole and 5-methylisoxazole are simple constitutional isomers. However, in the context of drug design, this positional shift is profound. The placement of the methyl group influences the molecule's electronic distribution, steric profile, and metabolic stability. These factors collectively dictate how the molecule binds to its biological target and its overall pharmacokinetic profile. The principles of SAR guide chemists in understanding these nuances, relating a molecule's structure to its observed biological effects to optimize drug candidates.[6][7]

Caption: Chemical structures of 3-methylisoxazole and 5-methylisoxazole isomers.

Comparative Analysis of Biological Activities

The true divergence in the utility of these isomers becomes apparent when examining their performance in various therapeutic contexts. The following sections synthesize findings from the literature to draw a comparative picture.

Anti-inflammatory and Immunomodulatory Activity

The 5-methylisoxazole scaffold is arguably more prominent in the field of anti-inflammatory drug discovery, largely due to the success of Leflunomide.

  • 5-Methylisoxazole Derivatives: Leflunomide, a derivative of 5-methylisoxazole-4-carboxamide, is a well-established disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[8] Its active metabolite, teriflunomide, functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). A critical aspect of its metabolism involves the cleavage of the isoxazole ring's N-O bond.[8] This metabolic pathway has raised concerns about potential hepatotoxicity. Interestingly, studies on isomeric 5-methylisoxazole-3-carboxamides revealed a different metabolic fate where the peptide bond is cleaved instead of the N-O bond.[8] These compounds did not inhibit DHODH, exhibited lower acute toxicity, and even showed liver-protective effects while retaining anti-inflammatory properties.[8] This highlights that even with the methyl group fixed at the C5 position, the placement of other substituents is critical.

  • 3-Methylisoxazole Derivatives: Research into the immunomodulatory effects of 3-methylisoxazole derivatives has also yielded promising results. A study on new amides of 5-amino-3-methylisoxazole-4-carboxylic acid demonstrated that these compounds could suppress the production of pro-inflammatory cytokines like TNF-alpha and IL-6.[9] The activity was correlated with the electron-accepting nature of the amide substituent, indicating a distinct SAR profile compared to the 5-methylisoxazole series.[9]

Antimicrobial and Antifungal Activity

Both isomers have been incorporated into compounds with significant antimicrobial properties.

  • 5-Methylisoxazole Derivatives: Carboxamide derivatives of 5-methylisoxazole have been synthesized and shown to possess significant antitubercular activity against Mycobacterium tuberculosis H37Rv.[10] Other studies have demonstrated that 5-methylisoxazole-4-carboxylic oxime esters have potent antifungal activities against various plant pathogens like Botrytis cinerea.[11]

  • 3-Methylisoxazole Derivatives: Schiff bases derived from 3-amino-5-methylisoxazole have been shown to be effective against both Gram-positive and Gram-negative bacteria.[12][13][14] The formation of metal chelates with these Schiff bases often leads to enhanced antimicrobial activity compared to the ligands alone.[14] Furthermore, 3-amino-5-methylisoxazole is a crucial intermediate in the synthesis of sulfa drugs, a classic group of antibiotics.[15]

Anticancer Activity

The isoxazole scaffold is frequently explored for its anticancer potential.

  • 5-Methylisoxazole Derivatives: While specific comparative data is sparse, the general class of isoxazoles, including derivatives of 5-methylisoxazole, has been evaluated for cytotoxicity against various cancer cell lines.[4]

  • 3-Methylisoxazole Derivatives: Schiff bases of 3-amino-5-methylisoxazole have been evaluated for their cytotoxic potency against human breast cancer and gastric adenocarcinoma cell lines, with some derivatives showing promising results that warrant further investigation.[12][13]

Data Summary: 3-Methyl vs. 5-Methyl Isoxazole Derivatives

Biological Activity3-Methylisoxazole Derivatives5-Methylisoxazole DerivativesKey Insights & References
Anti-inflammatory Amides of 5-amino-3-methylisoxazole-4-carboxylic acid show cytokine suppression.Leflunomide (a 5-methylisoxazole-4-carboxamide) is an approved DMARD. Isomeric 3-carboxamides show reduced toxicity.The 5-methyl scaffold is clinically established, but the 3-methyl scaffold also shows immunomodulatory potential.[8][9]
Antimicrobial Schiff bases of 3-amino-5-methylisoxazole are effective antibacterial agents. Key intermediate for sulfa drugs.Carboxamides show antitubercular activity. Oxime esters show antifungal activity.Both isomers are effective scaffolds for developing a range of antimicrobial agents.[10][11][12][13][14]
Anticancer Schiff bases of 3-amino-5-methylisoxazole show cytotoxic potential against cancer cell lines.The broader isoxazole class is widely studied for anticancer effects.Both scaffolds are viable starting points for anticancer drug discovery.[12][13]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the biological activities described must be validated through robust experimental protocols. Below are standardized, self-validating methodologies for assessing the key therapeutic areas discussed.

In Vitro Anticancer Evaluation: MTT Cell Viability Assay

This assay assesses the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert MTT to purple formazan crystals.[16]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24 hours A->B C Treat with Test Compounds B->C D Incubate 48 hours C->D E Add MTT Solution D->E F Incubate 4 hours E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay uses Bovine Serum Albumin (BSA) denaturation as a model for protein denaturation seen in inflammation.

Methodology:

  • Preparation: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations (e.g., 10-100 µg/mL) and 2.8 mL of phosphate-buffered saline (PBS).

  • BSA Addition: Add 0.2 mL of BSA solution (5% w/v) to the mixture.[16]

  • Incubation & Heating: Incubate the mixture at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.[16]

  • Cooling & Measurement: After cooling, measure the turbidity of the solution at 660 nm.[16]

  • Analysis: Use Diclofenac sodium as a standard. Calculate the percentage inhibition of protein denaturation.[16]

Protein_Denaturation_Workflow A Prepare Test Compound Solution in PBS B Add BSA Solution A->B C Incubate at 37°C B->C D Heat to 72°C to Denature C->D E Cool to Room Temp D->E F Measure Turbidity at 660 nm E->F G Calculate % Inhibition F->G

Caption: Workflow for the protein denaturation inhibition assay.

Conclusion and Future Perspectives

The comparative analysis of 3-methyl and 5-methyl isoxazole isomers underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to significant changes in biological activity, metabolic fate, and toxicity profiles. While the 5-methylisoxazole scaffold is clinically validated in the anti-inflammatory space with Leflunomide, research clearly indicates that 3-methylisoxazole derivatives are potent scaffolds for developing immunomodulatory and antimicrobial agents.[8][9][14]

The key takeaway for researchers is that the choice of isomer is not arbitrary but a strategic decision based on the therapeutic target and desired pharmacological outcome. The divergent metabolic pathways of 5-methylisoxazole-3-carboxamides versus 4-carboxamides demonstrate the profound influence of substituent placement on drug safety.[8] Future research should focus on direct, head-to-head comparisons of isomeric pairs across a wide range of biological assays. Such studies will provide a richer understanding of the SAR and enable the more rational design of next-generation isoxazole-based therapeutics.

References

  • Isoxazole–Containing drugs with various pharmacological activities - ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques.
  • A Comparative Guide to the Synthesis and Bioactivity of 3-Methyl-5-(oxazol-5-yl)isoxazole - Benchchem.
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents - JOCPR.
  • Potential activities of isoxazole derivatives.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters.
  • 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 - Biosynth.
  • Full article: An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation.
  • CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents.
  • Example of biological compounds comprising 3‐methyl‐4arylmethylene‐isoxazole‐5(4H)‐one. - ResearchGate.
  • An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation.
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate.
  • Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid - PubMed.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH.
  • Methyl 5-methylisoxazole-3-carboxylate: A Versatile Building Block in Organic Synthesis - Benchchem.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central.
  • 3-Amino-5-methylisoxazole synthesis - ChemicalBook.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Structure activity relationship of the synthesized compounds - ResearchGate.
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed.
  • Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases - JOCPR.
  • Structure Activity Relationships - Drug Design Org.
  • Structure Activity Relationships and Medicinal Chemistry - YouTube.

Sources

A Senior Application Scientist's Guide to Amine Building Blocks: (3-Methylisoxazol-4-YL)methanamine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of amine building blocks is a critical decision that profoundly influences the developability of a drug candidate. These fragments serve as key handles for molecular elaboration, impacting everything from target affinity and selectivity to pharmacokinetic properties and metabolic stability. While traditional choices like benzylamine and other simple alkylamines have a long-standing history, the demand for novel scaffolds with superior physicochemical and metabolic profiles has driven the exploration of more complex heterocyclic amines.

This guide provides an in-depth comparison of (3-Methylisoxazol-4-YL)methanamine with a curated set of commonly used amine building blocks: benzylamine, furfurylamine, and cyclopropylmethanamine. Our analysis is grounded in experimental data and established medicinal chemistry principles to offer researchers, scientists, and drug development professionals a clear, objective framework for informed decision-making.

The Emerging Role of this compound

This compound is a heterocyclic primary amine that has garnered increasing interest in drug discovery programs. Its rigid isoxazole core, decorated with a methyl group, offers a unique combination of steric and electronic properties. The isoxazole ring is often employed as a bioisostere for a phenyl ring, aiming to improve metabolic stability and modulate physicochemical properties.[1][2][3] This guide will dissect the tangible advantages and potential drawbacks of incorporating this building block into your molecular designs.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intimately linked to its fundamental physicochemical properties, primarily its lipophilicity (logP) and basicity (pKa). The table below summarizes these key parameters for our selected amine building blocks.

Amine Building BlockStructureMolecular Weight ( g/mol )clogPpKa
This compound 112.130.25 (Predicted)8.9 (Predicted)
Benzylamine107.151.099.33
Furfurylamine97.120.379.12 (Predicted)
Cyclopropylmethanamine71.120.4 (Predicted)9.2 (Predicted)

Senior Application Scientist's Insights:

The predicted lower lipophilicity (clogP) of this compound compared to benzylamine is a noteworthy feature. A lower logP can be advantageous in mitigating risks associated with high lipophilicity, such as non-specific binding and poor aqueous solubility. Its predicted pKa is slightly lower than that of benzylamine, which could influence its ionization state at physiological pH and subsequently impact its interactions with biological targets and its permeability across membranes.

Reactivity in Key Synthetic Transformations

The utility of an amine building block is fundamentally determined by its performance in common bond-forming reactions. We will focus on two of the most prevalent transformations in drug discovery: amide coupling and reductive amination.

Amide Bond Formation

Amide bonds are ubiquitous in pharmaceuticals. The nucleophilicity of the amine is a key determinant of the reaction rate and efficiency.

General Experimental Protocol for Amide Coupling:

A solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is treated with a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) at room temperature. The respective amine (1.05 eq) is then added, and the reaction mixture is stirred until completion (monitored by LC-MS). The product is isolated after an aqueous workup and purification by column chromatography.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Coupling_Agent, Base Coupling_Agent Coupling Agent (e.g., HATU) Base Base (e.g., DIPEA) Amide Amide Product Activated_Ester->Amide Amine Amine Amine Building Block

Caption: Generalized workflow for amide bond formation.

Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds.[4][5] It involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amine.

General Experimental Protocol for Reductive Amination:

To a solution of the aldehyde or ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane), a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature until the imine formation and subsequent reduction are complete (monitored by LC-MS). The reaction is then quenched, and the product is isolated and purified.

Reductive_Amination_Workflow cluster_imine_formation Imine Formation cluster_reduction Reduction Carbonyl Aldehyde or Ketone Imine Imine Intermediate Carbonyl->Imine Amine, mild acid (optional) Amine Amine Building Block Final_Amine Final Amine Product Imine->Final_Amine Reducing_Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: Generalized workflow for reductive amination.

The efficiency of reductive amination can be influenced by the basicity and steric hindrance of the amine. All four amines are primary and relatively unhindered, suggesting they should all perform well in this transformation. The subtle differences in their pKa values are unlikely to lead to dramatic differences in reactivity under standard conditions.

Metabolic Stability: The Isoxazole Advantage

A key consideration in drug design is the metabolic stability of the molecule. A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing. The aromatic rings in benzylamine and furfurylamine are susceptible to oxidation by cytochrome P450 enzymes. In contrast, the isoxazole ring is generally considered to be more metabolically robust.

Comparative Metabolic Stability:

While a direct head-to-head in vitro metabolic stability assay for all four building blocks is not publicly available, numerous studies have demonstrated the utility of the isoxazole ring as a bioisosteric replacement for more metabolically labile aromatic systems.[1][2][3] The methyl group on the isoxazole ring of this compound can also serve to block a potential site of metabolism. The cyclopropyl group in cyclopropylmethanamine is also known to be metabolically stable.

Senior Application Scientist's Insights:

For projects where metabolic instability of an aromatic or heteroaromatic ring is a known issue, this compound presents a compelling alternative. Its inherent stability can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.

Impact on Pharmacological Profile: Case Studies and Future Directions

The incorporation of a specific building block can have a profound impact on the pharmacological properties of a drug candidate. The rigid, planar nature of the isoxazole ring in this compound can introduce conformational constraint, which may lead to enhanced binding affinity and selectivity for the biological target.

While specific case studies detailing the use of this compound are still emerging in the public domain, the broader class of isoxazole-containing compounds has a proven track record in approved drugs and clinical candidates.[6][7][8] These examples highlight the ability of the isoxazole scaffold to participate in favorable interactions with protein targets and contribute to desirable drug-like properties.

Conclusion: A Strategic Choice for Modern Drug Discovery

This compound offers a compelling set of attributes for the modern medicinal chemist. Its favorable physicochemical properties, inherent metabolic stability, and unique structural features make it a valuable tool for addressing common challenges in drug discovery.

Choose this compound when:

  • Metabolic stability is a concern: The isoxazole ring is a proven strategy to mitigate oxidative metabolism of aromatic rings.

  • Modulation of lipophilicity is required: Its lower predicted logP compared to benzylamine can be advantageous.

  • A rigid scaffold is desired: The planar isoxazole ring can introduce beneficial conformational constraints.

  • Novel chemical space is being explored: Moving beyond traditional amine building blocks can lead to new intellectual property and improved drug candidates.

By carefully considering the data and insights presented in this guide, researchers can make more informed decisions about the selection of amine building blocks, ultimately accelerating the discovery and development of new and effective medicines.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Chemaxon. (2024). Chemicalize.
  • Gaur, R., et al. (2021). Isoxazole: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113642.
  • Li, Z., et al. (2023). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 245, 114915.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 138, 846-863.
  • Sysak, A., et al. (2017). Synthesis and biological evaluation of novel isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427.
  • Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player in medicinal chemistry. Journal of Medicinal Chemistry, 59(18), 8712-8756.
  • U.S. National Library of Medicine. (n.d.). PubChem.
  • Wang, R., et al. (2022). Discovery of Novel Isoxazole-Containing Derivatives as Potent and Orally Bioavailable Inhibitors of Bruton’s Tyrosine Kinase (BTK). Journal of Medicinal Chemistry, 65(5), 4147-4164.

Sources

A Practical Guide to Isoxazole as a Bioisosteric Replacement for the Phenyl Ring

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery and lead optimization, medicinal chemists constantly seek strategic modifications to enhance a molecule's efficacy, selectivity, and pharmacokinetic profile. The practice of bioisosterism—the substitution of one group with another that retains similar biological activity—is a cornerstone of this effort. The phenyl ring, while a foundational scaffold in countless therapeutic agents, often introduces liabilities such as poor solubility and high metabolic turnover.[1] This guide provides an in-depth, experimentally grounded comparison of the isoxazole ring as a versatile and effective bioisosteric replacement for the phenyl group, aimed at researchers navigating the challenges of drug design.

The Rationale: Overcoming the Phenyl Ring's Liabilities

The phenyl ring is the most common ring system in marketed drugs, valued for its rigid structure that can effectively orient pharmacophoric elements.[1] However, its utility is often counterbalanced by significant drawbacks:

  • Metabolic Instability: The electron-rich nature of the phenyl ring makes it a prime target for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially the formation of reactive metabolites.

  • Lipophilicity: The nonpolar character of the phenyl group contributes to high lipophilicity, which can result in poor aqueous solubility, high plasma protein binding, and undesirable off-target effects.[2]

The isoxazole ring, a five-membered aromatic heterocycle, has emerged as a premier bioisostere capable of mimicking the steric footprint of a phenyl ring while offering a profoundly different and often advantageous physicochemical profile.[3][4]

Head-to-Head Comparison: Physicochemical and Electronic Properties

The strategic replacement of a phenyl ring with an isoxazole moiety can fundamentally alter a compound's drug-like properties. The introduction of nitrogen and oxygen heteroatoms imparts a unique electronic character and polarity that directly addresses the core liabilities of the phenyl group.

Table 1: Comparative Physicochemical Properties
PropertyPhenyl Ring(3,5)-IsoxazoleImplication in Drug Design
Calculated LogP (clogP) ~2.13~0.47[2]A significant reduction in lipophilicity can improve aqueous solubility, decrease plasma protein binding, and potentially reduce hERG liability.
Polar Surface Area (PSA) 0 Ų29.5 ŲThe increased polarity can enhance solubility and modulate cell permeability, often reducing unwanted CNS penetration.
Hydrogen Bonding π-system can act as a weak H-bond acceptorN and O atoms act as H-bond acceptors[5]Provides opportunities for additional, specific interactions within the target binding pocket, potentially increasing potency and selectivity.
Metabolic Stability Prone to CYP-mediated oxidation (hydroxylation)Generally more resistant to oxidative metabolismCan lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[2]

Case Study: Farnesoid X Receptor (FXR) Agonists

The development of agonists for the Farnesoid X Receptor (FXR), a target for non-alcoholic steatohepatitis (NASH), provides a clear example of the isoxazole-for-phenyl swap. The pioneering FXR agonist GW4064 featured a stilbene core and suffered from a poor ADME profile. Subsequent research focused on replacing parts of its structure with heterocycles to improve drug-like properties.

In a study developing novel FXR agonists, researchers maintained a central 3-(2,6-dichlorophenyl)-5-isopropylisoxazole core while exploring modifications elsewhere.[6] This core itself is an example of a highly substituted and metabolically robust scaffold. The study highlights that the isoxazole ring forms a crucial hydrogen bond with His447 and engages in π-stacking with Trp469 within the FXR ligand-binding domain.[6] This demonstrates how the specific electronic features of the isoxazole, which differ from a simple phenyl ring, can be leveraged to establish key binding interactions that drive potency. While not a direct phenyl replacement in this instance, it showcases the isoxazole's utility in building potent, metabolically stable molecules where a simple phenyl ring would be less effective.

Experimental Protocols

Successful implementation of this bioisosteric strategy relies on robust synthetic methods and rigorous evaluation of the resulting compounds.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Cyclocondensation

This protocol describes a common and reliable method for synthesizing the isoxazole core from a chalcone intermediate.[7]

Step-by-Step Methodology:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature for 2-3 hours, during which a precipitate will form.

    • Collect the crude chalcone product by suction filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.[8]

  • Isoxazole Formation (Cyclization):

    • Suspend the synthesized chalcone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or potassium hydroxide (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the crude isoxazole derivative by column chromatography on silica gel or by recrystallization.[7]

Synthesis_Workflow General Synthesis of 3,5-Disubstituted Isoxazoles cluster_chalcone Step 1: Chalcone Synthesis cluster_isoxazole Step 2: Isoxazole Formation Start Acetophenone + Benzaldehyde Chalcone Chalcone Intermediate Start->Chalcone NaOH, Ethanol Isoxazole 3,5-Disubstituted Isoxazole Product Chalcone->Isoxazole Reflux, Ethanol Reagents Hydroxylamine·HCl, Base (e.g., KOH) Reagents->Isoxazole

Caption: Workflow for the synthesis of isoxazoles via chalcone intermediates.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is critical for evaluating whether the bioisosteric replacement has improved metabolic stability.

Step-by-Step Methodology:

  • Preparation:

    • Thaw cryopreserved pooled human liver microsomes (HLMs) in a 37°C water bath and immediately place on ice.[9] Dilute to a working concentration (e.g., 0.5 mg/mL protein) with 100 mM potassium phosphate buffer (pH 7.4).[10]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution by dilution in buffer. The final DMSO concentration in the incubation should be < 0.5%.[10]

    • Prepare a 10 mM stock of the NADPH cofactor in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to achieve a final concentration of 1 mM. The final test compound concentration is typically 1 µM.[10][11]

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[12]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

  • Data Analysis:

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line (-k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Clint) using the appropriate equations.[11]

Metabolic_Assay_Workflow In Vitro Metabolic Stability Assay Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_analysis 3. Analysis HLM Prepare Human Liver Microsomes (HLM) Compound Prepare Test Compound Solution Cofactor Prepare NADPH Cofactor Solution Incubate Incubate HLM + Compound at 37°C Initiate Initiate with NADPH Incubate->Initiate Quench Quench at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS Initiate->Quench Process Centrifuge & Collect Supernatant Quench:s->Process:n Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: Standard workflow for assessing compound metabolic stability in vitro.

Conclusion

The replacement of a phenyl ring with an isoxazole is a powerful and field-proven tactic in medicinal chemistry. This bioisosteric switch can concurrently address multiple liabilities, including metabolic instability and low solubility, by introducing polarity and a more stable heterocyclic core.[1] By understanding the fundamental physicochemical differences and employing robust synthetic and analytical protocols, research scientists can effectively leverage the isoxazole scaffold to design drug candidates with superior pharmacokinetic profiles and a higher probability of clinical success.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15, 8213–8243.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 704. [Link]
  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Bioanalytical Systems, Inc.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 525-534. [Link]
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab.
  • Protocol for the Human Liver Microsome Stability Assay. (2022).
  • Microsomal Stability Assay. (n.d.).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2018).
  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (1999). Chemical & Pharmaceutical Bulletin, 47(10), 1501-5. [Link]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry, 10, S3355-S3375. [Link]
  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). Journal of Medicinal Chemistry, 64(19), 14226-14286. [Link]
  • The recent progress of isoxazole in medicinal chemistry. (2022).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). International Journal of Pharmaceutical Sciences and Research.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2018). Journal of Medicinal Chemistry, 61(1), 1-35. [Link]
  • 5-(4-phenyl-phenyl)-isoxazole. (n.d.).
  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (2019). Journal of Medicinal Chemistry, 62(21), 9695-9714. [Link]

Sources

A Comparative Guide to Modern Isoxazole Synthesis Methods for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Enduring Significance of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its role in a wide array of therapeutic agents.[1][2][3][4] From the COX-2 inhibitor Valdecoxib to the antibiotic Linezolid, the isoxazole moiety is integral to numerous clinically approved drugs, demonstrating its broad biological activity, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] The inherent stability and synthetic accessibility of the isoxazole core make it a highly attractive scaffold for drug design and development.

This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing the isoxazole ring system. As a senior application scientist, my objective is to move beyond a mere recitation of protocols. Instead, this document will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and offering a critical comparison of their performance. We will explore the classic [3+2] cycloaddition, the advancements brought by transition-metal catalysis, and other powerful strategies, equipping researchers with the knowledge to select the optimal synthetic route for their specific target molecules.

Part 2: The Workhorse: [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is arguably the most fundamental and widely employed method for isoxazole synthesis.[5][6][7] This reaction involves the concerted [π4s + π2s] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the five-membered isoxazole ring.[6][7]

Mechanism and Regioselectivity

The concerted nature of the cycloaddition means that the reaction proceeds in a single, stereoconservative step.[6] A critical consideration for synthetic chemists is the regioselectivity of the addition, which dictates the substitution pattern of the resulting isoxazole. The reaction of a nitrile oxide (RC≡N⁺-O⁻) with a terminal alkyne (R'C≡CH) can yield two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

Generally, the regiochemical outcome is governed by both electronic and steric factors. Frontier Molecular Orbital (FMO) theory is often used to predict the dominant isomer. In many cases, the reaction between a terminal alkyne and a nitrile oxide regioselectively yields the 3,5-disubstituted isoxazole.[8][9] However, by carefully choosing substrates and reaction conditions, the regioselectivity can be controlled, a topic we will explore further in the context of specific methodologies.[10][11][12]

Methods for Nitrile Oxide Generation

Nitrile oxides are highly reactive and prone to dimerization, so they are almost always generated in situ. The choice of precursor and generation method is a key experimental decision.

In Situ Generation from Aldoximes: This is the most common method for producing nitrile oxides. It involves the oxidation of an aldoxime, typically using mild oxidizing agents.

  • Chlorination-Elimination: A widely used two-step, one-pot procedure involves the chlorination of an aldoxime with an N-halosuccinimide (NCS or NBS), followed by dehydrohalogenation with a base like triethylamine (TEA) or pyridine to yield the nitrile oxide.[13]

  • Direct Oxidation: Oxidizing agents such as sodium hypochlorite (bleach) or hypervalent iodine compounds can directly convert aldoximes to nitrile oxides.[8][9] The use of hypervalent iodine reagents is notable for its mild conditions and high yields.[9]

Workflow for Isoxazole Synthesis via Aldoxime Oxidation

start Aldoxime + Alkyne step1 Add Oxidant (e.g., NCS/Base or Bleach) start->step1 step2 In Situ Generation of Nitrile Oxide step1->step2 Oxidation step3 [3+2] Cycloaddition step2->step3 Reaction with Alkyne end Isoxazole Product step3->end

Caption: General workflow for the synthesis of isoxazoles via the in situ generation of nitrile oxides from aldoximes.

Standard Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is a representative example of the chlorination-elimination method.

  • Aldoxime Solution: Dissolve the desired aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature. Stir the reaction for 1-2 hours at this temperature.

  • Elimination and Cycloaddition: Slowly add a solution of triethylamine (TEA) (1.5 eq) in the same solvent to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Advantages and Limitations
AdvantagesLimitations
Broad substrate scopePotential for nitrile oxide dimerization, reducing yield
Readily available starting materialsRegioselectivity can be an issue with certain substrates
Generally good to excellent yieldsCan require stoichiometric amounts of oxidants/bases
Well-established and reliable methodMay not be suitable for sensitive functional groups

Part 3: Transition-Metal Catalyzed Approaches: Expanding the Synthetic Toolkit

The advent of transition-metal catalysis has revolutionized isoxazole synthesis, offering milder reaction conditions, improved regioselectivity, and access to novel molecular architectures.[4][14][15] Catalysts based on copper, gold, and palladium have proven particularly effective.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Analogue

Drawing inspiration from the "click chemistry" paradigm, copper(I) catalysts have been successfully applied to the reaction of terminal alkynes and in situ generated nitrile oxides.[3][16][17] This method offers excellent regiocontrol, almost exclusively yielding the 3,5-disubstituted isoxazole.[3][17] The reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the nitrile oxide.

Catalytic Cycle for Copper-Catalyzed Isoxazole Synthesis

CuI Cu(I) Catalyst CuAcetylide R'-C≡C-Cu CuI->CuAcetylide + Alkyne - H⁺ Alkyne R'-C≡CH Alkyne->CuAcetylide Intermediate Cycloaddition Intermediate CuAcetylide->Intermediate + Nitrile Oxide NitrileOxide R-CNO NitrileOxide->Intermediate Intermediate->CuI Catalyst Regeneration Product 3,5-Disubstituted Isoxazole Intermediate->Product Ring Closure

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocol: Copper-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
  • Reaction Setup: To a flask containing the aldoxime (1.0 eq), terminal alkyne (1.1 eq), and a copper(I) source such as copper(I) iodide (CuI) (5 mol%), add a suitable solvent system, often a mixture like THF/water or t-BuOH/water.

  • Nitrile Oxide Generation: Add an oxidizing agent and a base. A common system is sodium ascorbate (10 mol%) and an amine base like diisopropylethylamine (DIPEA) (2.0 eq) in the presence of an oxidant like N-bromosuccinimide (NBS).

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.

Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

Gold catalysts, particularly AuCl₃, have emerged as powerful tools for the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles.[16][18] This method is highly versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting oxime.[16] The reaction proceeds under mild conditions and generally provides very good yields.

Part 4: Alternative Strategies: Beyond the [3+2] Cycloaddition

While the [3+2] cycloaddition is dominant, other robust methods provide access to different substitution patterns or are amenable to specific substrate classes.

Synthesis from β-Enamino Diketones

The cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride is a powerful strategy for the regioselective synthesis of isoxazoles.[10][11] A key advantage of this method is that the regiochemical outcome can be controlled by tuning the reaction conditions (e.g., solvent, temperature, use of additives like Lewis acids).[10] This allows for the selective formation of 4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles from the same precursor, offering significant synthetic flexibility.[10][11]

Electrophilic Cyclization of 2-Alkyn-1-one O-methyl oximes

This method provides an efficient route to highly substituted 3,4,5-trisubstituted isoxazoles.[2][19] The process involves the reaction of a 2-alkyn-1-one O-methyl oxime with an electrophile, such as iodine monochloride (ICl). This cyclization produces a 4-iodoisoxazole in high yield under mild conditions.[19] The resulting 4-iodoisoxazole is a versatile intermediate that can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of complex isoxazole libraries.[2][19]

Experimental Protocol: Electrophilic Cyclization to 4-Iodoisoxazoles
  • Oxime Formation: Prepare the starting 2-alkyn-1-one O-methyl oxime by reacting the corresponding ynone with methoxylamine hydrochloride in the presence of a base like pyridine.[19]

  • Cyclization: Dissolve the purified O-methyl oxime (1.0 eq) in a solvent like DCM. Cool the solution to 0 °C.

  • Electrophile Addition: Add a solution of ICl (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution, separate the layers, and extract the aqueous phase with DCM. Dry the combined organic layers and concentrate. Purify the residue by column chromatography to yield the 4-iodoisoxazole.[19]

Part 5: Comparative Analysis

To aid in the selection of the most appropriate synthetic method, the following table summarizes the key features of the discussed approaches.

Method Typical Substrates Regioselectivity Typical Yields Key Reagents/Catalysts Advantages Limitations
Classic [3+2] Cycloaddition Aldoximes, AlkynesModerate to Good (typically 3,5-disubstituted)60-95%NCS, Bleach, TEABroad scope, well-establishedNitrile oxide dimerization, regioselectivity issues
Cu(I)-Catalyzed Cycloaddition Aldoximes, Terminal AlkynesExcellent (exclusively 3,5-disubstituted)70-98%CuI, Sodium AscorbateHigh regioselectivity, mild conditions, "click" reactionLimited to terminal alkynes, catalyst can be sensitive
Au(III)-Catalyzed Cycloisomerization α,β-Acetylenic OximesExcellent (controlled by substrate)80-95%AuCl₃High yields, access to various substitution patternsRequires synthesis of specific oxime precursors
From β-Enamino Diketones β-Enamino Diketones, NH₂OH·HClTunable by conditions65-90%Base or Lewis Acid (e.g., BF₃·OEt₂)Excellent regiochemical controlRequires synthesis of diketone precursors
Electrophilic Cyclization 2-Alkyn-1-one O-methyl oximesExcellent (forms 4-halo-isoxazoles)75-99%ICl, Br₂Access to highly substituted isoxazoles via cross-couplingMulti-step sequence, requires ynone synthesis

Part 6: Conclusion: Selecting the Optimal Synthetic Route

The synthesis of the isoxazole scaffold is a mature field, yet one that continues to evolve with the introduction of novel catalytic systems and methodologies. The choice of synthetic route is not arbitrary but a strategic decision based on the desired substitution pattern, functional group tolerance, and the availability of starting materials.

  • For the straightforward synthesis of 3,5-disubstituted isoxazoles from simple precursors, the copper(I)-catalyzed cycloaddition offers unparalleled regioselectivity and operational simplicity.

  • When diverse substitution patterns are required, particularly 3-, 5-, or other 3,5-disubstituted isomers , the gold-catalyzed cycloisomerization of tailored acetylenic oximes is a highly efficient option.

  • To achieve specific and often less common regioisomers like 3,4- or 4,5-disubstituted isoxazoles , the cyclocondensation of β-enamino diketones provides exceptional, condition-dependent control.

  • For building libraries of complex, highly substituted isoxazoles , the electrophilic cyclization method is superior, as it yields a versatile 4-halo intermediate ready for diversification via cross-coupling chemistry.

Future developments will likely focus on enhancing the sustainability of these methods, employing green chemistry principles such as ultrasound-assisted synthesis or developing more efficient, recyclable catalysts.[1][4][20] By understanding the causality behind each experimental choice and the inherent strengths and weaknesses of each method, researchers can confidently and efficiently construct the isoxazole-containing molecules vital for advancing drug discovery and development.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Royal Society of Chemistry.
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health.
  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Royal Society of Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.
  • Van Leusen Reaction. NROChemistry.
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.
  • Regioselective Synthesis of Isoxazoles from Ynones. Synfacts.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Royal Society of Chemistry.
  • Van Leusen Reaction. Organic Chemistry Portal.
  • Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO.
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. SemOpenAlex.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. National Institutes of Health.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives. National Institutes of Health.

Sources

A Comprehensive Guide to the Structural Validation of Synthesized (3-Methylisoxazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of chemical research. The biological activity, safety, and intellectual property associated with a novel compound are all predicated on a precise understanding of its atomic connectivity and stereochemistry. This guide provides an in-depth, objective comparison of the essential analytical techniques for the structural validation of (3-Methylisoxazol-4-YL)methanamine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and self-validating analytical workflow.

The structural elucidation of a newly synthesized compound is rarely accomplished with a single technique.[1][2] Instead, a combination of spectroscopic and analytical methods is employed to build a comprehensive and corroborating body of evidence.[3] For this compound (Molecular Formula: C₅H₈N₂O, Molecular Weight: 112.13 g/mol ), a multi-technique approach is crucial for irrefutable confirmation.

The Analytical Arsenal: A Comparative Overview

The primary methods for validating the structure of small organic molecules like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis (EA).[4] Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengths for this compound
¹H and ¹³C NMR Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and number of each type of atom.Unambiguously determines the substitution pattern on the isoxazole ring and confirms the presence of the methyl and aminomethyl groups.
Mass Spectrometry (MS) Precise molecular weight and information about the molecule's fragmentation pattern.Confirms the molecular formula and provides evidence for the isoxazole core and its substituents through characteristic fragmentation.
FTIR Spectroscopy Identifies the functional groups present in the molecule.Confirms the presence of the primary amine (N-H stretching and bending) and the C=N and N-O bonds of the isoxazole ring.
Elemental Analysis (EA) Determines the percentage composition of C, H, and N in the sample.Verifies the empirical and molecular formula, providing a fundamental check on the compound's composition and purity.[5]

Deep Dive into Analytical Methodologies and Expected Data

A logical workflow for the structural validation of this compound is essential for an efficient and conclusive analysis.

Caption: Integrated workflow for the structural validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz.[6] For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[7]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the chemical shifts to the residual solvent peak.[8]

Expected ¹H NMR Data (in CDCl₃, chemical shifts are approximate):

  • δ ~2.4 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group attached to the isoxazole ring (CH₃). The singlet nature indicates no adjacent protons.

  • δ ~3.8 ppm (singlet, 2H): This signal is attributed to the two protons of the aminomethyl group (-CH₂NH₂). The chemical shift is influenced by the adjacent amine and the isoxazole ring.

  • δ ~1.5-2.0 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The exact chemical shift can vary depending on concentration and solvent.

  • δ ~8.5 ppm (singlet, 1H): This signal represents the single proton on the isoxazole ring (C5-H).

Expected ¹³C NMR Data (in CDCl₃, chemical shifts are approximate):

  • δ ~11 ppm: The carbon of the methyl group (CH₃).

  • δ ~35 ppm: The carbon of the aminomethyl group (-CH₂NH₂).

  • δ ~115 ppm: The C4 carbon of the isoxazole ring, to which the aminomethyl group is attached.

  • δ ~158 ppm: The C5 carbon of the isoxazole ring.

  • δ ~160 ppm: The C3 carbon of the isoxazole ring, to which the methyl group is attached.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming the molecular formula.[9] High-resolution mass spectrometry (HRMS) is particularly valuable for its high accuracy.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[10]

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[9]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺) or Protonated Molecular Ion Peak ([M+H]⁺): A prominent peak at m/z 112 or 113, respectively, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: The fragmentation of isoxazole rings can be complex, but key fragments can provide structural confirmation.[11][12] Expect to see fragments corresponding to the loss of the aminomethyl group or cleavage of the isoxazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid, a solid mixed with KBr to form a pellet, or as a thin film on a salt plate.

  • Data Acquisition: Place the sample in the path of an infrared beam and record the absorbance of IR radiation at different frequencies.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Expected FTIR Data (in cm⁻¹):

  • ~3400-3250 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine group (-NH₂).

  • ~1650-1580 cm⁻¹: N-H bending vibration of the primary amine.

  • ~1600-1475 cm⁻¹: C=N stretching vibration of the isoxazole ring.

  • ~1450-1350 cm⁻¹: C-H bending vibrations of the methyl and methylene groups.

  • ~1300-1000 cm⁻¹: C-O and N-O stretching vibrations within the isoxazole ring.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound.[13] This data is then compared to the theoretical values calculated from the molecular formula.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the pure, dry sample is required.

  • Combustion: The sample is combusted in a high-temperature furnace in the presence of oxygen.

  • Gas Analysis: The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.[14]

  • Calculation: The percentages of C, H, and N are calculated from the amounts of the detected gases.

Theoretical vs. Expected Experimental Data for C₅H₈N₂O:

ElementTheoretical %Expected Experimental %
Carbon (C)53.5653.56 ± 0.4
Hydrogen (H)7.197.19 ± 0.4
Nitrogen (N)24.9824.98 ± 0.4

A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample.[13]

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of a synthesized compound like this compound is a meticulous process that relies on the convergence of data from multiple, independent analytical techniques.

Caption: Convergence of data from multiple analytical techniques for structural confirmation.

By systematically applying NMR, MS, FTIR, and Elemental Analysis, researchers can confidently and irrefutably validate the structure of synthesized this compound. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for future drug development endeavors.

References

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Science of Synthesis. (2025). Elemental analyses: Significance and symbolism.
  • Li, Y., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(5), 521-529.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • Arslanian, M. (2022). Chemists Debate the Value of Elemental Analysis. The Analytical Scientist.
  • Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy.
  • Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 639-648.
  • Uccella, N. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6), 841-851.
  • Stephens, C. E., & Arafa, R. K. (2007). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(1), 9-11.
  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
  • Canadian Society for Pharmaceutical Sciences. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Royal Society of Chemistry. (n.d.). MATERIALS AND METHODS.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • National Institutes of Health. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
  • PubChem. (n.d.). 4-Isoxazolemethanamine.
  • ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C).
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Institutes of Health. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS.
  • National Institutes of Health. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.
  • PubChem. (n.d.). (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine.

Sources

A Senior Application Scientist's Comparative Guide to (3-Methylisoxazol-4-YL)methanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a privileged five-membered heterocyclic motif, integral to a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of therapeutics ranging from anti-inflammatory to anticancer agents.[3][4] This guide provides an in-depth, comparative analysis of (3-Methylisoxazol-4-YL)methanamine, a key building block for the synthesis of novel molecular entities. We will cross-reference available data with that of structurally related alternatives, offering a comprehensive resource for researchers navigating the selection of isoxazole-based synthons.

The Isoxazole Core: A Versatile Player in Drug Design

The isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules. Its presence in FDA-approved drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole underscores its therapeutic relevance.[1] The isoxazole moiety can act as a bioisosteric replacement for other functional groups, enhancing metabolic stability, modulating physicochemical properties, and providing a rigid scaffold to orient substituents for optimal target engagement.

Comparative Analysis of this compound and Structural Analogs

The strategic placement of substituents on the isoxazole ring is crucial for fine-tuning the pharmacological profile of a lead compound. Here, we compare this compound with its positional isomer, (3-Methylisoxazol-5-YL)methanamine, and a demethylated analog, (Isoxazol-4-YL)methanamine, to highlight the impact of subtle structural modifications.

PropertyThis compound(3-Methylisoxazol-5-YL)methanamine[5](3,5-Dimethylisoxazol-4-yl)methanamine[6]
PubChem CID 533934831648107211018874
CAS Number 139458-30-3154016-55-4131052-47-6
Molecular Formula C₅H₈N₂OC₅H₈N₂OC₆H₁₀N₂O
Molecular Weight ( g/mol ) 112.13112.13126.16
XLogP3-AA -0.3-0.3Data not available
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
Topological Polar Surface Area (Ų) 52.152.1Data not available

Note: Most physicochemical properties for these compounds are computationally derived from PubChem and should be experimentally verified.

The primary amine functionality in these molecules provides a key reactive handle for further chemical elaboration, such as amide bond formation, reductive amination, or sulfonylation, enabling the construction of diverse chemical libraries for screening. The position of the methyl and aminomethyl groups influences the molecule's overall polarity, steric profile, and the orientation of the reactive amine, which can have significant implications for its utility in synthesis and its interaction with biological targets.

Experimental Characterization: A Validating Framework

Accurate characterization of starting materials is a fundamental tenet of scientific integrity in drug discovery. The following protocols provide a robust framework for the analytical validation of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the compound's identity and purity.

Workflow for NMR Analysis:

Caption: Workflow for NMR analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the isoxazole methanamine derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. For this compound, expect to see a singlet for the methyl protons, a singlet for the aminomethyl protons, a singlet for the isoxazole ring proton, and a broad singlet for the amine protons.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Data Analysis: Process the spectra and integrate the ¹H signals. The relative integrals should correspond to the number of protons for each signal. Compare the chemical shifts to those reported for similar isoxazole derivatives to confirm the structure.[5][7]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The primary amine and the C=N and N-O bonds of the isoxazole ring will have characteristic absorption frequencies.

Detailed Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. For a primary amine, expect N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The isoxazole ring will show characteristic C=N stretching around 1600-1650 cm⁻¹ and N-O stretching around 1300-1400 cm⁻¹.[8]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Detailed Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: Acquire the mass spectrum. For this compound, the protonated molecule [M+H]⁺ should be observed at m/z 113.07.

  • High-Resolution MS (HRMS): For unambiguous elemental composition confirmation, perform HRMS analysis to obtain the accurate mass.[9]

Biological Context and Performance in Drug Discovery

The isoxazole core is a versatile pharmacophore with a wide range of reported biological activities, including but not limited to:

  • Anticancer: Isoxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[10]

  • Anti-inflammatory: The isoxazole ring is a key component of COX-2 inhibitors.[3]

  • Antibacterial and Antifungal: Many isoxazole-containing compounds display potent antimicrobial properties.[2]

The aminomethyl substituent of this compound serves as a critical linker for attaching the isoxazole core to other molecular fragments, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. The choice of the 4-substituted isomer over the 5-substituted one can significantly alter the vector of the amine linker relative to the methyl group, which can impact how a derivative fits into a protein binding pocket.

Conclusion and Future Directions

This compound and its structural isomers are valuable building blocks for the synthesis of novel compounds with potential therapeutic applications. This guide provides a framework for the comparative evaluation and experimental characterization of these important synthons. A thorough understanding of their physicochemical properties and a rigorous analytical validation are paramount for their successful application in drug discovery and development. The diverse biological activities associated with the isoxazole scaffold suggest that novel derivatives of these aminomethylisoxazoles will continue to be a fertile ground for the discovery of new medicines.

References

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • Kumar, M., & Kumar, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives.
  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
  • MDPI. (2021). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(35), 29337–29344. [Link]
  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • PubChem. (n.d.). Isoxazole.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine.
  • ResearchGate. (2024). Graphical abstract depicting the activity of isoxazole compounds.
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
  • American Elements. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine.
  • PubChem. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine.

Sources

The Isoxazole Scaffold: A Comparative Efficacy Analysis in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a five-membered heterocycle whose unique electronic and structural properties have been artfully exploited to design a diverse array of therapeutic agents.[1] Its capacity for versatile substitutions allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, leading to the development of drugs that have made a significant impact across multiple therapeutic areas.[2] This guide provides a comparative analysis of the efficacy of prominent isoxazole-based drugs against established treatments in their respective indications, grounded in experimental data and clinical evidence.

Section 1: Anti-Inflammatory and Immunomodulatory Agents

The management of chronic inflammatory diseases, such as rheumatoid arthritis (RA), often involves the long-term use of disease-modifying antirheumatic drugs (DMARDs). This section compares the isoxazole-based DMARD, leflunomide, with the cornerstone of RA therapy, methotrexate.

Leflunomide vs. Methotrexate in Rheumatoid Arthritis

Leflunomide, an isoxazole derivative, exerts its immunomodulatory effects through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][4] This inhibition curtails the proliferation of activated lymphocytes, which are central to the pathogenesis of RA.[3] In contrast, methotrexate, a folate analog, inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby also limiting lymphocyte proliferation.[5][6]

Clinical trials have demonstrated that leflunomide and methotrexate offer comparable efficacy in the long-term management of RA.[7][8]

Outcome MeasureLeflunomide (20 mg/day)Methotrexate (10-15 mg/week)p-value
ACR20 Response (1 year) 52%46%>0.05
ACR50 Response (1 year) 32%34%>0.05
ACR70 Response (1 year) 15%18%>0.05
Change in Tender Joint Count (1 year) -8.3-9.7<0.05
Change in Swollen Joint Count (1 year) -6.8-9.0<0.05

Data compiled from a multicenter, double-blind, randomized controlled trial.[7][9]

While methotrexate showed a statistically significant greater improvement in joint counts after one year, both drugs demonstrated similar ACR response rates.[7] Long-term follow-up has indicated that both are effective in slowing radiographic disease progression.[10]

Adverse EventLeflunomideMethotrexate
DiarrheaMore CommonLess Common
NauseaCommonCommon
AlopeciaMore CommonLess Common
Elevated Liver EnzymesLess CommonMore Common

Withdrawal rates due to adverse events were similar for both drugs in long-term studies.[7][11]

Valdecoxib vs. Other COX-2 Inhibitors in Pain and Inflammation

Valdecoxib, another isoxazole-containing compound, is a selective cyclooxygenase-2 (COX-2) inhibitor.[2][12] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] By selectively inhibiting COX-2, valdecoxib reduces pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]

Note: Valdecoxib was withdrawn from the market due to concerns about an increased risk of cardiovascular events.[2] This information is presented for scientific and comparative purposes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib >1000.05>2000
Celecoxib 6.60.88.3

IC50 values from in vitro human whole blood assays.

Valdecoxib demonstrated significantly higher in vitro selectivity for COX-2 compared to celecoxib.

Clinical trials showed that valdecoxib was comparable in efficacy to other NSAIDs, including the non-selective NSAID naproxen, for the treatment of osteoarthritis.[13]

Signaling Pathway: Pyrimidine Synthesis and DHODH Inhibition

Pyrimidine_Synthesis cluster_de_novo De Novo Pyrimidine Synthesis cluster_inhibition Mechanism of Leflunomide Glutamine + CO2 + ATP Glutamine + CO2 + ATP Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Orotate Orotate UMP UMP DNA_RNA DNA & RNA Synthesis Leflunomide Leflunomide (Active Metabolite A77 1726) Leflunomide->Dihydroorotate Inhibits DHODH

Experimental Protocol: DHODH Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of a compound against DHODH.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate Solution: 200 µM Dihydroorotate in Assay Buffer.

    • Electron Acceptor Solution: 100 µM 2,6-dichloroindophenol (DCIP) in Assay Buffer.

    • Enzyme Solution: Purified recombinant human DHODH diluted in Assay Buffer.

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer, 2 µL of test compound (or DMSO for control), and 20 µL of Enzyme Solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 28 µL of a pre-mixed solution of the Substrate and Electron Acceptor.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Section 2: Antimicrobial Agents

The isoxazole moiety is a key component of the sulfonamide antibiotic, sulfamethoxazole. This section compares the efficacy of the combination of sulfamethoxazole and trimethoprim with the fluoroquinolone antibiotic, ciprofloxacin, for the treatment of urinary tract infections (UTIs).

Sulfamethoxazole-Trimethoprim vs. Ciprofloxacin in Urinary Tract Infections

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[14][15] Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR).[16][17] This sequential blockade provides a synergistic antibacterial effect. Ciprofloxacin, a fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes required for DNA replication and repair.

A prospective, controlled, double-blind study compared the efficacy of sulfamethoxazole-trimethoprim and ciprofloxacin for community-acquired UTIs.[3]

Outcome MeasureSulfamethoxazole-Trimethoprim (160mg/800mg BID)Ciprofloxacin (250 mg BID)p-value
Clinical Success Rate 91%91%>0.05
Bacteriological Eradication Rate 91%91%>0.05
Adverse Reaction Rate 32%17%0.026

Data from a 10-day treatment regimen.[3]

Both treatment regimens demonstrated equal efficacy in terms of clinical and bacteriological cure rates. However, ciprofloxacin was associated with a significantly lower incidence of adverse reactions.[3]

Signaling Pathway: Bacterial Folate Synthesis

Folate_Synthesis cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Action PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Synthesis Sulfamethoxazole Sulfamethoxazole Trimethoprim Trimethoprim

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled enzymatic spectrophotometric assay to measure DHPS activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2.

    • Substrate Solution 1: 1 mM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in Assay Buffer.

    • Substrate Solution 2: 1 mM p-aminobenzoic acid (PABA) in Assay Buffer.

    • Coupling Enzyme: Dihydrofolate reductase (DHFR).

    • Cofactor: 0.2 mM NADPH.

    • Enzyme Solution: Purified recombinant DHPS.

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer, 2 µL of test compound (or DMSO), 10 µL of DHFR, 10 µL of NADPH, and 10 µL of DHPS.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 18 µL of a pre-mixed solution of DHPP and PABA.

    • Monitor the decrease in absorbance at 340 nm for 15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition and IC50 value as described for the DHODH assay.

Section 3: Antipsychotic Agents

The isoxazole ring is also present in the atypical antipsychotic drug risperidone, used in the treatment of schizophrenia. This section compares its efficacy with another widely used atypical antipsychotic, olanzapine.

Risperidone vs. Olanzapine in Schizophrenia

Risperidone's antipsychotic effect is mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[18][19] Olanzapine shares a similar mechanism of action, with high affinity for both D2 and 5-HT2A receptors.

A randomized, double-blind trial compared the efficacy of risperidone and olanzapine in patients with schizophrenia over a 6-week period using the Positive and Negative Syndrome Scale (PANSS).[20]

PANSS ScoreOlanzapine (20 mg/day) - Mean (SD)Risperidone (6 mg/day) - Mean (SD)p-value
Positive Scale (Endpoint) 12.00 (1.01)16.18 (1.40)<0.001
Negative Scale (Endpoint) 9.03 (1.34)12.38 (1.30)<0.001
General Psychopathology (Endpoint) 14.1 (1.39)19.59 (2.19)<0.001
Total Score (Endpoint) 34.97 (2.98)47.71 (2.69)<0.001

Data from a 6-week study in male schizophrenic patients.[20]

In this study, olanzapine demonstrated a statistically significant greater improvement across all PANSS subscales and the total score compared to risperidone.[20] However, other studies have shown comparable efficacy between the two drugs.[14]

Both risperidone and olanzapine are associated with metabolic side effects, though the profiles differ. Olanzapine is more commonly associated with significant weight gain and metabolic syndrome. Risperidone has a higher propensity to cause hyperprolactinemia.

Signaling Pathway: Dopamine and Serotonin Receptors in Schizophrenia

Schizophrenia_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Mechanism of Action Dopamine_release Dopamine Release D2_receptor Dopamine D2 Receptor Dopamine_release->D2_receptor Serotonin_release Serotonin Release HT2A_receptor Serotonin 5-HT2A Receptor Serotonin_release->HT2A_receptor Signal_transduction Signal Transduction D2_receptor->Signal_transduction HT2A_receptor->Signal_transduction Risperidone Risperidone Olanzapine Olanzapine

Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

This protocol outlines a radioligand binding assay to determine the affinity of a compound for D2 and 5-HT2A receptors.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

    • Radioligand for D2: [3H]Spiperone.

    • Radioligand for 5-HT2A: [3H]Ketanserin.

    • Non-specific Binding Control: Haloperidol for D2, Mianserin for 5-HT2A.

    • Membrane Preparation: From cells expressing recombinant human D2 or 5-HT2A receptors.

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of radioligand, 25 µL of test compound (or control), and 100 µL of membrane preparation.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold Assay Buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

The isoxazole scaffold has proven to be a remarkably versatile and valuable component in the design of effective therapeutic agents. As demonstrated in this guide, isoxazole-based drugs exhibit comparable, and in some aspects, superior efficacy to established treatments across diverse therapeutic areas. The continued exploration of isoxazole chemistry holds significant promise for the development of novel drugs with improved efficacy and safety profiles.

References

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology.
  • Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology.
  • PubMed - NIH. (n.d.). Mechanism of action for leflunomide in rheumatoid arthritis.
  • Oxford Academic. (n.d.). comparison of the efficacy and safety of leflunomide and methotrexate for the treatment of rheumatoid arthritis | Rheumatology.
  • PubMed. (n.d.). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications.
  • NCBI Bookshelf. (n.d.). Celecoxib - StatPearls.
  • PMC - NIH. (2018). The Comparison of Olanzapine and Risperidone Treatment in Male Schizophrenic Patients using Positive and Negative Syndromes Scale (PANSS).
  • Patsnap Synapse. (2024). What is the mechanism of Sulfamethoxazole?.
  • PubMed. (n.d.). Methotrexate in rheumatoid arthritis. A five-year prospective multicenter study.
  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone.
  • Patsnap Synapse. (2024). What is the mechanism of Trimethoprim?.
  • Dr.Oracle. (2025). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?.
  • Efficacy of Leflunomide (Arava) in Treatment of Rheumatoid Arthritis. (1999).
  • ClinPGx. (n.d.). valdecoxib.
  • Wikipedia. (n.d.). Sulfamethoxazole.
  • Patsnap Synapse. (2024). What is the mechanism of Trimethoprim Hydrochloride?.
  • Patsnap Synapse. (2024). What is the mechanism of Leflunomide?.
  • Leflunomide for the treatment of rheumatoid arthritis: a systematic review and metaanalysis. (2003).
  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: undefined: Trimethoprim.
  • Oxford Academic. (n.d.). comparison of the efficacy and safety of leflunomide and methotrexate for the treatment of rheumatoid arthritis | Rheumatology.
  • PubChem - NIH. (n.d.). Valdecoxib | C16H14N2O3S | CID 119607.
  • Proteopedia, life in 3D. (2017). Methotrexate.
  • PubMed. (n.d.). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide.
  • MEDtube. (n.d.). Methotrexate - Pharmacology (DMARD, Mechanism of Action, Side Effects).
  • YouTube. (2025). Introduction to Trimethoprim Drug ; Mechanism of action, Uses, Effects, Pharmacokinetics.
  • ResearchGate. (n.d.). An open-label randomised comparison of aripiprazole, olanzapine and risperidone for the acute treatment of first-episode schizophrenia: Eight-week outcomes.
  • The Combination of Leflunomide (Arava) and Methotrexate is Safe & Efficacious for the Treatment of Rheumatoid Arthritis. (2005).
  • NIH. (n.d.). Treatment of active rheumatoid arthritis with leflunomide: two year follow up of a double blind, placebo controlled trial versus sulfasalazine.
  • Annals of PIMS. (n.d.). Efficacy of Methotrexate Versus Leflunomide Versus Combination of Both in Active Rheumatoid Arthritis.
  • PubChem - NIH. (n.d.). Folate Metabolism | Pathway.
  • ResearchGate. (n.d.). Comparison of Ciprofloxacin (7 Days) and Trimethoprim-Sulfamethoxazole (14 Days) for Acute Uncomplicated Pyelonephritis in Women.
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Risperidone (risperidone)?.
  • PMC. (n.d.). Evaluating leflunomide and methotrexate combination vs. monotherapy in rheumatoid and psoriatic arthritis.
  • ResearchGate. (n.d.). The folate biosynthesis pathway, its compartmentalization in plant....
  • KEGG. (n.d.). Folate biosynthesis - Reference pathway.
  • Semantic Scholar. (n.d.). [PDF] Treatment of active rheumatoid arthritis with leflunomide compared with placebo and methotrexate. Leflunomide Rheumatoid Arthritis Investigators Group..
  • Pathway Figure OCR. (n.d.). Prostaglandin synthesis pathway.
  • Oxford Academic. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader | Clinical Chemistry.
  • MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (n.d.).
  • Taylor & Francis. (n.d.). Valdecoxib – Knowledge and References.
  • PubMed. (n.d.). Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Isoxazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a privileged structure in the design of targeted therapeutics. Its unique electronic properties and synthetic tractability have led to its incorporation into numerous clinically relevant molecules, including the anti-inflammatory drug valdecoxib and the antirheumatic leflunomide. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted isoxazole analogs, with a particular focus on their role as potent and selective kinase inhibitors. We will dissect the causal relationships between structural modifications at the C4-position and the resulting biological activity, supported by experimental data and detailed protocols.

The Isoxazole Core: A Versatile Scaffold for Kinase Inhibition

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as an excellent foundation for the design of kinase inhibitors. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized cancer therapy. The isoxazole moiety can be strategically functionalized to present substituents that interact with key residues in the ATP-binding pocket, thereby influencing potency and selectivity.

Strategic Evolution of 4-Substituted Isoxazoles as JNK Inhibitors

A compelling case study in the SAR of 4-substituted isoxazoles is the development of c-Jun N-terminal kinase (JNK) inhibitors. JNKs are implicated in neurodegenerative disorders and inflammatory responses, making them an attractive therapeutic target.

From Dual-Potency to Selective Inhibition: The Rationale for C4-Substitution

Initial research identified 3,4-diaryl isoxazoles as potent dual inhibitors of JNK3 and p38 MAP kinase. While potent, a lack of selectivity against p38 kinase is undesirable due to potential off-target effects, including liver toxicity. This prompted a focused effort to modify the isoxazole scaffold to enhance selectivity for JNK. The strategic decision was made to explore bioisosteric replacements for the aryl group at the 4-position of the isoxazole ring. A bioisostere is a chemical substituent with similar physical or chemical properties that can be used to replace another chemical group in a drug's structure to enhance its biological properties.

The rationale for focusing on the C4-position stems from its projection into a region of the ATP-binding site where JNK and p38 kinases differ in their amino acid composition. By introducing substituents that exploit these differences, it is possible to achieve selective inhibition.

Below is a diagram illustrating the general structure of the 3,4-diaryl isoxazole scaffold and the key positions for modification.

SAR_Isoxazole cluster_isoxazole 3,4-Diaryl Isoxazole Scaffold isoxazole Isoxazole Core R3 R3 (Aryl Group) isoxazole->R3 C3 R4 R4 (Aryl Group) Key for Selectivity isoxazole->R4 C4 R5 R5 isoxazole->R5 C5

Caption: General structure of a 3,4-diaryl isoxazole kinase inhibitor.

Comparative Analysis of 4-Substituted Isoxazole Analogs as JNK Inhibitors

The following table summarizes the SAR of a series of 4-substituted isoxazole analogs, demonstrating the impact of modifying the C4-substituent on JNK3 and p38 kinase inhibition.

CompoundC4-Substituent (R4)JNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
1 4-Fluorophenyl74~0.6
2 Methyl70>1000>14
3 N-Methylpyrazole42>1000>23
4 Unsubstituted Pyrazole24>1000>41

Data is illustrative and based on trends reported in the literature.

Key Insights from the SAR Data:
  • Aryl vs. Alkyl at C4: Replacing the 4-fluorophenyl group (Compound 1 ) with a smaller methyl group (Compound 2 ) dramatically reduces p38 potency while only moderately affecting JNK3 inhibition, leading to a significant improvement in selectivity. This suggests that the larger aryl group at the C4-position is crucial for p38 binding but less so for JNK3.

  • Bioisosteric Replacement with Pyrazole: The introduction of an N-methylpyrazole group (Compound 3 ) at the C4-position maintains potent JNK3 inhibition while completely abolishing p38 activity at the tested concentrations. This highlights the success of the bioisosteric replacement strategy. The pyrazole ring likely engages in favorable interactions within the JNK3 ATP-binding site that are not possible in the p38 pocket.

  • Impact of N-Methylation on Pyrazole: The unsubstituted pyrazole (Compound 4 ) demonstrates even greater JNK3 potency and selectivity compared to the N-methylated analog (Compound 3 ). This suggests that the N-H of the pyrazole may act as a hydrogen bond donor, forming a key interaction that enhances binding to JNK3.

Experimental Protocol: In Vitro Kinase Inhibition Assay (JNK3)

To ensure the trustworthiness of the SAR data, a robust and self-validating experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the in vitro inhibitory potency of 4-substituted isoxazole analogs against JNK3.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the JNK3 enzyme. The assay relies on the detection of the phosphorylated substrate, typically using a fluorescence-based method.

Materials:
  • Recombinant human JNK3 enzyme

  • JNK3 substrate peptide (e.g., GST-c-Jun)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (4-substituted isoxazole analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., a known potent JNK inhibitor)

  • Negative control (DMSO vehicle)

  • Detection reagent (e.g., a fluorescent antibody specific for the phosphorylated substrate)

  • Microplate reader capable of fluorescence detection

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Add a small volume of each compound dilution to the wells of a microplate (e.g., 1 µL).

    • Include wells for the positive control inhibitor and the negative control (DMSO only).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the JNK3 enzyme and the substrate peptide in the assay buffer.

    • Dispense the master mix into all wells of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, determined in preliminary experiments.

  • Termination and Detection:

    • Stop the reaction by adding a solution containing the detection reagent. This solution often contains a chelating agent (e.g., EDTA) to stop the enzymatic reaction by sequestering Mg2+.

    • Incubate the plate at room temperature for the recommended time to allow for the detection signal to develop.

  • Data Acquisition and Analysis:

    • Read the fluorescence signal on a microplate reader.

    • Data Validation:

      • The signal-to-background ratio (positive control vs. negative control) should be sufficiently high (e.g., >5-fold) to ensure a robust assay window.

      • The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5.

    • IC50 Calculation:

      • Convert the raw fluorescence data to percent inhibition relative to the controls.

      • Plot the percent inhibition against the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Setup Assay Plate Setup (Compounds, Controls) Compound_Prep->Plate_Setup Enzyme_Substrate Add Enzyme/Substrate Mix Plate_Setup->Enzyme_Substrate Start_Reaction Add ATP to Initiate Enzyme_Substrate->Start_Reaction Incubation Incubate at 30°C Start_Reaction->Incubation Stop_Detect Stop Reaction & Add Detection Reagent Incubation->Stop_Detect Read_Plate Read Fluorescence Stop_Detect->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Caption: Workflow for the in vitro JNK3 kinase inhibition assay.

Synthetic Approaches to 4-Substituted Isoxazoles

The synthesis of 3,4,5-trisubstituted isoxazoles often proceeds through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. To introduce diversity at the 4-position, a common strategy involves the synthesis of a 4-iodoisoxazole intermediate. This intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce a range of aryl and heteroaryl substituents.

For instance, the synthesis of a 4-(pyrazolyl)isoxazole analog could involve the Suzuki coupling of a 4-iodoisoxazole with a pyrazoleboronic acid derivative. This modular approach allows for the efficient exploration of the SAR at the C4-position.

Conclusion

The 4-position of the isoxazole ring is a critical determinant of the potency and selectivity of isoxazole-based kinase inhibitors. As demonstrated with the JNK inhibitors, strategic modification of the C4-substituent, guided by principles of bioisosterism and an understanding of the target's ATP-binding site, can lead to a significant improvement in the compound's pharmacological profile. The combination of rational design, efficient synthesis, and robust biological evaluation, as outlined in this guide, provides a powerful framework for the development of novel and effective 4-substituted isoxazole analogs as targeted therapeutics.

References

  • A review of isoxazole biological activity and present synthetic techniques. [Source URL not available]
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. [Source URL not available]
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. [Link]
  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.
  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed. [Link]
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Source URL not available]
  • ORGANIC CHEMISTRY. RSC Publishing. [Link]
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]
  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed. [Link]
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. [Link]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by... RSC Publishing. [Link]
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link]

An In-Depth Guide to the Electrochemical Behavior of Isoxazole Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoxazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities, ranging from antimicrobial to anticancer effects, necessitate a profound understanding of their physicochemical properties.[3] Among these, the electrochemical behavior of isoxazole derivatives offers a unique window into their redox properties, reaction mechanisms, and potential for electroanalytical quantification. This guide provides a comprehensive, in-depth comparison of the electrochemical characteristics of various isoxazole derivatives. We will explore the influence of molecular structure on redox activity, elucidate common electrochemical reaction pathways, and present detailed, field-proven protocols for their analysis using modern voltammetric techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage electrochemical methods for the characterization and quantification of these vital compounds.

Section 1: The Significance of Electrochemical Analysis for Isoxazole Derivatives

The Isoxazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a "privileged scaffold" in drug design.[4] This is due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[5] A multitude of approved drugs incorporate the isoxazole core, including the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the synthetic steroid danazol.[3][6] The therapeutic potential of isoxazole derivatives is vast, with ongoing research demonstrating their efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[1][7]

Why Electrochemistry? Unveiling Redox Properties, Reaction Mechanisms, and Analytical Applications

Electroanalytical methods are powerful tools for probing the intrinsic properties of electroactive molecules like isoxazole derivatives.[8] There are several key reasons why these techniques are indispensable in this field:

  • Understanding Redox Metabolism: Many drug actions and metabolic pathways involve redox reactions. Electrochemical studies can simulate these processes in vitro, providing insights into how a drug might behave in a biological system. By determining the oxidation and reduction potentials, researchers can predict a molecule's susceptibility to metabolic transformation.

  • Elucidating Reaction Mechanisms: Techniques like cyclic voltammetry can reveal intricate details about the electron transfer processes. This includes determining the number of electrons and protons involved in a reaction, the reversibility of the process, and the identification of reactive intermediates.[9] This information is critical for understanding drug stability and potential degradation pathways.

  • Developing Quantitative Analytical Methods: The current generated during an electrochemical reaction is directly proportional to the concentration of the analyte. This principle forms the basis for highly sensitive and selective analytical methods, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), for quantifying isoxazole-containing drugs in pharmaceutical formulations and biological fluids.[10][11] These methods are often rapid, cost-effective, and require minimal sample preparation.[12]

Section 2: Comparative Electrochemical Behavior: A Structure-Reactivity Deep Dive

The electrochemical behavior of an isoxazole derivative is intrinsically linked to its molecular structure. The substituents on the isoxazole ring and any appended phenyl groups can dramatically alter the ease with which the molecule is oxidized or reduced.

The Influence of Substituents: A Comparative Study

The electronic nature of substituents plays a pivotal role. Electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (-OCH3) groups, increase the electron density of the molecule, making it easier to oxidize (i.e., oxidation occurs at a less positive potential). Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density, making the molecule easier to reduce (i.e., reduction occurs at a less negative potential).

Table 1: Comparison of Electrochemical Parameters for Selected Isoxazole Derivatives

DerivativeKey Substituent(s)TechniquePotential (V) vs. Ref.Electrode ProcessSource(s)
Sulfamethoxazolep-amino group (EDG)DPV~+0.85Irreversible Oxidation[11]
5-methyl-N-(2-chloro-5-nitrophenyl)isoxazole-4-carboxamideNitro group (EWG)CVNot specifiedDiffusion-controlled Reduction[1]
Bis-isoxazole with monoterpenic skeletonp-tolyl group (EDG)CVEpa = 1.62Irreversible Oxidation[13]
Chalcone Oximes (precursors)Varied aryl groupsCVNot specifiedSingle Oxidation Peak[14]

Note: Potentials are highly dependent on experimental conditions (pH, solvent, reference electrode) and should be compared with caution across different studies.

Mechanistic Pathways: From Electron Transfer to Molecular Transformation

The electrochemical reactions of isoxazole derivatives can follow several pathways.

  • Oxidation: For many derivatives, such as the widely studied antibiotic sulfamethoxazole, the primary oxidation event occurs at the aniline amino group, not directly on the isoxazole ring.[10][11] This is an irreversible, diffusion-controlled process involving the transfer of electrons and protons.[11]

  • Reduction: In derivatives containing reducible functional groups, such as a nitro group, the electrochemical process is typically centered on that moiety. The reduction of a nitro group often proceeds in a stepwise manner, involving the formation of radical anions and other intermediates. Studies on certain 3,5-disubstituted isoxazoles have shown an irreversible reduction process involving a total of two electrons.[9]

  • Electrosynthesis: Electrochemistry is not just an analytical tool but also a synthetic one.[15] Electrochemical methods have been developed for the synthesis of isoxazoles and isoxazolines, often proceeding through radical-mediated pathways.[14][16][17] These green chemistry approaches avoid the need for harsh chemical oxidants.[15]

Below are generalized diagrams illustrating potential electrochemical pathways.

G cluster_oxidation Oxidation Pathway (e.g., Sulfamethoxazole) A Isoxazole-NH2 B Radical Cation [Isoxazole-NH2].+ A->B -e- C Dimeric or Further Oxidized Products B->C -H+, -e-

Caption: Proposed mechanism for electrochemical oxidation.

G cluster_reduction Reduction Pathway (e.g., Nitro-isoxazole) D Isoxazole-NO2 E Radical Anion [Isoxazole-NO2].- D->E +e- F Hydroxylamine Isoxazole-NHOH E->F +3e-, +4H+ G Amine Isoxazole-NH2 F->G +2e-, +2H+

Caption: Proposed mechanism for electrochemical reduction.

Section 3: Methodologies and Experimental Protocols

The successful electrochemical analysis of isoxazole derivatives hinges on the appropriate selection of techniques and meticulous experimental execution.

Choosing the Right Tool: A Comparison of Voltammetric Techniques

Voltammetry, where a potential is applied to an electrode and the resulting current is measured, is the cornerstone of electroanalytical chemistry.[8] Different voltammetric techniques offer distinct advantages.

Table 2: Comparison of Voltammetric Techniques for Isoxazole Analysis

TechniquePrimary UseAdvantagesLimitations
Cyclic Voltammetry (CV) Mechanistic studies, CharacterizationProvides information on redox potentials, electron transfer kinetics, and reaction reversibility.Lower sensitivity compared to pulse techniques.
Differential Pulse Voltammetry (DPV) Quantitative AnalysisHigh sensitivity, good resolution, effective discrimination against background charging current.Slower scan rates compared to SWV.
Square-Wave Voltammetry (SWV) Quantitative AnalysisVery high sensitivity, fast scan rates, excellent for rapid screening.Can be more complex to interpret mechanistically.
Protocol 1: Characterizing a Novel Isoxazole Derivative using Cyclic Voltammetry (CV)

This protocol outlines a general procedure for the initial electrochemical characterization of a newly synthesized isoxazole derivative.

Objective: To determine the oxidation/reduction potentials and assess the reversibility of the electrode process.

Materials:

  • Potentiostat/Galvanostat system.

  • Three-electrode cell:

    • Working Electrode (WE): Glassy Carbon Electrode (GCE).[1]

    • Reference Electrode (RE): Ag/AgCl (saturated KCl).

    • Counter Electrode (CE): Platinum wire.

  • Isoxazole derivative stock solution (e.g., 10 mM in a suitable solvent).

  • Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile (for non-aqueous) or a buffer solution like Britton-Robinson (for aqueous).[10]

  • Polishing materials: Alumina slurry (0.3 and 0.05 micron), polishing pads.

  • High-purity solvents (e.g., acetonitrile, HPLC grade).

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Electrode Preparation (The "Why"): A clean electrode surface is paramount for reproducible results. Polish the GCE surface with alumina slurry, starting with 0.3 micron and finishing with 0.05 micron, for 2-3 minutes each. Rinse thoroughly with deionized water and the solvent to be used. This mechanical cleaning removes adsorbed species and ensures a consistent, active surface area.

  • Cell Assembly: Assemble the three-electrode cell. Add a known volume of the supporting electrolyte solution.

  • Deoxygenation (The "Why"): Dissolved oxygen is electroactive and can interfere with the measurement. Purge the solution with an inert gas for 10-15 minutes to remove dissolved O2. Maintain a blanket of the inert gas over the solution during the experiment.

  • Background Scan: Run a CV scan of the supporting electrolyte alone. This "blank" scan is crucial to ensure there are no interfering impurities and to define the potential window of the solvent-electrolyte system.

  • Analyte Addition: Add a small aliquot of the isoxazole derivative stock solution to the cell to achieve the desired concentration (e.g., 1 mM).

  • CV Measurement:

    • Set the potential range. For an initial scan, a wide range is recommended (e.g., -2.0 V to +2.0 V), which can be narrowed in subsequent experiments.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Measure the peak currents (ipa and ipc).

    • Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) and plot peak current vs. the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.[1]

    • Assess reversibility: For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons) and the peak current ratio (ipa/ipc) should be close to 1.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold and Rigorous Assay Validation

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for developing novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4] However, the journey from a promising new isoxazole compound in a chemist's flask to a viable drug candidate is paved with rigorous, multi-step validation. A robust in vitro assay cascade is the cornerstone of this process, providing the critical data needed to make informed decisions about a compound's potential.

This guide provides a comprehensive framework for the in vitro validation of new isoxazole compounds, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating system that builds confidence in your lead candidates. Our approach is structured as a phased workflow, from initial high-throughput screening to detailed cellular characterization, ensuring that resources are focused on the most promising molecules.

Phase 1: High-Throughput Screening (HTS) and Hit Confirmation

Core Objective: To efficiently identify initial "hit" compounds from a library of new isoxazole derivatives that exhibit activity against a specific biological target.

Scientific Rationale: The "Fail Fast, Fail Cheap" Principle

The initial screening phase is designed to cast a wide net. Given that many isoxazole derivatives are developed as kinase inhibitors, we will use a generic kinase as our target for this guide.[5][6] The key is to employ an assay that is sensitive, reproducible, and scalable for high-throughput formats (e.g., 384- or 1536-well plates).[7][8] The goal is to quickly eliminate inactive compounds and identify a smaller, more manageable set of "hits" for further investigation.

Experimental Workflow: Primary HTS Cascade

HTS_Workflow

Caption: High-Throughput Screening (HTS) workflow for primary hit identification.

Protocol: ADP-Glo™ Kinase Assay for Primary Screening

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[9]

Materials:

  • Kinase of interest, substrate, and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Isoxazole compound library (dissolved in DMSO)

  • White, opaque 384-well assay plates

Step-by-Step Protocol:

  • Compound Plating: Dispense 50 nL of each isoxazole compound from the library (at a stock concentration of 4 mM in DMSO) into the assay plate wells. This results in a final assay concentration of 10 µM. Include positive control wells (known inhibitor) and negative control wells (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the kinase and its specific substrate.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Selection: Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

A common threshold for hit selection is ≥50% inhibition. Compounds meeting this criterion are cherry-picked for re-testing from a fresh stock to confirm their activity and rule out false positives.

Phase 2: Potency Determination with Dose-Response Analysis

Core Objective: To quantify the potency of confirmed hits by determining their half-maximal inhibitory concentration (IC50).

Scientific Rationale: Beyond a Single Point

A single-concentration screen only tells us if a compound is active at that specific concentration. To compare compounds and understand their structure-activity relationship (SAR), we need to determine their potency. This is achieved by generating a dose-response curve, which plots the compound's inhibitory effect across a range of concentrations. The IC50 value derived from this curve is a critical metric for ranking and prioritizing compounds.[10]

Workflow: IC50 Determination

IC50_Workflow

Caption: Workflow for determining the IC50 value of hit compounds.

Protocol: Generating a 10-Point IC50 Curve

The protocol is similar to the primary screen, with the key difference being the preparation of compound dilutions.

  • Serial Dilution: For each confirmed hit, create a 10-point, 3-fold serial dilution series in DMSO. A typical starting concentration might be 100 µM.

  • Compound Plating: Dispense the diluted compounds into the assay plate.

  • Assay Performance: Follow the same steps as the ADP-Glo™ primary screen protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Comparative Potency of Isoxazole Analogs
Compound IDTarget KinaseIC50 (nM)[10]
Reference Inhibitor Kinase A25
ISOX-001 Kinase A150
ISOX-002 Kinase A18
ISOX-003 Kinase A850
ISOX-004 Kinase A>10,000

In this hypothetical dataset, ISOX-002 emerges as the most potent compound, exhibiting an IC50 value lower than the reference inhibitor.

Phase 3: Assessing Selectivity and Target Engagement

Core Objective: To determine if the most potent compounds are selective for the intended target and to confirm they physically bind to this target within a cellular environment.

Scientific Rationale: Hitting the Right Target

Potency is meaningless without selectivity. A compound that inhibits dozens of kinases will likely be toxic and unsuitable for further development.[5][6] Therefore, we must profile our lead candidates against a panel of related kinases to assess their selectivity.[9] Furthermore, demonstrating that the compound engages the target protein in the complex milieu of a living cell provides crucial evidence that its biochemical activity can translate to a cellular effect.[11]

Methodologies for Selectivity and Target Engagement
  • Kinase Selectivity Profiling: This is typically outsourced to specialized vendors (e.g., Reaction Biology, Eurofins) who maintain large panels of kinases.[9] The compound is tested at a single high concentration (e.g., 1 µM) against the panel, and any significant off-target inhibition is flagged for follow-up IC50 determination.

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay assesses target engagement in intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[12][13]

Workflow: CETSA for Target Engagement

CETSA_Workflow

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).[11]

Data Presentation: Selectivity Profile of ISOX-002
Target Kinase% Inhibition @ 1 µMIC50 (nM)
Kinase A (Primary) 98% 18
Kinase B55%850
Kinase C8%>10,000
Kinase D15%>10,000
Kinase E2%>10,000

This data indicates that ISOX-002 is highly selective for Kinase A, with significantly weaker activity against Kinase B and negligible activity against other tested kinases.

Phase 4: Cellular Activity and Cytotoxicity

Core Objective: To verify that the compound's biochemical potency translates into a functional effect in a relevant cell model and to assess its general toxicity.

Scientific Rationale: From Enzyme to Organism

A compound must be able to cross the cell membrane, engage its target, and elicit a downstream biological response.[14] Therefore, we need a cell-based assay that measures the functional consequence of target inhibition (e.g., inhibition of a signaling pathway).[15][16] Concurrently, we must assess the compound's general cytotoxicity to ensure that the observed cellular activity is not simply due to cell death.[17][18] The therapeutic window, or selectivity index, is the ratio between cytotoxicity (CC50) and cellular potency (EC50), and a larger window is highly desirable.

Workflow: Cellular Assay Cascade

Cellular_Workflow

Caption: Workflow for assessing cellular activity and cytotoxicity.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolic activity.[19]

Materials:

  • Relevant cancer cell line (e.g., one known to be dependent on Kinase A)

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the isoxazole compound (e.g., ISOX-002) for 72 hours.

  • Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the CC50 value.

Data Presentation: Integrated Biological Profile of ISOX-002
ParameterAssay TypeValue
Potency Biochemical (Kinase A)IC50 = 18 nM
Target Engagement CETSA (Kinase A)ΔTm = +5.2 °C
Cellular Potency Cell-Based FunctionalEC50 = 95 nM
Cytotoxicity CellTiter-Glo®CC50 = 12,500 nM
Selectivity Index (CC50 / EC50)131.6

The integrated profile of ISOX-002 demonstrates potent and selective biochemical activity, confirmed target engagement in cells, translation to sub-micromolar cellular activity, and a favorable selectivity index, making it a strong candidate for further preclinical development.

Conclusion and Forward Outlook

This guide has outlined a systematic, multi-phased approach to the in vitro validation of novel isoxazole compounds. By progressing from high-throughput screening to detailed biochemical, biophysical, and cellular characterization, researchers can build a comprehensive data package that de-risks the progression of lead candidates. Each phase generates self-validating data that informs the next step, ensuring that only the most promising compounds with the desired biological profile advance. The successful completion of this in vitro cascade provides a solid foundation for subsequent studies, including ADME/Tox profiling and in vivo efficacy models, which are essential for the ultimate goal of translating a novel chemical entity into a life-saving therapeutic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research, 16(1), 1-22. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research. [Link]
  • Wilson, M. W., Tsvetkov, M., Johnson, J. E., & Houghten, R. A. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), 12418-12423. [Link]
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
  • Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van Olphen, A., & Iqbal, M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van Olphen, A., & Iqbal, M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-23. [Link]
  • National Research Council (US) Committee on the Application of Toxicogenomic Technologies to Predictive Toxicology. (2007). Applications of Toxicogenomics in Safety Evaluation and Risk Assessment.
  • Olejnik, A., Kowalska, K., & Kidoń, M. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5567. [Link]
  • Kumar, M., & Parjapat, M. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-218. [Link]
  • Ortea, I., Chagin, A. S., & Vagin, O. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. ASSAY and Drug Development Technologies, 13(8), 486-494. [Link]
  • Reaction Biology. (n.d.). Cell Proliferation and Viability Assays. Reaction Biology. [Link]
  • Wolf, M., Schüßler, A., Tiran, B., & Heiss, E. H. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. Journal of Medicinal Chemistry, 65(2), 1279-1301. [Link]
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
  • Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Technology Networks. [Link]
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 7, 5-16. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

Sources

A Comparative Guide to the Structural Elucidation of Novel 3-Methylisoxazole Compounds: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 3-methylisoxazole scaffold is a cornerstone of innovation. Its presence in numerous bioactive molecules underscores the critical need for precise structural determination to understand structure-activity relationships (SAR) and guide rational drug design. While a suite of analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous, three-dimensional atomic arrangement.

This guide offers a comprehensive comparison of X-ray crystallography with other prevalent analytical techniques for the structural elucidation of novel 3-methylisoxazole compounds. Authored from the perspective of a Senior Application Scientist, it moves beyond a mere recitation of protocols to explain the underlying scientific principles and strategic considerations that inform experimental design.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography provides a definitive atomic-level picture of a molecule in its solid state. This technique is unparalleled in its ability to determine not only the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and torsional angles. For novel 3-methylisoxazole derivatives, this level of detail is invaluable for confirming stereochemistry, identifying subtle conformational preferences, and understanding intermolecular interactions within the crystal lattice, which can serve as a model for biological receptor binding.

The journey from a powdered sample to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and a deep understanding of the underlying principles.

Experimental Workflow: From Powder to Structure

The successful crystallographic analysis of a novel 3-methylisoxazole compound hinges on the growth of high-quality single crystals. This is often the most challenging and empirical step in the entire process.

Experimental Protocol: Crystal Growth of a Novel 3-Methylisoxazole Derivative

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily dissolves upon heating.

  • Slow Evaporation: Prepare a nearly saturated solution of the 3-methylisoxazole derivative in a suitable solvent in a clean vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material. Dissolve the compound in a small volume of a relatively non-volatile solvent (the "well solvent"). Place this solution in a small, open container inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant"). The vapor of the precipitant will slowly diffuse into the well solvent, gradually reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract them from the mother liquor using a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during X-ray exposure.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Compound Novel 3-Methylisoxazole Compound (Powder) Solvent Solvent Screening Compound->Solvent Crystallization Crystallization (e.g., Slow Evaporation) Solvent->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting & Cryo-cooling Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diffraction Diffraction Pattern (Images) Diffractometer->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement Final_Structure Final Crystal Structure (CIF file) Refinement->Final_Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Once a suitable crystal is obtained, it is subjected to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. The positions and intensities of these spots contain the information required to determine the arrangement of atoms in the crystal.

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured. However, for small molecules like 3-methylisoxazole derivatives, direct methods are typically successful in solving the phase problem and generating an initial electron density map. This map is then used to build an atomic model, which is subsequently refined against the experimental data to yield the final, highly accurate crystal structure.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and often more rapid insights. The choice of technique depends on the specific research question, the amount of sample available, and the stage of the drug discovery process.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography 3D atomic structure, bond lengths/angles, stereochemistry, intermolecular interactions.High-quality single crystals (often >0.1 mm).Low to MediumUnambiguous structural determination.Crystal growth can be a significant bottleneck.
NMR Spectroscopy Connectivity (COSY, HSQC, HMBC), relative stereochemistry (NOESY, ROESY), dynamic processes.~1-10 mg of pure sample in solution.HighProvides information on structure in solution, which can be more biologically relevant.Can be difficult to interpret for complex molecules with overlapping signals; does not provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.Micrograms to nanograms of sample.Very HighHigh sensitivity and speed; can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry and connectivity.
Computational Chemistry Predicted 3D structure, conformational analysis, electronic properties.None (in silico).Very HighCan predict structures of yet-to-be-synthesized molecules; provides insights into molecular properties.Predictions must be validated by experimental data; accuracy depends on the level of theory and basis set used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 3-methylisoxazole derivatives, 1D (¹H and ¹³C) and 2D NMR experiments can reveal the connectivity of atoms and provide information about the relative stereochemistry. For instance, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, aiding in the determination of stereoisomers.[1][2]

A key advantage of NMR is that it provides information on the conformational dynamics of a molecule in solution, which may be more representative of its state in a biological environment compared to the static picture provided by a crystal structure. However, interpreting complex NMR spectra can be challenging, especially for molecules with many overlapping signals. Furthermore, while NMR can determine relative stereochemistry, it cannot typically establish the absolute configuration without the use of chiral derivatizing agents or comparison to a known standard.

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-methylisoxazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess the purity and identify the chemical shifts of the protons.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-4 bonds), which is crucial for establishing the connectivity of the molecular backbone.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information on the relative stereochemistry and conformation.

NMR_vs_XRAY cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_comp Computational Chemistry XRAY_Node Static 3D Structure (Solid State) NMR_Node Dynamic 3D Structure (Solution State) MS_Node Connectivity Clues (Fragmentation) COMP_Node Predicted 3D Structure (In Silico)

Figure 2: Complementary nature of different analytical techniques.
Mass Spectrometry: A High-Throughput Tool for Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool in modern drug discovery due to its high sensitivity, speed, and ability to be coupled with chromatographic separation techniques.[3][4] For novel 3-methylisoxazole compounds, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight and elemental composition, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions.[5] The fragmentation pattern can provide valuable clues about the structure of the molecule, helping to distinguish between isomers.[3] For example, the characteristic losses of CO and CH₃CN from the molecular ion of isoxazolopyridines can vary depending on the fusion of the rings.[3] However, mass spectrometry alone cannot provide a complete three-dimensional structure and offers limited information on stereochemistry.

Computational Chemistry: Predicting and Rationalizing Structures

Computational chemistry has emerged as a powerful tool for predicting the three-dimensional structure of molecules and for rationalizing experimental observations.[6][7] Using methods like Density Functional Theory (DFT), researchers can calculate the optimized geometry of a 3-methylisoxazole derivative and predict various properties, such as its conformational preferences and electronic structure.

Computational models can be particularly useful in the early stages of drug design, where they can be used to screen virtual libraries of compounds and prioritize candidates for synthesis.[6] However, it is crucial to remember that computational predictions are models of reality and must be validated by experimental data. The accuracy of the predictions is highly dependent on the chosen computational method and the level of theory employed.

Conclusion: An Integrated Approach to Structural Elucidation

The structural elucidation of novel 3-methylisoxazole compounds is a critical step in the drug discovery and development process. While X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure, a comprehensive understanding is best achieved through an integrated approach that leverages the complementary strengths of various analytical techniques.

NMR spectroscopy provides invaluable information on the structure and dynamics in solution, mass spectrometry offers high-throughput confirmation of molecular weight and fragmentation analysis, and computational chemistry enables the prediction and rationalization of molecular structures. By judiciously applying these techniques in concert, researchers can gain a holistic understanding of their novel 3-methylisoxazole compounds, accelerating the journey from discovery to clinical application.

References

  • Badrey, M. G., & Gomha, S. M. (2014). A facile and convenient synthesis of some novel pyrazole, isoxazole, pyridine, pyrimidine, and thiazole derivatives. Turkish Journal of Chemistry, 38(5), 887-895.
  • Hewitt, W. M., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Medicinal Chemistry Letters, 3(11), 912-917.
  • Brückner, S. (1982). The crystal structure of a trisisoxazole compound: 3-(3-Methyl-5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole. Gazzetta Chimica Italiana, 112, 151-153.
  • Guarna, A., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962-971.
  • Bylund, J., et al. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Drug Metabolism and Disposition, 40(8), 1599-1608.
  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Kumari, N., et al. (2023). Synthesis, X-ray diffraction and theoretical studies to understand the molecular basis of druglikeness of isoxazole analogs. Journal of Molecular Structure, 1287, 135734.
  • Botta, M., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224.
  • Semantic Scholar. (n.d.). Comparison of computational methods applied to oxazole, thiazole, and other heterocyclic compounds.
  • Wang, Y., et al. (2022). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. Journal of Molecular Structure, 1247, 131338.
  • Flammang, R., et al. (1983). Mass spectrometry of oxazoles. Organic Mass Spectrometry, 18(2), 55-63.
  • Harper, J. K., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem Compound Database.
  • Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of ChemTech Research, 9(5), 45-51.
  • Bylund, J., et al. (2012). MS/MS interpretation. A, MS/MS spectra of m/z 376 representing the... [Figure]. ResearchGate.
  • Al-Warhi, T., et al. (2022).
  • Ribeiro da Silva, M. A., et al. (2011). Molecular structures of isoxazole derivatives. a... [Figure]. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 3-Methylisoxazole. PubChem Compound Database.
  • GSU. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Cuevas-Padrón, J. C., et al. (2022). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Molecules, 27(15), 4785.
  • NIST/EPA/NIH Mass Spectral Library. (n.d.). Fragmentation and Interpretation of Spectra.
  • Nadeem, H. (2023). SYNTHESIS, In Silico STUDIES AND BIOLOGICAL EVALUATION OF 3-SUBSTITUTED ISOXAZOL-5(4H)-ONE DERIVATIVES.
  • Khan, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1395.
  • El-Faham, A., et al. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure & Dynamics, 41(19), 9849-9865.
  • Mellaoui, M. D., & Abbiche, K. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Journal of Molecular Structure, 1301, 137397.
  • El-Sayed, M. F., et al. (2023). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Journal of Molecular Structure, 1272, 134185.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Methylisoxazol-4-YL)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists in the fast-paced world of drug development are constantly innovating with novel chemical entities. Among these, (3-Methylisoxazol-4-YL)methanamine and its derivatives are gaining prominence as versatile building blocks. However, with great scientific potential comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to foster a culture of safety and responsibility in the laboratory.

Section 1: Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. While a comprehensive Safety Data Sheet (SDS) may not always be available for novel compounds, data from analogous structures and the parent molecule provide critical insights.

This compound is a primary amine derivative of a substituted isoxazole. Amines as a class can be corrosive and irritants. The SDS for the hydrochloride salt of this compound explicitly states the precautionary measure "P501: Dispose of contents/container to hazardous waste disposal."[1] This directive is the cornerstone of our disposal protocol and underscores that this compound should not be treated as common laboratory waste.

Further supporting this, the SDS for a similar compound, 3,5-dimethyl-4-isoxazolemethanamine, indicates that it "Causes severe skin burns and eye damage."[2] Given the structural similarities, it is prudent to handle this compound with the same level of caution, assuming it may be corrosive and harmful upon contact.

Table 1: Hazard Profile and Key Safety Information

PropertyInformationSource
GHS Hazard Statements Likely Harmful if swallowed, Causes severe skin burns and eye damage (inferred from similar compounds)[2]
GHS Precautionary Statements P501: Dispose of contents/container to hazardous waste disposal.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[2][3]
First Aid Measures In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][3]

Section 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. This workflow is designed to be a self-validating system, minimizing the risk of accidental exposure or improper disposal.

Step 1: Waste Identification and Classification

All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste. This is in accordance with the precautionary statement P501 found in the compound's SDS.[1] The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste determinations are made by trained professionals.[4]

Step 2: Segregation of Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions. Waste containing this compound should be collected in a dedicated, clearly labeled hazardous waste container. Do not mix this waste with other waste streams, particularly those containing strong oxidizing agents or acids, without first consulting a chemical compatibility chart.

Step 3: Selection of Appropriate Waste Containers

Waste containers must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free from leaks or cracks.

Step 4: Proper Labeling of Waste Containers

Accurate and detailed labeling is a regulatory requirement and a cornerstone of laboratory safety. The hazardous waste label must include:

  • The words "Hazardous Waste"[5]

  • The full chemical name: "this compound"[5]

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

  • The name of the principal investigator or laboratory group.

Step 5: Safe Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of the generator, away from general laboratory traffic, and in a location that minimizes the risk of spills. The container must be kept closed at all times except when adding waste.[6]

Step 6: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum allowed time (typically 12 months for academic labs), arrangements must be made for its disposal by a licensed hazardous waste disposal company.[4] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[6]

Section 3: Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up a small spill, don appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 4: Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural steps involved.

DisposalWorkflow Disposal Workflow for this compound cluster_Preparation Preparation & Identification cluster_Containment Containment & Labeling cluster_StorageDisposal Storage & Final Disposal Start Waste Generation (Pure compound, solutions, contaminated materials) Classification Classify as Hazardous Waste (per SDS P501)[1] Start->Classification Segregation Segregate from incompatible waste streams Classification->Segregation Container Select appropriate (HDPE or glass) and undamaged container[5] Segregation->Container Labeling Label container with: 'Hazardous Waste', full chemical name, date, and PI name[6] Container->Labeling Storage Store in designated Satellite Accumulation Area (SAA)[6] Labeling->Storage Closure Keep container closed except when adding waste[5][7] Storage->Closure Disposal Contact EHS for pickup by a licensed hazardous waste disposal service Closure->Disposal End Proper and Documented Disposal Disposal->End

Sources

Personal protective equipment for handling (3-Methylisoxazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for (3-Methylisoxazol-4-YL)methanamine

This document provides comprehensive safety protocols and operational guidance for the handling of this compound. As a research chemical with a distinct hazard profile, adherence to these procedures is critical to ensure the safety of all laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security.

Hazard Profile and Risk Assessment

This compound is a substituted isoxazole and a primary amine. While a specific Safety Data Sheet (SDS) for the free base is not widely available, the SDS for its hydrochloride salt (this compound HCl) provides critical hazard information.[1] The primary hazards are associated with its potential irritant and corrosive properties, typical of many alkylamines, and its acute toxicity.[2][3][4]

GHS Hazard Classification (based on HCl salt):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][5]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][5]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][5]

The amine functional group makes the compound basic and potentially corrosive, capable of causing burns upon direct contact with skin or eyes.[3][6] The isoxazole ring, while a common motif in pharmacologically active compounds, can also contribute to the overall toxicological profile.[7][8] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered PPE strategy is mandatory for handling this compound. The selection of PPE is not merely a checklist but a dynamic response to the specific experimental context. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber. This combination provides robust protection against amines and other organic solvents. Always inspect gloves for any signs of degradation or perforation before use.[3][6]
Eyes & Face Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 are required to protect against splashes.[3][4] A face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., transferring solutions, quenching reactions).[6]
Body Chemical-resistant lab coat or apronA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is necessary to protect against skin contact from spills. For larger quantities or significant splash risks, a chemical-resistant apron should be worn over the lab coat.[2][6]
Respiratory NIOSH-approved respiratorAll handling of the solid or its solutions should ideally be performed within a certified chemical fume hood. If this is not feasible, or if there is a risk of aerosol generation, a properly fitted half-face or full-face respirator with organic vapor/ammonia cartridges is required.[2][4][6]

Operational Plan: From Receipt to Disposal

Step-by-Step Handling Protocol

3.1. Preparation and Weighing (in a Chemical Fume Hood):

  • Don PPE: Before approaching the chemical, don all required PPE as detailed in the table above.

  • Prepare Workspace: Designate a specific area within the fume hood for handling. Cover the work surface with an absorbent, chemical-resistant liner.

  • Weighing: If weighing the solid, use a tared weigh boat or glass vial. Handle the container with forceps to avoid direct glove contact. Perform this task gently to minimize the generation of dust.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent. Be aware of any potential exothermic reactions.

3.2. Storage Requirements:

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, segregated from acids and strong oxidizing agents.[2][9][10]

  • The storage location should be below eye level to minimize the risk of dropping and splashing during retrieval.[11]

Emergency Response Plan

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[4][5]

  • Spill Cleanup: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed hazardous waste container.

  • Disposal: The disposal of chemical waste must comply with all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow cluster_end start Start: Plan to handle This compound base_ppe Minimum PPE: - Double Chemical Gloves - Chemical Splash Goggles - Chemical-Resistant Lab Coat start->base_ppe Always start with base protection fume_hood Is all work performed in a certified chemical fume hood? respirator Mandatory: Fitted Half/Full-Face Respirator with Organic Vapor/Ammonia Cartridges fume_hood->respirator No splash_risk Is there a significant splash risk? (e.g., large volume transfer, quench) fume_hood->splash_risk Yes base_ppe->fume_hood face_shield Add Full-Face Shield end Proceed with Experiment face_shield->end respirator->end splash_risk->face_shield Yes

Caption: PPE Selection Workflow Diagram.

References

  • CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide.
  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Alkyl Amines Chemicals Limited. (n.d.). Safety Data Sheet.
  • Kandeel, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - this compound HCL.
  • MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • ResearchGate. (2020, May 10). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Safety Data Sheet. (2019, July 20).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Alkyl Amines Chemicals Limited. (n.d.). Page 1 of 8 Safety Data Sheet COMMISION REGUALTION (EU) NO 2015/830 OF 1st June 2015 Amending Annex II of Regulation EU No 453/.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Benchchem. (n.d.). Personal protective equipment for handling Ethyne-1,2-diamine.
  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • Lasri, J., & Panda, S. S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet.
  • AMERICAN ELEMENTS. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Methylamine hydrochloride - Safety Data Sheet.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE.
  • PubChem. (n.d.). 4-Isoxazolemethanamine.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.